Protoporphyrin IX dimethyl ester
Description
Properties
IUPAC Name |
methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h9-10,15-18,37-38H,1-2,11-14H2,3-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBPATQBTSBIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889376 | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5522-66-7, 6164-53-0 | |
| Record name | Protoporphyrin IX dimethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.428 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid-7,12-di(ethenyl-2-14C)-3,8,13,17-tetramethyldimethylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of Protoporphyrin IX Dimethyl Ester
This guide provides a comprehensive overview of the core chemical properties, synthesis, purification, and analytical characterization of Protoporphyrin IX dimethyl ester. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this pivotal molecule in their work, particularly in the realm of photosensitizers and drug delivery systems. This document moves beyond a simple recitation of facts to offer field-proven insights and the causality behind experimental choices, ensuring a robust and reliable foundation for your research endeavors.
Fundamental Properties of this compound
This compound is the dimethyl ester derivative of Protoporphyrin IX, a crucial precursor to heme and chlorophylls.[1][2] The esterification of the two propionic acid side chains significantly alters its solubility profile, making it more amenable to use in organic solvents, which is a key advantage for synthetic modifications and formulation development.[3] It presents as a dark purple powder or crystal.[1][4]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. These values are critical for its identification, quantification, and application in various experimental settings.
| Property | Value | Solvents/Conditions | References |
| Molecular Formula | C₃₆H₃₈N₄O₄ | - | [5][6] |
| Molecular Weight | 590.71 g/mol | - | [5][6] |
| Melting Point | 225-228 °C | - | [1][4] |
| Solubility | Soluble | DMSO, Chloroform, Acetone, THF, Diethyl ether, Ethyl acetate, Methanol | [1][7] |
| UV-Vis Absorption (Soret Band) | ~407-408 nm | Chloroform | [1][8] |
| Molar Extinction Coefficient (ε) | ~166,000 - 171,000 M⁻¹cm⁻¹ | Chloroform (at Soret band) | [8][9] |
| UV-Vis Absorption (Q-bands) | ~506, 541, 576, 631 nm | Chloroform | [1] |
| Fluorescence Emission | ~621 nm, ~685 nm | Chloroform | [9][10] |
| Fluorescence Quantum Yield (Φf) | 0.06 - 0.1 | Chloroform, Methanol | [8][9] |
Synthesis and Purification: A Validated Workflow
The most common and straightforward synthesis of this compound involves the esterification of Protoporphyrin IX. A reliable method is the acid-catalyzed reaction with methanol.[5][6] Subsequent purification is crucial to remove any unreacted starting material and byproducts. High-performance liquid chromatography (HPLC) is the method of choice for achieving high purity.[11]
Detailed Experimental Protocol: Synthesis
-
Preparation: In a round-bottom flask, suspend Protoporphyrin IX in anhydrous methanol. The reaction should be protected from light by wrapping the flask in aluminum foil.
-
Acidification: Slowly add concentrated sulfuric acid dropwise to the suspension while stirring. A typical concentration is 5% v/v of sulfuric acid to methanol.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like chloroform or dichloromethane. Wash the organic layer with water to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
Detailed Experimental Protocol: HPLC Purification
-
System: A standard reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used. A typical gradient might start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase. For example, a linear gradient from 60% acetonitrile in water to 100% acetonitrile over 20-30 minutes can be effective.
-
Detection: A UV-Vis detector set to the Soret band maximum (~407 nm) will provide the highest sensitivity for fraction collection.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent like THF.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the column.
-
Inject the sample onto the equilibrated column.
-
Run the gradient and collect the fractions corresponding to the main peak.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
Analytical Characterization: Ensuring Identity and Purity
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is recommended.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[7] Ensure the sample is free of particulate matter by filtering it through a small plug of cotton wool in a Pasteur pipette into the NMR tube.[7]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the porphyrin macrocycle protons, the methyl groups, the vinyl groups, and the propionate ester groups. The large ring current of the porphyrin macrocycle causes a significant downfield shift of the meso-protons (around 9-10 ppm) and an upfield shift of the inner N-H protons (around -2 to -4 ppm).
-
¹³C NMR: The carbon NMR spectrum will complement the proton data and confirm the presence of all carbon atoms in the molecule.
Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is a suitable method for porphyrins.
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Expected Ion: The protonated molecule [M+H]⁺ should be observed at m/z 591.71. High-resolution mass spectrometry can be used to confirm the elemental composition.
Application in Photodynamic Therapy: Mechanism and Experimental Considerations
This compound is a potent photosensitizer and serves as a valuable precursor for the development of new agents for Photodynamic Therapy (PDT). PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce cell death in diseased tissues, such as tumors.[4][9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Aldrich Fine Chemicals Biosciences this compound | Fisher Scientific [fishersci.com]
- 4. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. Integrating mass spectrometry and hyperspectral imaging for protoporphyrin IX detection in malignant glioma tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 原卟啉 IX 二甲酯 ~90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. spectrabase.com [spectrabase.com]
Foreword: Situating Protoporphyrin IX Dimethyl Ester in Modern Research
An In-Depth Technical Guide to Protoporphyrin IX Dimethyl Ester (CAS 5522-66-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
This compound (CAS 5522-66-7), the methyl-esterified derivative of the pivotal biological precursor Protoporphyrin IX (PPIX), represents more than a mere laboratory reagent. It is a critical tool that bridges synthetic chemistry with profound biological applications. While PPIX is the immediate precursor to heme—the cornerstone of oxygen transport and cellular respiration—its inherent low solubility in aqueous and many organic media presents significant challenges for in vitro and in vivo research.[1][2]
The esterification of the two propionic acid side chains to yield this compound (PME) fundamentally alters its physicochemical properties, enhancing its solubility in common organic solvents and modifying its lipophilicity.[3][4] This simple modification unlocks a vast potential, transforming the molecule into a versatile platform for investigating photodynamic therapy (PDT), developing novel biosensors, and serving as a stable starting material for the synthesis of complex porphyrin-based photosensitizers.[4][5][6] This guide provides a comprehensive technical overview of PME, from its fundamental properties and synthesis to its characterization and cutting-edge applications, offering field-proven insights for professionals in drug discovery and biomedical research.
Core Physicochemical & Handling Characteristics
A thorough understanding of a compound's properties is the foundation of its effective application. PME is a dark purple, crystalline powder.[7][8] Its key characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5522-66-7 | [7] |
| Molecular Formula | C₃₆H₃₈N₄O₄ | [7] |
| Molecular Weight | 590.71 g/mol | [6][7] |
| Appearance | Dark purple powder/crystal | [4][7][9] |
| Melting Point | 225-228 °C | [3][4][7] |
| Solubility | Soluble in DMSO, chloroform, acetone, THF, methanol, ethyl acetate.[3][7] | [3][7] |
| Purity (Typical) | ≥95% (HPLC) | [7] |
| Storage Conditions | Store at 2-8°C, keep in a dark place under an inert atmosphere.[7][10] | [7][10] |
| Stability | Light-sensitive.[7] Stable under recommended storage conditions.[9][11] | [7][9][11] |
Safety and Handling Protocol
As a laboratory chemical, PME requires careful handling to ensure personnel safety.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[12][13] Handle in a well-ventilated area or an efficient fume hood to avoid inhaling dust.[11][13]
-
Handling Procedure: Avoid creating dust. Wash hands thoroughly after handling.[12] Prevent contact with skin and eyes.[13]
-
Disposal: Dispose of contents and container to an approved industrial combustion plant or in accordance with local regulations.[12]
Synthesis and Purification: A Practical Workflow
While commercially available, understanding the synthesis of PME is valuable for custom derivatization or when starting from biological sources. The most common and direct route is the acid-catalyzed esterification of Protoporphyrin IX, which itself can be sourced from hemin (extracted from blood) or synthesized from simpler precursors like hematoporphyrin.[14][15]
The core principle involves the Fischer esterification of the two carboxylic acid groups on the porphyrin macrocycle using an excess of methanol with a strong acid catalyst, typically sulfuric acid (H₂SO₄).
Step-by-Step Esterification Protocol
This protocol is adapted from established methodologies for the esterification of porphyrins.[14]
-
Dissolution: Dissolve Protoporphyrin IX in a mixture of chloroform and methanol. The chloroform aids in solubilizing the starting material.
-
Catalysis: Add concentrated sulfuric acid (e.g., 5% v/v) to the solution dropwise while stirring. This step should be performed cautiously as the reaction is exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Crucially, the entire process must be conducted in the dark by wrapping the reaction vessel in aluminum foil, as porphyrins are highly sensitive to light and can undergo photo-degradation.[7][14]
-
Neutralization: After the reaction is complete (monitored by TLC), carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it with water to remove salts and residual acid, and then dry it over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. The crude PME can be purified by crystallization from a chloroform/methanol mixture (e.g., 1:3 v/v) or by column chromatography on silica gel.[14]
Causality Insight: The use of concentrated H₂SO₄ serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The large excess of methanol drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
Synthesis & Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Structural Characterization and Quality Control
Confirming the identity and purity of PME is paramount for reproducible research. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.
| Technique | Expected Results & Interpretation |
| ¹H NMR | Exhibits characteristic signals due to the porphyrin ring current. Inner N-H protons appear far upfield (~ -2 to -4 ppm), while peripheral meso-protons are shifted downfield (~ 9-10 ppm). Signals for the methyl esters (~3.6 ppm) and other side chains will be present.[16] |
| Mass Spec (MS) | Confirms the molecular weight. Expect to see the molecular ion peak [M+H]⁺ at m/z ≈ 591.7. |
| UV-Vis Spec. | Shows a strong Soret band (or B band) around 408-412 nm in chloroform, and several weaker Q-bands in the 500-650 nm region.[9] This is essential for determining concentration via the Beer-Lambert law. |
| HPLC | Used to determine purity. A high-purity sample (>95%) will show a single major peak at the characteristic retention time for the compound under the specified column and mobile phase conditions.[3][7] |
Core Applications in Drug Development and Research
The enhanced solubility and bioavailability of PME compared to its parent compound, PPIX, make it a valuable tool in several research domains.[17]
Photosensitizer in Photodynamic Therapy (PDT)
PDT is a non-invasive therapeutic modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy malignant cells.[18][19]
-
Mechanism of Action: PME, when administered, can preferentially accumulate in tumor tissues.[20] Upon irradiation with light of a specific wavelength (corresponding to one of its Q-bands), the PME molecule absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing to a longer-lived excited triplet state (T₁). This triplet-state photosensitizer can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which induces apoptosis and necrosis in nearby cancer cells.[4][18]
-
Advantages over PPIX/ALA: Studies have shown that PME exhibits higher intracellular uptake in cancer cells compared to PPIX.[17] This increased lipophilicity facilitates passage through cellular membranes. Research indicates that PME can be a more potent photosensitizer than PPIX, with a primary photodamage target being the mitochondria, a critical organelle for initiating apoptosis.[17]
PDT Mechanism Visualization
Caption: The photochemical mechanism of PME-mediated Photodynamic Therapy (PDT).
Precursor in Synthetic Chemistry
PME is a foundational building block for creating more complex and targeted photosensitizers. Its vinyl groups and macrocyclic core can be chemically modified to synthesize derivatives like chlorins, which have stronger absorption in the red region of the spectrum, allowing for deeper tissue penetration of light during PDT.[5][6]
Tool in Heme Biosynthesis Research
As a stable and soluble analog of Protoporphyrin IX, PME is used in biochemical assays to study the kinetics and inhibition of ferrochelatase, the terminal enzyme in the heme synthesis pathway that inserts iron into the porphyrin ring.[4][21][22]
References
-
Protoporphyrin IX. (2024). Wikipedia. Retrieved from [Link]
-
Safety Data Sheet: this compound. (2019). Chemos GmbH & Co.KG. Retrieved from [Link]
-
Safety Data Sheet: this compound. (2022). Frontier Specialty Chemicals Inc. Retrieved from [Link]
-
Ortiz de Montellano, P. R., & Kunze, K. L. (1980). N-Methylprotoporphyrin IX. Identification by NMR of the nitrogen alkylated in each of the four isomers. Journal of the American Chemical Society. Retrieved from [Link]
-
This compound. (n.d.). SpectraBase. Retrieved from [Link]
-
Olivo, M., et al. (2004). An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. International Journal of Oncology. Retrieved from [Link]
-
Setsune, J., & Dolphin, D. (1985). Synthesis of N-(formylmethyl)protoporphyrin and N-(2-hydroxyethyl)protoporphyrin IX dimethyl esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
Material Safety Data Sheet: this compound. (2008). FooDB. Retrieved from [Link]
-
Phillips, J. D. (2023). Biochemistry, Heme Synthesis. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Yee, K. K. L., et al. (2002). A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Photochemistry and Photobiology. Retrieved from [Link]
-
Protoporphyrin IX: A Primer. (n.d.). Frontier Specialty Chemicals. Retrieved from [Link]
-
This compound. (n.d.). Frontier Specialty Chemicals. Retrieved from [Link]
-
This compound, 5522-66-7. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Bonkovsky, H. L., et al. (2013). Protoporphyrin IX: the Good, the Bad, and the Ugly. Hepatology. Retrieved from [Link]
-
de Haas, E. R. M., et al. (2008). Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy. Dermatology. Retrieved from [Link]
-
Protoporphyrin IX ; Definition, Structure, Functions, Clinical relevance, protoporphyrinogen oxidase. (2024). YouTube. Retrieved from [Link]
-
How can I prepare a this compound?. (2015). ResearchGate. Retrieved from [Link]
-
A Comparison of Protoporphyrin IX and this compound as a Photosensitizer in Poorly Differentiated Human Nasopharyngeal Carcinoma Cells. (2002). OUCI. Retrieved from [Link]
-
Sengupta, D., et al. (2023). Porphyrins in Photodynamic Therapy: A Review. ChemRxiv. Retrieved from [Link]
-
Gries, G., et al. (2022). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. International Journal of Molecular Sciences. Retrieved from [Link]
-
Boucher, L. J. (1972). Manganese porphyrin complexes. I. Synthesis and spectroscopy of manganese(III) this compound halides. Journal of the American Chemical Society. Retrieved from [Link]
-
Smith, K. M., & Minnetian, O. M. (1986). Total Syntheses of Derivatives of Protoporphyrin IX Regioselectively Labeled with Carbon-13 in the Methyls. LSU Scholarly Repository. Retrieved from [Link]
-
Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. (2024). MDPI. Retrieved from [Link]
-
Heme Biosynthesis. (n.d.). Frontier Specialty Chemicals. Retrieved from [Link]
-
Li, X., et al. (2017). Porphyrin photosensitizers in photodynamic therapy and its applications. Oncotarget. Retrieved from [Link]
-
Moussaron, A., et al. (2015). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Molecules. Retrieved from [Link]
Sources
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. nva.sikt.no [nva.sikt.no]
- 3. This compound 90 HPLC 5522-66-7 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | 5522-66-7 [chemicalbook.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 10. This compound CAS#: 5522-66-7 [m.chemicalbook.com]
- 11. foodb.ca [foodb.ca]
- 12. chemos.de [chemos.de]
- 13. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. oncotarget.com [oncotarget.com]
- 20. An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Central Role of Protoporphyrin IX Dimethyl Ester in Modern Bioscience
An In-Depth Technical Guide to Protoporphyrin IX Dimethyl Ester for Advanced Research Applications
This compound is a chemically modified derivative of Protoporphyrin IX, a vital precursor to essential biological molecules like heme, chlorophylls, and cytochrome c.[1] The addition of two methyl ester groups significantly alters its physicochemical properties, most notably increasing its solubility in organic solvents and enhancing its utility in laboratory settings. This modification makes it a cornerstone compound for a multitude of applications, ranging from the development of novel cancer therapies to the construction of advanced biosensors.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental properties, explore its critical applications, provide validated experimental protocols, and discuss essential safety and handling procedures. The objective is to equip you with the technical knowledge and practical insights required to effectively harness this versatile molecule in your research endeavors.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's properties is the foundation of its successful application. This compound is a dark purple, crystalline powder, a characteristic stemming from its extensive conjugated pi-system within the porphyrin macrocycle.[1][2] Its key properties are summarized below.
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₃₈N₄O₄ | [2][3][4] |
| Molecular Weight | 590.71 g/mol | [3][5] |
| 590.72 g/mol | [2][4] | |
| Exact Mass | 590.2893 | [4] |
| Appearance | Dark purple powder/solid | [1][2] |
| Melting Point | 225-228 °C | [1][6] |
| Purity | Typically ≥90% (HPLC) | [3] |
| Stability | Stable at room temperature; Light Sensitive | [2][3][6] |
| Storage | Store at room temperature or 2-8°C, protected from light, in an inert atmosphere. | [3][6] |
Solubility Profile
The esterification of the two propionic acid side chains of Protoporphyrin IX is the key to its enhanced solubility in a wide range of common laboratory solvents. This property is critical for its formulation and delivery in both in vitro and in vivo experimental models.
-
High Solubility : Dimethyl sulfoxide (DMSO), Chloroform, Acetone, Tetrahydrofuran (THF), Diethyl ether, Ethyl acetate.[1]
-
Moderate Solubility : Methanol.
-
Insoluble : Water.
Chemical Structure
The molecular structure of this compound is defined by the porphine core—a large heterocyclic macrocycle—with four methyl, two vinyl, and two methyl propionate groups attached.
Protocol 3.2: In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay
Rationale: This protocol assesses the efficacy of this compound-mediated PDT in a cancer cell line. It includes critical controls to validate that cell death is caused by the combination of the photosensitizer and light, and not by the compound or light exposure alone.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 3.1)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Light source with a defined wavelength and power output (e.g., LED array)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment Groups: Prepare four treatment groups to ensure the experiment is self-validating:
-
Group A (Control): No drug, no light.
-
Group B (Drug Only): Cells incubated with the photosensitizer but kept in the dark.
-
Group C (Light Only): Cells incubated with vehicle (DMSO-containing medium) and exposed to light.
-
Group D (PDT): Cells incubated with the photosensitizer and exposed to light.
-
-
Photosensitizer Incubation: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the cells and add the drug-containing medium (for Groups B and D) or vehicle control medium (for Groups A and C). Incubate for a predetermined time (e.g., 4-24 hours) at 37°C. Crucially, this and all subsequent steps until light exposure must be performed in the dark.
-
Wash and Replace Medium: After incubation, aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh, pre-warmed complete culture medium. This removes extracellular photosensitizer, ensuring that the phototoxic effect is primarily from the internalized compound.
-
Light Irradiation: Expose the designated wells (Groups C and D) to light of an appropriate wavelength and dose. The other wells (Groups A and B) must remain shielded from the light source.
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-48 hours to allow for the progression of cell death.
-
Assess Cell Viability: Add the chosen cell viability reagent to all wells according to the manufacturer's instructions and measure the output on a plate reader.
-
Data Analysis: Normalize the results to the control group (Group A) to calculate the percentage of cell viability for each condition. A successful PDT effect is demonstrated when Group D shows significantly lower viability than Groups A, B, and C.
Section 4: Synthesis and Purification Overview
While purchasing high-purity this compound is often the most practical option for research labs, understanding its synthesis provides valuable context. T[3][7]he most common laboratory synthesis involves the direct esterification of its parent compound, Protoporphyrin IX.
A typical synthesis involves dissolving Protoporphyrin IX (or its precursor, Hematoporphyrin) in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). T[8]he reaction is run for several hours in the dark to prevent photodegradation. T[8]he final product is then isolated through solvent evaporation and purified by crystallization, often using a chloroform:methanol mixture, to yield the final product with high purity. H[8]owever, the process of extracting the initial Protoporphyrin IX from natural sources like blood can be tedious, making commercial sources an efficient alternative.
[7]### Section 5: Safety and Handling
This compound should be handled as a potentially hazardous chemical. T[9][10]he full toxicological properties have not been exhaustively studied. A[9]dherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat when handling the compound. *[9][11] Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling the powder. A[11][12]void contact with skin and eyes. W[12]ash hands thoroughly after handling. *[11] Fire Safety: In case of fire, use carbon dioxide or dry powder extinguishers. Water-based extinguishers may be less effective for fires involving organic materials. *[9] First Aid:
-
Inhalation: Move the individual to fresh air. Seek medical attention if breathing is difficult. [13] * Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. [9] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes and seek medical attention. [9] * Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
-
This compound is more than just a chemical reagent; it is a versatile platform for innovation in drug development, diagnostics, and materials science. Its well-characterized physicochemical properties, combined with its profound photodynamic capabilities, ensure its continued relevance in both fundamental and applied research. As our understanding of the complexities of diseases like cancer grows, tools like this compound will be instrumental in designing the next generation of targeted therapies and sensitive diagnostic agents.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Frontier Specialty Chemicals Inc. (2022). Safety Data Sheet: this compound. Retrieved from [Link]
-
Senge, M. O. (2015). How can I prepare a this compound? ResearchGate. Retrieved from [Link]
Sources
- 1. This compound | 5522-66-7 [chemicalbook.com]
- 2. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS#: 5522-66-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. chemos.de [chemos.de]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
Protoporphyrin IX Dimethyl Ester in DMSO: A Comprehensive Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility and handling of Protoporphyrin IX dimethyl ester in Dimethyl Sulfoxide (DMSO), a critical aspect for researchers in fields ranging from photodynamic therapy (PDT) to materials science. Drawing upon established biochemical principles and field-proven laboratory practices, this document aims to equip scientists and drug development professionals with the necessary knowledge to effectively prepare, handle, and utilize this compound solutions.
Understanding the Significance of this compound and DMSO
Protoporphyrin IX is a naturally occurring photosensitizer and a precursor to heme. Its dimethyl ester derivative is frequently employed in research due to its modified hydrophobicity, which influences its interaction with cellular membranes and its solubility in common organic solvents. DMSO is a powerful, polar aprotic solvent widely used in biological research for its ability to dissolve a broad range of compounds, including those with poor aqueous solubility. The combination of this compound and DMSO is therefore a cornerstone of many experimental protocols.
Solubility of this compound in DMSO
While many suppliers qualitatively describe this compound as "soluble" in DMSO, precise quantitative data can be elusive in literature. However, by examining the properties of the parent compound, Protoporphyrin IX, and understanding the impact of esterification, we can establish a reliable framework for its solubility.
Protoporphyrin IX, the diacid form, exhibits a solubility of approximately 5.63 mg/mL (10.01 mM) to 8 mg/mL (14.21 mM) in DMSO.[1][2] The esterification of the two carboxylic acid groups to form the dimethyl ester increases the molecule's overall hydrophobicity. This chemical modification generally leads to enhanced solubility in organic solvents like DMSO. Therefore, it is reasonable to expect the solubility of this compound in DMSO to be at least within, and likely exceeding, this range.
Factors Influencing Solubility:
Several factors can impact the dissolution of this compound in DMSO:
-
Purity of the Compound: Impurities can affect the solubility characteristics. It is recommended to use a high-purity grade of this compound for consistent and reproducible results.
-
Water Content in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound and may promote aggregation.[1] Using anhydrous (dry) DMSO is crucial for preparing concentrated stock solutions.
-
Temperature: Gentle warming can aid in the dissolution process. A water bath set to 30-40°C is often sufficient.
-
Mechanical Agitation: Vortexing and sonication are effective methods to accelerate the dissolution of the solid material.
Data Summary: Solubility of Protoporphyrin IX and Related Compounds in DMSO
| Compound | Molecular Weight ( g/mol ) | Reported Solubility in DMSO | Molar Concentration (mM) | Source(s) |
| Protoporphyrin IX | 562.66 | 5.63 mg/mL | 10.01 | [2] |
| Protoporphyrin IX | 562.66 | 8 mg/mL | 14.21 | [1] |
| This compound | 590.71 | Soluble (exact value not specified) | Not applicable | [3][4] |
Experimental Protocols for Solution Preparation
The following protocols provide a step-by-step guide for the preparation of this compound stock and working solutions. The causality behind each step is explained to ensure a thorough understanding of the process.
Preparation of a Concentrated Stock Solution in DMSO
This protocol is designed to create a stable, concentrated stock solution that can be stored for future use.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated analytical balance
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. Perform this step in a fume hood or a well-ventilated area.
-
Rationale: Precise weighing is critical for achieving the desired final concentration.
-
-
Adding the Solvent: Transfer the weighed powder to the amber glass vial. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming in a water bath (30-40°C) can also be applied.
-
Rationale: Mechanical agitation and gentle heat increase the kinetic energy of the molecules, facilitating the dissolution process.
-
-
Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
Rationale: A clear solution indicates complete dissolution. Any particulate matter suggests that the solubility limit may have been exceeded or that impurities are present.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.
-
Rationale: Low-temperature storage minimizes solvent evaporation and slows down potential degradation of the compound. For extended storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
-
Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium suitable for cell culture experiments.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or conical tubes
Protocol:
-
Thawing the Stock Solution: If the stock solution is frozen, allow it to thaw completely at room temperature.
-
Dilution: In a sterile tube, add the desired volume of cell culture medium or PBS. While vortexing the medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Rationale: Adding the DMSO stock to the aqueous medium (and not the other way around) while vortexing helps to rapidly disperse the hydrophobic compound, minimizing the risk of precipitation and aggregation.[6]
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7]
-
Rationale: High concentrations of DMSO can be toxic to cells and can interfere with experimental results.
-
-
Immediate Use: It is highly recommended to use the freshly prepared working solution immediately.
-
Rationale: Protoporphyrin IX and its derivatives have a tendency to aggregate in aqueous environments over time, which can reduce their bioavailability and photoactivity.[8]
-
Best Practices for Handling and Storage
Adherence to best practices is paramount for maintaining the integrity and efficacy of this compound solutions.
-
Light Protection: Always protect solutions containing this compound from light by using amber vials or by wrapping containers with aluminum foil.[5] Porphyrins are photosensitive and can degrade upon exposure to light, leading to a loss of activity.
-
Use of Anhydrous Solvents: For the preparation of concentrated stock solutions, always use high-quality, anhydrous DMSO to prevent precipitation and aggregation.[1]
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to ensure long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.
-
Fresh Preparation of Working Solutions: Due to the potential for aggregation in aqueous media, it is best to prepare working solutions fresh for each experiment.
Troubleshooting Common Issues
Issue: The compound does not fully dissolve in DMSO.
-
Possible Causes: The solubility limit may have been exceeded, or the DMSO may contain water.
-
Solutions: Try gentle warming (30-40°C) and sonication. If the compound still does not dissolve, consider preparing a more dilute stock solution. Ensure you are using anhydrous DMSO.
Issue: A precipitate forms when diluting the DMSO stock solution into an aqueous medium.
-
Possible Causes: The concentration of this compound in the final solution is too high, or the mixing was not efficient.
-
Solutions: Add the DMSO stock solution dropwise to the aqueous medium while vortexing vigorously. Consider preparing a more dilute working solution. The use of a surfactant like Tween 80 in the aqueous medium can also help to maintain solubility.
Logical Workflow and Signaling Pathway Visualization
The following diagrams illustrate the key workflows and a simplified signaling pathway relevant to the use of this compound.
Conclusion
References
-
ResearchGate. Aggregation Behavior of Protoporphyrin IX in Aqueous Solutions: Clear Evidence of Vesicle Formation. [Link]
-
ResearchGate. How can I prepare a this compound? [Link]
-
Frontier Specialty Chemicals. This compound. [Link]
-
ResearchGate. Changes of the 1 H chemical shifts of this compound. [Link]
-
ResearchGate. Speciation of Ferri protoporphyrin IX in Aqueous and Mixed Aqueous Solution Is Controlled by Solvent Identity, pH, and Salt Concentration. [Link]
-
Journal of the American Chemical Society. Stacking Geometries of Early Protoporphyrin IX Aggregates Revealed by Gas-Phase Infrared Spectroscopy. [Link]
-
PubMed. Production of protoporphyrin IX from 5-aminolevulinic acid and two of its esters in cells in vitro and tissues in vivo. [Link]
-
Oregon Medical Laser Center. This compound. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Protoporphyrin IX | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. This compound CAS#: 5522-66-7 [m.chemicalbook.com]
- 4. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 5. This compound | [frontierspecialtychemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Absorption and Emission Spectra of Protoporphyrin IX Dimethyl Ester
This guide provides a comprehensive exploration of the photophysical properties of Protoporphyrin IX dimethyl ester (PPDME), a key molecule in various research and development fields, including its application as a photosensitizer in photodynamic therapy (PDT).[1][2] We will delve into the theoretical underpinnings of its absorption and emission spectra, the profound influence of the microenvironment on these properties, and provide robust, field-proven protocols for their accurate measurement. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of PPDME's spectroscopic behavior.
The Photophysical Heart of PPDME: Understanding the Porphyrin Chromophore
This compound, a derivative of the naturally occurring Protoporphyrin IX (PpIX), possesses a highly conjugated macrocyclic structure of four pyrrole rings linked by methene bridges.[3] This extensive π-electron system is the origin of its profound interaction with light. The characteristic absorption spectrum of PPDME in organic solvents is dominated by an intense band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, referred to as Q bands.[4][5]
The Soret band, typically observed around 400-410 nm, arises from a strongly allowed π-π* transition (S₀ → S₂). The Q bands, found between 500 and 650 nm, correspond to a quasi-forbidden π-π* transition (S₀ → S₁) and exhibit vibrational fine structure. Upon absorption of a photon, the PPDME molecule is elevated to an excited singlet state (S₁ or S₂). From the S₁ state, it can relax back to the ground state (S₀) through several pathways, including the emission of a photon, a process known as fluorescence. This emission typically occurs at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.
Alternatively, the excited singlet state can undergo a non-radiative transition to a lower-energy, long-lived triplet state (T₁) via intersystem crossing.[6][7] This triplet state is of paramount importance in applications like PDT, as it can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key cytotoxic agent.[8] The Jablonski diagram below illustrates these fundamental photophysical processes.
Sources
- 1. An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. protoporphyrin IX - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Protoporphyrin IX dimethyl ester fluorescence quantum yield
An In-depth Technical Guide to the Fluorescence Quantum Yield of Protoporphyrin IX Dimethyl Ester
Introduction
This compound (PppIX-DME) is a pivotal molecule in the landscape of photophysics and photomedicine. As the esterified derivative of Protoporphyrin IX (PpIX), a key intermediate in the heme biosynthesis pathway, PppIX-DME serves as a crucial model compound and a precursor for synthesizing more complex photosensitizers.[1] Its application is prominent in fields such as photodynamic therapy (PDT) and photodynamic diagnosis (PDD), where its ability to absorb light and subsequently release that energy through fluorescence or by generating cytotoxic reactive oxygen species is paramount.[2][3][4]
The efficiency of these photophysical processes is quantified by the fluorescence quantum yield (ΦF), defined as the ratio of photons emitted as fluorescence to the total number of photons absorbed.[5][6] This parameter is a direct measure of the probability that an excited molecule will deactivate by emitting a photon. A comprehensive understanding of the ΦF of PppIX-DME is therefore not merely an academic exercise; it is fundamental for optimizing its use in therapeutic and diagnostic protocols, predicting its behavior in different biological environments, and designing next-generation photosensitizers.
This guide provides an in-depth exploration of the fluorescence quantum yield of PppIX-DME. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of core principles, field-proven experimental methodologies, and critical factors that govern this essential photophysical property.
Core Photophysical Characteristics of PppIX-DME
The photophysical behavior of PppIX-DME is dictated by its extended tetrapyrrole macrocycle, which gives rise to its characteristic absorption and emission spectra. The absorption spectrum is dominated by an intense band in the blue region of the spectrum, known as the Soret band (around 400-410 nm), and several weaker bands at longer wavelengths, called Q-bands.[7][8] Upon excitation into these absorption bands, the molecule is promoted to an excited singlet state, from which it can relax via fluorescence, typically emitting red light.
The fluorescence quantum yield of PppIX-DME is not an intrinsic constant but is highly dependent on its environment. Published values vary significantly with the solvent used, reflecting the sensitivity of the excited state to its surroundings. For instance, in chloroform, the quantum yield has been reported to be 0.06, while in methanol, a value of 0.1 has been documented.[7][9]
Table 1: Reported Fluorescence Quantum Yield (ΦF) of PppIX-DME in Different Solvents
| Solvent | Quantum Yield (ΦF) | Reference |
| Chloroform | 0.06 | Gouterman, 1974 (cited in[7]) |
| Methanol | 0.1 | Taniguchi & Lindsey, 2018[9] |
These values, while seemingly low, are characteristic of many porphyrin-based photosensitizers and are intrinsically linked to the other deactivation pathways available to the excited molecule, particularly intersystem crossing to the triplet state, which is the cornerstone of PDT.
Critical Factors Modulating Fluorescence Quantum Yield
The measured ΦF of PppIX-DME can be profoundly altered by a range of environmental and experimental factors. An understanding of these influences is crucial for both accurate measurement and predictable application.
Solvent Environment
The polarity of the solvent can influence the energy levels of the excited state and thus affect the rates of radiative (fluorescence) and non-radiative decay. For the parent compound, Protoporphyrin IX, fluorescence intensity is known to decrease with an increase in solvent polarity, partly due to a lack of solubility and increased aggregation in aqueous media.[10] PppIX-DME, being more hydrophobic than PpIX, exhibits better solubility in organic solvents but is still susceptible to these environmental effects.
Aggregation and Concentration
Porphyrins have a strong tendency to self-associate in solution, forming dimers and higher-order aggregates, a phenomenon driven by π-π stacking and hydrophobic interactions.[11][12] This aggregation is a primary cause of fluorescence quenching. In the aggregated state, new, rapid non-radiative decay pathways are introduced, which effectively outcompete fluorescence, leading to a dramatic decrease in the quantum yield.[10][12]
Because aggregation is a concentration-dependent process, the ΦF of PppIX-DME is often observed to decrease as its concentration increases.[6] This is a critical consideration in experimental design, as highly concentrated solutions will not exhibit the photophysical properties of the monomeric species.
Caption: Aggregation leads to fluorescence quenching in PppIX-DME.
pH and Ionic Strength
For the parent compound PpIX, pH is a critical factor, as the protonation state of its carboxylic acid side chains dictates its aggregation behavior.[12][13] While the esterification in PppIX-DME removes these ionizable groups, the local pH of the microenvironment can still influence molecular interactions and the stability of potential aggregates, especially in complex biological media.
Photobleaching
Upon prolonged or high-intensity irradiation, PppIX-DME can undergo photochemical reactions that alter its structure, a process known as photobleaching.[14] These reactions create photoproducts that may have different, often lower, fluorescence quantum yields.[14][15] This degradation process means that the measured fluorescence intensity and apparent ΦF can decrease over the course of an experiment, a factor that must be controlled for accurate measurements.
A Validated Protocol for Measuring Relative Fluorescence Quantum Yield
The comparative method is the most widely used and reliable technique for determining the fluorescence quantum yield of a compound.[6] It involves comparing the fluorescence properties of the test sample (PppIX-DME) to a well-characterized fluorescence standard with a known ΦF.
Principle of the Method
The core assumption is that if two solutions (sample and standard) have the same absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields. When different solvents are used, a correction for the refractive index of the solvents is required.
Step-by-Step Experimental Workflow
Step 1: Selection of an Appropriate Fluorescence Standard
-
Criteria: Choose a standard that absorbs and emits in a similar spectral region to PppIX-DME. The standard should be photochemically stable and have a well-documented, consistent quantum yield.
-
Recommended Standards: For PppIX-DME (emission ~630-700 nm), standards like Rhodamine B in ethanol (ΦF ≈ 0.65) or Cresyl Violet in methanol (ΦF ≈ 0.54) are suitable choices.
Step 2: Preparation of Sample and Standard Solutions
-
Solvent Purity: Use spectroscopy-grade solvents to minimize interference from fluorescent impurities.
-
Concentration Series: Prepare a series of dilute solutions for both PppIX-DME and the chosen standard. The concentration should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 in a 1 cm path length cuvette. This is critical to avoid inner filter effects and concentration-dependent quenching.[6][7]
Step 3: Spectroscopic Measurements
-
Absorbance Spectra: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution. Note the exact absorbance at the intended excitation wavelength (e.g., 408 nm).
-
Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. It is imperative that the fluorometer is set to provide corrected spectra, accounting for variations in detector sensitivity and lamp intensity across the wavelength range.
Step 4: Data Analysis and Calculation
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance at the excitation wavelength. The data should yield a straight line passing through the origin. The slope of this line is a key parameter.
-
Calculate Quantum Yield: The fluorescence quantum yield of the sample (Φx) is calculated using the following equation:[5]
Φx = Φst * (Grad_x / Grad_st) * (n_x² / n_st²)
Where:
-
Φst is the quantum yield of the standard.
-
Grad_x is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the sample.
-
Grad_st is the gradient from the plot for the standard.
-
n_x is the refractive index of the solvent used for the sample.
-
n_st is the refractive index of the solvent used for the standard.
-
Caption: Workflow for relative fluorescence quantum yield measurement.
Implications for Biomedical Applications
The fluorescence quantum yield of PppIX-DME is not just a physical constant but a determinant of its function in a biological context. The de-excitation of the excited singlet state represents a branching point: the molecule can either fluoresce or undergo intersystem crossing (ISC) to a long-lived triplet state. These two pathways are competitive.
In Photodynamic Therapy (PDT): The goal is to maximize the production of cytotoxic singlet oxygen. This process originates from the triplet state of the photosensitizer. Therefore, a lower fluorescence quantum yield (ΦF) is often desirable as it implies a higher quantum yield for intersystem crossing (ΦISC) and, consequently, more efficient singlet oxygen generation.[14][16]
In Photodynamic Diagnosis (PDD) and Fluorescence-Guided Surgery: The objective is detection and visualization. Here, a high fluorescence quantum yield is advantageous, as it produces a stronger optical signal, enabling clearer demarcation of tissue where the photosensitizer has accumulated.[3][4]
The utility of PppIX-DME and its derivatives thus depends on striking the right balance between these competing deactivation pathways, a balance that can be tuned by chemical modification and controlled by understanding the environmental factors discussed in this guide.
Caption: Jablonski diagram showing competing de-excitation pathways.
Conclusion
The fluorescence quantum yield of this compound is a fundamental parameter that dictates its efficacy as a photosensitizer. Its value, typically in the range of 0.06 to 0.1 in common organic solvents, is not static but is dynamically influenced by the molecular environment, most notably by solvent interactions and the propensity of the molecule to aggregate. Accurate and reproducible measurement of the ΦF, best achieved through the comparative method under controlled, dilute conditions, is essential for characterizing PppIX-DME and its derivatives. Ultimately, a deep understanding of the quantum yield and the factors that control the balance between fluorescence and triplet state formation is indispensable for the rational design and application of these powerful molecules in medicine and materials science.
References
-
Oregon Medical Laser Center. (n.d.). This compound. OMLC. [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. Available via PhotochemCAD. [Link]
-
de Vijlder, T., et al. (2008). Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy. Dermatology, 218(2), 115-127. [Link]
-
Goh, L. K., et al. (2013). An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. Photodiagnosis and Photodynamic Therapy, 10(4), 486-494. [Link]
-
Frontier Specialty Chemicals. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Changes of the 1 H chemical shifts of this compound. [Link]
-
Myrzakhmetov, B., et al. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. International Journal of Molecular Sciences, 22(4), 1638. [Link]
-
Lübbert, C., et al. (2024). Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. International Journal of Molecular Sciences, 25(3), 1836. [Link]
-
Gabor, F., et al. (2022). Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens. Pharmaceutics, 14(11), 2419. [Link]
-
Mog, S., et al. (2021). Protoporphyrin-IX nanostructures modulate their protein aggregation ability via differential oxidation and protein binding. bioRxiv. [Link]
-
Scolaro, L. M., et al. (2002). Aggregation Behavior of Protoporphyrin IX in Aqueous Solutions: Clear Evidence of Vesicle Formation. The Journal of Physical Chemistry B, 106(10), 2453–2459. [Link]
-
Acher, G., et al. (2022). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. Biomedicines, 10(2), 423. [Link]
-
Teng, K. W., & Lee, S. H. (2019). Characterization of Protoporphyrin IX Species in Vitro Using Fluorescence Spectroscopy and Polar Plot Analysis. Journal of Physical Chemistry B, 123(27), 5832-5840. [Link]
-
Teng, K. W., & Lee, S. H. (2019). Characterization of Protoporphyrin IX Species in Vitro Using Fluorescence Spectroscopy and Polar Plot Analysis. Journal of Physical Chemistry B, 123(27), 5832-5840. [Link]
-
ACS Publications. (n.d.). Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells. Inorganic Chemistry. [Link]
-
Ostertag, E., et al. (2019). Pigmentation of White, Brown, and Green Chicken Eggshells Analyzed by Reflectance, Transmittance, and Fluorescence Spectroscopy. Journal of Agricultural and Food Chemistry, 67(30), 8449-8460. [Link]
-
ResearchGate. (n.d.). Fluorescence emission and decay (λexc = 408 nm) of PpIX (A,D), PPa.... [Link]
-
JASCO Global. (2021). Fluorescence quantum yield measurement. [Link]
-
Miah, M. I., et al. (2020). Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms. Applied Sciences, 10(18), 6296. [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
-
Birks, J. B. (1976). Fluorescence quantum yield measurements. National Bureau of Standards Special Publication 466. [Link]
-
Miah, M. I. (n.d.). Fluorescence Spectroscopy Study of Protoporphyrin IX Metabolism Level in Cells. Photobiology. [Link]
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. karger.com [karger.com]
- 3. An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jasco-global.com [jasco-global.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. This compound [omlc.org]
- 8. researchgate.net [researchgate.net]
- 9. PhotochemCAD | this compound [photochemcad.com]
- 10. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Protoporphyrin IX Species in Vitro Using Fluorescence Spectroscopy and Polar Plot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of Protoporphyrin IX Dimethyl Ester from Hematoporphyrin
For Researchers, Scientists, and Drug Development Professionals
Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis of protoporphyrin IX dimethyl ester from hematoporphyrin. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to perform this synthesis efficiently and safely. The guide delves into the underlying chemical principles, provides a detailed step-by-step protocol, and discusses critical aspects of purification and characterization. By integrating expert insights and citing authoritative sources, this document aims to be a valuable resource for those working with porphyrins in various scientific and therapeutic fields.
Introduction: The Significance of Protoporphyrin IX and its Dimethyl Ester
Protoporphyrin IX (PpIX) is a vital tetrapyrrole that serves as the immediate precursor to heme in the biosynthetic pathway.[1][2][3] Heme is a crucial component of essential proteins like hemoglobin, myoglobin, and cytochromes, playing a fundamental role in oxygen transport, energy metabolism, and drug detoxification.[4] Beyond its biological role, PpIX has garnered significant attention as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer and other diseases.[5]
The dimethyl ester derivative of protoporphyrin IX is of particular interest in research and development for several reasons. The esterification of the two carboxylic acid side chains significantly increases the molecule's solubility in organic solvents, facilitating its purification and use in subsequent chemical modifications.[6] This enhanced solubility is advantageous for a variety of applications, including the development of novel photosensitizers and as a starting material for the synthesis of other porphyrin derivatives.[6][7]
This guide focuses on a common and reliable method for synthesizing this compound, starting from the readily available hematoporphyrin.
The Chemical Transformation: From Hematoporphyrin to this compound
The conversion of hematoporphyrin to this compound is a two-step process that involves:
-
Dehydration: The two hydroxyethyl groups at positions 3 and 8 of the hematoporphyrin macrocycle are eliminated to form vinyl groups. This acid-catalyzed dehydration reaction transforms hematoporphyrin into protoporphyrin IX.
-
Esterification: The two propionic acid side chains at positions 13 and 17 are converted to their corresponding methyl esters. This is typically achieved through a Fischer esterification reaction using methanol in the presence of an acid catalyst.[8]
The overall reaction can be summarized as follows:
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound from hematoporphyrin.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Hematoporphyrin dihydrochloride | ≥95% | Sigma-Aldrich | Starting material |
| Sulfuric acid (H₂SO₄) | 95-98% | Fisher Scientific | Catalyst |
| Methanol (CH₃OH) | Anhydrous | Acros Organics | Reagent and solvent |
| Chloroform (CHCl₃) | ACS Grade | VWR | Solvent for extraction and chromatography |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | For neutralization |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | J.T. Baker | Drying agent |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
3.2. Step-by-Step Procedure
The synthesis involves a one-pot reaction where both dehydration and esterification occur concurrently.[8]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of hematoporphyrin dihydrochloride in anhydrous methanol. A typical concentration is in the range of 1-5 mg/mL.
-
Carefully add concentrated sulfuric acid to the solution. A common catalytic amount is 5% (v/v) of the total methanol volume.
-
Crucially, protect the reaction mixture from light by wrapping the flask in aluminum foil, as porphyrins are light-sensitive. [8]
Step 2: Reaction
-
Heat the reaction mixture to reflux and maintain this temperature for a specified period, typically 12 hours.[8]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase is a mixture of chloroform and methanol (e.g., 95:5 v/v). The product, this compound, will have a higher Rf value than the starting material and the intermediate protoporphyrin IX.
Step 3: Work-up and Extraction
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product into chloroform. Repeat the extraction several times to ensure complete recovery.
-
Combine the organic layers and wash them with distilled water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.
3.3. Purification
The crude product is typically purified by column chromatography on silica gel.
-
Prepare a silica gel column using a slurry of silica gel in chloroform.
-
Dissolve the crude product in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol. The desired product, this compound, will elute as a distinct colored band.
-
Collect the fractions containing the pure product and evaporate the solvent.
An alternative to column chromatography is crystallization. A simple crystallization can be performed from a chloroform:methanol (1:3) mixture to yield the final product.[8]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.
4.1. UV-Visible Spectroscopy
Porphyrins exhibit characteristic and intense absorption bands in the UV-visible region. The spectrum of this compound in chloroform typically shows a strong Soret band around 407-408 nm and four weaker Q-bands in the 500-650 nm region.[9][10]
| Solvent | Soret Band (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Chloroform | 407-408 | ~171,000 - 166,000 |
| Dioxane | 406 | ~164,000 |
| Pyridine | 409 | ~163,000 |
| Ether | 404 | ~158,000 |
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound. The spectrum will show characteristic signals for the methyl, vinyl, and propionate ester protons.
4.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of this compound (C₃₆H₃₈N₄O₄, MW = 590.71 g/mol ).[8]
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for synthesis and purification.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material or intermediate, the reaction time may need to be extended, or the amount of catalyst may need to be adjusted.
-
Low Yield: Low yields can result from incomplete extraction or losses during purification. Ensure thorough extraction and careful handling during chromatography.
-
Purity Issues: If the final product is not pure, repeated chromatography or recrystallization may be necessary.
-
Light Sensitivity: Throughout the entire process, it is imperative to protect the porphyrin-containing solutions from light to prevent photodegradation.
Conclusion
The synthesis of this compound from hematoporphyrin is a well-established and reliable procedure. By following the detailed protocol and adhering to the key considerations outlined in this guide, researchers can successfully synthesize this valuable compound for a wide range of applications in chemistry, biology, and medicine. The enhanced solubility and reactivity of the dimethyl ester make it an important building block for the development of new porphyrin-based materials and therapeutics.
References
-
The Good Scents Company. This compound. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Hematoporphyrin?. Available from: [Link]
-
Oregon Medical Laser Center. This compound. Available from: [Link]
-
Frontier Specialty Chemicals. Protoporphyrin IX: A Primer. Available from: [Link]
-
National Center for Biotechnology Information. Biochemistry, Heme Synthesis. Available from: [Link]
-
PubMed. Production of protoporphyrin IX from 5-aminolevulinic acid and two of its esters in cells in vitro and tissues in vivo. Available from: [Link]
-
ResearchGate. An in vitro study on the improvement of protoporphyrin IX accumulation using esterified and amidated 5-aminolevulinic acids. Available from: [Link]
-
MDPI. A Recap of Heme Metabolism towards Understanding Protoporphyrin IX Selectivity in Cancer Cells. Available from: [Link]
-
National Center for Biotechnology Information. Protoporphyrin IX: the Good, the Bad, and the Ugly. Available from: [Link]
-
PhotochemCAD. This compound. Available from: [Link]
-
ResearchGate. The preparation of porphyrin S-411 (Dehydrocoproporphyrin) and harderoporphyrin from protoporphyrin IX. Available from: [Link]
-
National Center for Biotechnology Information. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line. Available from: [Link]
-
PubMed. Total synthesis of hematoporphyrin and protoporphyrin; a conceptually new approach. Available from: [Link]
-
YouTube. Protoporphyrin IX ; Definition, Structure, Functions, Clinical relevance, protoporphyrinogen oxidase. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Biochemistry, Heme Synthesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]
- 6. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound [omlc.org]
- 10. PhotochemCAD | this compound [photochemcad.com]
An In-Depth Technical Guide to Protoporphyrin IX Dimethyl Ester: Historical Discovery and Synthesis
Introduction
Protoporphyrin IX, and its dimethyl ester derivative, stand as cornerstone molecules in the vast landscape of biochemistry and drug development. As the immediate biosynthetic precursor to heme, the essential iron-containing cofactor in hemoglobin, myoglobin, and cytochromes, protoporphyrin IX is fundamentally linked to aerobic life.[1] Its unique photophysical properties have also positioned it as a key photosensitizer in photodynamic therapy (PDT).[1] The dimethyl ester form enhances solubility in organic solvents, making it a versatile intermediate for the synthesis of novel porphyrin-based compounds and materials.[2] This guide provides an in-depth exploration of the historical discovery and synthetic methodologies of protoporphyrin IX dimethyl ester, tailored for researchers, scientists, and professionals in drug development.
The Dawn of Porphyrin Chemistry: A Historical Perspective
The journey to understanding the intricate structure of protoporphyrin IX was a monumental effort spanning several decades, culminating in the groundbreaking work of the German chemist Hans Fischer. While early observations of porphyrin-like compounds were made in the 19th century, it was Fischer's systematic and rigorous approach in the early 20th century that unraveled their complex architecture.
Fischer's research was deeply rooted in the study of natural pigments, particularly those of blood and bile.[3] He meticulously degraded these complex molecules into simpler pyrrole units, painstakingly determined the structure of these building blocks, and then ingeniously devised methods to reassemble them.[4][5] This strategic approach of degradation and total synthesis became the hallmark of his scientific prowess.
The Nobel Prize-Winning Total Synthesis of Hemin
The definitive proof of the structure of protoporphyrin IX came with Fischer's total synthesis of hemin, the chloride salt of iron(III)-protoporphyrin IX, in 1929.[1][5] This monumental achievement, which earned him the Nobel Prize in Chemistry in 1930, was the culmination of years of dedicated research into pyrrole chemistry.[3]
Fischer's strategy was a masterclass in organic synthesis. He started with simple, synthetically accessible pyrroles and systematically built up the complexity to construct the asymmetric porphyrin macrocycle. A key aspect of his approach was the synthesis of substituted dipyrrylmethenes, which were then condensed to form the porphyrin ring.[4] The final steps of his synthesis involved the ingenious introduction of the two vinyl side chains, a defining feature of protoporphyrin IX.[4]
The overall logic of Fischer's synthesis can be visualized as a convergent process where simpler building blocks are assembled into a complex, functional molecule.
Caption: Logical flow of Hans Fischer's total synthesis of hemin.
While Fischer's total synthesis was a landmark of chemical intellect, it was also a long and arduous process, making it impractical for the routine production of protoporphyrin IX. His work, however, laid the essential groundwork for all subsequent porphyrin chemistry and inspired the development of more efficient synthetic routes. For a detailed account of his synthetic strategy, his Nobel Lecture, "On haemin and the relationships between haemin and chlorophyll," and his comprehensive work, "Die Chemie des Pyrrols," serve as primary references.[4][5][6][7]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value |
| Molecular Formula | C₃₆H₃₈N₄O₄ |
| Molecular Weight | 590.71 g/mol |
| Appearance | Dark purple powder/solid |
| Melting Point | 225-228 °C |
| Solubility | Soluble in DMSO, acetone, chloroform, THF, diethyl ether, ethyl acetate, and methanol. Insoluble in water. |
| UV-Vis Absorption (in CHCl₃) | Soret band: ~407 nm; Q-bands: ~505, 541, 575, 630 nm |
| Molar Extinction Coefficient (in CHCl₃) | ~171,000 M⁻¹cm⁻¹ at 407 nm |
| Fluorescence Emission (in CHCl₃) | ~633 nm and ~700 nm |
| Quantum Yield (in CHCl₃) | ~0.06 |
Data compiled from various sources.[8][9]
Modern Synthetic Methodologies
While Fischer's total synthesis remains a classic in organic chemistry, modern approaches to obtaining this compound are typically semi-synthetic, starting from readily available natural sources like blood. The general workflow involves the extraction of hemin from hemoglobin, followed by the removal of iron to yield protoporphyrin IX, and finally, esterification of the carboxylic acid side chains.
Synthesis from Hemin
This is the most common and practical laboratory-scale synthesis of this compound.
Caption: Workflow for the synthesis of this compound from Hemin.
3.1.1. Step-by-Step Protocol:
Part A: Iron Removal from Hemin to Yield Protoporphyrin IX
-
Dissolution: Dissolve hemin in a suitable organic solvent, such as pyridine or a mixture of chloroform and methanol.
-
Reduction of Iron: Add a solution of ferrous sulfate (FeSO₄) in concentrated hydrochloric acid (HCl) to the hemin solution. The ferrous ions will reduce the ferric (Fe³⁺) iron in hemin to ferrous (Fe²⁺) iron, which is more readily removed from the porphyrin ring.
-
Acidification: The acidic conditions facilitate the displacement of the iron atom from the porphyrin macrocycle.
-
Extraction: After the reaction is complete, neutralize the mixture and extract the protoporphyrin IX into an organic solvent like chloroform or ethyl acetate.
-
Washing and Drying: Wash the organic layer with water to remove any remaining acid and salts. Dry the organic layer over an anhydrous salt such as sodium sulfate.
-
Purification: The crude protoporphyrin IX can be purified by crystallization or column chromatography.
Part B: Esterification of Protoporphyrin IX to this compound
-
Dissolution: Dissolve the purified protoporphyrin IX in a mixture of chloroform and methanol.
-
Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).
-
Neutralization: Carefully neutralize the reaction mixture with a weak base, such as sodium bicarbonate solution.
-
Extraction: Extract the this compound into an organic solvent.
-
Washing and Drying: Wash the organic layer with water and dry over an anhydrous salt.
-
Purification and Characterization: The final product can be purified by crystallization from a chloroform/methanol mixture. The purity and identity of the product should be confirmed by techniques such as NMR, UV-Vis spectroscopy, and mass spectrometry.
Synthesis from Hematoporphyrin
An alternative starting material is hematoporphyrin, which can be converted to this compound through dehydration and esterification.
Caption: Workflow for the synthesis of this compound from Hematoporphyrin.
3.2.1. Step-by-Step Protocol:
-
Dehydration and Esterification in One Pot: A common procedure involves treating hematoporphyrin with a mixture of methanol and a strong acid, such as sulfuric acid.[10] The acidic conditions catalyze both the dehydration of the two hydroxyethyl side chains to vinyl groups and the esterification of the two propionic acid side chains.
-
Reaction Conditions: The reaction is typically carried out by refluxing the mixture for a specific period.
-
Work-up and Purification: The work-up and purification steps are similar to those described for the synthesis from hemin, involving neutralization, extraction, washing, drying, and crystallization.
Conclusion
This compound remains a molecule of immense scientific interest, bridging the gap between fundamental biological processes and cutting-edge therapeutic applications. The historical journey of its discovery, marked by the genius of Hans Fischer, provides a compelling narrative of scientific dedication and ingenuity. While the total synthesis of this complex molecule is a testament to the power of organic chemistry, modern semi-synthetic methods have made it readily accessible for a new generation of researchers. This guide has provided a comprehensive overview of both the historical context and the practical synthetic methodologies for this compound, equipping scientists and drug development professionals with the foundational knowledge to harness the potential of this remarkable molecule.
References
-
Fischer, H. (1930). On haemin and the relationships between haemin and chlorophyll. Nobel Lecture. [Link]
-
Senge, M. O., & Sitte, E. (2020). The Red Color of Life Transformed – Synthetic Advances and Emerging Applications of Protoporphyrin IX in Chemical Biology. European Journal of Organic Chemistry, 2020(22), 3171-3191. [Link]
-
Wikipedia. (n.d.). Hans Fischer. [Link]
-
Wikipedia. (n.d.). Protoporphyrin IX. [Link]
-
ResearchGate. (n.d.). Structure of Protoporphyrin IX. [Link]
-
Frontier Specialty Chemicals. (n.d.). Protoporphyrin IX: A Primer. [Link]
-
ResearchGate. (n.d.). A modified procedure for the preparation of this compound from hemoglobin. [Link]
-
Frontiers. (2022). A new technique of quantifying protoporphyrin IX in microbial cells in seawater. [Link]
-
OMLC. (n.d.). This compound. [Link]
-
Frontier Specialty Chemicals. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Changes of the 1 H chemical shifts of this compound. [Link]
-
National Institutes of Health. (n.d.). Protoporphyrin IX: the Good, the Bad, and the Ugly. [Link]
-
Encyclopedia.com. (n.d.). Hans Fischer. [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra (a) Protoporphyrin IX standard and (b).... [Link]
-
Technische Universität München. (2022). Dem Vermächtnis von Hans Fischer auf der Spur. [Link]
-
Internet Archive. (n.d.). Die Chemie des Pyrrols. [Link]
Sources
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Hemin and iron increase synthesis and trigger export of xanthine oxidoreductase from hepatocytes to the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hans Fischer - Wikipedia [en.wikipedia.org]
- 4. nobelprize.org [nobelprize.org]
- 5. encyclopedia.com [encyclopedia.com]
- 6. hans-fischer-gesellschaft.de [hans-fischer-gesellschaft.de]
- 7. Die Chemie des Pyrrols : Fischer, Hans, 1881-1945 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 8. This compound [omlc.org]
- 9. Hans Fischer | Nobel Prize, Chemistry & Pigment Research | Britannica [britannica.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Photophysical Properties of Protoporphyrin IX Dimethyl Ester
Introduction
Protoporphyrin IX dimethyl ester (PPDME) is a key derivative of Protoporphyrin IX (PpIX), a vital intermediate in the biosynthesis of heme and chlorophyll.[1] By esterifying the two carboxylic acid groups of PpIX, PPDME exhibits increased lipophilicity and solubility in organic solvents, making it an invaluable tool in diverse research fields.[2][3] Its well-defined photophysical properties and its role as a potent photosensitizer have established PPDME as a critical model compound for fundamental photochemical studies and as a precursor for developing novel agents for applications such as photodynamic therapy (PDT).[3][4]
This technical guide provides a comprehensive overview of the core photophysical properties of PPDME. We will delve into its electronic absorption and emission characteristics, the crucial role of its triplet state in photosensitization, and the generation of singlet oxygen. Furthermore, this guide offers field-proven, step-by-step protocols for the accurate measurement of key photophysical parameters, designed for researchers, scientists, and drug development professionals.
Section 1: Electronic Absorption and Luminescence
The photophysical behavior of PPDME is governed by its extensive π-conjugated macrocyclic structure. This structure gives rise to its characteristic and intense absorption in the visible and near-ultraviolet regions of the electromagnetic spectrum.
1.1. Absorption Spectroscopy
The electronic absorption spectrum of PPDME is dominated by two main features, typical of porphyrins:
-
The Soret Band: An extremely intense absorption band located around 400-410 nm. This band arises from a strongly allowed electronic transition from the ground state (S₀) to the second excited singlet state (S₂).
-
Q-Bands: A series of four weaker absorption bands found in the 500-650 nm region. These correspond to quasi-forbidden transitions from the ground state to the first excited singlet state (S₁).
The precise location and intensity of these bands are sensitive to the solvent environment.[5] In non-aqueous solvents like chloroform, PPDME exists primarily as a monomer, exhibiting sharp, well-defined spectral features.[6]
| Property | Chloroform | Methanol | Ether | Pyridine | Dioxane |
| Soret Peak (λ_max) | 407 nm[6] | 408 nm[7] | 404 nm[6] | 409 nm[6] | 406 nm[6] |
| Molar Extinction (ε) | 171,000 M⁻¹cm⁻¹[6] | 166,000 M⁻¹cm⁻¹[7] | 158,000 M⁻¹cm⁻¹[6] | 163,000 M⁻¹cm⁻¹[6] | 164,000 M⁻¹cm⁻¹[6] |
| Q-Band IV (λ_max) | ~505 nm | ~506 nm | - | - | - |
| Q-Band III (λ_max) | ~541 nm | ~542 nm | - | - | - |
| Q-Band II (λ_max) | ~576 nm | ~577 nm | - | - | - |
| Q-Band I (λ_max) | ~631 nm | ~632 nm | - | - | - |
1.2. Fluorescence Emission
Upon excitation into its absorption bands, PPDME relaxes to the first excited singlet state (S₁) and can then return to the ground state (S₀) by emitting a photon. This process is known as fluorescence. The fluorescence spectrum of PPDME typically shows two emission bands, which are mirror images of the two lowest-energy Q-bands.
The efficiency of this process is quantified by the fluorescence quantum yield (Φ_F) , which is the ratio of photons emitted to photons absorbed.[7] For PPDME, the fluorescence quantum yield is relatively low, indicating that non-radiative decay pathways are significant.
| Property | Chloroform | Methanol |
| Emission Peak 1 (λ_em) | ~634 nm | ~635 nm |
| Emission Peak 2 (λ_em) | ~700 nm | ~704 nm |
| Fluorescence Quantum Yield (Φ_F) | 0.06[6] | 0.1[7] |
The interplay between absorption, internal conversion, fluorescence, intersystem crossing, and phosphorescence is best visualized using a Jablonski diagram.
Section 2: The Triplet State and Singlet Oxygen Generation
While fluorescence is one deactivation pathway for the excited PPDME molecule, a competing and critically important process is intersystem crossing (ISC) .
2.1. Intersystem Crossing and the Triplet State
After excitation to the S₁ state, the molecule can undergo a spin-forbidden transition to an isoenergetic triplet state (T₁).[1] This process is highly efficient for PPDME. The resulting triplet state is a relatively long-lived species, with a lifetime in deoxygenated benzene solution reported to be greater than 240 µs. This extended lifetime is crucial because it allows the excited molecule sufficient time to interact with its surroundings.
2.2. Singlet Oxygen Generation (Type II Photosensitization)
In the presence of molecular oxygen (O₂), which has a triplet ground state, the long-lived PPDME triplet state (³PPDME) can be quenched.[8][9] This occurs via a process called triplet-triplet annihilation, where energy is transferred from ³PPDME to ³O₂, returning the photosensitizer to its ground state and promoting oxygen to its highly reactive first excited singlet state, ¹O₂ (singlet oxygen).
This energy transfer is the cornerstone of Type II photosensitization and is the primary mechanism by which PPDME exerts a photodynamic effect. The efficiency of this process is described by the singlet oxygen quantum yield (Φ_Δ) . While specific Φ_Δ values for PPDME are not widely reported, the parent compound PpIX has a high singlet oxygen quantum yield of approximately 0.77, and it is expected that PPDME behaves similarly.[10] A related compound, Hematoporphyrin IX dimethyl ester, has a reported Φ_Δ of 0.60 in DMF.[11]
| Parameter | Value (for PpIX) | Solvent |
| Triplet State Lifetime (τ_T) | > 240 µs | Benzene (deoxygenated) |
| Singlet Oxygen Quantum Yield (Φ_Δ) | ~0.77[10] | Dichloromethane |
Section 3: Factors Influencing Photophysical Properties
The photophysical characteristics of PPDME are not intrinsic but are heavily modulated by its immediate environment.
-
Solvent Polarity: As seen in Table 1, solvent polarity can induce small shifts in the absorption and emission maxima. More significantly, in highly polar or aqueous environments, the low solubility of porphyrins like PpIX (and to a lesser extent, PPDME) leads to aggregation.[5]
-
Aggregation: Porphyrins have a strong tendency to self-aggregate, a process driven by π-π stacking interactions. This aggregation significantly alters their photophysical properties, typically causing a broadening of the Soret band, a dramatic decrease in fluorescence quantum yield (quenching), and a severely diminished singlet oxygen quantum yield.[5] Maintaining dilute solutions in appropriate organic solvents is therefore critical for reproducible photophysical measurements and effective photosensitization.
Section 4: Experimental Methodologies
Accurate characterization of photophysical properties requires robust and validated experimental protocols.
4.1. Protocol: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the most common method for determining Φ_F by comparing the fluorescence of the sample to a well-characterized standard.
Causality: The relative method is based on the principle that if a standard and a sample solution absorb the same number of photons, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. To ensure equal absorption, measurements are performed on a series of dilute solutions where absorbance is linearly proportional to concentration.
Materials & Equipment:
-
UV-Vis Spectrophotometer
-
Corrected Spectrofluorometer
-
10 mm path length quartz cuvettes (for both absorbance and fluorescence)
-
Spectroscopic grade solvents
-
Fluorescence Standard (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ_F = 0.546)
-
This compound (PPDME) sample
Procedure:
-
Standard & Sample Preparation: Prepare stock solutions of the standard and PPDME in the chosen solvent. Create a series of 5-6 dilutions for both, ensuring the maximum absorbance at the excitation wavelength does not exceed 0.1 in the 10 mm cuvette to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each dilution of the standard and the sample. Use the pure solvent as a blank.
-
Fluorescence Measurement:
-
Set the excitation wavelength (e.g., a peak in the Q-band region where both sample and standard absorb).
-
For each dilution, record the corrected fluorescence emission spectrum over the entire emission range.
-
Ensure all instrument settings (e.g., slit widths) are identical for all sample and standard measurements.
-
-
Data Analysis:
-
For each recorded emission spectrum, integrate the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope (gradient) of the resulting straight lines for both plots (Grad_Sample and Grad_Standard).
-
Calculate the quantum yield of the sample (Φ_F,Sample) using the following equation: Φ_F,Sample = Φ_F,Standard × (Grad_Sample / Grad_Standard) × (η_Sample² / η_Standard²) Where Φ_F,Standard is the known quantum yield of the standard, and η is the refractive index of the solvent used for the sample and standard.
-
4.2. Protocol: Indirect Quantification of Singlet Oxygen using DPBF
This protocol uses a chemical trap, 1,3-diphenylisobenzofuran (DPBF), which is irreversibly consumed by singlet oxygen, leading to a measurable decrease in its absorbance.
Causality: The rate of DPBF photooxidation is directly proportional to the rate of singlet oxygen production. By monitoring the decay of DPBF's characteristic absorbance under controlled irradiation, one can quantify the relative singlet oxygen generation efficiency of the photosensitizer.
Materials & Equipment:
-
UV-Vis Spectrophotometer
-
Light source with a specific wavelength filter (e.g., LED or filtered lamp)
-
Magnetic stirrer and stir bar
-
10 mm path length quartz cuvette
-
PPDME, DPBF, and a reference photosensitizer (e.g., Rose Bengal)
-
Spectroscopic grade solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Solution Preparation: Prepare a solution containing PPDME and DPBF in the chosen solvent. The PPDME concentration should yield an absorbance of ~0.1 at the irradiation wavelength, while the DPBF concentration should give an initial absorbance of ~1.0 at its absorption maximum (~415 nm).
-
Irradiation & Measurement:
-
Place the cuvette in the spectrophotometer and record the initial absorbance of DPBF at its maximum.
-
Transfer the cuvette to the irradiation setup and irradiate the solution for a set time interval (e.g., 15-30 seconds) while stirring.
-
Immediately return the cuvette to the spectrophotometer and record the new DPBF absorbance.
-
Repeat the irradiation/measurement cycle for several minutes until the DPBF absorbance has significantly decreased.
-
-
Data Analysis:
-
Plot ln(A₀/Aₜ) versus irradiation time, where A₀ is the initial absorbance of DPBF and Aₜ is the absorbance at time t.
-
The slope of this plot (k_sample) is the pseudo-first-order rate constant for DPBF consumption.
-
To calculate the quantum yield (Φ_Δ), the experiment must be repeated under identical conditions with a reference photosensitizer of known Φ_Δ,ref.
-
The singlet oxygen quantum yield is then calculated using: Φ_Δ,sample = Φ_Δ,ref × (k_sample / k_ref) × (I_abs,ref / I_abs,sample) Where 'k' is the slope from the plot and 'I_abs' is the rate of photon absorption by the photosensitizer, which can be determined via actinometry or assumed to be proportional to the fraction of light absorbed (1 - 10⁻ᴬ).[2]
-
Conclusion
This compound is a photosensitizer with well-defined and robust photophysical properties. Its strong Soret absorption, moderate fluorescence, and, most importantly, efficient intersystem crossing to a long-lived triplet state make it an excellent generator of singlet oxygen. Understanding these properties, the factors that influence them, and the methodologies to accurately measure them is paramount for leveraging PPDME in photochemical research and the development of light-activated technologies. This guide provides the foundational knowledge and practical protocols to empower researchers in this endeavor.
References
-
Chantrell, S. J., et al. (1977). Excited states of this compound: Reaction on the triplet with carotenoids. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]
-
Sinclair, R. S., Tait, D., & Truscott, T. G. (1980). Triplet states of protoporphyrin IX and this compound. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]
-
Myrzakhmetov, B., et al. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. Pharmaceuticals. Available at: [Link]
-
Oregon Medical Laser Center (OMLC). This compound - Optical Properties. Available at: [Link]
-
Periasamy, N., & Krishnan, V. (1990). Singlet molecular oxygen quantum yield measurements of some porphyrins and metalloporphyrins. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]
-
PhotochemCAD. This compound. Available at: [Link]
-
Truscott, T. G. (1977). Excited states of this compound: reaction on the triplet with carotenoids. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]
-
Chantrell, S. J., et al. (1976). The excited states of photoporphyrin IX. Journal of Luminescence. Available at: [Link]
-
ResearchGate. Changes of the 1 H chemical shifts of this compound. Available at: [Link]
-
Redmond, R. W., & Gamlin, J. N. (1999). Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. Photochemical & Photobiological Sciences. Available at: [Link]
-
Cox, G. S., & Whitten, D. G. (1982). Mechanisms for the Photooxidation of Protoporphyrin IX in. Journal of the American Chemical Society. Available at: [Link]
-
Frontier Specialty Chemicals. This compound. Available at: [Link]
-
Gabashvili, A., et al. (2020). Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms. MDPI. Available at: [Link]
Sources
- 1. Triplet states of protoporphyrin IX and this compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [omlc.org]
- 7. PhotochemCAD | this compound [photochemcad.com]
- 8. researchgate.net [researchgate.net]
- 9. Excited states of this compound: reaction on the triplet with carotenoids - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 10. datapdf.com [datapdf.com]
- 11. ias.ac.in [ias.ac.in]
The Definitive Guide to the Crystal Structure Analysis of Protoporphyrin IX Dimethyl Ester
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini AI
Abstract
Protoporphyrin IX dimethyl ester (PME), a diester derivative of the immediate heme precursor Protoporphyrin IX, is a molecule of profound interest in biochemical and therapeutic research.[1][2][3] Its structural characteristics are pivotal for applications ranging from the development of novel photosensitizers for Photodynamic Therapy (PDT) to the construction of advanced molecular devices.[2][4] Understanding its three-dimensional arrangement in the solid state through single-crystal X-ray diffraction is not merely an academic exercise; it provides critical insights into intermolecular interactions, molecular packing, and the conformational subtleties that govern its photophysical and biological properties. This guide offers an in-depth, technically-grounded walkthrough of the complete crystal structure analysis workflow for this compound, from crystal growth to final structural validation and interpretation. It is designed to equip researchers with the necessary expertise and causal understanding to successfully execute and interpret this critical analysis.
Introduction: The Scientific Imperative of Structural Elucidation
Protoporphyrin IX and its derivatives are central to numerous biological functions, most notably as the core of heme in hemoglobin and cytochromes.[3][5][6] The esterification of the two propionic acid side chains to form this compound modifies its solubility and aggregation properties, making it a more tractable molecule for certain applications, particularly in photodynamic therapy where it acts as a potent photosensitizer.[4]
The crystal structure provides the ultimate resolution of the molecule's conformation. Key questions answered by a high-quality crystal structure include:
-
Planarity and Distortion: To what degree does the porphyrin macrocycle deviate from planarity? Non-planar distortions (ruffling or doming) can significantly alter the electronic properties of the π-conjugated system.[7]
-
Intermolecular Interactions: How do individual PME molecules pack in the crystal lattice? Understanding the π-π stacking, hydrogen bonding, and van der Waals interactions is crucial for predicting material properties and understanding aggregation behavior in biological milieus.[7][8][9]
-
Conformation of Side Chains: What are the precise orientations of the vinyl and dimethyl propionate groups? This is vital for modeling receptor-ligand interactions in drug development.
This guide will navigate the intricate process of determining these structural features with scientific rigor.
The Workflow of Crystal Structure Determination
The journey from a powdered sample to a fully refined crystal structure is a multi-stage process. Each step is critical for the success of the next, forming a self-validating chain of experimental and computational procedures.
Diagram 1: High-level workflow for this compound crystal structure analysis.
Phase 1: Growing High-Quality Single Crystals
The adage "the better the crystal, the better the structure" is paramount. This phase is often the most challenging and empirical part of the analysis. Porphyrins have a strong tendency to aggregate due to π-π interactions, which can hinder the formation of well-ordered single crystals.[8][10]
Starting Material: Purity is Non-Negotiable
Expertise & Experience: Begin with this compound of the highest possible purity (>95%, preferably >98% by HPLC).[11] Impurities can act as "crystal poisons," inhibiting nucleation or being incorporated into the lattice, leading to disorder and poor diffraction quality. The synthesis of PME typically involves the esterification of Protoporphyrin IX, often derived from hemin.[12][13] Verification of purity via NMR and Mass Spectrometry is a mandatory first step.
Crystallization Methodology: A Protocol for Success
The slow evaporation or vapor diffusion methods are most commonly employed for small molecules like PME. The key is to approach supersaturation slowly, allowing molecules sufficient time to arrange themselves into a well-ordered lattice. A successful crystallization of PME has been reported using a chloroform/methanol solvent system.[12]
Protocol: Hanging Drop Vapor Diffusion
This protocol is designed as a self-validating system. The use of a multi-well plate allows for the simultaneous screening of slight variations in concentration, providing a higher probability of success.
-
Prepare the Reservoir Solution: In the wells of a 24-well crystallization plate, pipette 500 µL of the precipitant solution. For PME, a good starting point is 100% methanol.
-
Prepare the PME Solution: Create a stock solution of PME in a suitable solvent. Chloroform is an excellent choice due to its ability to fully solvate the porphyrin. Prepare a series of concentrations ranging from 2 mg/mL to 10 mg/mL.
-
Causality: The concentration gradient is the driving force for crystallization. Starting with a range of concentrations allows you to empirically find the optimal supersaturation point.
-
-
Set the Drop: On a siliconized glass coverslip, pipette 2 µL of the PME/chloroform solution and 2 µL of the reservoir solution (methanol). Gently mix by pipetting up and down.
-
Trustworthiness: The 1:1 ratio of protein solution to reservoir solution is a standard starting point. The chloroform is the good solvent, keeping PME dissolved, while methanol is the precipitant (or "anti-solvent").
-
-
Seal the System: Invert the coverslip and place it over the reservoir well, creating an airtight seal with vacuum grease.
-
Incubate and Observe: Store the plate in a vibration-free environment at a constant temperature (e.g., 18-20°C). Over time, the more volatile chloroform will slowly diffuse from the drop into the reservoir, while the less volatile methanol diffuses from the reservoir into the drop. This slowly increases the concentration of the anti-solvent in the drop, pushing the PME out of solution and, ideally, into a crystalline state.
-
Monitoring: Inspect the drops daily under a microscope. High-quality crystals should appear as dark purple, rod-like, or plate-like structures with sharp edges and smooth faces.
Diagram 2: Schematic of the hanging drop vapor diffusion setup for PME crystallization.
Phase 2: X-ray Diffraction and Data Collection
Once suitable crystals are obtained, the next step is to analyze how they scatter X-rays, which will reveal the arrangement of atoms within the crystal.
Crystal Handling and Mounting
Expertise & Experience: Porphyrin crystals can be fragile and prone to solvent loss.[8] Using a cryo-loop, carefully select and harvest a single crystal (typically 0.1-0.3 mm in size) from the drop. To prevent crystal degradation from X-ray damage at room temperature and to improve data quality, data is collected at cryogenic temperatures (around 100 K). The crystal is flash-cooled by quickly plunging it into liquid nitrogen. A cryoprotectant (e.g., paratone-N oil) is often used to coat the crystal to prevent ice formation.
Data Collection
The mounted crystal is placed on a goniometer head in a modern X-ray diffractometer. The instrument bombards the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and records the diffraction pattern on a detector as the crystal is rotated.[14]
Key Data Collection Parameters:
| Parameter | Typical Value/Choice | Rationale (Causality) |
| Wavelength | Mo Kα (0.71073 Å) | Provides better resolution for small molecule structures and minimizes absorption effects. |
| Temperature | 100 K | Minimizes atomic thermal motion and radiation damage, leading to higher quality data. |
| Detector Distance | 50-60 mm | A balance between resolving closely spaced reflections and capturing high-angle (high-resolution) data. |
| Exposure Time | 5-20 seconds/frame | Dependent on crystal size and diffracting power; optimized to achieve good signal-to-noise without overloading the detector. |
| Total Rotation | 180° - 360° | Ensures a complete dataset is collected by measuring reflections from all possible orientations. |
Data Processing
Software (e.g., CrysAlisPro, SAINT) is used to integrate the raw diffraction images. This process involves:
-
Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., triclinic, monoclinic).[15][16]
-
Integration: Measuring the intensity of each diffraction spot (reflection).
-
Scaling and Merging: Correcting for experimental variations and merging redundant measurements of symmetry-equivalent reflections. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l), intensity, and standard uncertainty for each unique reflection.
Phase 3: Structure Solution and Refinement
This phase transitions from experimental data to a chemical model of the molecule.
Structure Solution
The "phase problem" is the central challenge in crystallography: the diffraction experiment measures intensities, but both intensity and phase information are needed to calculate the electron density map. For small molecules like PME, Direct Methods (as implemented in programs like SHELXT) are typically successful. This method uses statistical relationships between the intensities of strong reflections to derive initial phase estimates. A successful solution will reveal a preliminary electron density map where the porphyrin macrocycle is clearly identifiable.
Structure Refinement
Trustworthiness: Refinement is an iterative process of improving the atomic model to better fit the experimental data. This is typically done using full-matrix least-squares refinement (e.g., with SHELXL).[14]
Step-by-Step Refinement Protocol:
-
Initial Model Building: Fit the known molecular structure of PME into the initial electron density map.
-
Isotropic Refinement: Refine the positions (x, y, z) and isotropic (spherical) thermal parameters for all non-hydrogen atoms.
-
Anisotropic Refinement: Once the model improves (indicated by a drop in the R1 value), refine the thermal parameters anisotropically (as ellipsoids). This accounts for the direction-dependent thermal motion of atoms.
-
Causality: Anisotropic refinement is a more accurate model of atomic vibration and is a hallmark of a well-refined structure for non-hydrogen atoms.
-
-
Hydrogen Atom Placement: Add hydrogen atoms in calculated ("riding") positions. Their positions are geometrically constrained to the atoms they are bonded to.
-
Final Refinement Cycles: Continue refinement until the model converges, meaning the shifts in atomic parameters are negligible between cycles.
Validation and Quality Metrics
The quality of the final structure is assessed using several metrics.
| Metric | Typical "Good" Value | Significance |
| R1 | < 0.05 (5%) | The residual factor; a measure of the agreement between observed and calculated structure factor amplitudes. |
| wR2 | < 0.15 (15%) | A weighted residual factor based on all data; generally considered a more robust indicator than R1. |
| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1, indicating that the model is a good fit to the data and the weighting scheme is appropriate. |
| Residual Electron Density | < ±0.5 e⁻/ų | The largest peaks and holes in the final difference Fourier map should be minimal and not correspond to missing atoms. |
The final validated model is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) in the Crystallographic Information File (CIF) format.
Interpreting the Structure of this compound
The refined structure provides a wealth of information. Analysis of a known triclinic crystal form of PME reveals key features:
-
Molecular Conformation: The porphyrin core is not perfectly planar but exhibits slight ruffling. The propionate side chains adopt a specific conformation, extending away from the macrocycle.
-
Crystal Packing: Molecules often arrange in slipped π-stacks, where the macrocycle of one molecule partially overlaps with that of its neighbor. This is a common motif for planar aromatic systems, driven by a balance of attractive π-π interactions and repulsive steric effects.[8]
-
Intermolecular Contacts: Analysis may reveal weak C-H···O or C-H···π interactions that help stabilize the crystal lattice.
Conclusion: From Crystal to Insight
The crystal structure analysis of this compound is a rigorous but rewarding process that provides the definitive atomic-level blueprint of this important molecule. By carefully controlling crystallization, collecting high-quality diffraction data, and applying robust refinement and validation techniques, researchers can unlock critical structural insights. This information is indispensable for rational drug design, the development of new photosensitizers, and the engineering of novel porphyrin-based materials.[9][17] The protocols and causal explanations provided in this guide serve as a comprehensive resource for scientists aiming to harness the power of crystallography in their research endeavors.
References
-
Frontier Specialty Chemicals. This compound. [Link]
-
Nittinger, E., et al. (2016). Obtaining single crystals containing cationic porphyrins from aqueous solutions: a systematic approach including nano-crystallization, organic modifiers and gel crystallization. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
-
ResearchGate. Optimization of this compound (2) bromination to yield 16. [Link]
-
P. aeruginosa Metabolome Database. Protoporphyrin IX (PAMDB000101). [Link]
-
Chemical Crystallography, University of Oxford. porphyrins. [Link]
-
Hamad, S., et al. (2015). Electronic structure of porphyrin-based metal–organic frameworks and their suitability for solar fuel production photocatalysis. RSC Publishing. [Link]
-
IUCr Journals. Obtaining single crystals containing cationic porphyrins from aqueous solutions: a systematic approach including nano-crystallization, organic modifiers and gel crystallization. [Link]
-
ResearchGate. Structure of Protoporphyrin IX. [Link]
-
ResearchGate. Changes of the 1 H chemical shifts of this compound. [Link]
-
ResearchGate. How can I prepare a this compound?. [Link]
-
Oregon Medical Laser Center. This compound. [Link]
-
PhotochemCAD. This compound. [Link]
-
SpectraBase. This compound. [Link]
-
MDPI. Structural Aspects of Porphyrins for Functional Materials Applications. [Link]
-
Wikipedia. Protoporphyrin IX. [Link]
-
Goldberg, I. (2002). Crystal engineering of porphyrin framework solids. Chemical Communications. [Link]
-
PMC. One A3B Porphyrin Structure—Three Successful Applications. [Link]
-
PubMed. Protoporphyrin IX-induced structural and functional changes in human red blood cells, haemoglobin and myoglobin. [Link]
-
PMC. Synthesis, crystal structure, and anti-breast cancer activity of a novel metal-porphyrinic complex [YK(TCPP)(OH)2·(solvents)x]. [Link]
-
Tulane University. Crystal Form, Zones, & Habit. [Link]
-
PubMed. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. [Link]
-
ACS Publications. Large-Scale Green Synthesis of Porphyrins. [Link]
-
Encyclopedia.pub. Synthesis Procedures of Porphyrin-Based Metal–Organic Frameworks. [Link]
-
Wikipedia. Crystal system. [Link]
-
ResearchGate. The preparation of porphyrin S-411 (Dehydrocoproporphyrin) and harderoporphyrin from protoporphyrin IX. [Link]
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. P. aeruginosa Metabolome Database: Protoporphyrin IX (PAMDB000101) [pseudomonas.umaryland.edu]
- 4. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. porphyrins – Chemical Crystallography [xtl.ox.ac.uk]
- 9. chemistry.uoc.gr [chemistry.uoc.gr]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, crystal structure, and anti-breast cancer activity of a novel metal-porphyrinic complex [YK(TCPP)(OH)2·(solvents)x] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal Form, Zones, & Habit [www2.tulane.edu]
- 16. Crystal system - Wikipedia [en.wikipedia.org]
- 17. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Photosensitization Mechanism of Protoporphyrin IX Dimethyl Ester
Introduction
Protoporphyrin IX dimethyl ester (PPDME) is a synthetic derivative of Protoporphyrin IX (PpIX), a crucial endogenous photosensitizer and precursor to heme.[1][2] The esterification of the two carboxylic acid groups of PpIX to form PPDME increases its lipophilicity, which can influence its interaction with cellular structures and its photophysical properties.[3] Understanding the intricate mechanism of PPDME photosensitization is paramount for researchers, scientists, and drug development professionals. This process, where a molecule (the photosensitizer) absorbs light and induces chemical changes in another molecule, is the foundational principle behind applications such as photodynamic therapy (PDT) for cancer treatment, antimicrobial therapies, and fine chemical synthesis.[4][5][6] This guide provides a detailed exploration of the core photophysical and photochemical events that govern PPDME's function as a potent photosensitizing agent.
Part 1: The Photophysical Foundation of Photosensitization
The journey of photosensitization begins when a photosensitizer molecule, in this case, PPDME, absorbs a photon of light. The energy from this photon elevates an electron in the PPDME molecule from its stable ground state (S₀) to a higher energy, excited singlet state (S₁). This entire process and the subsequent events are elegantly depicted by the Jablonski diagram.
From the highly unstable S₁ state, the PPDME molecule can follow several pathways to release the absorbed energy:
-
Fluorescence: The molecule can rapidly return to the S₀ ground state by emitting a photon of light. This process is known as fluorescence and typically occurs within nanoseconds. The fluorescence quantum yield of PPDME in chloroform is reported to be 0.06.[7]
-
Internal Conversion: The energy can be dissipated as heat (non-radiative decay) as the molecule returns to the S₀ state.[8]
-
Intersystem Crossing (ISC): Crucially for photosensitization, the molecule can undergo a spin-inversion process, transitioning from the excited singlet state (S₁) to a longer-lived excited triplet state (T₁).[9][10] This transition is the gateway to the photochemical reactions that define photosensitization. The triplet state has a significantly longer lifetime (microseconds to milliseconds), providing a much larger window of opportunity for interaction with other molecules.[9]
Caption: The Jablonski diagram for PPDME photosensitization.
Part 2: The Core Photochemical Mechanisms: Type I and Type II Reactions
Once the PPDME molecule is in its excited triplet state (³PPDME*), it can initiate photochemical damage through two primary, oxygen-dependent pathways, known as Type I and Type II reactions.[4][11][12]
Type I Reaction: In the Type I pathway, the excited triplet photosensitizer (³PPDME*) directly interacts with a substrate molecule (e.g., a lipid, protein, or nucleic acid). This interaction typically involves the transfer of an electron or a hydrogen atom, leading to the formation of radical ions or neutral radicals.[11][13] These radicals can then react with molecular oxygen (O₂) to produce various reactive oxygen species (ROS), such as the superoxide anion radical (O₂•⁻) and hydroxyl radicals (•OH).[4][11]
Type II Reaction: The Type II pathway is generally considered the dominant mechanism for porphyrins like PPDME.[9] In this process, the excited triplet photosensitizer (³PPDME*) transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in that its ground state is a triplet state. This energy transfer converts the oxygen into a highly reactive, excited singlet state, known as singlet oxygen (¹O₂).[9][13] The PPDME molecule then returns to its ground state, ready to be excited again, acting as a true catalyst. Singlet oxygen is a potent oxidizing agent that can rapidly damage a wide range of biological molecules, leading to cellular dysfunction and death.
Caption: Type I and Type II photosensitization pathways of PPDME.
Part 3: Experimental Protocols for Characterization
To rigorously characterize the photosensitization mechanism of PPDME, a series of well-defined experiments are necessary. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Singlet Oxygen Quantum Yield (ΦΔ) Determination
The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which is the number of singlet oxygen molecules generated per photon absorbed. A common method for determining ΦΔ is through indirect chemical quenching using a probe that reacts specifically with singlet oxygen, such as 1,3-diphenylisobenzofuran (DPBF).[14]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of PPDME in a suitable organic solvent (e.g., N,N-dimethylformamide - DMF).
-
Prepare a stock solution of DPBF in the same solvent. DPBF is light-sensitive and should be handled in subdued light.[15]
-
Prepare a solution of a reference photosensitizer with a known ΦΔ in the same solvent (e.g., Hematoporphyrin IX dimethyl ester, ΦΔ ≈ 0.60 in DMF).[5]
-
-
Sample Preparation:
-
In a quartz cuvette, prepare a solution containing both the photosensitizer (PPDME or reference) and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects. The initial absorbance of DPBF at its maximum (~415 nm) should be around 1.0.[15][16]
-
-
Irradiation and Measurement:
-
Irradiate the solution with a monochromatic light source (e.g., a laser or filtered lamp) at a wavelength where the photosensitizer absorbs but DPBF does not (e.g., a Soret band peak around 408 nm for PPDME).[17]
-
At regular time intervals, record the full UV-Vis absorption spectrum, monitoring the decrease in DPBF absorbance at ~415 nm.[16][18]
-
-
Data Analysis:
-
The rate of DPBF photo-bleaching is proportional to the rate of singlet oxygen production.[18] Plot the natural logarithm of the absorbance of DPBF (ln(A)) versus irradiation time. The slope of this plot gives the observed rate constant (k).
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) Where 'ref' denotes the reference standard and 'I_abs' is the rate of photon absorption by the photosensitizer.[3]
-
-
Self-Validation/Controls:
-
Dark Control: A sample containing PPDME and DPBF kept in the dark to ensure no degradation occurs without light.
-
No Photosensitizer Control: A sample containing only DPBF, irradiated to check for direct photobleaching of the probe.[15]
-
Quencher Control: A parallel experiment including a known singlet oxygen scavenger, such as sodium azide (NaN₃), should show a significant reduction in the rate of DPBF decay, confirming the involvement of singlet oxygen.[18]
-
Protocol 2: In Vitro Phototoxicity Assessment using MTT Assay
The ultimate biological consequence of photosensitization is cell death. The MTT assay is a standard colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.[19]
Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, A549) in 96-well plates until they reach approximately 70-80% confluency.
-
-
Incubation with PPDME:
-
Replace the culture medium with a fresh medium containing various concentrations of PPDME. It is crucial to determine the optimal incubation time for sufficient cellular uptake of the photosensitizer.
-
-
Irradiation:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove extracellular PPDME.
-
Add fresh, phenol red-free medium.
-
Irradiate the cells with a light source at a wavelength corresponding to a PPDME absorption band (e.g., using a filtered lamp or LED array). The light dose (Joules/cm²) should be carefully controlled and optimized.
-
-
MTT Assay:
-
Following a post-irradiation incubation period (e.g., 24 hours) to allow for cell death to occur, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[19]
-
Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[21]
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.[22]
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
-
Self-Validation/Controls:
-
No PPDME + Light: Cells irradiated without prior incubation with PPDME to control for light-only toxicity.
-
PPDME + No Light: Cells incubated with PPDME but kept in the dark to control for the dark toxicity of the compound.
-
Untreated Control: Cells that receive neither PPDME nor light, representing 100% viability.
-
Caption: Workflow for characterizing PPDME photosensitization.
Part 4: Quantitative Data and Cellular Consequences
The efficacy of PPDME as a photosensitizer is defined by its photophysical parameters. While data for PPDME is less abundant than for its parent compound PpIX, key properties can be inferred and compared.
| Parameter | Protoporphyrin IX (PpIX) | This compound (PPDME) | Significance |
| Soret Band Max (nm) | ~405 (in organic solvents) | ~407-408 (in Chloroform/Methanol)[7][17] | Main absorption peak for light activation. |
| Fluorescence Q-Yield (Φf) | ~0.10 | ~0.06 (in Chloroform)[7] | A lower Φf often correlates with a higher triplet quantum yield. |
| Singlet Oxygen Q-Yield (ΦΔ) | ~0.77 (in organic solvent)[23] | Expected to be high, similar to related porphyrins (~0.60).[5] | Direct measure of Type II photosensitization efficiency. |
The ROS generated by PPDME-mediated photosensitization induces severe cellular stress, culminating in cell death through pathways like apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[1][24][25][26] The specific pathway often depends on the subcellular localization of the photosensitizer and the dose of the photodynamic treatment.
-
Apoptosis: Damage to mitochondria can trigger the release of cytochrome c, activating a cascade of caspase enzymes that systematically dismantle the cell.[1]
-
Necrosis: Extensive damage to the plasma membrane and rapid depletion of cellular ATP can lead to cell swelling and lysis, characteristic of necrosis.[1][24] Studies with PpIX have shown that it can induce necrotic cell death in macrophages through ROS production, activation of the JNK signaling pathway, and opening of the mitochondrial permeability transition pore (mPTP).[24][27]
Caption: Simplified signaling pathways in PPDME-induced cell death.
Conclusion
The photosensitization mechanism of this compound is a multi-stage process rooted in fundamental principles of photophysics and photochemistry. It begins with the absorption of light, proceeds through the formation of an excited triplet state, and culminates in the generation of highly reactive oxygen species via competitive Type I and Type II pathways. The high singlet oxygen quantum yield characteristic of porphyrins makes the Type II mechanism particularly significant. This cascade of events leads to oxidative damage at the cellular level, triggering distinct cell death pathways. A thorough understanding of this mechanism, validated by robust experimental protocols, is essential for harnessing the full potential of PPDME in therapeutic and industrial applications.
References
-
Cadet, J., et al. (2015). Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. Photochemistry and Photobiology, 91(5), 1033-1045. Available at: [Link]
-
Maharjan, B., & Bhattarai, P. (2022). Jablonski diagram of photosensitizer excitation and production of singlet oxygen. ResearchGate. Available at: [Link]
-
Cadet, J., et al. (2015). Type I and Type II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. CUNY Academic Works. Available at: [Link]
-
Cadet, J., et al. (2015). Type I and Type II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways. Semantic Scholar. Available at: [Link]
-
Wang, K., et al. (2014). Protoporphyrin IX induces a necrotic cell death in human THP-1 macrophages through activation of reactive oxygen species/c-Jun N-terminal protein kinase pathway and opening of mitochondrial permeability transition pore. Cellular Physiology and Biochemistry, 34(6), 2137-2150. Available at: [Link]
-
Kagan, I. A. (2013). Type I and II chemical photosensitization. ResearchGate. Available at: [Link]
-
Wang, K., et al. (2014). Protoporphyrin IX Induces a Necrotic Cell Death in Human THP-1 Macrophages through Activation of Reactive Oxygen Species/c-Jun N-Terminal Protein Kinase Pathway and Opening of Mitochondrial Permeability Transition Pore. Karger Publishers. Available at: [Link]
-
Kopczyński, K., et al. (2018). Jablonski diagram of the photosensitization process. ResearchGate. Available at: [Link]
-
Noodt, B. B., et al. (1996). Apoptosis and necrosis induced with light and 5-aminolaevulinic acid-derived protoporphyrin IX. British Journal of Cancer, 74(1), 22-29. Available at: [Link]
-
Ji, Z., et al. (2001). Evaluation of Protoporphyrin IX Production, Phototoxicity and Cell Death Pathway Induced by Hexylester of 5-aminolevulinic Acid in Reh and HPB-ALL Cells. Cancer Letters, 169(1), 33-39. Available at: [Link]
-
Oregon Medical Laser Center. (n.d.). This compound. Oregon Medical Laser Center. Available at: [Link]
-
Patsnap Eureka. (2025). Measure Photoactive Compound Singlet Oxygen Yield Using DPBF. Patsnap Eureka. Available at: [Link]
-
Burger, N., et al. (2016). Singlet Oxygen Generation by Laser Irradiation of Gold Nanoparticles. The Journal of Physical Chemistry C, 120(20), 11215-11223. Available at: [Link]
-
Chemistry Academy. (2020). Jablonski Diagram: Fate of Photo-excited Molecule. YouTube. Available at: [Link]
-
Chemistry with Bhawna. (2021). Jablonski diagram | Photosensitization | Fluorescence and Phosphorescence. YouTube. Available at: [Link]
-
Wang, K., et al. (2014). Protoporphyrin IX Induces a Necrotic Cell Death in Human THP-1 Macrophages through Activation of Reactive Oxygen Species/c-Jun N-Terminal Protein Kinase Pathway and Opening of Mitochondrial Permeability Transition Pore. ResearchGate. Available at: [Link]
-
Neacsu, A. (2010). Jablonski diagram for the photosensitizing process. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Ozulken, C., et al. (2021). Singlet oxygen formation during accelerated and hyperaccelerated corneal cross-linking: in vitro study. Scientific Reports, 11(1), 16003. Available at: [Link]
-
Inhoffen, H. H., et al. (1982). Mechanisms for the Photooxidation of Protoporphyrin IX in. J. Am. Chem. Soc., 104(2), 519-525. Available at: [Link]
-
Reddy, D. R., & Chandrashekar, T. K. (1992). Singlet molecular oxygen quantum yield measurements of some porphyrins and metalloporphyrins. Journal of Chemical Sciences, 104(6), 713-721. Available at: [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Kou, J., et al. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. International Journal of Molecular Sciences, 22(4), 1655. Available at: [Link]
-
Lindsey, J. S. (n.d.). This compound. PhotochemCAD. Available at: [Link]
-
Redmond, R. W., & Gamlin, J. N. (1999). Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. Photochemical & Photobiological Sciences, 2(10), 791-824. Available at: [Link]
-
Morimoto, Y., et al. (2020). Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy. Lasers in Medical Science, 35(6), 1289-1297. Available at: [Link]
-
Wahab, H., et al. (2021). Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. Molecules, 26(11), 3183. Available at: [Link]
Sources
- 1. karger.com [karger.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. Photoproducts of Porphyrins with a Focus on Protoporphyrin IX [mdpi.com]
- 7. This compound [omlc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Type I and Type II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Measure Photoactive Compound Singlet Oxygen Yield Using DPBF [eureka.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Singlet oxygen formation during accelerated and hyperaccelerated corneal cross-linking: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PhotochemCAD | this compound [photochemcad.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. broadpharm.com [broadpharm.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protoporphyrin IX induces a necrotic cell death in human THP-1 macrophages through activation of reactive oxygen species/c-Jun N-terminal protein kinase pathway and opening of mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Apoptosis and necrosis induced with light and 5-aminolaevulinic acid-derived protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of protoporphyrin IX production, phototoxicity and cell death pathway induced by hexylester of 5-aminolevulinic acid in Reh and HPB-ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Protoporphyrin IX Dimethyl Ester (PppIX-DME) Mediated Singlet Oxygen Generation for Research Applications
Executive Summary
Protoporphyrin IX dimethyl ester (PppIX-DME), a lipophilic derivative of the potent endogenous photosensitizer Protoporphyrin IX (PpIX), is a critical tool in the study of photodynamic processes. Its ability to efficiently generate singlet oxygen (¹O₂) upon light activation makes it an invaluable agent in photodynamic therapy (PDT) research, mechanistic studies of photo-oxidation, and the development of novel photosensitizing drugs. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of PppIX-DME. We delve into the core photophysical mechanisms of singlet oxygen generation, present detailed, field-proven experimental protocols for its quantification, and offer insights into the practical application of PppIX-DME in a biological context. Our focus is on providing not just methodologies, but the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.
Introduction to this compound as a Photosensitizer
Protoporphyrin IX and its derivatives are central to various biological functions and therapeutic applications. PppIX-DME distinguishes itself from its parent compound, PpIX, through the esterification of its two carboxylic acid groups, which significantly enhances its lipophilicity and solubility in organic solvents and lipid environments.[1][2] This modification is crucial for experimental reproducibility, as it mitigates the strong aggregation tendency of PpIX in aqueous media—a phenomenon known to severely quench photoactivity and reduce singlet oxygen production.[3][4]
Chemical and Photophysical Properties
PppIX-DME is a porphyrin characterized by a large, aromatic tetrapyrrole macrocycle. This structure is responsible for its profound light-absorbing properties. The photophysical characteristics are paramount to its function as a photosensitizer.
| Property | Value | Solvent | Reference |
| Molar Extinction Coefficient (ε) | ~166,000 - 171,000 M⁻¹cm⁻¹ | Methanol/Chloroform | [5][6] |
| Absorption Maximum (Soret Band) | ~407 - 408 nm | Methanol/Chloroform | [5][6] |
| Q-Bands (Visible Absorption) | ~505, 540, 575, 630 nm | Chloroform | [5] |
| Fluorescence Quantum Yield (Φf) | 0.06 | Chloroform | [5] |
| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.60 | N,N-dimethyl formamide | [7] |
The intense Soret band in the blue region of the spectrum dictates the optimal wavelength for excitation. The relatively low fluorescence quantum yield is indicative of a high efficiency in populating the triplet state, a prerequisite for effective singlet oxygen generation.[5][7]
The Core Mechanism: Type II Photosensitization
The generation of singlet oxygen by PppIX-DME is a classic example of a Type II photodynamic process. This mechanism involves the transfer of energy from the excited photosensitizer to molecular oxygen.[8][9] The entire sequence of events is elegantly described by the Jablonski diagram.
The Jablonski Diagram: A Visual Guide
Upon absorbing a photon of appropriate wavelength, the PppIX-DME molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁).[10][11] From this short-lived state, the molecule can either relax back to S₀ by emitting a photon (fluorescence) or, more critically for PDT, undergo a process called intersystem crossing (ISC) to a long-lived excited triplet state (T₁).[8][10][12] Because the direct transition from T₁ to S₀ is "forbidden," this triplet state has a sufficiently long lifetime to interact with other molecules.[10] In an oxygenated environment, the T₁ state PppIX-DME transfers its energy to ground-state triplet oxygen (³O₂), promoting it to the highly reactive singlet oxygen (¹O₂) state, while the photosensitizer returns to its ground state (S₀), ready to absorb another photon.[9][10][12]
Caption: Jablonski diagram illustrating Type II photosensitization by PppIX-DME.
Experimental Methodologies for Singlet Oxygen Detection
Quantifying ¹O₂ is essential for evaluating the efficacy of a photosensitizer. Methodologies are broadly classified into direct and indirect detection.
Direct Detection: Near-Infrared (NIR) Phosphorescence
The most definitive method for ¹O₂ detection is to measure its characteristic phosphorescent emission at approximately 1270 nm as it decays back to the triplet ground state.[10][13] This method is highly specific but technically challenging due to the extremely weak signal and the need for specialized, highly sensitive NIR detectors.[14][15]
Key Advantages:
-
Unambiguous: The 1270 nm signal is a unique spectral signature of ¹O₂.[13]
-
Quantitative: Provides direct measurement of ¹O₂ lifetime and concentration.[15]
Experimental Workflow: Time-Resolved Singlet Oxygen Luminescence Detection (SOLD)
Caption: Workflow for direct singlet oxygen detection via NIR phosphorescence.
Protocol 1: Time-Resolved Singlet Oxygen Luminescence Detection
-
Sample Preparation: Dissolve PppIX-DME in an air-saturated, deuterated solvent (e.g., CDCl₃, D₂O) to a final concentration yielding an absorbance of ~0.1-0.2 at the excitation wavelength. Deuterated solvents are often used to increase the lifetime of ¹O₂, enhancing the detectable signal.[16]
-
Excitation: Excite the sample using a pulsed laser (e.g., Nd:YAG laser) at a wavelength strongly absorbed by PppIX-DME (e.g., 355 nm or 532 nm).[15]
-
Signal Collection: Use high-NA lenses to collect the emission at a 90° angle to the excitation beam. Pass the collected light through a long-pass filter to remove scattered laser light and sensitizer fluorescence, followed by a bandpass filter centered at 1270 nm.[17]
-
Detection: Focus the filtered light onto a sensitive NIR detector, such as a time-gated InGaAs/InP single-photon avalanche diode (SPAD) or a photomultiplier tube (PMT).[10][18]
-
Data Acquisition: Record the time-resolved decay of the 1270 nm phosphorescence using a TCSPC system.[10][18]
-
Analysis: Fit the decay curve to an exponential function to determine the lifetime of ¹O₂. The amplitude of the signal is proportional to the ¹O₂ quantum yield.
Indirect Detection: Chemical Trapping
Indirect methods rely on a chemical probe that reacts specifically with ¹O₂ to produce a change in absorbance or fluorescence.[19] These methods are more accessible as they utilize standard spectrophotometers or fluorometers.
| Probe | Detection Method | Advantages | Limitations |
| 1,3-Diphenylisobenzofuran (DPBF) | Absorbance or Fluorescence Decrease | High reactivity with ¹O₂.[16][20] | Can be photobleached; may react with other ROS.[16][21] |
| Singlet Oxygen Sensor Green (SOSG) | Fluorescence Increase | High selectivity for ¹O₂.[22][23][24] | Can be activated by some solvents or alkaline pH; expensive.[23][24] |
Protocol 2: Quantification of ¹O₂ using 1,3-Diphenylisobenzofuran (DPBF) This protocol measures the rate of DPBF consumption, which is proportional to the rate of ¹O₂ generation.[20][25]
-
Reagent Preparation:
-
Prepare a stock solution of PppIX-DME (e.g., 1 mM in DMSO).
-
Prepare a stock solution of DPBF (e.g., 10 mM in ethanol).
-
-
Reaction Setup:
-
In a quartz cuvette, prepare a solution containing a known concentration of PppIX-DME (e.g., 1-10 µM) and DPBF (e.g., 50 µM) in an air-saturated solvent (e.g., ethanol). The PppIX-DME concentration should be adjusted to have an absorbance of < 0.1 at the irradiation wavelength to avoid inner filter effects.
-
A reference photosensitizer with a known ¹O₂ quantum yield (ΦΔ) (e.g., Rose Bengal) should be run in parallel under identical conditions.[18]
-
-
Irradiation:
-
Irradiate the solution with a monochromatic light source (e.g., a filtered lamp or LED) at a wavelength where PppIX-DME absorbs but DPBF does not (typically > 500 nm).[20]
-
-
Data Acquisition:
-
At regular time intervals, record the absorbance spectrum and monitor the decrease in the DPBF absorbance maximum (~410-415 nm).[21]
-
-
Data Analysis:
-
Plot ln(A₀/Aₜ) versus irradiation time, where A₀ is the initial absorbance of DPBF and Aₜ is the absorbance at time t. The slope of this plot (k) is the pseudo-first-order rate constant for DPBF photo-oxidation.
-
Calculate the singlet oxygen quantum yield (ΦΔ) of PppIX-DME relative to the reference standard using the following equation:[26] ΦΔ (PppIX-DME) = ΦΔ (ref) × [k (PppIX-DME) / k (ref)] × [Iₐ (ref) / Iₐ (PppIX-DME)] Where Iₐ is the rate of light absorption by the photosensitizer, which can be calculated from the light intensity and the absorbance of the sensitizer at the irradiation wavelength.
-
Application in a Biological Context: In Vitro Phototoxicity
A primary application for PppIX-DME is to evaluate the efficacy of photodynamic treatments in cell culture. This involves delivering the photosensitizer to cells, irradiating them with light, and assessing the resulting cell death.
Experimental Workflow for In Vitro Photodynamic Therapy (PDT)
Caption: A typical workflow for assessing the phototoxicity of PppIX-DME.
Protocol 3: Assessing Phototoxicity using an MTT Assay The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[27][28][29]
-
Cell Seeding: Seed cells (e.g., a cancer cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Sensitizer Incubation: Replace the culture medium with a medium containing various concentrations of PppIX-DME (e.g., 0.1 to 10 µM). Include control wells with no sensitizer. Incubate for a defined period (e.g., 4-24 hours) to allow for cellular uptake.
-
Wash and Irradiate: Aspirate the PppIX-DME-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, phenol red-free medium. Expose the plate to light from a calibrated source at an appropriate wavelength (e.g., a 630 nm LED array) to deliver a specific light dose (J/cm²). Keep a set of "dark toxicity" control plates (with PppIX-DME but no light) and "light only" control plates (with light but no PppIX-DME).
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Assay:
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[28][30]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[27][29]
-
Aspirate the medium and add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[31]
-
-
Readout and Analysis: Shake the plate to ensure complete solubilization and measure the absorbance at ~570 nm using a microplate reader.[27] Cell viability is expressed as a percentage relative to the untreated control cells.
Conclusion and Best Practices
This compound is a powerful and versatile photosensitizer for research. Its enhanced solubility and reduced aggregation compared to PpIX make it a reliable choice for quantitative studies of singlet oxygen generation. For the most accurate and unambiguous results, direct detection of the 1270 nm phosphorescence is the gold standard. However, indirect methods using chemical traps like DPBF or SOSG provide accessible and robust alternatives when properly controlled. When transitioning to biological systems, careful consideration of cellular uptake, subcellular localization, and appropriate controls for dark and light-only toxicity are paramount for meaningful results. This guide provides the foundational knowledge and validated protocols to empower researchers to effectively harness the photodynamic properties of PppIX-DME in their scientific endeavors.
References
- A new fluorescence method to detect singlet oxygen inside phospholipid model membranes. (n.d.). Google Scholar.
- Monitoring of time-resolved singlet oxygen luminescence at 1270 nm by an optical fiber detection system. (n.d.). World Scientific Publishing.
- Time-resolved investigations of singlet oxygen luminescence in vitro and in vivo. (n.d.). Google Scholar.
- 1,3-Diphenylisobenzofuran. (n.d.). Wikipedia.
- Jablonski diagram of photosensitizer excitation and production of singlet oxygen. (n.d.). ResearchGate.
- Simplified Jablonski diagram showing generation of singlet oxygen (1O2). (n.d.). ResearchGate.
- Detection of Singlet Oxygen by Photoluminescence Spectroscopy. (2023, August 24). Edinburgh Instruments.
- Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2. (n.d.). MDPI.
- Enhanced Optics for Time-Resolved Singlet Oxygen Luminescence Detection. (2018, May 22). IEEE Xplore.
- The Jablonski diagram showing the generation of singlet oxygen via a type II photoreaction mechanism. (n.d.). ResearchGate.
- Intracellular detection of singlet oxygen using fluorescent nanosensors. (n.d.). RSC Publishing.
- Time-resolved singlet-oxygen luminescence detection with an efficient and practical semiconductor single-photon detector. (n.d.). PubMed.
- Jablonski diagram illustrating the photosensitized generation and nearinfrared 1270 nm emission of singlet oxygen (1O2). (n.d.). ResearchGate.
- Is There a Simple and Easy Way to Detect Singlet Oxygen? (2020, December 22). Scientific Archives.
- Detection of singlet oxygen luminescence for experimental corneal rose bengal photodynamic antimicrobial therapy. (2020, December 10). NIH.
- Singlet Oxygen Detection in Biological Systems: Uses and Limitations. (n.d.). PMC - NIH.
- This compound. (n.d.). OMLC.
- Is There a Simple and Easy Way to Detect Singlet Oxygen? (n.d.). Scientific Archives International Open Access Journals.
- Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy. (2008, December 11). Karger Publishers.
- Singlet Oxygen Detection: A Review of Recent Advances. (n.d.). Eratova.
- Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy. (2023, November 29). PMC - PubMed Central.
- An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. (n.d.). PubMed.
- Singlet Oxygen Sensor Green (SOSG). (n.d.). AxisPharm.
- This compound. (n.d.). Frontier Specialty Chemicals.
- Quantitative monitoring of the level of singlet oxygen using luminescence spectra of phosphorescent photosensitizer. (2015, August 24). Optica Publishing Group.
- A Comparative Analysis of Protoporphyrin IX Derivatives for Photodynamic Therapy. (n.d.). Benchchem.
- MTT assay protocol. (n.d.). Abcam.
- Singlet Oxygen Sensor Green Reagent. (2004, January 30). Thermo Fisher Scientific.
- Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Singlet Oxygen Sensor Green (SOSG). (n.d.). Lumiprobe.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). BOC Sciences.
- Mechanisms for the Photooxidation of Protoporphyrin IX in. (n.d.). datapd.com.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Singlet molecular oxygen quantum yield measurements of some porphyrins and metalloporphyrins. (n.d.). Indian Academy of Sciences.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
- SO Green™ 520WS Singlet Oxygen Sensor. (n.d.). AAT Bioquest.
- Feasibility study on quantitative measurements of singlet oxygen generation using singlet oxygen sensor green. (n.d.). PubMed.
- Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. (2021, February 9). PMC - NIH.
- Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens. (n.d.). MDPI.
- This compound. (n.d.). PhotochemCAD.
- Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing).
- Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy. (n.d.). PubMed.
- Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. (2022, February 10). MDPI.
- Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells. (2025, May 2). Inorganic Chemistry - ACS Publications.
- Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. (n.d.). MDPI.
Sources
- 1. An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nva.sikt.no [nva.sikt.no]
- 5. This compound [omlc.org]
- 6. PhotochemCAD | this compound [photochemcad.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Time-resolved investigations of singlet oxygen luminescence in vitro and in vivo [jbaier.de]
- 14. worldscientific.com [worldscientific.com]
- 15. edinst.com [edinst.com]
- 16. scientificarchives.com [scientificarchives.com]
- 17. Detection of singlet oxygen luminescence for experimental corneal rose bengal photodynamic antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time-resolved singlet-oxygen luminescence detection with an efficient and practical semiconductor single-photon detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new fluorescence method to detect singlet oxygen inside phospholipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1,3-Diphenylisobenzofuran - Wikipedia [en.wikipedia.org]
- 21. Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2 [mdpi.com]
- 22. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. lumiprobe.com [lumiprobe.com]
- 25. OPG [opg.optica.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 29. broadpharm.com [broadpharm.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to the Core Photodynamic Principles of Protoporphyrin IX Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Light to Combat Disease
Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic strategy that utilizes the interplay of a photosensitizing agent, light, and molecular oxygen to elicit localized cellular destruction.[1][2][3][4] This modality has garnered significant attention for its application in treating a variety of malignant and non-malignant conditions, including certain cancers and dermatological disorders.[3][5][6] At the heart of PDT lies the photosensitizer (PS), a molecule that, upon activation by light of a specific wavelength, initiates a cascade of photochemical reactions, ultimately leading to the generation of cytotoxic reactive oxygen species (ROS).[1][7]
Protoporphyrin IX (PpIX) is a naturally occurring porphyrin and a crucial intermediate in the heme biosynthesis pathway.[8][9] Its potent photosensitizing properties have made it a focal point of PDT research.[5][10][11] Often, the precursor 5-aminolevulinic acid (ALA) is administered, which is then metabolically converted to PpIX within target cells, leading to its accumulation.[6][7][11][12] Protoporphyrin IX dimethyl ester (PME), the dimethyl ester derivative of PpIX, offers an alternative approach with distinct physicochemical properties that influence its cellular uptake and photodynamic efficacy.[13][14] Studies have shown that PME can exhibit higher intracellular uptake and, in some cases, greater phototoxicity than PpIX, particularly when targeting mitochondria.[14] This guide will provide a comprehensive exploration of the fundamental principles governing the photodynamic action of PME, from initial photoexcitation to the downstream biological consequences.
I. The Photochemical Engine: Activating this compound
The journey of photodynamic action begins with the absorption of light by the photosensitizer. PME, like other porphyrins, possesses a characteristic absorption spectrum with a strong peak in the blue region of the visible spectrum (the Soret band) and weaker peaks at longer wavelengths (Q bands).[15][16]
The process can be visualized through a Jablonski diagram, which illustrates the electronic state transitions of the photosensitizer.
Caption: Jablonski diagram illustrating the photoexcitation of a photosensitizer.
Upon absorbing a photon of appropriate energy, the PME molecule is elevated from its stable ground state (S₀) to a short-lived excited singlet state (S₁). From this state, the molecule can rapidly return to the ground state by emitting light (fluorescence) or, more critically for PDT, it can undergo a process called intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).[1][17] This triplet state is the key intermediate for the subsequent photochemical reactions that drive the therapeutic effect.[1]
II. The Dual Pathways of Cytotoxicity: Type I and Type II Photochemical Reactions
Once in the excited triplet state, the photosensitizer can initiate cellular damage through two primary photochemical pathways, often occurring simultaneously.[18][19] The prevalence of one pathway over the other is influenced by factors such as the specific photosensitizer, the concentration of molecular oxygen, and the nature of the surrounding biological substrates.[18][19]
Caption: The dual pathways of photodynamic action: Type I and Type II reactions.
A. Type I Reaction: The Radical Pathway
In the Type I mechanism, the excited triplet photosensitizer directly interacts with a biological substrate, such as a lipid or protein, through electron or hydrogen atom transfer.[18][19] This interaction generates radical ions or free radicals.[18][19] These highly reactive species can then react with molecular oxygen to produce other ROS, including the superoxide anion (O₂⁻•), hydrogen peroxide (H₂O₂), and the highly damaging hydroxyl radical (•OH).[18][19][20] While the superoxide anion itself is not exceptionally reactive, it can lead to the formation of more potent oxidants.[18]
B. Type II Reaction: The Singlet Oxygen Pathway
The Type II reaction is often considered the predominant mechanism for many porphyrin-based photosensitizers.[10] In this pathway, the excited triplet photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet.[17][18] This energy transfer results in the formation of the highly cytotoxic singlet oxygen (¹O₂), a very reactive form of oxygen.[2][17][18] Singlet oxygen has a short lifetime in the cellular environment and a limited diffusion radius, meaning its damaging effects are confined to the immediate vicinity of its generation.[1]
III. Cellular Dynamics: Uptake, Localization, and Biological Consequences
The efficacy of PME-mediated PDT is critically dependent on its ability to accumulate within target cells and localize to specific subcellular compartments. The dimethyl ester modification of PpIX increases its lipophilicity, which can enhance its passage across cellular membranes.[14]
A. Cellular Uptake and Subcellular Localization
Studies have demonstrated that PME exhibits a higher intracellular uptake in certain cancer cell lines compared to PpIX.[14] The subcellular localization of a photosensitizer is a key determinant of its photodynamic efficiency.[21] For instance, localization in the mitochondria, the cell's powerhouses, can lead to the initiation of apoptosis through the disruption of mitochondrial membrane potential and the release of pro-apoptotic factors.[7][21][22] Research has indicated that PME can preferentially localize in mitochondria, contributing to its potency as a photosensitizer.[14] Other potential sites of accumulation include the endoplasmic reticulum, lysosomes, and the plasma membrane, with the specific localization pattern influencing the subsequent cell death pathways.[14][21]
B. Induction of Cell Death
The oxidative stress induced by the ROS generated during PDT triggers a cascade of cellular responses, ultimately leading to cell death through apoptosis, necrosis, or a combination of both.[22][23]
-
Apoptosis: This programmed cell death is a common outcome of PDT. ROS-induced damage to mitochondria can trigger the intrinsic apoptotic pathway, leading to the activation of caspases and the orderly dismantling of the cell.[7][24]
-
Necrosis: At higher photosensitizer concentrations or light doses, the extensive cellular damage can lead to necrosis, a more inflammatory form of cell death characterized by cell swelling and lysis.[24]
The specific cell death modality is influenced by the photosensitizer's subcellular localization, the dose of light and photosensitizer, and the cell type.
IV. Experimental Protocols for Evaluating Photodynamic Action
A robust evaluation of the photodynamic properties of PME involves a series of well-defined in vitro experiments.
A. Protocol 1: Assessment of Cellular Uptake
Objective: To quantify the intracellular accumulation of this compound.
Methodology:
-
Cell Culture: Plate the target cells in a suitable multi-well plate and allow them to adhere overnight.
-
Incubation with PME: Treat the cells with varying concentrations of PME dissolved in an appropriate solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic) and diluted in cell culture medium. Incubate for a defined period (e.g., 1, 4, or 24 hours).
-
Washing: After incubation, wash the cells multiple times with phosphate-buffered saline (PBS) to remove any extracellular PME.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: The intracellular concentration of PME can be determined by measuring its fluorescence intensity using a spectrofluorometer. The fluorescence is typically excited in the Soret band region (~400-410 nm) and emission is measured at the characteristic peaks (~630-670 nm). A standard curve of known PME concentrations should be generated for accurate quantification.
B. Protocol 2: Quantification of Reactive Oxygen Species (ROS) Generation
Objective: To measure the production of intracellular ROS following photoactivation of PME.
Methodology:
-
Cell Preparation and PME Incubation: Follow steps 1 and 2 from Protocol 1.
-
ROS Probe Incubation: After PME incubation and washing, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS or specific probes for superoxide (e.g., Hydroethidine) or singlet oxygen (e.g., Singlet Oxygen Sensor Green).[22]
-
Photoactivation: Irradiate the cells with a light source of the appropriate wavelength (corresponding to an absorption peak of PME) and a defined light dose.[25]
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity of the ROS probe using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS production.
C. Protocol 3: Evaluation of Phototoxicity (Cell Viability Assay)
Objective: To determine the cytotoxic effect of PME-mediated PDT.
Methodology:
-
Cell Plating and PME Incubation: Follow steps 1 and 2 from Protocol 1.
-
Photoactivation: After PME incubation and washing, irradiate the cells with a specific light dose. Include control groups (no PME, no light, PME but no light).
-
Post-Irradiation Incubation: Return the cells to the incubator for a period of time (e.g., 24 or 48 hours) to allow for the manifestation of cell death.
-
Viability Assessment: Assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A decrease in the signal from the assay corresponds to a decrease in cell viability.
V. Quantitative Data Summary
The following table summarizes key photophysical and biological parameters for Protoporphyrin IX and its dimethyl ester.
| Parameter | Protoporphyrin IX (PpIX) | This compound (PME) | Reference(s) |
| Absorption Maxima (Soret Band) | ~400-410 nm | ~407-408 nm | [15][16] |
| Fluorescence Emission Maxima | ~635 nm, ~700 nm | ~630-670 nm | [15] |
| Cellular Uptake | Lower | Higher in some cell lines | [14] |
| Primary Subcellular Localization | Mitochondria (ALA-induced), Cell Membranes (exogenous) | Mitochondria, Lysosomes | [14][21] |
| Phototoxicity | Potent | Potentially more potent than PpIX in certain conditions | [14] |
Conclusion: A Versatile Tool in Photodynamic Research
This compound stands as a compelling photosensitizer for research and potential therapeutic development in the field of photodynamic therapy. Its enhanced lipophilicity and preferential mitochondrial localization can translate to increased photodynamic efficacy. A thorough understanding of its fundamental photochemical and photobiological properties, as outlined in this guide, is paramount for its effective application. The provided experimental protocols offer a framework for the systematic evaluation of PME and other novel photosensitizers, paving the way for the continued advancement of this targeted and powerful therapeutic modality.
References
-
Castano, A. P., Demidova, T. N., & Hamblin, M. R. (2004). Mechanisms in photodynamic therapy: part one—photosensitizers, photochemistry and cellular localization. Photodiagnosis and Photodynamic Therapy, 1(4), 279-293. [Link]
-
Manivasager, V., Heng, P. W., & Olivo, M. (2007). An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. Photochemical & Photobiological Sciences, 6(9), 1011-1018. [Link]
-
Wikipedia contributors. (2024, January 4). Antimicrobial photodynamic therapy. In Wikipedia, The Free Encyclopedia. Retrieved January 8, 2026, from [Link]
-
Oregon Medical Laser Center. (n.d.). This compound. OMLC. [Link]
-
ResearchGate. (n.d.). Type I and Type II reactions in PDT (photodynamic therapy). [Link]
-
Yoon, I., Li, J. Z., & Wang, Y. (2013). Photoactivation switch from type II to type I reactions by electron-rich micelles for improved photodynamic therapy of cancer cells under hypoxia. Journal of the American Chemical Society, 135(23), 8567-8570. [Link]
-
Olivo, M., & Manivasager, V. (2002). A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Photochemistry and Photobiology, 76(6), 678-682. [Link]
-
ResearchGate. (n.d.). Photochemical reaction principles of Type-I and Type-II PDT process. [Link]
-
Casas, A., Fukuda, H., Di Venosa, G., & Batlle, A. (2009). ROS production by endogenously generated Protoporphyrin IX in murine leukemia cells. Photochemistry and Photobiology, 85(5), 1219-1224. [Link]
-
Spiller, W., Kliesch, H., Wöhrle, D., & Hackbarth, S. (2018). Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. Molecules, 23(6), 1288. [Link]
-
Wiehe, A., & Nather, D. (2019). The Red Color of Life Transformed – Synthetic Advances and Emerging Applications of Protoporphyrin IX in Chemical Biology. Angewandte Chemie International Edition, 58(35), 11934-11956. [Link]
-
PhotochemCAD. (n.d.). This compound. [Link]
-
Ramos, R. R., Kozusny-Andreani, D. I., Fernandes, A. U., & Baptista, M. S. (2016). Photodynamic action of protoporphyrin IX derivatives on Trichophyton rubrum. Anais Brasileiros de Dermatologia, 91(2), 135-140. [Link]
-
Hoot, M. R., & Hultman, C. S. (2018). An In Vitro Approach to Photodynamic Therapy. *Journal of Visualized Experiments, (138), e57989. [Link]
-
Berezin, B. D., & Drobysheva, A. N. (1981). Acid-base properties of portoporphyrin IX; its dimethyl ester and heme solubilized on surfactant micelles: spectrophotometric and fluorometric titration. Zhurnal Fizicheskoi Khimii, 55(10), 2533-2537. [Link]
-
ResearchGate. (n.d.). Changes of the 1 H chemical shifts of this compound. [Link]
-
Calvillo-Ramirez, A., Ruiz-Serrano, A., & Landin-Manjarréz, M. C. (2020). Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens. Polymers, 12(11), 2697. [Link]
-
Ramos, R. R., Kozusny-Andreani, D. I., Fernandes, A. U., & Baptista, M. S. (2016). Photodynamic action of protoporphyrin IX derivatives on Trichophyton rubrum. Anais Brasileiros de Dermatologia, 91(2), 135-140. [Link]
-
Maytin, E. V., Anand, S., Riha, J., Loh, C., Tellechea, O., & O'Riordan, K. (2014). 5-Fluorouracil Enhances Protoporphyrin IX Accumulation and Lesion Clearance during Photodynamic Therapy of Actinic Keratoses: A Mechanism-Based Clinical Trial. Clinical Cancer Research, 20(22), 5694-5703. [Link]
-
Al-Qahtani, M. S., Al-Otaibi, L. R., & Al-Hakami, H. A. (2021). Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX. Photonics, 8(11), 478. [Link]
-
Lottner, C., Gaertner, W., & Nonell, S. (2022). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. Biomedicines, 10(2), 423. [Link]
-
Guedes, L. S., Neves, M. G., & Cavaleiro, J. A. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. Molecules, 26(4), 882. [Link]
-
Zhang, L., Wang, P., & Liu, Q. (2015). Protoporphyrin IX catalyzed hydrogen peroxide to generate singlet oxygen. International Journal of Clinical and Experimental Medicine, 8(5), 6829-6834. [Link]
-
Pinto, C. I., Mendes, F., & Reis, C. P. (2025). Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells. Inorganic Chemistry, 64(1), 1-13. [Link]
-
Ji, Z., Yang, G., Vasovic, V., Cunderlikova, B., Suo, Z., Nesland, J. M., & Peng, Q. (2006). Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines. Journal of Photochemistry and Photobiology B: Biology, 84(3), 213-220. [Link]
-
Zhang, L., Wang, P., & Liu, Q. (2015). Protoporphyrin IX catalyzed hydrogen peroxide to generate singlet oxygen. International Journal of Clinical and Experimental Medicine, 8(5), 6829-6834. [Link]
-
Takahashi, J., & Misawa, M. (2009). Characterization of reactive oxygen species generated by protoporphyrin IX under X-ray irradiation. Radiation Physics and Chemistry, 78(11), 889-898. [Link]
-
ResearchGate. (n.d.). The mechanism of photodynamic therapy (PDT). Protoporphyrin IX (PpIX).... [Link]
-
Silva, E. F. F., Serpa, C., Dabrowski, J. M., Monteiro, C. J. P., Formosinho, S. J., Stochel, G., Urbanska, K., Simões, S., Pereira, M. M., & Arnaut, L. G. (2010). Mechanisms of singlet oxygen and superoxide ion generation by porphyrins and bacteriochlorins. Chemistry (Weinheim an der Bergstrasse, Germany), 16(30), 9273-9286. [Link]
-
Silva, E. F. F., Serpa, C., Dabrowski, J. M., Monteiro, C. J. P., Formosinho, S. J., Stochel, G., Urbanska, K., Simões, S., Pereira, M. M., & Arnaut, L. G. (2010). Mechanisms of singlet-oxygen and superoxide-ion generation by porphyrins and bacteriochlorins and their implications in photodynamic therapy. Chemistry (Weinheim an der Bergstrasse, Germany), 16(30), 9273-9286. [Link]
-
ResearchGate. (n.d.). Intracellular localization is a cofactor for the phototoxicity of protoporphyrin IX in the gastrointestinal tract: in vitro study. [Link]
-
Abrahamse, H., & Hamblin, M. R. (2024). Photodynamic Therapy, Past, Current and Future. Preprints.org. [Link]
-
ResearchGate. (2018). A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy. [Link]
-
Huang, Z. (2005). A Review of Progress in Clinical Photodynamic Therapy. Technology in Cancer Research & Treatment, 4(3), 283-293. [Link]
-
Kwiatkowski, S., Knap, B., Przystupski, D., Saczko, J., Kędzierska, E., Knap-Czop, K., Kotlińska, J., Michel, O., Kotowski, K., & Łysek-Gładysińska, M. (2018). Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers. Cancers, 10(12), 479. [Link]
-
Wang, B., & Bonkovsky, H. L. (2023). Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics. Pharmacology & Therapeutics, 248, 108487. [Link]
-
Fingar, V. H., Wieman, T. J., & Doak, K. W. (1997). Photodynamic therapy using a protoporphyrinogen oxidase inhibitor. Photochemistry and Photobiology, 66(5), 696-701. [Link]
-
Nasir-Moin, M., Wadiura, L. I., Sacalean, V., Juros, D., Movahed-Ezazi, M., Lock, E. K., ... & Orringer, D. A. (2023). Localization of protoporphyrin IX during glioma-resection surgery via paired stimulated Raman histology and fluorescence microscopy. Nature Biomedical Engineering, 7(11), 1368-1381. [Link]
-
Chen, J., Liu, H., & Wang, S. (2019). Protoporphyrin IX induces apoptosis in HeLa cells prior to photodynamic treatment. Oncology Letters, 17(4), 3845-3852. [Link]
-
Kennedy, J. C., Pottier, R. H., & Pross, D. C. (1990). Photodynamic therapy with endogenous protoporphyrin IX: basic principles and present clinical experience. Journal of Photochemistry and Photobiology B: Biology, 6(1-2), 143-148. [Link]
Sources
- 1. Antimicrobial photodynamic therapy - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. A Review of Progress in Clinical Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Photodynamic therapy with endogenous protoporphyrin IX: basic principles and present clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Red Color of Life Transformed – Synthetic Advances and Emerging Applications of Protoporphyrin IX in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nva.sikt.no [nva.sikt.no]
- 11. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound [omlc.org]
- 16. PhotochemCAD | this compound [photochemcad.com]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photoactivation Switch from Type II to Type I Reactions by Electron-Rich Micelles for Improved Photodynamic Therapy of Cancer Cells Under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 21. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ros production by endogenously generated Protoporphyrin IX in murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protoporphyrin IX induces apoptosis in HeLa cells prior to photodynamic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Protoporphyrin IX Dimethyl Ester: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of Protoporphyrin IX dimethyl ester, a crucial intermediate in various fields including photodynamic therapy, molecular imaging, and the development of novel therapeutics. This compound offers enhanced solubility in organic solvents compared to its free acid precursor, Protoporphyrin IX, making it a more versatile platform for further chemical modifications.[1] This protocol outlines a reliable two-step synthesis commencing with the readily available and cost-effective starting material, hemin. The first step involves the removal of the central iron atom from hemin to yield Protoporphyrin IX. The subsequent step details the efficient esterification of the propionic acid side chains to afford the desired this compound. This guide provides a robust, step-by-step methodology, including reagent quantities, reaction conditions, purification procedures, and comprehensive characterization data to ensure reproducible and high-purity synthesis.
Introduction
Protoporphyrin IX (PPIX) is a naturally occurring tetrapyrrole that serves as the immediate precursor to heme, a vital component of hemoglobin and various cytochromes.[2][3] Its unique photophysical properties, characterized by strong absorption in the visible region of the electromagnetic spectrum, have made it and its derivatives subjects of intense research. The dimethyl ester derivative, this compound, is of particular interest due to its improved solubility in a wide range of organic solvents, which greatly facilitates its use in subsequent synthetic transformations for the development of photosensitizers and other functional molecules.[4]
This application note provides a detailed protocol for the synthesis of this compound, starting from hemin. The synthesis is divided into two primary stages: the removal of iron from hemin to generate Protoporphyrin IX, followed by the esterification of the carboxylic acid groups. The methodologies presented are well-established and have been optimized for reliability and yield.
Synthesis Workflow
The overall synthetic strategy is a two-step process starting from hemin. The first step is the removal of the central iron ion from the porphyrin macrocycle. The second step is the esterification of the two propionic acid side chains of Protoporphyrin IX.
Caption: Overall workflow for the synthesis of this compound from hemin.
Experimental Protocols
Part 1: Synthesis of Protoporphyrin IX from Hemin
Principle: The central iron atom in hemin is reductively removed using ferrous sulfate in an acidic medium. Acetic acid serves as the solvent and facilitates the protonation of the porphyrin nitrogen atoms, which aids in the displacement of the iron ion.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Hemin (Hemin chloride) | ≥98% | Sigma-Aldrich |
| Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | ACS reagent | Fisher Scientific |
| Glacial Acetic Acid | ACS reagent | VWR |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Chloroform | HPLC grade | Fisher Scientific |
| Sodium sulfate (anhydrous) | ACS reagent | VWR |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of hemin in 100 mL of glacial acetic acid.
-
Add 1.0 g of ferrous sulfate heptahydrate to the solution.
-
Heat the mixture to reflux (approximately 118 °C) with vigorous stirring for 15-20 minutes. The color of the solution will change from reddish-brown to a deep purple, indicating the formation of the free-base porphyrin.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into 400 mL of ice-cold distilled water with stirring.
-
Collect the precipitated Protoporphyrin IX by vacuum filtration using a Büchner funnel.
-
Wash the purple solid on the filter paper with copious amounts of distilled water until the filtrate is colorless and the scent of acetic acid is no longer detectable.
-
Dry the solid in a vacuum oven at 60 °C overnight.
Expert Insight: The success of this step hinges on the complete removal of iron. Monitoring the reaction progress can be done by taking a small aliquot, diluting it with pyridine, and observing the UV-Vis spectrum. The disappearance of the broad Soret band of hemin and the appearance of the sharper Soret band of Protoporphyrin IX indicates the completion of the reaction.
Part 2: Synthesis of this compound
Principle: The two carboxylic acid groups of Protoporphyrin IX are converted to their corresponding methyl esters via a Fischer esterification reaction using methanol as both the reagent and solvent, and sulfuric acid as the catalyst. The reaction is performed in the dark to prevent photodecomposition of the porphyrin.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Protoporphyrin IX | From Part 1 | - |
| Methanol | Anhydrous | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific |
| Chloroform | HPLC grade | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - |
| Brine (saturated NaCl solution) | - | - |
| Sodium sulfate (anhydrous) | ACS reagent | VWR |
Procedure:
-
Suspend the dried Protoporphyrin IX (approximately 0.8 g) in 150 mL of anhydrous methanol in a 250 mL round-bottom flask.
-
Carefully and slowly add 7.5 mL of concentrated sulfuric acid to the suspension while stirring. Caution: This is a highly exothermic reaction. Add the acid dropwise in an ice bath.
-
Wrap the flask in aluminum foil to protect it from light and stir the mixture at room temperature for 12 hours.
-
After 12 hours, pour the reaction mixture into 500 mL of a 10% aqueous sodium chloride solution.
-
Extract the product with chloroform (3 x 100 mL) in a separatory funnel.
-
Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude this compound can be purified by crystallization.
-
Dissolve the crude product in a minimal amount of hot chloroform.
-
Slowly add methanol (approximately 3 volumes of the chloroform used) until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the purple crystals by vacuum filtration and wash with cold methanol.
-
Dry the crystals under vacuum. A typical yield is around 79%.[5]
For higher purity, column chromatography on silica gel can be performed using a mixture of chloroform and methanol as the eluent.
Characterization
UV-Visible Spectroscopy:
The UV-Vis spectrum of this compound in chloroform exhibits a characteristic intense Soret band and four weaker Q-bands in the visible region.
| Band | Wavelength (nm) in Chloroform | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Soret Band | ~407 | ~171,000 |
| Q IV | ~505 | - |
| Q III | ~540 | - |
| Q II | ~575 | - |
| Q I | ~630 | - |
Data sourced from OMLC and PhotochemCAD.[6][7]
¹H NMR Spectroscopy (300 MHz, CDCl₃):
The ¹H NMR spectrum provides key structural information. The chemical shifts (δ) are typically observed in the following regions:
-
Meso-protons (4H): δ 9.5-10.5 ppm (singlets)
-
Vinyl group protons (6H): δ 6.0-8.5 ppm (multiplets)
-
Methyl protons (12H): δ 3.5-3.8 ppm (singlets)
-
Propionate CH₂ protons (8H): δ 3.2-4.5 ppm (multiplets)
-
Ester methyl protons (6H): δ 3.6-3.7 ppm (singlets)
-
NH protons (2H): δ ~ -3.0 ppm (broad singlet, may not always be observed)
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.[8][9][10][11]
Safety Precautions
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns upon contact with skin and eyes. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. When diluting, always add acid to water slowly, never the other way around.
-
Organic Solvents: Chloroform and methanol are flammable and toxic. Handle these solvents in a well-ventilated fume hood and avoid inhalation of vapors.
-
General Precautions: Protect the porphyrin compounds from light to prevent photodecomposition.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of Protoporphyrin IX | Incomplete reaction; oxidation of the product. | Ensure vigorous stirring and reflux for the specified time. Carry out the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
| Incomplete esterification | Insufficient reaction time or catalyst; presence of water. | Extend the reaction time. Ensure the use of anhydrous methanol and properly dried Protoporphyrin IX. |
| Difficulty in crystallization | Impurities present; incorrect solvent ratio. | Purify the crude product by column chromatography before attempting crystallization. Adjust the chloroform to methanol ratio carefully. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from hemin. The procedures outlined, along with the characterization data and expert insights, are intended to enable researchers to produce this valuable compound with high purity and in good yield. The enhanced solubility and functionality of this compound make it an excellent starting material for the synthesis of a wide array of porphyrin-based molecules for various scientific and therapeutic applications.
References
-
Oregon Medical Laser Center (OMLC). This compound. [Link]
-
PhotochemCAD. This compound. [Link]
-
Wikipedia. Protoporphyrin IX. [Link]
- Doss, M., & Frank, M. (1980).
-
Frontier Specialty Chemicals. This compound. [Link]
-
MDPI. A Recap of Heme Metabolism towards Understanding Protoporphyrin IX Selectivity in Cancer Cells. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
SpectraBase. This compound. [Link]
-
Frontier Specialty Chemicals. Protoporphyrin IX: A Primer. [Link]
- Veech, R. L., Rogeness, G. A., & Weil-Malherbe, H. (1967). Formation of protoporphyrin from haemoglobin in vitro. Biochemical Journal, 105(3), 1209–1215.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
National Institutes of Health. Protoporphyrin IX: the Good, the Bad, and the Ugly. [Link]
-
ResearchGate. Changes of the 1 H chemical shifts of this compound. [Link]
-
Picmonic. Iron (Ferrous Sulfate). [Link]
-
National Institutes of Health. Effects of urea and acetic acid on the heme axial ligation structure of ferric myoglobin at very acidic pH. [Link]
-
National Institutes of Health. Dietary Heme Iron: A Review of Efficacy, Safety and Tolerability. [Link]
- Google Patents. CN103435466A - Synthetic method for organic ferrous salt iron (II)
-
ResearchGate. Microwave-Assisted Reduction Technology for Recycling of Hematite Nanoparticles from Ferrous Sulfate Residue. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 3. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [omlc.org]
- 7. PhotochemCAD | this compound [photochemcad.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Application Note: High-Purity Protoporphyrin IX Dimethyl Ester via Preparative Reverse-Phase HPLC
Abstract
Protoporphyrin IX dimethyl ester (PpIX-DME) is a pivotal molecule in biochemical and biomedical research, notably as a photosensitizer in photodynamic therapy (PDT) and as a precursor in the synthesis of heme-based analogs.[1] Achieving high purity (>98%) is critical for reproducible experimental outcomes. This application note presents a robust and detailed protocol for the purification of PpIX-DME using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology leverages a C18 stationary phase with a gradient elution of acetonitrile and methanol, buffered with ammonium acetate, to achieve excellent resolution and purity. We detail the scientific rationale behind method development, a step-by-step purification protocol, and expected outcomes.
Introduction and Scientific Rationale
Protoporphyrin IX (PpIX) is a naturally occurring tetrapyrrole that serves as the immediate precursor to heme.[1] The dimethyl ester derivative, PpIX-DME, is synthesized to enhance its solubility in organic solvents and improve its handling characteristics for research applications.[2] Due to its hydrophobic porphyrin core, PpIX-DME is ideally suited for separation by reverse-phase HPLC, where it strongly interacts with a nonpolar stationary phase.[3][4]
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is the industry standard for porphyrin separations.[3][5][6] The long alkyl chains provide a highly hydrophobic environment, maximizing the retention and enabling the separation of PpIX-DME from more polar impurities (e.g., partially hydrolyzed acids) and less polar contaminants based on subtle structural differences.
-
Mobile Phase Composition: A gradient elution is essential for efficient purification.[3][7] The method starts with a more polar mobile phase to allow polar impurities to elute, followed by a gradual increase in organic solvent concentration to elute the tightly bound PpIX-DME. A combination of acetonitrile and methanol is often used as the organic modifier, as it provides excellent solvating power for porphyrins and good peak shape.[5][6] The inclusion of a buffer, such as ammonium acetate, helps to maintain a consistent pH, which is critical for reproducible retention times and preventing peak tailing by suppressing the ionization of any residual carboxyl groups.[5][6][7]
-
Detection Wavelength: Porphyrins exhibit a characteristic and intense absorption band known as the Soret band, typically around 400-410 nm.[8][9] For PpIX-DME, the Soret band maximum is observed near 408 nm in chloroform.[10] Monitoring at this wavelength provides maximum sensitivity, allowing for the detection of minute quantities of the compound and any impurities.[11][12]
Experimental Workflow and Protocol
The overall process for the purification of PpIX-DME is a systematic workflow designed to ensure high purity and recovery.
Caption: Workflow for PpIX-DME Purification.
Materials and Reagents
-
Crude this compound (≥90%)[13]
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
Ammonium Acetate (reagent grade)
-
Dimethyl sulfoxide (DMSO) (optional, for sample prep)[15]
-
0.22 µm or 0.45 µm syringe filters (PTFE)
Instrumentation and Conditions
The following table summarizes the recommended starting conditions for a preparative HPLC system. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| HPLC System | Preparative HPLC with gradient capability, UV-Vis Detector |
| Column | Preparative Reverse-Phase C18, 5-10 µm, ≥20 mm ID |
| Mobile Phase A | 10 mM Ammonium Acetate in Water:Acetonitrile (90:10, v/v) |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Flow Rate | Dependent on column diameter (e.g., 15-25 mL/min for 21.2 mm ID) |
| Detection | UV-Vis Diode Array Detector (DAD) at 408 nm [10][16] |
| Injection Volume | Variable, dependent on sample concentration and column loading |
| Column Temperature | 30 °C[12] |
Detailed Step-by-Step Protocol
1. Mobile Phase Preparation: a. To prepare Mobile Phase A, dissolve the appropriate amount of ammonium acetate in HPLC-grade water to make a 10 mM solution. Add acetonitrile to 10% of the final volume. b. To prepare Mobile Phase B, mix equal volumes of HPLC-grade acetonitrile and methanol. c. Filter both mobile phases through a 0.45 µm filter and degas thoroughly using sonication or vacuum degassing.
2. Sample Preparation: a. Dissolve the crude PpIX-DME in a minimal amount of a strong organic solvent like chloroform, dichloromethane, or DMSO.[2][14] b. Once dissolved, dilute the sample with the initial mobile phase composition (e.g., 50% B) to ensure it is soluble in the injection solvent. This step is critical to prevent sample precipitation on the column head. c. Filter the final sample solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
3. HPLC System Operation: a. Equilibrate the preparative C18 column with the starting mobile phase conditions for at least 10-15 column volumes or until a stable baseline is achieved. b. Set the detector to monitor at 408 nm. It is also advisable to monitor a secondary wavelength (e.g., 280 nm) to detect non-porphyrin impurities.[8] c. Inject the prepared sample onto the column. d. Run the gradient elution program as outlined in the table below.
4. Gradient Elution Program (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50.0 | 50.0 |
| 5.0 | 50.0 | 50.0 |
| 25.0 | 0.0 | 100.0 |
| 35.0 | 0.0 | 100.0 |
| 35.1 | 50.0 | 50.0 |
| 45.0 | 50.0 | 50.0 |
5. Fraction Collection: a. Begin collecting fractions as the main peak, corresponding to PpIX-DME, begins to elute. The compound will appear as a dark purple/red band moving down the column. b. Collect multiple fractions across the peak (e.g., early, middle, late) to isolate the purest portions.
6. Post-Purification Analysis: a. Analyze each collected fraction using an analytical HPLC system to determine its purity. b. Pool the fractions that meet the required purity specification (e.g., >98%). c. Remove the organic solvents from the pooled fractions using a rotary evaporator under reduced pressure. d. The remaining aqueous solution can be freeze-dried or the product can be extracted into an organic solvent like dichloromethane, dried with anhydrous sodium sulfate, and evaporated to yield the final purified solid.
Expected Results and Troubleshooting
Upon injection, earlier eluting peaks will correspond to more polar impurities. The main, intensely colored peak is the target compound, PpIX-DME. A typical successful purification will yield a main fraction with >98% purity as determined by analytical HPLC.
Troubleshooting Common Issues:
-
Peak Tailing: May be caused by residual acidic groups. Ensure the ammonium acetate buffer is correctly prepared and at the appropriate concentration.[3] Column overload can also cause tailing; reduce the injected sample mass.
-
Poor Resolution: A shallow gradient can improve the separation between closely eluting peaks.[3] Ensure the column is not degraded.
-
Low Recovery: PpIX-DME may adsorb to system components. Ensure a well-passivated system. The compound is also light-sensitive; protect samples and fractions from light to prevent degradation.[17]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound using preparative RP-HPLC. By carefully selecting the stationary phase, optimizing the mobile phase gradient, and using appropriate detection wavelengths, researchers can consistently obtain high-purity material essential for demanding applications in drug development and biomedical research.
References
-
Lim, C. K., Li, F., & Peters, T. J. (2012). Ultra high-performance liquid chromatography of porphyrins in clinical materials: column and mobile phase selection and optimisation. Biomedical Chromatography, 26(6), 714-719. Available at: [Link]
-
Lamon, S., & Lim, C. K. (2007). Ultra high-performance liquid chromatography of porphyrins. Biomedical Chromatography, 21(11), 1147-1150. Available at: [Link]
-
D'Avila, F., Garcia, R. C., & de Souza, M. V. (2011). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias. Clinical Biochemistry, 44(8-9), 678-683. Available at: [Link]
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. Available at: [Link]
-
Mateo, J., Castrillo, J., & Cuesta, S. (2018). Detection of Porphyrins in Hair Using Capillary Liquid Chromatography-Mass Spectrometry. Molecules, 23(11), 2993. Available at: [Link]
-
ResearchGate. (n.d.). Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias | Request PDF. Retrieved from [Link]
-
Bischoff. (n.d.). Porphyrins HPLC Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). Protoporphyrin IX. Retrieved from [Link]
-
OMLC. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Term diagram with band maxima of protoporphyrin IX. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra (a) Protoporphyrin IX standard and (b).... Retrieved from [Link]
-
Bridgewater College Digital Commons. (n.d.). Extraction & Purification of PPIX Using HPLC & FPLC. Retrieved from [Link]
-
Moussaron, A., et al. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. Molecules, 26(4), 944. Available at: [Link]
-
ResearchGate. (2015). Application of TLC and HPLC to quantification of protoporphyrin IX, Zn-protoporphyrin IX, and hemin in Parma ham. Retrieved from [Link]
-
Xiong, J., et al. (2022). A new technique of quantifying protoporphyrin IX in microbial cells in seawater. Frontiers in Marine Science, 9, 964259. Available at: [Link]
Sources
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. This compound | 5522-66-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Ultra high-performance liquid chromatography of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 9. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PhotochemCAD | this compound [photochemcad.com]
- 11. mdpi.com [mdpi.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Sigma Aldrich Fine Chemicals Biosciences this compound | Fisher Scientific [fishersci.com]
- 14. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 15. This compound CAS#: 5522-66-7 [m.chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Protoporphyrin IX Dimethyl Ester for Photodynamic Therapy in Cancer Cells
Abstract: Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce localized cell death.[1][2] Protoporphyrin IX (PpIX), a natural photosensitizer, is a key intermediate in the heme biosynthesis pathway.[3] While its precursor, 5-aminolevulinic acid (5-ALA), is used to endogenously generate PpIX in tumor cells, the direct exogenous application of PpIX is hampered by poor solubility and a tendency to aggregate in aqueous media, which reduces its photodynamic efficacy.[2][4] Protoporphyrin IX dimethyl ester (PpIX-DME), a lipophilic derivative, overcomes these limitations by enhancing cellular uptake and exhibiting greater phototoxicity.[5] This document provides a comprehensive guide to the mechanism of PpIX-DME and detailed protocols for its application in in vitro cancer cell models, intended for researchers in oncology and drug development.
Introduction to Photodynamic Therapy with PpIX-DME
Photodynamic therapy is predicated on a triad of components: a non-toxic photosensitizer (PS), light of a specific wavelength, and tissue oxygen.[6] The therapeutic effect is achieved only in the localized area where all three are present, offering high tumor selectivity and sparing surrounding healthy tissue. The process begins with the systemic or local administration of a PS, which preferentially accumulates in malignant tissues.[6] Subsequent illumination of the tumor with light matching the PS's absorption spectrum triggers a cascade of photochemical reactions, primarily generating cytotoxic reactive oxygen species (ROS) that lead to cell death.[7][8]
Why this compound (PpIX-DME)?
The rationale for using PpIX-DME stems from the limitations of its parent compound, PpIX. While PpIX is an effective photosensitizer, its hydrophilic carboxylate groups contribute to aggregation in physiological environments, quenching its photoactivity.[4] By converting these carboxyl groups to methyl esters, PpIX-DME (C₃₆H₃₈N₄O₄, M.W. 590.71) gains significant lipophilicity.[9][10] This chemical modification is critical for two reasons:
-
Enhanced Cellular Uptake: The increased lipophilicity facilitates more efficient diffusion across the lipid bilayer of the cell membrane, leading to higher intracellular concentrations compared to PpIX.[5][11]
-
Improved Phototoxicity: Higher intracellular accumulation translates directly to more potent photosensitizing activity upon light activation. Studies have shown PpIX-DME to be a more effective photosensitizer than PpIX in cancer cell lines such as human nasopharyngeal carcinoma (NPC/CNE2).[5]
Mechanism of Photodynamic Action
The efficacy of PpIX-DME-mediated PDT is governed by its cellular localization and the fundamental photophysical processes that follow light activation.
Cellular Uptake and Subcellular Localization
Following incubation, PpIX-DME passively diffuses into the cell and primarily localizes within membranous organelles. The primary targets for photodamage are often the mitochondria and lysosomes.[5] Mitochondrial localization is particularly significant because this organelle is not only central to cellular metabolism and survival but is also highly susceptible to ROS-induced damage, which can efficiently trigger the apoptotic cascade.[12][13] The precise localization pattern is a critical determinant of PDT efficiency; targeting mitochondria is considered a highly effective strategy for inducing apoptosis.[13]
Photophysical and Photochemical Processes
The cytotoxic effects of PDT are initiated when PpIX-DME absorbs a photon of light, transitioning from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can either decay back to the ground state (emitting fluorescence) or undergo "intersystem crossing" to a more stable, long-lived excited triplet state (T₁).[7] This triplet-state photosensitizer is the primary initiator of two types of photochemical reactions:
-
Type I Reaction: The triplet PS reacts directly with a substrate molecule (e.g., a lipid or protein) via electron or hydrogen transfer, forming radicals. These radicals can then react with molecular oxygen to produce ROS such as superoxide, hydrogen peroxide, and hydroxyl radicals.[1]
-
Type II Reaction: The triplet PS transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][6] This is the dominant pathway for most porphyrin-based photosensitizers and is responsible for the majority of the cytotoxic effects in PDT.[7]
These highly reactive species indiscriminately damage nearby biomolecules, leading to mitochondrial membrane potential loss, activation of caspase pathways, and ultimately, apoptotic and/or necrotic cell death.[14][15]
Caption: Mechanism of PpIX-DME mediated photodynamic therapy.
Experimental Protocols
The following protocols provide a framework for conducting in vitro PDT experiments using PpIX-DME. It is crucial to optimize parameters such as drug concentration, incubation time, and light dose for each specific cell line.
Protocol 1: Preparation of PpIX-DME Stock and Working Solutions
Principle: PpIX-DME is hydrophobic and requires an organic solvent for initial dissolution before being diluted in an aqueous medium for cell culture experiments. Dimethyl sulfoxide (DMSO) is a common choice.
Materials:
-
This compound (e.g., Sigma-Aldrich Cat. No. 09626)
-
Anhydrous/Sterile DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Method:
-
Stock Solution (10 mM): a. Under sterile conditions (e.g., in a biological safety cabinet), weigh out an appropriate amount of PpIX-DME powder (MW: 590.71 g/mol ). For 1 mg of PpIX-DME, add 169.3 µL of DMSO to achieve a 10 mM stock solution. b. Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, dark purple. c. Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. d. Store aliquots at -20°C or -80°C, protected from light. The stock solution is stable for several months under these conditions.
-
Working Solutions: a. On the day of the experiment, thaw a stock solution aliquot at room temperature, protected from light. b. Prepare working solutions by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM). c. Causality Note: It is critical to add the DMSO stock solution to the culture medium and not the other way around. This prevents the precipitation of the hydrophobic PpIX-DME. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.
Protocol 2: In Vitro Photodynamic Therapy in Cancer Cell Monolayers
Principle: This protocol details the core workflow for treating adherent cancer cells with PpIX-DME followed by light activation to induce phototoxicity. A key aspect is the inclusion of proper controls to isolate the effects of the photosensitizer, the light, and their combination.
Experimental Workflow Diagram:
Caption: Standard workflow for an in vitro PDT experiment.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MDA-MB-231)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
PpIX-DME working solutions
-
Sterile PBS
-
Light source (e.g., LED array or filtered lamp with appropriate wavelength)
-
Radiometer/power meter to measure light intensity
Method:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Photosensitizer Incubation: a. Remove the old medium. Add 100 µL of PpIX-DME working solutions (at various concentrations) to the appropriate wells. b. Self-Validation: Set up the following control groups:
- Untreated Control: Cells with fresh medium only.
- Dark Toxicity Controls: Cells treated with each concentration of PpIX-DME but NOT exposed to light.
- Light-Only Control: Cells with fresh medium only (no drug) but exposed to the same light dose. c. Incubate the plate in the dark at 37°C, 5% CO₂ for a predetermined time (typically 4 to 24 hours). This incubation period should be optimized for the specific cell line.
-
Washing: a. After incubation, remove the drug-containing medium. b. Gently wash the cell monolayer twice with 100 µL of sterile, pre-warmed PBS per well to remove any unbound PpIX-DME. c. Add 100 µL of fresh, pre-warmed complete culture medium to each well.
-
Irradiation: a. Causality Note: The choice of wavelength should correspond to an absorption peak of PpIX (Soret band ~405 nm or Q-bands in the 500-635 nm range). Red light (~630-635 nm) is often preferred for its deeper tissue penetration in clinical applications, though for in vitro studies, any activating wavelength is suitable.[12] b. Measure the power density (fluence rate) of your light source at the level of the cells using a radiometer (in mW/cm²). c. Calculate the required exposure time to deliver the desired light dose (fluence) using the formula: Time (s) = Fluence (J/cm²) / Fluence Rate (W/cm²) . d. Expose the designated wells to light. Ensure the plate does not overheat during irradiation. Wells for the "Dark Toxicity" controls must be shielded from light (e.g., with aluminum foil).
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for 24 to 72 hours to allow for the full manifestation of cytotoxic effects.
-
Endpoint Analysis: Proceed to an appropriate assay to measure the outcome (e.g., Protocol 3 for viability).
Data Summary Tables:
Table 1: Recommended Starting Parameters for In Vitro PpIX-DME PDT
| Parameter | Recommended Range | Rationale & Key Considerations |
|---|---|---|
| PpIX-DME Concentration | 0.1 - 20 µM | Must be optimized. High concentrations can cause significant "dark toxicity."[14] |
| Incubation Time | 4 - 24 hours | Balances sufficient drug uptake with potential for drug efflux or metabolic alteration. |
| Light Wavelength | 405 nm or 635 nm | Corresponds to major absorption peaks of PpIX. Red light offers better penetration for future in vivo translation.[12] |
| Light Dose (Fluence) | 1 - 20 J/cm² | Dose-dependent effects are expected. Higher doses increase cytotoxicity but also risk non-specific damage. |
Protocol 3: Assessment of Phototoxicity using MTT Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Method (following Protocol 2):
-
After the post-irradiation incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control: % Viability = (Absorbance_sample / Absorbance_control) x 100 . Plot the viability against PpIX-DME concentration or light dose.
Protocol 4: Detection of Intracellular ROS
Principle: 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.
Method:
-
Perform the PDT experiment (Protocol 2) in a black-walled, clear-bottom 96-well plate.
-
Probe Loading: 30 minutes before irradiation, remove the drug-containing medium, wash with PBS, and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe and add back fresh medium.
-
Irradiate the cells as described in Protocol 2.
-
Immediately after irradiation, measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Interpretation: An increase in fluorescence intensity in the PDT-treated groups compared to controls indicates ROS generation.
Protocol 5: Analysis of Cell Death Mechanism (Apoptosis vs. Necrosis)
Principle: This flow cytometry-based assay uses Annexin V-FITC to detect the externalization of phosphatidylserine (an early apoptotic marker) and Propidium Iodide (PI) to identify cells with compromised membranes (late apoptotic and necrotic cells).
Method:
-
Perform the PDT experiment (Protocol 2) in 6-well plates to obtain a sufficient number of cells.
-
At the desired time point post-irradiation (e.g., 6, 12, or 24 hours), collect both adherent and floating cells. Use trypsin for adherent cells and combine with the supernatant.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells (or artifacts)
-
This analysis provides quantitative data on the mode of cell death induced by PpIX-DME PDT, which is often a mix of apoptosis and necrosis depending on the treatment dose.[14][16]
References
-
ResearchGate. (n.d.). The mechanism of photodynamic therapy (PDT). Protoporphyrin IX (PpIX)... [Diagram]. Available at: [Link]
-
Yow, C. M., Chen, J. Y., Mak, N. K., Cheung, N. H., & Leung, A. W. (2002). A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Photochemistry and Photobiology, 76(6), 678–682. Available at: [Link]
-
Stănescu, A. M. A., Târcolea, M., & Gălățeanu, B. (2023). Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer. International Journal of Molecular Sciences, 24(10), 8896. Available at: [Link]
-
ResearchGate. (n.d.). Photodynamic therapy with protoporphyrin IX (PPIX) as a... [Diagram]. Available at: [Link]
-
He, C., Duan, D., & Guo, T. (2016). Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy. Cancer Biology & Medicine, 13(3), 349–360. Available at: [Link]
-
Króliczewski, J., & Zalejski, J. (2007). Protoporphyrin IX induces apoptosis in HeLa cells prior to photodynamic treatment. Pharmacological Reports, 59(4), 474–479. Available at: [Link]
-
Kim, M. M., Ghoreishi, S., & Anbil, S. (2023). Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX. Diagnostics, 13(23), 3589. Available at: [Link]
-
López-Corrales, M., Aviñó, A., Eritja, R., & Ruíz-González, R. (2023). Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells. Inorganic Chemistry, 62(30), 11893–11906. Available at: [Link]
-
Gao, M., Wang, Z., & Li, L. (2011). Nanoscopic micelle delivery improves the photophysical properties and efficacy of photodynamic therapy of protoporphyrin IX. Journal of Controlled Release, 149(3), 261–267. Available at: [Link]
-
Curnow, A., Pye, A., & Campbell, S. (2009). Enhancing protoporphyrin IX-induced PDT. Proceedings of SPIE, 7380, 738010. Available at: [Link]
-
Luksiene, Z., Eggen, I., Moan, J., Nesland, J. M., & Peng, Q. (2001). Evaluation of protoporphyrin IX production, phototoxicity and cell death pathway induced by hexylester of 5-aminolevulinic acid in Reh and HPB-ALL cells. Cancer Letters, 169(1), 33–39. Available at: [Link]
-
Ji, Z., Yang, G., Vasovic, V., Cunderlikova, B., Suo, Z., Nesland, J. M., & Peng, Q. (2006). Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines. Journal of Photochemistry and Photobiology B: Biology, 84(3), 213–220. Available at: [Link]
-
Wang, S., Olsthoorn, R. C. L., & Kunjachan, S. (2018). Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment. Pharmaceutics, 10(4), 185. Available at: [Link]
-
Li, Q., Cheng, J., Peng, C., Li, Z., Shi, S., Liang, H., Tian, Y., Zhang, Z., & Cao, W. (2010). Apoptosis of vascular smooth muscle cells induced by photodynamic therapy with protoporphyrin IX. Biochemical and Biophysical Research Communications, 391(1), 69–72. Available at: [Link]
-
Wang, P., Wang, X., & Liu, Q. (2012). Apoptosis induced by sonodynamic treatment by protoporphyrin IX on MDA-MB-231 cells. Ultrasonics, 52(4), 518–523. Available at: [Link]
-
Moan, J., Berg, K., & Kvam, E. (1996). Apoptosis and necrosis induced with light and 5-aminolaevulinic acid-derived protoporphyrin IX. International Journal of Cancer, 67(1), 98–103. Available at: [Link]
-
Farooqi, A. A., & Attar, R. (2024). Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. Cancers, 16(2), 391. Available at: [Link]
-
Shrestha, A., & Anbil, S. (2021). Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy. Journal of Biomedical Optics, 26(11), 110901. Available at: [Link]
-
Cederberg, D., & Olson, J. (2024). Theranostic Uses of the Heme Pathway in Neuro-Oncology: Protoporphyrin IX (PpIX) and Its Journey from Photodynamic Therapy (PDT) through Photodynamic Diagnosis (PDD) to Sonodynamic Therapy (SDT). Cancers, 16(4), 738. Available at: [Link]
-
Kim, Y., Byun, Y., & Lee, H. (2019). Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway. Theranostics, 9(24), 7349–7363. Available at: [Link]
-
Manivasager, V., Heng, P. W. S., & Olivo, M. (2007). An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. International Journal of Oncology, 31(4), 893–899. Available at: [Link]
-
Tierney, E. P., & Collins, P. (2011). 5-Fluorouracil Enhances Protoporphyrin IX Accumulation and Lesion Clearance during Photodynamic Therapy of Actinic Keratoses: A Mechanism-Based Clinical Trial. Cancer Research, 71(13), 4468–4476. Available at: [Link]
-
de Haas, E. R. M., de Vijlder, H. C., & Sterenborg, H. J. C. M. (2008). Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy. Dermatology, 217(2), 146–154. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy. Available at: [Link]
-
von Felbert, V., & Simon, J. C. (2022). Photodynamic Therapy with Protoporphyrin IX Precursors Using Artificial Daylight Improves Skin Antisepsis for Orthopedic Surgeries. Pharmaceutics, 14(11), 2419. Available at: [Link]
Sources
- 1. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 原卟啉 IX 二甲酯 ~90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 11. An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis of vascular smooth muscle cells induced by photodynamic therapy with protoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis induced by sonodynamic treatment by protoporphyrin IX on MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of protoporphyrin IX production, phototoxicity and cell death pathway induced by hexylester of 5-aminolevulinic acid in Reh and HPB-ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Protoporphyrin IX Dimethyl Ester as a Photosensitizer in Cell Culture
Introduction: Leveraging PPDME for Photodynamic Research
Protoporphyrin IX dimethyl ester (PPDME) is a lipophilic derivative of Protoporphyrin IX (PpIX), the final precursor to heme in the heme biosynthetic pathway.[1][2] While PpIX itself is a potent endogenous photosensitizer, its utility in exogenous applications can be limited by its poor water solubility and cellular uptake.[3][4] The esterification of PpIX's two propionic acid side chains to form PPDME significantly increases its lipophilicity. This key modification enhances its ability to cross cellular membranes, leading to higher intracellular accumulation compared to its parent compound, PpIX.[5][6]
This increased uptake makes PPDME a more potent photosensitizer for in vitro applications, particularly in the field of Photodynamic Therapy (PDT) research.[5] PDT is a modality that utilizes the interplay of a non-toxic photosensitizing agent, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death.[7][8][9] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of PPDME as a photosensitizer in a cell culture setting.
PART 1: The Scientific Foundation of PPDME-Mediated Phototoxicity
Mechanism of Action: From Light to Cellular Demise
The photodynamic action of PPDME is initiated when the molecule absorbs a photon of light, transitioning from its stable ground state to a short-lived, high-energy excited singlet state. From here, it can undergo a process called intersystem crossing to a more stable, longer-lived excited triplet state.[10][11] This triplet-state PPDME is the key initiator of the cytotoxic cascade and can react with its surroundings via two primary pathways:
-
Type II Reaction (Dominant Pathway): The excited PPDME transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3][10] Singlet oxygen is a potent oxidizing agent that can damage lipids, proteins, and nucleic acids within a very short radius (<20 nm) of its generation.[3]
-
Type I Reaction: The PPDME molecule in its triplet state can transfer an electron to a substrate, forming radical ions. These can further react with oxygen to produce other ROS such as superoxide anion (O₂•−) and hydroxyl radicals (•OH).[10][12][13]
The culmination of these reactions is a massive wave of oxidative stress that overwhelms cellular antioxidant defenses, leading to damage of critical organelles and subsequent cell death through apoptosis or necrosis.[11][14]
The Critical Role of Subcellular Localization
The efficacy of a photosensitizer is intrinsically linked to its location within the cell at the time of light activation. Due to its lipophilic nature, exogenously applied PPDME preferentially accumulates in lipid-rich membrane structures.[5][15] Studies have shown that PPDME and similar exogenously delivered porphyrins primarily localize to the mitochondria and other cellular membranes like the plasma membrane, endoplasmic reticulum, and lysosomes.[5][15]
Targeting the mitochondria is particularly lethal. Damage to mitochondrial membranes disrupts the electron transport chain, collapses the mitochondrial membrane potential, and can release pro-apoptotic factors like cytochrome c, directly initiating the apoptotic cascade.[5][15] This targeted destruction explains the high potency of PPDME as a photosensitizer.
Caption: PPDME-mediated photodynamic therapy mechanism.
PART 2: In Vitro Experimental Protocols
This section provides detailed, step-by-step methodologies for utilizing PPDME in cell culture experiments. Adherence to these protocols is critical for achieving reproducible and reliable results.
Reagent Preparation and Safe Handling
Authoritative Insight: The quality and handling of your photosensitizer are paramount. PPDME is a light-sensitive organic molecule. Proper storage and preparation are essential to prevent degradation and ensure consistent activity.
Safety Precautions:
-
This compound is classified as a skin, eye, and respiratory irritant.[16]
-
Always handle the solid compound and concentrated stock solutions in a chemical fume hood or well-ventilated area.[16][17]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[17][18]
Storage and Stability:
-
Solid PPDME: Store at -20°C in a desiccator, protected from light.[19] The compound is stable for months to years under these conditions.
-
Stock Solutions: Store in small, single-use aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol: Stock Solution Preparation (10 mM in DMSO)
-
Allow the PPDME vial (CAS 5522-66-7) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh out the desired amount of PPDME powder. The molecular weight is 590.72 g/mol .
-
Add the appropriate volume of sterile, anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration. For example, to 1 mg of PPDME, add 169.3 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be a clear, dark purple.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO if it will be used for extended periods.
-
Aliquot into sterile, light-protecting microcentrifuge tubes and store at -20°C.
Workflow: Establishing Experimental Parameters
A successful PDT experiment requires careful optimization. The primary goal is to identify a PPDME concentration and light dose that maximizes phototoxicity while minimizing "dark" toxicity (toxicity without light).
Sources
- 1. Endogenous protoporphyrin IX, a clinically useful photosensitizer for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Phototoxicity Assay: A PDT-based Method to Evaluate the Phototoxic Potential of a Photosensitizer in Lung Cancer Cells [jove.com]
- 8. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ros production by endogenously generated Protoporphyrin IX in murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemos.de [chemos.de]
- 17. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. medkoo.com [medkoo.com]
Application Notes and Protocols for Cellular Imaging with Protoporphyrin IX Dimethyl Ester
Abstract
Protoporphyrin IX (PpIX) is a pivotal intermediate in the heme biosynthesis pathway and a potent endogenous photosensitizer.[1][2] Its synthetic derivative, Protoporphyrin IX dimethyl ester (PME), offers significant advantages for cellular research, primarily due to enhanced lipophilicity which facilitates superior cellular uptake compared to its parent compound, PpIX.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of PME for cellular fluorescence imaging. We will delve into the underlying mechanisms, provide detailed, validated protocols for cell staining and microscopy, and offer expert insights into data interpretation and troubleshooting. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Scientific Principles and Mechanism of Action
A foundational understanding of PME's behavior within a cellular environment is critical for designing effective imaging experiments and correctly interpreting the results.
Enhanced Cellular Permeability and Subcellular Localization
The primary structural difference between PpIX and PME is the esterification of the two carboxylic acid propionate side chains into methyl esters. This modification neutralizes the negative charges, significantly increasing the molecule's lipophilicity. This chemical change is the cornerstone of PME's utility in cell biology, as it allows the molecule to more readily diffuse across the lipid bilayer of the cell membrane.
Studies have shown that this enhanced uptake leads to distinct subcellular localization patterns. While exogenously administered PpIX tends to distribute mainly in the cell membranes, PME demonstrates a strong propensity to accumulate in the mitochondria and lysosomes.[3][4][6] This specific targeting is a key factor in its efficacy as a photosensitizer in photodynamic therapy (PDT) research, as these organelles are critical targets for inducing photodamage.[3][4]
Photophysical Properties and Fluorescence
PME is a fluorescent molecule, a property conferred by its extensive conjugated π-electron system within the porphyrin macrocycle. For imaging purposes, the key spectral characteristics are:
-
Absorption: PME exhibits a very strong, characteristic absorption band in the violet-blue region of the spectrum, known as the Soret band, with a maximum peak (λ_max_) around 407 nm in solvents like chloroform.[7] Weaker absorption bands, called Q-bands, are present at longer wavelengths.
-
Emission: Upon excitation at or near the Soret peak, PME emits fluorescence in the red region of the spectrum, with characteristic emission peaks at approximately 635 nm and a smaller peak around 705 nm.[8]
It is important to note that porphyrins, including PME, can form aggregates at high concentrations, which can lead to a significant decrease in fluorescence quantum yield (quenching).[9] Therefore, using the appropriate concentration range is vital for achieving a bright signal.
The Double-Edged Sword: Phototoxicity
The same mechanism that makes PME a valuable tool for PDT is a critical consideration for live-cell imaging. Upon absorption of a photon, the PME molecule is elevated to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state.[10] This triplet-state PME can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), a primary type of reactive oxygen species (ROS).[10][11]
This light-induced generation of ROS can cause significant damage to cellular components, leading to phototoxicity and ultimately, cell death.[11][12] For live-cell imaging, this phenomenon is an experimental artifact to be minimized. Therefore, a core principle of imaging with PME is to use the lowest possible light intensity and exposure time necessary to acquire a satisfactory image. The process of fluorescence signal loss due to this photochemical destruction is known as photobleaching, which can serve as an indirect metric of the photodynamic dose delivered to the sample.[8][13]
Caption: Mechanism of PME fluorescence and phototoxicity.
Data and Key Parameters
For successful experimental planning, key quantitative data should be readily available.
Table 1: Photophysical Properties of this compound
| Parameter | Value | Solvent | Reference |
| Absorption Max (Soret) | ~407 nm | Chloroform | [7] |
| Molar Extinction Coeff. | ~171,000 M⁻¹cm⁻¹ | Chloroform | [7] |
| Emission Maxima | ~635 nm, ~705 nm | Various | [8] |
| Fluorescence Quantum Yield | 0.06 | Chloroform | [7] |
| Fluorescence Lifetime | ~16.4 ns | Organic Solution | [14] |
Table 2: Recommended Starting Parameters for Cellular Imaging
| Parameter | Recommended Range / Value | Notes |
| Cell Type | Adherent or suspension mammalian cells | Optimization is required for each cell line. |
| PME Stock Solution | 1-10 mM in anhydrous DMSO | Store at -20°C, protected from light.[15] |
| Working Concentration | 1 - 10 µM in culture medium | Start with 5 µM and optimize. |
| Incubation Time | 1 - 9 hours | Longer times may increase signal but also potential toxicity.[16] |
| Excitation Wavelength | 405 nm (or similar violet/blue laser/LED) | Corresponds to the strong Soret absorption peak.[8][17] |
| Emission Filter | >600 nm Long Pass or 635±20 nm Band Pass | To isolate the red fluorescence from autofluorescence. |
Experimental Protocols and Workflow
The following protocols provide a detailed, step-by-step methodology for cellular imaging with PME.
Caption: High-level experimental workflow for PME cellular imaging.
Protocol 1: Preparation of PME Stock Solution
-
Rationale: PME is poorly soluble in aqueous solutions but readily dissolves in organic solvents.[18] A concentrated stock solution in DMSO allows for easy dilution into aqueous cell culture medium while minimizing the final solvent concentration.
-
Bring the vial of PME powder to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve a stock concentration of 1-10 mM. For example, to make a 5 mM stock solution from 1 mg of PME (MW: 590.71 g/mol ), add 338.6 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, deep purple color.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, tightly sealed and protected from light. The solution is stable for several months under these conditions.[15]
Protocol 2: Staining Cells with PME
-
Rationale: This protocol outlines the process of loading live cells with PME. The incubation time and concentration are the most critical parameters to optimize for each specific cell line and experimental goal.
-
Plate cells (e.g., in a glass-bottom dish or multi-well plate suitable for microscopy) and culture under standard conditions until they reach the desired confluency (typically 50-70%).
-
Prepare the PME working solution. Thaw a single aliquot of the PME stock solution. Dilute the stock solution directly into pre-warmed, complete cell culture medium to the desired final concentration (e.g., 1-10 µM). Vortex the medium immediately after adding the DMSO stock to ensure dispersion and prevent precipitation.
-
Remove the existing culture medium from the cells.
-
Add the PME-containing medium to the cells and gently swirl the plate to ensure even distribution.
-
Incubate the cells for the desired period (e.g., 1-9 hours) under standard culture conditions (37°C, 5% CO₂). The incubator should be dark to prevent premature photosensitizer activation.
-
After incubation, aspirate the PME-containing medium.
-
Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound, extracellular PME.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. The cells are now ready for imaging.
Protocol 3: Fluorescence Microscopy and Image Acquisition
-
Rationale: Proper microscope setup and careful image acquisition are paramount to obtaining high-quality data while minimizing phototoxicity and photobleaching.
-
Turn on the fluorescence microscope and allow the light source (e.g., mercury lamp, laser) to warm up and stabilize.
-
Place the prepared sample (dish or plate) onto the microscope stage.
-
Using brightfield or phase-contrast imaging, locate and focus on a representative field of cells.
-
Switch to the fluorescence imaging path. Select the appropriate filter cube or laser/detector settings for PME.
-
Excitation: Use a filter or laser line around 405 nm.
-
Emission: Use a long-pass filter that transmits light above ~600 nm or a band-pass filter centered around 635 nm.
-
-
Crucial Step: Adjust the acquisition settings to minimize light exposure.
-
Set the excitation light intensity to the lowest level that provides a detectable signal.
-
Use the shortest possible exposure time. For sensitive cameras, this can be in the range of 50-500 milliseconds.
-
If using a confocal microscope, use a low laser power percentage (e.g., 0.5-5%) and a fast scan speed. Use averaging or accumulation to improve the signal-to-noise ratio if necessary, rather than increasing laser power.
-
-
Acquire images. For time-lapse experiments, ensure the interval between acquisitions is as long as feasible to allow the cells to recover and to minimize the cumulative light dose.
Expert Insights and Troubleshooting
-
Low Fluorescence Signal: If the signal is weak, first try increasing the incubation time. If the signal is still insufficient, incrementally increase the PME working concentration. Be aware that higher concentrations can lead to aggregation and fluorescence quenching.[9]
-
High Background Fluorescence: This is often due to residual extracellular PME. Ensure washing steps are performed thoroughly. Using a phenol red-free medium for the final imaging step can also reduce background.
-
Rapid Photobleaching or Obvious Cell Death: This is a clear sign of phototoxicity. The primary solution is to drastically reduce the excitation light dose. Decrease the light source intensity, shorten the exposure time, and reduce the frequency of image acquisition for time-lapse studies.
-
Comparison with 5-ALA: It is important to distinguish between applying exogenous PME and inducing endogenous PpIX via a precursor like 5-aminolevulinic acid (5-ALA).[19] 5-ALA is taken up by cells and converted into PpIX within the mitochondria via the heme synthesis pathway.[6][8] While both result in a fluorescent porphyrin, the kinetics of accumulation and precise subcellular localization can differ, providing different experimental insights.
-
Advanced Imaging: The long fluorescence lifetime of PME/PpIX (~16.4 ns) compared to cellular autofluorescence (~1-2 ns) makes it an excellent candidate for Fluorescence Lifetime Imaging (FLIM).[14][20] FLIM can be used to separate the PME signal from the autofluorescence background with very high contrast, which is particularly useful for detecting low concentrations of the probe in tissues.[14][20]
References
-
Yee, K. K. L., Soo, K. C., Bay, B. H., & Olivo, M. (2002). A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Photochemistry and Photobiology, 76(6), 678–682. [Link]
-
Oregon Medical Laser Center. (n.d.). This compound. OMLC. [Link]
-
ACS Publications. (2025). NADPH-Independent Fluorescent Probe for Live-Cell Imaging of Heme Oxygenase-1. ACS Sensors. [Link]
-
Yee, K. K. L., Soo, K. C., Bay, B. H., & Olivo, M. (2002). A Comparison of Protoporphyrin IX and this compound as a Photosensitizer in Poorly Differentiated Human Nasopharyngeal Carcinoma Cells. Photochemistry and Photobiology, 76(6), 678-682. [Link]
-
ACS Publications. (2025). NADPH-Independent Fluorescent Probe for Live-Cell Imaging of Heme Oxygenase-1. ACS Sensors. [Link]
-
ResearchGate. (2025). Fluorescent probes for iron, heme, and related enzymes. Request PDF. [Link]
-
Cunderlikova, B., et al. (2000). Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. MDPI. [Link]
-
ResearchGate. (n.d.). Optimization of this compound (2) bromination to yield 16. [Link]
-
The Good Scents Company. (n.d.). This compound. [Link]
-
OSTI.GOV. (1981). Acid-base properties of portoporphyrin IX; its dimethyl ester and heme solubilized on surfactant micelles: spectrophotometric and fluorometric titration. [Link]
-
Grantome. (n.d.). Fluorescent Probes & Imaging - Networks & Pathways(RMI) - Alan Waggoner. [Link]
-
Luo, Y., et al. (2011). Nanoscopic micelle delivery improves the photophysical properties and efficacy of photodynamic therapy of protoporphyrin IX. Journal of Controlled Release, 149(1), 90-97. [Link]
-
DataPDF. (n.d.). Mechanisms for the Photooxidation of Protoporphyrin IX in. [Link]
-
Ji, Z., et al. (2006). Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines. Journal of Photochemistry and Photobiology B: Biology, 84(3), 213-220. [Link]
-
Hanna, D. A., et al. (2024). Fluorometric Methods to Measure Bioavailable and Total Heme. Methods in Molecular Biology, 2814, 137-155. [Link]
-
ResearchGate. (n.d.). Excited states of this compound: Reaction on the triplet with carotenoids. [Link]
-
Yee, K. K. L., et al. (2005). An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. International Journal of Oncology, 27(2), 465-471. [Link]
-
ResearchGate. (2018). A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy. [Link]
-
ResearchGate. (n.d.). Changes of the 1 H chemical shifts of this compound. [Link]
-
MDPI. (n.d.). Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. [Link]
-
D'souza, S., et al. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. International Journal of Molecular Sciences, 22(4), 1663. [Link]
-
Weersink, R. A., et al. (2015). Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy. Photodiagnosis and Photodynamic Therapy, 12(1), 103-114. [Link]
-
Andreana, M., et al. (2021). Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery. Frontiers in Oncology, 11, 718368. [Link]
-
Maitra, D., et al. (2023). Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics. Pharmacology & Therapeutics, 248, 108487. [Link]
-
Wikipedia. (n.d.). Protoporphyrin IX. [Link]
-
Sun, Y., et al. (2015). Optical-sectioning microscopy of protoporphyrin IX fluorescence in human gliomas: standardization and quantitative comparison with histology. Journal of Biomedical Optics, 20(9), 096002. [Link]
-
ResearchGate. (2025). Evaluation of protoporphyrin IX production, phototoxicity and cell death pathway induced by hexylester of 5-aminolevulinic acid in Reh and HPB-ALL cells. [Link]
-
Bar-Am, O., et al. (2024). Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. International Journal of Molecular Sciences, 25(11), 5941. [Link]
-
Xiao, M., et al. (2023). Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics. Pharmacology & Therapeutics, 248, 108487. [Link]
-
Stringer, M. R., et al. (2003). Fluorescence microspectroscopy technique for the study of intracellular protoporphyrin IX dynamics. Applied Spectroscopy, 57(10), 1263-1269. [Link]
-
ResearchGate. (2021). Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery. [Link]
-
Photobiology. (n.d.). Fluorescence Spectroscopy Study of Protoporphyrin IX Metabolism Level in Cells. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 3. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 6. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [omlc.org]
- 8. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 10. mdpi.com [mdpi.com]
- 11. Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence microspectroscopy technique for the study of intracellular protoporphyrin IX dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery [frontiersin.org]
- 15. medkoo.com [medkoo.com]
- 16. An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optical-sectioning microscopy of protoporphyrin IX fluorescence in human gliomas: standardization and quantitative comparison with histology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 19. Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Protoporphyrin IX dimethyl ester metalation procedure for metalloporphyrin synthesis
Application Note & Protocol
Topic: Protoporphyrin IX Dimethyl Ester Metalation for Metalloporphyrin Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Metalloporphyrins
Porphyrins are a class of macrocyclic organic compounds essential to life, most famously as the core of heme in hemoglobin and cytochromes, and chlorophyll in plants.[1] The insertion of a metal ion into the central cavity of the porphyrin ring, a process known as metalation, gives rise to metalloporphyrins. This modification dramatically alters the molecule's physical, chemical, and electronic properties, unlocking a vast landscape of applications in catalysis, photodynamic therapy, chemical sensing, and materials science.[2][3]
Protoporphyrin IX is a naturally occurring porphyrin that serves as the direct precursor to heme B.[1] For synthetic applications, its dimethyl ester derivative is often preferred due to its enhanced solubility in common organic solvents, facilitating easier handling and derivatization.[4] This guide provides a detailed protocol for the synthesis of metalloporphyrins via the metalation of this compound, explaining the rationale behind procedural choices and outlining methods for characterization and purification.
The Mechanism of Porphyrin Metalation
The insertion of a metal ion into a porphyrin macrocycle is a complex process that involves several key steps. The reaction is driven by the coordination of the metal ion with the four central nitrogen atoms of the porphyrin core. This process necessitates the displacement of the two inner N-H protons.[5]
The prevailing mechanism suggests the initial formation of a "sitting-atop complex" (SAC), where the solvated metal ion first coordinates to one or two of the pyrrolic nitrogen atoms without being fully incorporated into the plane of the macrocycle.[5][6] The porphyrin ring often deforms to accommodate the incoming metal ion.[7] This intermediate stage is followed by the sequential removal of the two pyrrolic protons, which releases the strain and allows the metal to settle into the N₄ coordination plane, leading to the final, stable metalloporphyrin structure.[7]
Caption: Fig. 1: Simplified Porphyrin Metalation Pathway
Experimental Design: Key Considerations
The successful synthesis of a metalloporphyrin hinges on several critical experimental parameters. The primary challenge is often overcoming the poor mutual solubility of the nonpolar porphyrin and the typically ionic metal salt.[2][8]
1. Choice of Solvent: The solvent must be capable of dissolving both the porphyrin and the metal salt to a reasonable extent. Furthermore, it should be stable at the required reaction temperature and not coordinate too strongly with the metal ion, which would inhibit the reaction.
-
High-Boiling Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is a common and effective choice. Its high boiling point (153 °C) allows for thermally driven reactions, and its polarity aids in dissolving many metal salts.[8]
-
Chlorinated/Alcohol Mixtures: A mixture of chloroform or dichloromethane with methanol can be effective. The chlorinated solvent dissolves the porphyrin, while the alcohol helps to dissolve the metal salt.[2]
-
Basic Solvents: Pyridine can serve as both a solvent and a base to facilitate deprotonation, but it can also act as a competing ligand for the metal center.[9]
2. Metal Source: The choice of the metal salt affects its solubility and reactivity.
-
Metal Acetates (M(OAc)₂): Often show good solubility in solvents like DMF and are less acidic than halides, which can prevent the formation of the porphyrin di-acid. Zinc acetate and copper(II) acetate are common examples.[2]
-
Metal Halides (MClₓ): Metal chlorides like iron(II) chloride (FeCl₂) or nickel(II) chloride (NiCl₂) are frequently used. Anhydrous conditions may be necessary for some reactions.[8][10]
3. Reaction Conditions: Temperature and reaction time are interdependent. Higher temperatures generally lead to faster reaction rates. The progress of the metalation should be monitored to determine the optimal reaction time and avoid potential degradation of the product.
Detailed Protocol: Synthesis of Zinc(II) this compound
This protocol describes a standard method for inserting zinc into this compound using zinc(II) acetate in DMF.
Materials:
-
This compound (PPIX-DME) (FW: 590.71 g/mol )
-
Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O) (FW: 219.51 g/mol )
-
N,N-Dimethylformamide (DMF), spectroscopic grade
-
Dichloromethane (DCM), ACS grade
-
Deionized water
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (100 mg, 0.169 mmol) in 40 mL of DMF. Stir the solution at room temperature until the porphyrin is fully dissolved, resulting in a deep purple solution.
-
Addition of Metal Salt: Add zinc(II) acetate dihydrate (185 mg, 0.845 mmol, 5 equivalents) to the solution. A moderate excess of the metal salt is used to drive the reaction equilibrium towards the product.[2]
-
Heating and Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The progress of the reaction can be monitored by UV-Vis spectroscopy.
-
Monitoring the Reaction: Periodically (e.g., every 30 minutes), take a small aliquot of the reaction mixture, dilute it with DCM, and record its UV-Vis spectrum. The reaction is complete when the characteristic four Q-bands of the free-base porphyrin in the 500-700 nm region are replaced by two bands, and the Soret band undergoes a blue shift.[11] This typically takes 1-2 hours.
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water and 100 mL of DCM.
-
Shake the funnel vigorously and allow the layers to separate. The metalloporphyrin will be in the lower organic (DCM) layer.
-
Drain the organic layer. Wash the organic layer two more times with 100 mL portions of deionized water to remove residual DMF and excess zinc salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Chromatography (if necessary): If unreacted free-base porphyrin remains, the crude product can be purified by silica gel column chromatography using a DCM/methanol solvent system (e.g., starting with 100% DCM and gradually increasing the methanol concentration). The metalloporphyrin typically elutes faster than the free-base porphyrin.
-
Final Product: After purification, a vibrant red-purple solid of Zinc(II) this compound is obtained. The product should be dried under vacuum.
Caption: Fig. 2: Experimental Workflow for Metalloporphyrin Synthesis
Characterization of the Metalloporphyrin
Confirmation of successful metal insertion is achieved through a combination of spectroscopic techniques. Each method provides a unique and definitive piece of evidence.
1. UV-Visible Spectroscopy: This is the most immediate method for monitoring the reaction. The insertion of a metal increases the symmetry of the porphyrin ring from D₂h to D₄h. This change in symmetry simplifies the electronic spectrum.
-
Free-Base Porphyrin (e.g., PPIX-DME): Shows an intense Soret (or B) band around 400 nm and four weaker Q-bands between 500 and 700 nm.[12]
-
Metalloporphyrin (e.g., Zn-PPIX-DME): The Soret band typically shifts (a hypsochromic or blue shift is common).[11] The four Q-bands collapse into two bands (the α and β bands). The disappearance of the four-band pattern is a strong indication of metalation.[12]
| Species | Soret Band (nm) | Q-Bands (nm) |
| H₂-PPIX-DME | ~407 | ~505, 540, 575, 630 |
| Zn-PPIX-DME | ~415 | ~545, 580 |
| Table 1: Typical UV-Vis Absorption Maxima for this compound and its Zinc Complex in a non-coordinating solvent like DCM. Exact values may vary slightly based on solvent. |
2. ¹H NMR Spectroscopy: Proton NMR provides conclusive proof of metalation.
-
N-H Protons: The most telling signal is the disappearance of the two N-H protons of the free-base porphyrin. These protons are highly shielded and appear far upfield, typically between -3 and -4 ppm. Their absence in the product spectrum confirms that the metal has replaced them.[13]
-
Ring Protons: The chemical shifts of the pyrrolic β-protons and the meso-protons will also change upon metalation, reflecting the new electronic environment. For diamagnetic metals like Zn(II), the spectrum remains sharp and well-resolved.[13]
3. Mass Spectrometry: High-resolution mass spectrometry (e.g., ESI-HRMS) is used to confirm the exact mass of the synthesized metalloporphyrin, verifying the incorporation of the metal atom and the correct isotopic pattern.[13]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Reaction does not proceed or is very slow | 1. Insufficient temperature.2. Metal salt is not soluble.3. Metal salt is unreactive. | 1. Increase reaction temperature.2. Try a different solvent system (e.g., CHCl₃/MeOH) or a more soluble salt.3. Use a more reactive metal source (e.g., metal halides). Consider alternative methods like microwave or sonication.[14][15] |
| Product is contaminated with starting material | Incomplete reaction. | Increase reaction time or temperature. Purify the mixture using column chromatography. |
| Product degradation is observed | Reaction temperature is too high or reaction time is too long. | Reduce temperature and monitor the reaction closely to stop it as soon as it is complete. Ensure an inert atmosphere if the porphyrin or metal is sensitive to oxidation. |
| Difficulty in purification | Poor separation between product and starting material on silica. | Try a different stationary phase (e.g., alumina) or a different solvent system for chromatography. |
| Table 2: Common Issues and Solutions in Metalloporphyrin Synthesis. |
Conclusion
The metalation of this compound is a fundamental and versatile procedure for synthesizing a wide array of metalloporphyrins. By carefully selecting the solvent, metal source, and reaction conditions, researchers can achieve high yields of the desired product. Proper monitoring and characterization using techniques like UV-Vis and ¹H NMR spectroscopy are crucial for ensuring the success of the synthesis and the purity of the final compound. The resulting metalloporphyrins serve as powerful tools in diverse fields, from mimicking biological processes to developing next-generation materials and therapeutics.
References
-
Blomberg, M. R. A., & Siegbahn, P. E. M. (2004). Reaction mechanism of porphyrin metallation studied by theoretical methods. Journal of the American Chemical Society, 126(42), 13812–13823. [Link]
-
Gheorghe, R., Cucos, P., Socoteanu, R., & Neacsu, A. (2012). Syntheses, Spectroscopic and AFM Characterization of Some Manganese Porphyrins and Their Hybrid Silica Nanomaterials. Molecules, 17(10), 11889-11909. [Link]
-
Nasri, H., et al. (2025). New zinc(II) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation. RSC Advances. [Link]
-
Scheer, H., & Katz, J. J. (Eds.). (1975). Porphyrins and metalloporphyrins. Elsevier Scientific Publishing Company. [Link]
-
Wikipedia contributors. (2023). Protoporphyrin IX. Wikipedia, The Free Encyclopedia. [Link]
-
Frontier Specialty Chemicals. (n.d.). Protoporphyrin IX: A Primer. [Link]
-
Tomé, A. C., & Neves, M. G. P. M. S. (2021). Modern Methods for the Sustainable Synthesis of Metalloporphyrins. Molecules, 26(21), 6652. [Link]
-
Röbisch, V., et al. (2007). The influence of solvent polarity and metalation on energy and electron transfer in porphyrin-phthalocyanine heterotrimers. The Journal of Physical Chemistry A, 111(28), 6327–6336. [Link]
-
Adler, A. D., Longo, F. R., & Kampas, F. (1970). On the preparation of metalloporphyrins. Journal of Inorganic and Nuclear Chemistry, 32(7), 2443-2445. [Link]
-
Pandey, R. K., et al. (2018). Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy. Bioconjugate Chemistry, 29(11), 3740-3751. [Link]
-
Ralphs, K., Zhang, C., & James, S. L. (2016). Solventless mechanochemical metallation of porphyrins. Green Chemistry, 18(24), 6440-6444. [Link]
-
Whitten, D. G. (1976). Synthetic Porphyrins and Metalloporphyrins. DTIC. [Link]
-
Bufaroosha, M., et al. (2019). An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study. World Journal of Chemical Education, 7(3), 225-231. [Link]
-
Liu, Y., et al. (2019). Theoretical investigation of the structural and spectroscopic properties of expanded metalloporphyrin complexes. RSC Advances, 9(5), 2535-2542. [Link]
-
Ralphs, K., Zhang, C., & James, S. L. (2016). Solventless mechanochemical metallation of porphyrins. Green Chemistry. [Link]
- Lee, J., et al. (2015).
-
Wikipedia contributors. (2023). Transition metal porphyrin complexes. Wikipedia, The Free Encyclopedia. [Link]
-
Al-kazaz, E. A. A. (2020). Design, Synthesis, Biological Evaluation of New Porphyrin and Metalloporphyrin Derivatives. Semantic Scholar. [Link]
-
Gottfridson, K., et al. (2007). Principle and Mechanism of Direct Porphyrin Metalation: Joint Experimental and Theoretical Investigation. Journal of the American Chemical Society, 129(34), 10448–10459. [Link]
-
Tomé, A. C., & Neves, M. G. P. M. S. (2021). Modern Methods for the Sustainable Synthesis of Metalloporphyrins. MDPI. [Link]
-
Kumar, A., & Akanksha. (2020). Review on synthetic advances in porphyrins and metalloporphyrins. International Journal of Chemical Studies, 8(2), 1989-1996. [Link]
-
Tomé, A. C., & Neves, M. G. P. M. S. (2021). Modern Methods for the Sustainable Synthesis of Metalloporphyrins. ResearchGate. [Link]
-
Gottfridson, K., et al. (2007). Principle and Mechanism of Direct Porphyrin Metalation: Joint Experimental and Theoretical Investigation. PubMed. [Link]
-
With, T. K. (1979). Metalloporphyrin contaminations in purified porphyrin preparations as demonstrated by mass spectrometry. Clinica Chimica Acta, 91(2), 165-172. [Link]
Sources
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Modern Methods for the Sustainable Synthesis of Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solventless mechanochemical metallation of porphyrins - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02420C [pubs.rsc.org]
- 4. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 5. Transition metal porphyrin complexes - Wikipedia [en.wikipedia.org]
- 6. Principle and mechanism of direct porphyrin metalation: joint experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction mechanism of porphyrin metallation studied by theoretical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. EP3567047A1 - Chemical method for preparing heme iron not derived from porcine blood - Google Patents [patents.google.com]
- 11. Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Syntheses, Spectroscopic and AFM Characterization of Some Manganese Porphyrins and Their Hybrid Silica Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New zinc( ii ) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00762C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Protoporphyrin IX dimethyl ester for singlet oxygen detection assays
Application Notes & Protocols
Topic: Protoporphyrin IX Dimethyl Ester for Singlet Oxygen Detection Assays
Audience: Researchers, scientists, and drug development professionals engaged in photodynamic therapy (PDT), oxidative stress analysis, and photosensitizer characterization.
Introduction: The Challenge of Detecting a Transient Species
Singlet oxygen (¹O₂), the lowest electronic excited state of molecular oxygen, is a highly reactive and cytotoxic species.[1] Its transient nature makes it a challenging molecule to detect directly, yet its critical role in various biochemical processes—from immune responses to the therapeutic mechanism of photodynamic therapy (PDT)—necessitates reliable methods for its quantification.[1][2] In PDT, the efficacy of a photosensitizer (PS) is often correlated with its ability to generate ¹O₂ upon light activation.[3][4] Therefore, assays to quantify ¹O₂ generation are indispensable for the development and evaluation of new phototherapeutic agents.
Protoporphyrin IX (PpIX) and its derivatives are central molecules in this field. PpIX is a natural precursor to heme and an effective photosensitizer that can be generated endogenously in tumor cells by administering a precursor like 5-aminolevulinic acid (ALA).[2][5] This application note focuses on This compound (PPIX-DME) , an esterified analogue of PpIX. The addition of the two methyl ester groups increases the molecule's lipophilicity and solubility in organic solvents, which can prevent the aggregation that often plagues the parent PpIX molecule in aqueous environments.[5][6][7] This property makes PPIX-DME not only a photosensitizer in its own right but also a valuable tool for creating homogenous assay conditions to study the fundamental processes of ¹O₂ generation.
This guide provides the scientific principles and a detailed protocol for using PPIX-DME in an indirect assay to detect singlet oxygen, based on the principle of photosensitizer photobleaching.
Scientific Principle: The Type II Photosensitization Pathway
The generation of singlet oxygen by a photosensitizer like PPIX-DME is predominantly governed by the Type II photochemical mechanism. This process is initiated when the photosensitizer absorbs a photon, leading to a cascade of energy transfer events.
-
Excitation: A ground-state PPIX-DME molecule (S₀) absorbs a photon of appropriate wavelength, promoting it to an excited singlet state (S₁).
-
Intersystem Crossing: The S₁ state is short-lived. The molecule can rapidly undergo intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). This step is crucial for efficient ¹O₂ generation.
-
Energy Transfer: The triplet-state PPIX-DME (T₁) can then interact with ground-state molecular oxygen (³O₂), which is naturally in a triplet state. Through a spin-allowed energy transfer, the PPIX-DME returns to its ground state (S₀), and the molecular oxygen is promoted to the highly reactive singlet state (¹O₂).[1][8][9]
Crucially, the newly formed ¹O₂ is reactive enough to attack a ground-state PPIX-DME molecule. This reaction, a form of self-sensitized photooxidation, leads to the chemical modification and eventual degradation (photobleaching) of the porphyrin.[8][10] It is this consumption of the PPIX-DME molecule that forms the basis of the assay: the rate of PPIX-DME photobleaching is proportional to the amount of singlet oxygen being generated.
Experimental Design: Indirect Quantification of Singlet Oxygen
This protocol details an indirect method for quantifying ¹O₂ production by monitoring the rate of PPIX-DME consumption using UV-Visible spectroscopy. The primary endpoint is the decrease in absorbance at the Soret band maximum of PPIX-DME (~408 nm in many organic solvents) as a function of light irradiation time.
Causality Behind Experimental Choices
-
Why PPIX-DME? Its improved solubility over PpIX allows for the preparation of monomeric, non-aggregated solutions, which is critical for reproducible photophysical behavior.[5][7] Aggregates have different absorption spectra and significantly lower quantum yields of ¹O₂ production.
-
Why UV-Vis Spectroscopy? The Soret band of porphyrins provides a strong, sharp absorption peak, making it an extremely sensitive marker for concentration changes. This method is robust, widely available, and allows for straightforward kinetic analysis.
-
Why Control the Light Source? The rate of photobleaching is directly dependent on the photon flux. A stable, monochromatic (or narrowly filtered) light source is essential for obtaining reproducible and quantifiable results. The wavelength should be chosen to excite the photosensitizer efficiently.[9]
-
Why Monitor Oxygen? The Type II mechanism is entirely dependent on the presence of molecular oxygen. For standard assays, air-saturated solvents are used. For studies investigating hypoxia, oxygen levels must be rigorously controlled.[11]
Detailed Protocol: ¹O₂ Detection via PPIX-DME Photobleaching
This protocol is designed for determining the relative ¹O₂ generation by a test photosensitizer (PS-Test) compared to a standard, or simply to characterize ¹O₂ production by PPIX-DME itself.
Materials & Reagents
| Reagent/Material | Specifications | Purpose |
| This compound | CAS: 5522-66-7, >97% purity | ¹O₂ probe and photosensitizer |
| Solvent | Spectroscopic grade (e.g., DMSO, Ethanol, Acetone) | Dissolve PPIX-DME and PS-Test |
| Quartz Cuvettes | 1 cm path length, screw cap or stopper | Sample holder for irradiation/spectroscopy |
| Light Source | LED or laser with controlled output (e.g., 520 nm) | Excitation of the photosensitizer |
| Bandpass Filter | To isolate the desired excitation wavelength | Ensure monochromatic light |
| UV-Visible Spectrophotometer | Capable of spectral scans and time-course measurements | Measure absorbance changes |
| Magnetic Stirrer & Stir Bar | Optional, for maintaining solution homogeneity | Prevent local substrate depletion |
Reagent Preparation
-
PPIX-DME Stock Solution (1 mM):
-
Accurately weigh ~5.9 mg of PPIX-DME (MW: 590.71 g/mol ).
-
Dissolve in 10 mL of spectroscopic grade DMSO to create a 1 mM stock solution.
-
Crucial: Perform this under subdued light. Wrap the vial in aluminum foil and store at -20°C. Porphyrin solutions are light-sensitive.[12]
-
-
Working Solution (~10 µM):
-
Dilute the 1 mM stock solution in the desired solvent for the experiment (e.g., ethanol, acetone). For a final volume of 3 mL, add 30 µL of the 1 mM stock to 2.97 mL of solvent.
-
The final concentration should yield a Soret band absorbance between 0.8 and 1.2 for optimal spectrophotometric accuracy. Adjust as necessary.
-
Prepare fresh for each experiment.
-
Experimental Workflow
Step-by-Step Procedure
-
Spectrometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings. Set the instrument to scan from 350 nm to 700 nm.
-
Prepare Sample: Prepare 3 mL of the ~10 µM PPIX-DME working solution directly in a quartz cuvette. Ensure the solution is saturated with air by gentle mixing.
-
Initial Measurement (T=0): Place the cuvette in the spectrophotometer and record the full absorbance spectrum. Note the exact wavelength (λ_max) and absorbance value (A₀) of the Soret peak.
-
Irradiation:
-
Place the cuvette in a stable holder in front of the calibrated light source. If using a magnetic stirrer, ensure the stir rate is gentle and consistent.
-
Irradiate the sample for a precisely controlled time interval (e.g., 30 or 60 seconds). The optimal time depends on the light intensity and the photosensitizer's quantum yield.
-
-
Subsequent Measurement: Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorbance spectrum again. Note the new absorbance value (Aₜ) at the same λ_max.
-
Repeat: Repeat steps 4 and 5 for a series of time points until the Soret peak absorbance has decreased by 50-70%.
-
Data Analysis:
-
Tabulate the irradiation time and the corresponding absorbance at λ_max.
-
Plot Absorbance vs. Total Irradiation Time. The initial slope of this curve is related to the rate of ¹O₂ production.
-
For a more quantitative analysis, plot ln(A₀/Aₜ) versus Total Irradiation Time . For a pseudo-first-order reaction, this should yield a straight line. The slope of this line is the apparent first-order rate constant (k) for the photobleaching process.[6]
-
Data Interpretation and Key Parameters
The rate constant (k) derived from the plot of ln(A₀/Aₜ) vs. time is a direct measure of the efficiency of the entire photosensitization and reaction process under the specific experimental conditions (solvent, oxygen concentration, light intensity).
When comparing a new photosensitizer (PS-Test) to a reference standard (PS-Ref), the singlet oxygen quantum yield (ΦΔ) can be calculated using the following ratiometric equation:
ΦΔ_Test = ΦΔ_Ref * (k_Test / k_Ref) * (I_abs_Ref / I_abs_Test)
Where:
-
ΦΔ is the singlet oxygen quantum yield.
-
k is the experimentally determined rate constant of probe degradation.
-
I_abs is the rate of photon absorption, which can be calculated from the absorbance of the photosensitizer at the excitation wavelength.
Reference Photophysical Data
The quantum yield of singlet oxygen for PpIX (the parent compound) is highly dependent on the microenvironment. The esterification in PPIX-DME helps to standardize this by reducing aggregation.
| Compound | Solvent/Medium | ¹O₂ Quantum Yield (ΦΔ) | Reference |
| Protoporphyrin IX (PpIX) | Various | 0.53 - 0.77 | [10][11] |
| Protoporphyrin IX (PpIX) | Ethanol | ~0.56 | [10] |
| Protoporphyrin IX (PpIX) | Acetone | ~0.77 | [11] |
Note: Values can vary based on measurement technique and experimental conditions.
Troubleshooting and Scientific Considerations
-
Non-Linear Plots: If the plot of ln(A₀/Aₜ) vs. time is not linear, it could indicate several issues: significant depletion of oxygen, complex photochemical side reactions, or photosensitizer aggregation/disaggregation during the experiment.
-
Solvent Effects: The lifetime of singlet oxygen varies dramatically with the solvent. Protic solvents like ethanol and water are effective quenchers, leading to shorter lifetimes and potentially slower reaction rates compared to aprotic solvents like acetone or DMSO.[9][13] This choice is critical and must be consistent across comparative experiments.
-
Formation of Photoproducts: The photooxidation of PPIX-DME can lead to the formation of photoproducts that may also absorb light in the visible spectrum.[8] While these typically have different spectra, it is good practice to monitor the entire spectrum, not just the Soret peak, to check for the emergence of new peaks that could interfere with the analysis.[8][14]
-
Dark Control: Always run a control experiment where a sample is kept in the dark for the full duration of the experiment to ensure no degradation occurs without light.
By carefully controlling the experimental parameters and understanding the underlying photochemical mechanism, this compound serves as a robust and reliable probe for the indirect detection and quantification of singlet oxygen, providing invaluable data for the advancement of photodynamic medicine and the study of oxidative processes.
References
-
Kuzyniak, W., et al. (2016). Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. MDPI. Available at: [Link]
-
Olivo, M., & Bhuvaneswari, R. (2008). An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. PubMed. Available at: [Link]
-
Bonnett, R., et al. (1980). Effect of Solvent on Photooxidation of Protoporphyrin-IX d.m.e. by Singlet Molecular Oxygen. Journal of the Chemical Society, Perkin Transactions 1, 198-201. Available at: [Link]
- Cox, G. S., & Whitten, D. G. (1982). Mechanisms for the Photooxidation of Protoporphyrin IX in Nonaqueous Media. Journal of the American Chemical Society, 104(2), 516-521.
-
Liu, Y., et al. (2015). Protoporphyrin IX catalyzed hydrogen peroxide to generate singlet oxygen. PMC - NIH. Available at: [Link]
-
Liu, Y., et al. (2015). Protoporphyrin IX catalyzed hydrogen peroxide to generate singlet oxygen. PubMed. Available at: [Link]
-
Cox, G. S., et al. (1982). Photooxidation and singlet oxygen sensitation by protoporphyrin IX and its photooxidation products. ResearchGate. Available at: [Link]
-
Al-Arashi, M. Y. H., et al. (2022). Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX. MDPI. Available at: [Link]
-
Nishimura, T., et al. (2020). Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy. PubMed. Available at: [Link]
-
Li, X., et al. (2017). Porphyrin photosensitizers in photodynamic therapy and its applications. Oncotarget. Available at: [Link]
-
Redmond, R. W., & Gamlin, J. N. (1999). Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. Photochemical & Photobiological Sciences. Available at: [Link]
-
Al-Arashi, M. Y. H., et al. (2022). Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX. PMC - NIH. Available at: [Link]
-
Sengupta, D., et al. (2023). Porphyrins in Photodynamic Therapy: A Review. ChemRxiv. Available at: [Link]
-
Olivo, M., et al. (2002). A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. PubMed. Available at: [Link]
-
Jirsa, M. (n.d.). Singlet oxygen detection and photodynamic therapy. Institute of Photonics and Electronics of the CAS. Available at: [Link]
-
The Good Scents Company. (n.d.). This compound. The Good Scents Company. Available at: [Link]
-
Durant, Y., et al. (2018). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. MDPI. Available at: [Link]
-
Smith, K. M., & Eivazi, F. (1977). Novel synthesis of deuteriated derivatives of protoporphyrin-IX. RSC Publishing. Available at: [Link]
-
Al-Arashi, M. Y. H., et al. (2022). Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2016). Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment. NIH. Available at: [Link]
Sources
- 1. Singlet oxygen detection and photodynamic therapy [physics.mff.cuni.cz]
- 2. oncotarget.com [oncotarget.com]
- 3. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Effect of Solvent on Photooxidation of Protoporphyrin-IX d.m.e. by Singlet Molecular Oxygen | Журнал "Макрогетероциклы" [macroheterocycles.isuct.ru]
- 14. The effect of the irradiation wavelength on the processes sensitized by this compound. | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Protoporphyrin IX Dimethyl Ester as a Standard for Porphyrin Quantification
Introduction
Porphyrins are a class of aromatic tetrapyrrolic macrocycles crucial to numerous biological functions, including oxygen transport (as the heme cofactor in hemoglobin) and electron transport in cellular respiration. The quantitative analysis of porphyrins in biological matrices such as blood, urine, and feces is a cornerstone in the diagnosis and monitoring of a group of genetic metabolic disorders known as the porphyrias. Spectrophotometric and spectrofluorometric methods are widely employed for this purpose due to their sensitivity, simplicity, and accessibility.[1][2] A critical component of accurate quantification is the use of a stable and well-characterized standard. Protoporphyrin IX (PpIX) is a key intermediate in the heme biosynthesis pathway and often accumulates in certain porphyrias. However, its free carboxylic acid groups can lead to aggregation and variable solubility in different solvents, complicating its use as a reliable standard.
Protoporphyrin IX dimethyl ester (PpIX-DME) offers a superior alternative. The esterification of the two propionic acid side chains significantly enhances its solubility in common organic solvents and reduces aggregation, leading to more reproducible and reliable standard curves.[3] This application note provides a comprehensive guide and detailed protocols for the use of PpIX-DME as a standard for the quantification of porphyrins in research and clinical laboratory settings.
Why this compound? The Scientific Rationale
The choice of PpIX-DME as a quantification standard is underpinned by several key physicochemical properties:
-
Enhanced Solubility and Stability: Unlike Protoporphyrin IX, which requires basic solutions for dissolution and is prone to degradation, PpIX-DME is readily soluble in a range of organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and acetone.[4][5] This improved solubility minimizes the formation of aggregates, which can significantly alter the absorption and fluorescence spectra, leading to inaccurate measurements.[6] Furthermore, PpIX-DME exhibits greater stability at room temperature when stored correctly.[3]
-
Well-Defined Spectroscopic Properties: Porphyrins exhibit a characteristic and intense absorption band in the near-ultraviolet region, known as the Soret band, typically around 400 nm.[2] PpIX-DME has a well-documented Soret band with a high molar extinction coefficient, providing excellent sensitivity for absorbance-based quantification.[7][8] Its fluorescence properties are also well-characterized, allowing for highly sensitive quantification using fluorometry.[7]
-
Commercial Availability and High Purity: High-purity PpIX-DME is commercially available from various suppliers, ensuring consistency and reliability across different laboratories and experiments.[3][9][10] Purity is typically assessed by high-performance liquid chromatography (HPLC).[11]
Physicochemical and Spectroscopic Data
A thorough understanding of the properties of PpIX-DME is essential for its proper use as a standard.
| Property | Value | Source |
| Molecular Formula | C₃₆H₃₈N₄O₄ | [3] |
| Molecular Weight | 590.71 g/mol | [3][12] |
| Appearance | Dark purple solid/powder | [3][13] |
| Melting Point | 225-228 °C | [13] |
| Solubility | Soluble in DMSO, chloroform, acetone, THF, diethyl ether, ethyl acetate, methanol | [3][5][14] |
| Storage | Store at 2-8°C in a dark, inert atmosphere for short-term; -20°C for long-term. | [12][13] |
Spectroscopic Parameters (in Chloroform):
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Source |
| Soret Band (λmax) | ~407-408 nm | ~166,000 - 171,000 | [7][8] |
| Q Bands | ~505, 541, 575, 630 nm | Lower intensity than Soret band | [7] |
| Fluorescence Excitation (λex) | ~407-408 nm | N/A | [7] |
| Fluorescence Emission (λem) | ~634, 700 nm | N/A | [7] |
Note: The exact wavelengths and molar extinction coefficients can vary slightly depending on the solvent used.[6][7]
Experimental Protocols
Part 1: Preparation of Stock and Working Standards
Rationale: Accurate preparation of the stock solution is the foundation of a reliable calibration curve. The use of a high-purity solvent and precise weighing are critical. Serial dilutions are then performed to generate working standards that cover the expected concentration range of the unknown samples.
Materials:
-
This compound (≥95% purity)[13]
-
Chloroform, spectroscopic grade
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Class A volumetric flasks (10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes and tips
-
Amber glass vials for storage
Protocol:
-
Stock Solution Preparation (1 mM): a. Accurately weigh approximately 5.91 mg of PpIX-DME using an analytical balance. b. Quantitatively transfer the powder to a 10 mL Class A volumetric flask. c. Add a small amount of chloroform (or DMSO) to dissolve the solid completely. Gentle vortexing may be applied. d. Once dissolved, bring the volume up to the 10 mL mark with the same solvent. e. Stopper the flask and invert several times to ensure homogeneity. f. Transfer the stock solution to an amber glass vial and store at -20°C, protected from light.[12]
-
Intermediate Stock Solution (100 µM): a. Allow the 1 mM stock solution to equilibrate to room temperature. b. Pipette 1 mL of the 1 mM stock solution into a 10 mL volumetric flask. c. Bring the volume to 10 mL with chloroform (or the appropriate analytical solvent). d. Mix thoroughly. This intermediate stock is best prepared fresh.
-
Working Standard Preparation (e.g., 0.1 - 10 µM): a. Perform serial dilutions from the 100 µM intermediate stock solution to prepare a series of working standards. For example, to prepare a 10 µM standard, dilute 1 mL of the 100 µM stock to 10 mL. b. The concentrations of the working standards should bracket the expected concentration of the porphyrins in the prepared samples.
Part 2: Generation of a Calibration Curve by UV-Vis Spectrophotometry
Rationale: The linear relationship between absorbance and concentration, as described by the Beer-Lambert law, allows for the quantification of the analyte. The Soret band is used for measurement due to its high molar absorptivity, which provides maximum sensitivity.
Workflow Diagram:
Sources
- 1. Spectrophotometric quantification of total urinary porphyrins as a screening test for porphyrias: threshold value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 4. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 5. 原卟啉 IX 二甲酯 ~90% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [omlc.org]
- 8. PhotochemCAD | this compound [photochemcad.com]
- 9. This compound-d6 | LGC Standards [lgcstandards.com]
- 10. This compound | [frontierspecialtychemicals.com]
- 11. Sigma Aldrich Fine Chemicals Biosciences this compound | Fisher Scientific [fishersci.com]
- 12. medkoo.com [medkoo.com]
- 13. This compound | 5522-66-7 [chemicalbook.com]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
Application Notes & Protocols: Protoporphyrin IX Dimethyl Ester in Advanced Drug Delivery Systems
Introduction: The Rationale for Protoporphyrin IX Dimethyl Ester in Drug Delivery
Protoporphyrin IX (PpIX) is a naturally occurring photosensitizer and a crucial precursor to heme in the body.[1][2] Its ability to generate cytotoxic reactive oxygen species (ROS) upon activation by light has made it a cornerstone of photodynamic therapy (PDT), a minimally invasive therapeutic strategy for various cancers and other diseases.[3][4] However, the clinical application of free PpIX is significantly hampered by its poor water solubility and strong tendency to aggregate in aqueous physiological environments, which quenches its photoactivity and limits its bioavailability.[5][6][7]
To overcome these limitations, researchers have turned to this compound (PPDME), a synthetic derivative of PpIX.[8] The esterification of the two carboxylic acid groups of PpIX into methyl esters significantly increases its lipophilicity.[2][9] This enhanced lipophilicity improves its solubility in organic solvents, making it more amenable to formulation within lipid- and polymer-based nanocarriers.[2] Furthermore, studies have shown that PPDME can exhibit higher intracellular uptake and more potent photosensitizing effects compared to PpIX, particularly when targeted to mitochondria.[9][10]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and in vitro application of PPDME within nanoparticle-based drug delivery systems for PDT.
Mechanism of Action: PPDME-Mediated Photodynamic Therapy
Photodynamic therapy is a three-component system requiring a photosensitizer, light of a specific wavelength, and molecular oxygen.[6][11] PPDME, like PpIX, functions as a potent photosensitizer. The process is initiated when PPDME absorbs a photon of light, transitioning from its low-energy ground state to an excited singlet state. It then undergoes a process called intersystem crossing to a more stable, long-lived excited triplet state.[6] This triplet-state PPDME can then transfer its energy to surrounding molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂), a primary mediator of PDT-induced cell death.[5][12] This cascade of ROS production leads to oxidative damage of cellular components, including lipids, proteins, and nucleic acids, ultimately triggering apoptosis and necrosis in the target cells.[11][12]
Caption: Mechanism of PPDME-mediated photodynamic therapy (PDT).
Formulation of PPDME-Based Nanocarriers
The hydrophobic nature of PPDME necessitates its encapsulation within a drug delivery system to ensure stability and effective transport in the bloodstream. Nanoparticles serve as ideal carriers, protecting PPDME from degradation, preventing aggregation, and enabling passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.[13]
Commonly used nanocarriers for PPDME and other hydrophobic photosensitizers include:
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are widely used due to their excellent biocompatibility and ability to provide sustained drug release.[13][14]
-
Liposomes: These vesicles, composed of lipid bilayers, can efficiently encapsulate lipophilic drugs like PPDME within their membranes. Magnetoliposomes, which incorporate magnetic nanoparticles, can also be used for targeted delivery.[7]
-
Nanostructured Lipid Carriers (NLCs): These are second-generation lipid nanoparticles that offer improved drug loading and stability compared to traditional solid lipid nanoparticles.[5][15]
Table 1: Example Formulation Parameters for Protoporphyrin-based Nanoparticles
| Nanocarrier Type | Photosensitizer | Average Diameter (nm) | Encapsulation Efficiency (%) | Drug Loading (μg/mg) | Reference |
| PLGA Nanoparticles | Protoporphyrin IX | 290 | 67.7 | 50.3 | [14] |
| Magnetoliposomes | Protoporphyrin IX | 221 | Not Reported | Not Reported | [7] |
| Laminarin Micelles | Protoporphyrin IX | 149.3 | Not Reported | Not Reported | [16] |
Application Note 1: Formulation of PPDME-Loaded PLGA Nanoparticles via Emulsion-Solvent Evaporation
Principle: The single emulsion-solvent evaporation technique is a robust and widely used method for encapsulating hydrophobic drugs like PPDME into a PLGA matrix.[13] The principle relies on the emulsification of an organic phase (containing the polymer and drug) into an aqueous phase (containing a surfactant). The subsequent evaporation of the organic solvent causes the polymer to precipitate, entrapping the drug within the nanoparticle core. The choice of PLGA is strategic; its degradation by hydrolysis into lactic and glycolic acids ensures biocompatibility, as these are natural metabolites.[13]
Caption: Workflow for PPDME-PLGA nanoparticle formulation.
Protocol:
-
Organic Phase Preparation:
-
Accurately weigh 50 mg of PLGA (50:50) and 5 mg of this compound (PPDME).
-
Dissolve both components in 2 mL of a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate, in a glass vial.
-
Vortex or sonicate briefly until a clear, homogenous purple solution is formed.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% w/v polyvinyl alcohol (PVA) solution by dissolving 200 mg of PVA in 20 mL of deionized water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.
-
Expert Insight: PVA acts as a surfactant, stabilizing the emulsion and preventing nanoparticle aggregation. The concentration can be optimized (0.5-5%) to control particle size.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase under continuous homogenization or probe sonication.
-
Sonicate the mixture on an ice bath for 2-5 minutes at approximately 40-60% amplitude. This creates an oil-in-water (o/w) emulsion. The mixture should appear as a homogenous, light purple suspension.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir magnetically at room temperature for 3-4 hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
As the solvent evaporates, the PLGA will harden, forming solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at ~15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains residual PVA and unencapsulated PPDME.
-
Resuspend the nanoparticle pellet in deionized water using a vortex mixer.
-
Repeat the washing process (centrifugation and resuspension) two more times to ensure complete removal of impurities.
-
-
Lyophilization:
-
After the final wash, resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).
-
Freeze the suspension at -80°C for at least 4 hours.
-
Lyophilize (freeze-dry) the sample for 48 hours to obtain a dry, fluffy powder.
-
Store the lyophilized nanoparticles at -20°C, protected from light.[17]
-
Application Note 2: Physicochemical Characterization of PPDME Nanoparticles
Principle: Thorough characterization is critical to ensure batch-to-batch consistency and to predict the in vivo performance of the nanoparticle formulation. Key parameters include particle size, polydispersity index (PDI), surface charge (zeta potential), and the efficiency of drug encapsulation.
Protocols:
1. Size, PDI, and Zeta Potential Analysis:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Reconstitute a small amount of lyophilized PPDME-NPs in deionized water to a concentration of ~0.1 mg/mL.
-
Sonicate briefly to ensure a uniform dispersion.
-
For size and PDI, transfer the suspension to a disposable cuvette and measure using DLS. The PDI value indicates the broadness of the size distribution; a value < 0.3 is generally considered acceptable.
-
For zeta potential, transfer the suspension to a disposable folded capillary cell and measure. The zeta potential indicates surface charge and predicts colloidal stability; a value more positive than +30 mV or more negative than -30 mV is desirable.
-
2. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Instrumentation: UV-Vis Spectrophotometer, centrifuge.
-
Procedure:
-
Standard Curve: Prepare a stock solution of PPDME in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO). Create a series of dilutions and measure their absorbance at the characteristic wavelength of PPDME (~412 nm) to generate a standard curve of absorbance vs. concentration.
-
Sample Preparation: Accurately weigh 2-3 mg of lyophilized PPDME-NPs.
-
Dissolve the NPs in 1 mL of DMSO to break them apart and release the encapsulated drug.
-
Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes to pellet any insoluble polymer fragments.
-
Measurement: Measure the absorbance of the supernatant at ~412 nm.
-
Calculation:
-
Determine the mass of PPDME in the nanoparticles using the standard curve.
-
Calculate EE% and DL% using the following formulas:
-
EE (%) = (Mass of drug in NPs / Initial mass of drug used) x 100
-
DL (%) = (Mass of drug in NPs / Total mass of NPs) x 100
-
-
-
Application Note 3: In Vitro Evaluation of Photodynamic Efficacy
Principle: The ultimate goal of the PPDME formulation is to kill target cells upon light activation. In vitro assays are essential to confirm cellular uptake and to quantify the phototoxic effect of the formulation compared to free PPDME, while also ensuring minimal toxicity in the absence of light.
Caption: Workflow for in vitro phototoxicity (MTT) assay.
Protocol: In Vitro Phototoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A2058 melanoma) into 96-well plates at a density of 5,000-10,000 cells per well.[5][7] Allow cells to adhere by incubating for 24 hours at 37°C and 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of free PPDME and PPDME-NPs in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate for 4-6 hours to allow for nanoparticle uptake.
-
-
Irradiation:
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove extracellular drug/nanoparticles. Add 100 µL of fresh medium to each well.
-
For the "Light" group, irradiate the plate with a suitable light source (e.g., a 630 nm LED array) at a defined dose (e.g., 10-20 J/cm²).
-
For the "Dark" group, wrap an identical plate in aluminum foil and keep it under the same conditions to assess cytotoxicity without light activation.[5]
-
-
Post-Irradiation Incubation: Return both plates to the incubator for an additional 24-48 hours.
-
Cell Viability Assessment:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot viability versus concentration for all four groups (Free PPDME-Dark, Free PPDME-Light, PPDME-NPs-Dark, PPDME-NPs-Light) to determine the phototoxic efficacy and dark toxicity.
Safety and Handling
This compound is a chemical reagent intended for research use only.[17] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[18] Avoid inhalation of dust and direct contact with skin and eyes. Store the compound in a dry, dark place at -20°C for long-term stability.[17]
References
-
Title: Synthesis of N-(formylmethyl)protoporphyrin and N-(2-hydroxyethyl)protoporphyrin IX dimethyl esters Source: American Chemical Society URL: [Link]
-
Title: Protoporphyrin IX Source: Wikipedia URL: [Link]
-
Title: A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells Source: PubMed URL: [Link]
-
Title: Protoporphyrin IX: A Primer Source: Frontier Specialty Chemicals URL: [Link]
-
Title: An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma Source: PubMed URL: [Link]
-
Title: N-Methylprotoporphyrin IX: Chemical synthesis and identification as the green pigment produced by 3,5-diethoxycarbonyl-1,4 Source: PNAS URL: [Link]
-
Title: this compound Source: Frontier Specialty Chemicals URL: [Link]
-
Title: Improved in vitro and in vivo cutaneous delivery of protoporphyrin IX from PLGA-based nanoparticles Source: PubMed URL: [Link]
-
Title: The mechanism of photodynamic therapy (PDT). Protoporphyrin IX (PpIX)... Source: ResearchGate URL: [Link]
-
Title: Protoporphyrin IX-loaded laminarin nanoparticles for anticancer treatment, their cellular behavior, ROS detection, and animal studies Source: ResearchGate URL: [Link]
-
Title: Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions Source: MDPI URL: [Link]
-
Title: Carbon dot-protoporphyrin IX conjugates for improved drug delivery and bioimaging Source: ResearchGate URL: [Link]
-
Title: Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment Source: NIH URL: [Link]
-
Title: Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Preparation of protoporphyrin IX loaded nanostructured lipid carriers for anticancer photodynamic therapy Source: PubMed URL: [Link]
-
Title: Production of protoporphyrin IX from 5-aminolevulinic acid and two of its esters in cells in vitro and tissues in vivo Source: PubMed URL: [Link]
-
Title: Photodynamic and Sonodynamic Therapy with Protoporphyrin IX: In Vitro and In Vivo Studies Source: PubMed URL: [Link]
-
Title: Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy Source: MDPI URL: [Link]
-
Title: Protoporphyrin IX-loaded Magnetoliposomes as a Potential Drug Delivery System for Photodynamic Therapy: Fabrication, Characterization and In Vitro Study Source: ResearchGate URL: [Link]
-
Title: Preparation of protoporphyrin IX loaded nanostructured lipid carriers for anticancer photodynamic therapy Source: ResearchGate URL: [Link]
-
Title: Microneedle System Coated with Hydrogels Containing Protoporphyrin IX for Potential Application in Pharmaceutical Technology Source: NIH URL: [Link]
-
Title: Photodynamic therapy with endogenous protoporphyrin IX: basic principles and present clinical experience Source: PubMed URL: [Link]
-
Title: In vitro and in vivo expression of protoporphyrin IX induced by lipophilic 5-aminolevulinic acid derivatives Source: PubMed URL: [Link]
-
Title: Introduction to 5-Aminolevulinic Acid-Protoporphyrin IXMediated Radiodynamic Therapy (RDT) Source: Clinics in Oncology URL: [Link]
-
Title: Safety Data Sheet: this compound Source: Chemos GmbH & Co.KG URL: [Link]
-
Title: Theranostic Uses of the Heme Pathway in Neuro-Oncology: Protoporphyrin IX (PpIX) and Its Journey from Photodynamic Therapy (PDT) through Photodynamic Diagnosis (PDD) to Sonodynamic Therapy (SDT) Source: MDPI URL: [Link]
-
Title: Protoporphyrin IX-loaded magnetoliposomes as a potential drug delivery system for photodynamic therapy: Fabrication, characterization and in vitro study Source: PubMed URL: [Link]
-
Title: Protoporphyrin IX: the Good, the Bad, and the Ugly Source: PMC - NIH URL: [Link]
-
Title: Porphyrin–Gold Nanomaterial for Efficient Drug Delivery to Cancerous Cells Source: ACS Omega URL: [Link]
-
Title: Protoporphyrin IX (PpIX) loaded PLGA nanoparticles for topical Photodynamic Therapy of melanoma cells Source: PubMed URL: [Link]
-
Title: Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens Source: MDPI URL: [Link]
-
Title: Photodynamic application of protoporphyrin IX as a photosensitizer encapsulated by silica nanoparticles Source: PubMed URL: [Link]
-
Title: Preparation and Characterization of Porphyrin Nanoparticles Source: PMC - NIH URL: [Link]
Sources
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Photodynamic therapy with endogenous protoporphyrin IX: basic principles and present clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of protoporphyrin IX loaded nanostructured lipid carriers for anticancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy [mdpi.com]
- 7. Protoporphyrin IX-loaded magnetoliposomes as a potential drug delivery system for photodynamic therapy: Fabrication, characterization and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Improved in vitro and in vivo cutaneous delivery of protoporphyrin IX from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medkoo.com [medkoo.com]
- 18. chemos.de [chemos.de]
Application Notes and Protocols for Protoporphyrin IX Dimethyl Ester: A Guide to Mitochondrial Localization Studies
Introduction: Illuminating the Powerhouse of the Cell
Mitochondria are central to cellular metabolism, energy production, and signaling. Visualizing their dynamic nature is crucial for understanding cellular health and disease. While numerous fluorescent probes exist for mitochondrial labeling, Protoporphyrin IX dimethyl ester (PPDME) offers a unique approach rooted in the organelle's own biosynthetic machinery. PPDME is the esterified, more lipophilic and cell-permeable derivative of Protoporphyrin IX (PpIX), the immediate precursor to heme.[1] The final stages of the heme synthesis pathway, where PpIX is formed and then converted to heme, are localized within the mitochondria.[2][3] This intrinsic biological pathway provides a compelling mechanism for the specific accumulation of PPDME-derived PpIX within the mitochondrial matrix, making it a valuable tool for researchers in cell biology and drug development. This guide provides a comprehensive overview of the principles and protocols for utilizing PPDME in mitochondrial localization studies.
Part 1: The Scientific Foundation of PPDME Mitochondrial Targeting
Mechanism of Action: Hijacking the Heme Synthesis Pathway
The specificity of PPDME for mitochondria is not based on membrane potential, unlike many common mitochondrial dyes. Instead, it leverages the cell's own metabolic pathways.
-
Cellular Uptake: As a dimethyl ester, PPDME is more hydrophobic than its parent compound, PpIX, facilitating its passive diffusion across the plasma membrane into the cytoplasm.[1]
-
Esterase Conversion: Once inside the cell, ubiquitous intracellular esterases are thought to hydrolyze the methyl esters, converting PPDME back into the native PpIX molecule.
-
Mitochondrial Accumulation: The final two enzymes of the heme biosynthetic pathway, protoporphyrinogen oxidase (PPOX) and ferrochelatase (FECH), are located in the mitochondria.[2] PpIX is the substrate for FECH, which inserts iron to form heme. This enzymatic machinery effectively traps the exogenously supplied and converted PpIX within the mitochondrial compartment.
-
Role of Translocator Protein (TSPO): The translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor, is an outer mitochondrial membrane protein that binds PpIX with high affinity.[4][5] This interaction may further contribute to the sequestration and concentration of the probe within the mitochondria.
This multi-step process results in a robust and specific mitochondrial fluorescence signal, providing a clear window into the organelle's morphology and distribution.
Caption: Mechanism of PPDME uptake and mitochondrial localization.
Photophysical Properties
Understanding the spectral characteristics of PPDME is essential for designing imaging experiments. Like other porphyrins, it has a strong absorption band in the blue region (the Soret band) and weaker bands at longer wavelengths (Q-bands).[6]
| Property | Value | Source |
| Absorption Max (Soret) | ~408 nm (in Methanol) | [7] |
| Molar Extinction Coefficient | ~166,000 M⁻¹cm⁻¹ (at 408 nm) | [7] |
| Q-Band Absorption | ~503, 537, 574, 628 nm | [5] |
| Emission Maxima | ~622-630 nm, ~684-700 nm | [3][8] |
Note: Spectral properties are highly solvent-dependent. In aqueous media, aggregation can cause a broadening of the Soret band and shifts in the Q-bands.[6]
Causality Insight: The intense Soret band around 405-415 nm makes PPDME ideal for excitation with common laser lines (e.g., 405 nm diode laser). The primary emission peak around 630 nm is well-separated from the typical green autofluorescence of cells, facilitating cleaner signal detection.[8][9]
Part 2: Experimental Design and Protocols
The following protocols provide a robust framework for using PPDME. As with any fluorescent probe, optimization of concentration and incubation time for your specific cell type and experimental conditions is paramount.
Core Experimental Workflow
Caption: General experimental workflow for mitochondrial staining with PPDME.
Protocol 1: Preparation of PPDME Stock Solution
Rationale: PPDME is hydrophobic and insoluble in aqueous buffers. A high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is required for dilution into cell culture medium.
Materials:
-
This compound (PPDME) powder (e.g., Sigma-Aldrich, Frontier Specialty Chemicals)[10]
-
Anhydrous DMSO
-
Microcentrifuge tubes
Procedure:
-
Allow the PPDME powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out a precise amount of PPDME powder. For example, to make a 10 mM stock solution (MW = 590.71 g/mol ), dissolve 5.91 mg in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, deep purple.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in light-protective microcentrifuge tubes.
-
Store aliquots at -20°C, protected from light and moisture.[11] A properly stored stock solution is stable for months.
Protocol 2: Live-Cell Staining of Adherent Cells with PPDME
Rationale: This protocol outlines the process of labeling live cells. The key is to titrate the PPDME concentration and incubation time to achieve bright mitochondrial staining with minimal cytotoxicity. A starting concentration of 1-10 µM for 1-4 hours is recommended.
Materials:
-
Adherent cells cultured on a glass-bottom imaging dish or chamber slide
-
Complete cell culture medium
-
Serum-free medium (optional, may enhance probe uptake)
-
PPDME stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Cell Seeding: Seed cells on an appropriate imaging vessel (e.g., 35 mm glass-bottom dish) and allow them to adhere and grow to 60-80% confluency.[12]
-
Prepare Loading Medium: Pre-warm cell culture medium (serum-free or complete) to 37°C. Dilute the PPDME stock solution directly into the medium to the desired final concentration (e.g., for a 5 µM final concentration, add 0.5 µL of a 10 mM stock to 1 mL of medium). Vortex the medium immediately after adding the stock to prevent precipitation.
-
Cell Loading: Aspirate the existing medium from the cells. Gently add the PPDME-containing loading medium.
-
Incubation: Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. Protect the plate from light during incubation.
-
Washing: Aspirate the loading medium. Wash the cells twice with pre-warmed PBS or imaging buffer (e.g., FluoroBrite™ DMEM) to remove excess probe and reduce background fluorescence.[13]
-
Final Medium: Add fresh, pre-warmed imaging buffer to the cells. The cells are now ready for imaging.
Protocol 3: Validation by Co-localization with a Commercial Mitochondrial Probe
Rationale: To confirm that the signal from PPDME is indeed localized to the mitochondria, co-staining with a well-established mitochondrial marker (e.g., MitoTracker™ Green FM) is a critical validation step.
Procedure:
-
Perform the PPDME loading protocol (Protocol 2) as described.
-
In the last 15-30 minutes of the PPDME incubation, add the co-stain to the medium according to the manufacturer's protocol (e.g., 100-200 nM MitoTracker™ Green FM).
-
Proceed with the washing steps as described in Protocol 2.
-
Image the cells using two separate fluorescence channels:
-
PPDME Channel: Excitation ~405 nm, Emission ~610-650 nm.
-
MitoTracker Green Channel: Excitation ~488 nm, Emission ~500-540 nm.
-
-
Analyze the acquired images for signal overlap using co-localization analysis software (e.g., ImageJ/Fiji with the JaCoP plugin). A high Pearson's correlation coefficient will confirm mitochondrial localization.
Part 3: Imaging, Analysis, and Troubleshooting
Best Practices for Image Acquisition
Phototoxicity is a major concern with porphyrin-based probes. [14] Upon excitation with light, PPDME can generate reactive oxygen species (ROS), which can damage cellular structures and lead to artifacts or cell death.
-
Minimize Excitation: Use the lowest laser power and shortest exposure time that provides an adequate signal-to-noise ratio.[13]
-
Use Sensitive Detectors: Employ high quantum efficiency detectors (e.g., sCMOS cameras, GaAsP detectors on confocal microscopes) to reduce the required excitation light.
-
Avoid Continuous Illumination: For time-lapse imaging, acquire images at the longest possible intervals that still capture the dynamics of interest. Do not keep the shutter open between acquisitions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No / Weak Signal | - Inadequate probe concentration or incubation time.- PPDME precipitated out of solution.- Incorrect filter sets or laser lines. | - Increase PPDME concentration (up to 20 µM) or incubation time (up to 6 hours).- Ensure rapid mixing when diluting DMSO stock into aqueous medium.- Verify excitation/emission settings match PPDME's spectral profile. |
| High Background | - Incomplete washing.- Probe precipitation on the coverslip.- High cellular autofluorescence. | - Increase the number of washes (3-4 times).- Centrifuge the diluted loading medium before adding to cells.- Acquire an image of unstained control cells to establish the background level. |
| Cell Death / Blebbing | - PPDME cytotoxicity at high concentrations.- Phototoxicity from excessive light exposure. | - Perform a dose-response curve to find the optimal non-toxic concentration.- Reduce laser power, decrease exposure time, and increase time-lapse intervals. |
| Diffuse or Punctate Staining (Non-mitochondrial) | - Off-target localization (e.g., lysosomes, membranes).[1][15]- Cell stress or poor health. | - Perform co-localization with MitoTracker to confirm.[15]- Optimize loading conditions (lower concentration, shorter time).- Ensure cells are healthy and not overly confluent before staining. |
References
-
Changes of the 1 H chemical shifts of this compound . ResearchGate. [Link]
-
Protoporphyrin IX: the Good, the Bad, and the Ugly . National Institutes of Health (NIH). [Link]
-
This compound . PhotochemCAD. [Link]
-
Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms . MDPI. [Link]
-
Photoproducts of Porphyrins with a Focus on Protoporphyrin IX . MDPI. [Link]
-
Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions . MDPI. [Link]
-
A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy . ResearchGate. [Link]
-
Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions . National Institutes of Health (NIH). [Link]
-
A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy . PLOS One. [Link]
-
Protoporphyrin IX, an endogenous ligand of the peripheral benzodiazepine receptor, potentiates induction of the mitochondrial permeability transition and the killing of cultured hepatocytes by rotenone . PubMed. [Link]
-
A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells . PubMed. [Link]
-
Protoporphyrin IX level correlates with number of mitochondria, but increase in production correlates with tumor cell size . PubMed. [Link]
-
Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines . PubMed. [Link]
-
Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy . National Institutes of Health (NIH). [Link]
-
A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines . National Institutes of Health (NIH). [Link]
-
Structural Insights into the Binding and Degradation Mechanisms of Protoporphyrin IX by the Translocator Protein TSPO . ACS Publications. [Link]
-
Comparison of minimal detectable protoporphyrin IX concentrations with a loupe device and conventional 5-ALA fluorescence microscopy: an experimental study . PubMed. [Link]
-
Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery . Frontiers. [Link]
-
Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live . National Institutes of Health (NIH). [Link]
-
Kinetic Evaluation of Determinant Factors for Cellular Accumulation of Protoporphyrin IX Induced by External 5-Aminolevulinic Acid for Photodynamic Cancer Therapy . PubMed. [Link]
-
Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluorescence (TIRF) microscopy . Protocols.io. [Link]
Sources
- 1. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 4. Protoporphyrin IX, an endogenous ligand of the peripheral benzodiazepine receptor, potentiates induction of the mitochondrial permeability transition and the killing of cultured hepatocytes by rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PhotochemCAD | this compound [photochemcad.com]
- 8. mdpi.com [mdpi.com]
- 9. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | [frontierspecialtychemicals.com]
- 11. medkoo.com [medkoo.com]
- 12. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mdpi.com [mdpi.com]
- 15. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protoporphyrin IX Dimethyl Ester in Antimicrobial Photodynamic Therapy
Introduction
Antimicrobial resistance represents a formidable challenge to global health. The relentless evolution of multidrug-resistant pathogens necessitates the development of novel therapeutic strategies that operate via mechanisms distinct from conventional antibiotics. Antimicrobial Photodynamic Therapy (aPDT) has emerged as a compelling alternative, leveraging the tripartite action of a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce non-specific damage to microbial cells, thereby minimizing the likelihood of resistance development.[1][2][3][4]
Protoporphyrin IX (PpIX), a naturally occurring photosensitizer and a precursor in the heme biosynthesis pathway, has been extensively investigated for aPDT.[5][6] However, its clinical utility is often hampered by poor water solubility and a propensity to aggregate in aqueous environments, which can diminish its photosensitizing efficacy.[7] To circumvent these limitations, derivatization of the PpIX molecule has been explored. Protoporphyrin IX dimethyl ester (PPDME), an esterified analogue of PpIX, exhibits increased lipophilicity, which can facilitate its passage across the lipid-rich cell membranes of microorganisms.[8] This enhanced uptake has the potential to translate into greater photodynamic efficacy.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of PPDME in aPDT. We will delve into the fundamental mechanism of action, provide detailed experimental protocols for its application against planktonic bacteria and biofilms, and discuss critical parameters for successful implementation.
The Scientific Foundation: Mechanism of Action and the Advantage of Esterification
The efficacy of aPDT is contingent on the generation of ROS, primarily singlet oxygen (¹O₂) and other radical species (Type II and Type I reactions, respectively).[1][3][5] The process is initiated by the excitation of the photosensitizer, in this case, PPDME, from its ground state to a short-lived excited singlet state upon absorption of light of a specific wavelength. The excited photosensitizer can then undergo intersystem crossing to a longer-lived triplet state. From this triplet state, it can transfer energy to molecular oxygen, generating highly reactive singlet oxygen, or participate in electron transfer reactions to form other ROS.[1][3] These ROS can then indiscriminately oxidize vital cellular components, including lipids, proteins, and nucleic acids, leading to microbial cell death.[1][4]
The esterification of the two carboxylic acid groups of PpIX to form PPDME is a critical chemical modification that enhances its lipophilicity. This increased lipophilicity is hypothesized to improve its interaction with and penetration through the lipid-rich outer layers of microbial cells, particularly the complex outer membrane of Gram-negative bacteria. While direct comparative studies on the antimicrobial efficacy of PPDME versus PpIX are not extensively documented in the literature, the enhanced cellular uptake of PPDME observed in cancer cell lines suggests a similar advantage may exist in microbial systems.[9]
Diagram: Generalized Mechanism of PPDME-mediated aPDT
Caption: Experimental workflow for in vitro aPDT against planktonic bacteria.
In Vitro aPDT against Bacterial Biofilms
Bacterial biofilms present a significant challenge due to their protective extracellular matrix. This protocol outlines a method for evaluating the efficacy of PPDME-mediated aPDT against pre-formed biofilms.
Materials:
-
Same as for planktonic bacteria, with the addition of:
-
Devices for biofilm formation (e.g., 96-well plates, Calgary biofilm device)
-
Crystal violet solution for biofilm biomass quantification
-
Solutions for live/dead staining (e.g., SYTO 9 and propidium iodide)
-
Confocal laser scanning microscope (CLSM)
Protocol:
-
Biofilm Formation:
-
Grow biofilms of the target bacteria on a suitable surface (e.g., the bottom of a 96-well plate) by incubating a bacterial suspension in a nutrient-rich medium for 24-72 hours at 37°C. [10] * After the incubation period, gently wash the biofilms with sterile PBS to remove planktonic cells.
-
-
Photosensitizer Incubation:
-
Add PPDME at various concentrations to the wells containing the pre-formed biofilms.
-
Incubate in the dark at 37°C for a period sufficient to allow penetration into the biofilm matrix (this may require longer incubation times than for planktonic bacteria, e.g., 1-4 hours).
-
-
Light Irradiation:
-
Irradiate the biofilms with a suitable light source and dose as described for the planktonic protocol.
-
-
Assessment of Biofilm Eradication:
-
CFU Enumeration from Biofilms:
-
After treatment, vigorously scrape or sonicate the biofilms to dislodge the cells into a known volume of sterile PBS.
-
Perform serial dilutions and plate for CFU counting.
-
-
Biomass Quantification (Crystal Violet Assay):
-
Stain the remaining biofilm with a crystal violet solution.
-
After washing, solubilize the bound dye and measure the absorbance to quantify the total biofilm biomass.
-
-
Viability Staining and Microscopy:
-
Use fluorescent live/dead stains to visualize the viability of bacteria within the biofilm structure using CLSM. This provides spatial information on the effectiveness of the treatment.
-
-
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Example of Photophysical Properties of PPDME
| Property | Value | Reference |
| Molecular Weight | 590.71 g/mol | [11] |
| Absorption Maxima (in Chloroform) | Soret band: ~407 nm; Q-bands: ~505, 540, 575, 630 nm | [12] |
| Emission Maximum (in Chloroform) | ~632 nm | [12] |
| Singlet Oxygen Quantum Yield (ΦΔ) | Varies with solvent and aggregation state; generally high for porphyrins | [6] |
Table 2: Example of Experimental Parameters for PPDME-mediated aPDT against S. aureus
| Parameter | Recommended Range | Notes |
| PPDME Concentration | 1 - 20 µM | Optimization is crucial. Higher concentrations may lead to aggregation and reduced efficacy. |
| Incubation Time | 30 - 60 minutes | Longer times may be needed for biofilms. |
| Light Source | LED or Laser | LED arrays are often suitable for in vitro plate-based assays. |
| Wavelength | 405 nm or 630-635 nm | Corresponds to major absorption peaks of PPDME. |
| Light Dose (Fluence) | 20 - 100 J/cm² | Dose-dependent effects are expected. |
Concluding Remarks and Future Directions
This compound holds promise as a photosensitizer for antimicrobial photodynamic therapy due to its enhanced lipophilicity, which may facilitate its uptake by microbial cells. The protocols outlined in these application notes provide a robust framework for investigating the antimicrobial efficacy of PPDME against both planktonic bacteria and biofilms.
It is important to emphasize that the optimal parameters for PPDME-mediated aPDT will be dependent on the specific microbial species, its growth state (planktonic vs. biofilm), and the experimental setup. Therefore, systematic optimization of PPDME concentration, incubation time, and light dosimetry is essential for achieving maximal antimicrobial activity.
Further research is warranted to directly compare the antimicrobial efficacy of PPDME with its parent compound, PpIX, across a range of clinically relevant pathogens. Additionally, the development of novel formulations, such as encapsulation in nanoparticles, could further enhance the solubility, stability, and targeted delivery of PPDME, ultimately paving the way for its potential clinical application in the fight against infectious diseases.
References
-
Desgranges, S., et al. (2022). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. Biomedicines, 10(2), 423. [Link]
-
Piao, M. J., et al. (2024). Alkylated EDTA potentiates antibacterial photodynamic activity of protoporphyrin. Journal of Nanobiotechnology, 22(1), 1-14. [Link]
-
Moreno-García, M., et al. (2024). Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens. Materials, 17(8), 1717. [Link]
-
Uchôa, A. F. C., et al. (2015). Photodynamic action of protoporphyrin IX derivatives on Trichophyton rubrum. Anais Brasileiros de Dermatologia, 90(5), 679-683. [Link]
-
Myrzakhmetov, B., et al. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a and Photofrin® in Different Conditions. Pharmaceuticals, 14(2), 138. [Link]
-
Vatansever, F., et al. (2013). Antimicrobial strategies centered around reactive oxygen species–bactericidal antibiotics, photodynamic therapy, and cold atmospheric plasma. FEMS microbiology reviews, 37(6), 955-989. [Link]
-
Konopka, K., & Goslinski, T. (2007). Photodynamic therapy in dentistry. Journal of dental research, 86(8), 694-707. [Link]
-
Moreno-García, M., et al. (2024). Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens. Materials, 17(8), 1717. [Link]
-
Taylor & Francis Group. (2023). Antimicrobial Photodynamic Therapy (aPDT) and Mechanism. In Antimicrobial Photodynamic Therapy. [Link]
-
Spagnul, C., et al. (2020). Insights Into Mechanisms of Antimicrobial Photodynamic Action Toward Biofilms Using Phenalen-1-One Derivatives as Photosensitizers. Frontiers in Microbiology, 11, 579. [Link]
-
Tavares, A., et al. (2010). Comparative photodynamic inactivation of antibiotic resistant bacteria by first and second generation cationic photosensitizers. Photochemical & Photobiological Sciences, 9(12), 1647-1655. [Link]
-
Witte, P. A. M., et al. (2025). Photodynamic Therapy with Protoporphyrin IX Precursors Using Artificial Daylight Improves Skin Antisepsis for Orthopedic Surgeries. International Journal of Molecular Sciences, 26(1), 1. [Link]
-
Cieplik, F., et al. (2018). Antimicrobial photodynamic therapy–what we know and what we don’t. Critical reviews in microbiology, 44(5), 571-589. [Link]
-
Kharkwal, G. B., et al. (2011). Photodynamic therapy for infections: clinical applications. Lasers in surgery and medicine, 43(7), 755-767. [Link]
-
Sakamoto, K., et al. (2012). Comparison of in vitro photodynamic antimicrobial activity of protoporphyrin IX between endoscopic white light and newly developed narrowband endoscopic light against Helicobacter pylori 26695. Journal of Photochemistry and Photobiology B: Biology, 117, 146-151. [Link]
-
Piao, M. J., et al. (2024). Alkylated EDTA potentiates antibacterial photodynamic activity of protoporphyrin. Journal of Nanobiotechnology, 22(1), 1-14. [Link]
-
Witte, P. A. M., et al. (2025). Photodynamic Therapy with Protoporphyrin IX Precursors Using Artificial Daylight Improves Skin Antisepsis for Orthopedic Surgeries. International Journal of Molecular Sciences, 26(1), 1. [Link]
-
Awad, F., et al. (2014). In vitro Photodynamic Antimicrobial Activity of Protoporphyrin IX in the Presence of Hydrogen Peroxide against Staphylococcus aureus and Pseudomonas aeruginosa. Photochemistry and photobiology, 90(4), 865-871. [Link]
-
Prasanth, C. S., et al. (2021). A Comparison of Porphyrin Photosensitizers in Photodynamic Inactivation of RNA and DNA Bacteriophages. Viruses, 13(11), 2268. [Link]
-
Golin, J., et al. (2022). Photoinactivation of Pseudomonas aeruginosa Biofilm by Dicationic Diaryl-Porphyrin. International Journal of Molecular Sciences, 23(19), 11776. [Link]
-
Giemza, B., et al. (2021). Photodynamic Inactivation of Bacteria with Porphyrin Derivatives: Effect of Charge, Lipophilicity, ROS Generation, and Cellular Uptake on Their Biological Activity In Vitro. International Journal of Molecular Sciences, 22(16), 8565. [Link]
-
Wang, Y., et al. (2021). Hydrothermal derived protoporphyrin IX nanoparticles for inactivation and imaging of bacteria strains. Dyes and Pigments, 184, 108831. [Link]
-
Di Turi, A., et al. (2022). In vitro Assessment of Solar Filters for Erythropoietic Protoporphyria in the Action Spectrum of Protoporphyrin IX. Frontiers in Medicine, 9, 859392. [Link]
-
Manivasager, V., et al. (2001). An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. Cancer letters, 172(2), 135-141. [Link]
-
Impert, O., et al. (2023). Synthesis of nanoparticles of cobalt protoporphyrin IX (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties. RSC Advances, 13(31), 21629-21641. [Link]
-
Ninomiya, Y., et al. (2001). In vitro and in vivo expression of protoporphyrin IX induced by lipophilic 5-aminolevulinic acid derivatives. Journal of dermatological science, 27(2), 114-121. [Link]
Sources
- 1. Photosensitizers in antibacterial photodynamic therapy: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Antibacterial photodynamic therapy: overview of a promising approach to fight antibiotic-resistant bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a and Photofrin® in Different Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nva.sikt.no [nva.sikt.no]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Alkylated EDTA potentiates antibacterial photodynamic activity of protoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Factors Determining the Susceptibility of Bacteria to Antibacterial Photodynamic Inactivation [frontiersin.org]
- 12. This compound | [frontierspecialtychemicals.com]
Mastering the Delivery of Protoporphyrin IX Dimethyl Ester: A Guide to Liposomal and Nanoparticle Incorporation
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the incorporation of Protoporphyrin IX dimethyl ester (PpdIX-DME) into liposomes and nanoparticles. Protoporphyrin IX (PpIX) and its derivatives are potent photosensitizers used in photodynamic therapy (PDT)[1][2]. However, their inherent hydrophobicity and tendency to aggregate in aqueous environments significantly limit their therapeutic efficacy by quenching their photophysical properties[3][4][5]. Encapsulation within lipid-based or polymeric nanocarriers is a critical strategy to overcome these limitations, enhancing solubility, stability, and targeted delivery. This document offers a deep dive into the underlying principles and practical methodologies for achieving optimal PpdIX-DME nanoformulations.
Foundational Principles: Why Encapsulate this compound?
This compound is a derivative of Protoporphyrin IX, an essential precursor to heme and chlorophylls[1]. Its photosensitizing capabilities are harnessed in PDT, where light activation in the presence of oxygen generates cytotoxic reactive oxygen species (ROS) to destroy malignant cells[6]. However, the clinical translation of free PpdIX-DME is hampered by several factors:
-
Poor Aqueous Solubility: PpdIX-DME is highly hydrophobic, making intravenous administration challenging and leading to rapid clearance from circulation. It is soluble in organic solvents like DMSO, acetone, and chloroform[1][7].
-
Aggregation-Induced Quenching: In aqueous media, PpdIX-DME molecules tend to stack and form aggregates. This self-quenching process significantly reduces the quantum yield of singlet oxygen, the primary cytotoxic agent in PDT, thereby diminishing the therapeutic effect[3][4][8].
-
Lack of Target Specificity: When administered systemically, free PpdIX-DME can distribute non-specifically, potentially causing photosensitivity in healthy tissues.
Nanoencapsulation addresses these challenges by:
-
Improving Bioavailability: Dispersing PpdIX-DME within a nanocarrier matrix enhances its stability and circulation time in the bloodstream.
-
Preserving Photophysical Activity: By isolating individual PpdIX-DME molecules within the core of a nanoparticle or the lipid bilayer of a liposome, aggregation is prevented, thus maintaining its monomeric, photoactive state[3][8][9].
-
Enabling Targeted Delivery: The surface of liposomes and nanoparticles can be modified with targeting ligands to facilitate selective accumulation in tumor tissues, leveraging phenomena like the Enhanced Permeability and Retention (EPR) effect.
This guide will focus on two of the most robust and widely adopted methods for encapsulating hydrophobic molecules like PpdIX-DME: the thin-film hydration method for liposome preparation and the nanoprecipitation technique for creating polymeric nanoparticles.
Incorporation into Liposomes via Thin-Film Hydration
The thin-film hydration, or Bangham method, is a cornerstone technique for liposome preparation, especially effective for encapsulating lipophilic drugs within the lipid bilayer[4][5][10]. The process involves the self-assembly of phospholipids into vesicular structures upon hydration.
The "Why" Behind the Method: Mechanistic Insights
The formation of liposomes through thin-film hydration is a thermodynamically driven process. Phospholipids, being amphipathic, will arrange themselves to minimize the unfavorable interaction between their hydrophobic tails and the aqueous environment. When a dried lipid film is hydrated, the lipids swell and peel off the surface to form large, multilamellar vesicles (MLVs)[11]. PpdIX-DME, being hydrophobic, is dissolved along with the lipids in an organic solvent and becomes entrapped within the hydrocarbon core of the lipid bilayers during their formation[12].
The choice of lipid composition is paramount for the stability, drug loading, and release characteristics of the final liposomal formulation[13][14].
-
Phospholipids: Saturated phospholipids like distearoyl phosphatidylcholine (DSPC) or dipalmitoyl phosphatidylcholine (DPPC) create more rigid and stable bilayers compared to unsaturated phospholipids[14][15]. The choice often depends on the desired membrane fluidity and phase transition temperature (Tc). Hydration must occur above the Tc of the primary lipid to ensure proper formation[10].
-
Cholesterol: The inclusion of cholesterol is crucial as it acts as a "fluidity buffer." It inserts into the lipid bilayer, increasing its rigidity and reducing premature drug leakage, thereby enhancing overall stability[13][14][16]. An optimal cholesterol concentration is often around 30-50 mol%[14].
Experimental Workflow: Liposome Preparation
The following diagram illustrates the key steps in the thin-film hydration method for PpdIX-DME encapsulation.
Caption: Workflow for PpdIX-DME liposome preparation via thin-film hydration.
Detailed Protocol: PpdIX-DME Liposome Formulation
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound (PpdIX-DME)
-
Chloroform and Methanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven or desiccator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid and Drug Dissolution:
-
In a clean round-bottom flask, dissolve DPPC, cholesterol (e.g., at a 2:1 molar ratio), and PpdIX-DME in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture. The drug-to-lipid ratio should be optimized, but a starting point of 1:50 (w/w) is common[17].
-
Causality: Using a solvent mixture ensures that both the lipids and the highly hydrophobic PpdIX-DME are fully solubilized, leading to a homogenous mixture which is critical for forming a uniform film[11].
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the Tc of DPPC (41 °C), for instance, 45-50 °C.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film containing PpdIX-DME will form on the inner wall of the flask[4][10].
-
Causality: Slow and controlled evaporation under rotation prevents the lipids and drug from precipitating and ensures a high surface area for efficient hydration.
-
-
Drying:
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent[10].
-
Causality: Residual solvent can affect the integrity and stability of the liposomal membrane.
-
-
Hydration:
-
Pre-heat the aqueous buffer (e.g., PBS, pH 7.4) to a temperature above the lipid Tc (e.g., 50 °C).
-
Add the warm buffer to the flask containing the dried lipid film. Agitate the flask by hand or vortexing until the entire lipid film is suspended in the buffer[5][11]. This process results in the formation of multilamellar vesicles (MLVs).
-
Causality: Hydrating above the Tc ensures the lipid bilayers are in a fluid state, allowing them to rearrange and form closed vesicular structures more readily[10].
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is subjected to extrusion[12].
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Maintain the extruder temperature above the lipid Tc.
-
Pass the liposome suspension through the membrane multiple times (e.g., 11-21 passes)[10]. This forces the larger MLVs to break down and re-form into smaller vesicles with a more uniform size distribution.
-
Causality: A controlled and uniform particle size is crucial for in vivo applications, as it influences circulation time and biodistribution. Sizes around 100-150 nm are often optimal for leveraging the EPR effect in tumors[5].
-
Incorporation into Polymeric Nanoparticles via Nanoprecipitation
Nanoprecipitation, also known as the solvent displacement method, is a simple and reproducible technique for producing polymeric nanoparticles[8][18]. It is particularly well-suited for encapsulating hydrophobic drugs like PpdIX-DME within a polymer matrix[19].
The "Why" Behind the Method: Mechanistic Insights
This method relies on the interfacial deposition of a polymer following the displacement of a semi-polar, water-miscible solvent from a lipophilic solution into an aqueous phase (the non-solvent)[18][20]. The process is as follows:
-
PpdIX-DME and a polymer (e.g., polylactic-co-glycolic acid, PLGA) are dissolved in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
This organic solution is rapidly injected into an aqueous solution (the non-solvent), typically containing a stabilizer (e.g., Poloxamer 188 or PVA).
-
The rapid diffusion of the organic solvent into the water phase causes a dramatic decrease in solubility for both the polymer and the drug. This supersaturation leads to their co-precipitation, forming a solid nanoparticle matrix with the drug dispersed or dissolved within it[20][21].
The choice of polymer and solvent are critical process parameters:
-
Polymer: Biocompatible and biodegradable polymers like PLGA are frequently used. The polymer's molecular weight and hydrophobicity will influence the nanoparticle size and drug release profile.
-
Solvent System: The organic solvent must be miscible with water. The rate of solvent diffusion into the aqueous phase affects the final particle size; faster diffusion generally leads to smaller nanoparticles[22]. Acetone and acetonitrile are common choices.
Experimental Workflow: Nanoparticle Preparation
The diagram below outlines the nanoprecipitation process for formulating PpdIX-DME-loaded nanoparticles.
Caption: Workflow for PpdIX-DME nanoparticle preparation via nanoprecipitation.
Detailed Protocol: PpdIX-DME Nanoparticle Formulation
Materials:
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
This compound (PpdIX-DME)
-
Poloxamer 188 (Pluronic® F-68)
-
Acetone (HPLC grade)
-
Deionized water
Equipment:
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
Beaker
-
Rotary evaporator or stir plate in a fume hood
-
High-speed centrifuge and centrifuge tubes
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Phase Preparation:
-
Organic Phase: Dissolve a specific amount of PLGA (e.g., 15 mg) and PpdIX-DME in an organic solvent (e.g., 5 mL of acetone)[8]. The amount of PpdIX-DME will determine the theoretical drug loading.
-
Aqueous Phase: Dissolve a stabilizer, such as Poloxamer 188 (e.g., 75 mg), in deionized water (e.g., 15 mL) in a beaker[8].
-
Causality: The stabilizer adsorbs to the nanoparticle surface as it forms, preventing aggregation and ensuring colloidal stability of the final suspension.
-
-
Nanoprecipitation:
-
Place the beaker with the aqueous phase on a magnetic stirrer and stir at a moderate speed.
-
Using a syringe, add the organic phase dropwise or inject it rapidly into the center of the vortex of the stirring aqueous phase[20]. A milky suspension of nanoparticles should form instantaneously.
-
Causality: Rapid mixing ensures uniform solvent diffusion, leading to a narrow particle size distribution (low Polydispersity Index, PDI).
-
-
Solvent Removal:
-
Allow the suspension to stir at room temperature in a fume hood for several hours (or use a rotary evaporator at reduced pressure) to completely evaporate the acetone.
-
Causality: Removal of the organic solvent is essential for the biological applicability of the nanoparticle suspension.
-
-
Purification:
-
To remove unencapsulated PpdIX-DME and excess stabilizer, the nanoparticle suspension is purified. This can be achieved by:
-
Centrifugation: Centrifuge the suspension at high speed. The nanoparticle pellet is then collected and resuspended in fresh deionized water. This process is repeated 2-3 times.
-
Dialysis: Dialyze the suspension against deionized water for 24 hours using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).
-
-
Characterization and Quality Control
Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the PpdIX-DME-loaded nanocarriers.
Physicochemical Properties
| Parameter | Technique | Typical Values & Rationale |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Size: 70-200 nm for optimal tumor accumulation[14]. PDI: < 0.3 indicates a narrow, homogeneous size distribution, which is desirable for consistent biological performance[13]. |
| Zeta Potential | DLS with Electrophoretic Mobility | Measures surface charge. A value of ±30 mV suggests good colloidal stability due to electrostatic repulsion between particles. |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Visualizes the shape and surface of the nanoparticles/liposomes. Confirms spherical morphology and lack of aggregation. Cryo-TEM can provide insights into the internal structure. |
Drug Loading and Encapsulation Efficiency
Determining the amount of PpdIX-DME successfully incorporated is a critical quality attribute.
-
Encapsulation Efficiency (EE%): The percentage of the initial drug that is successfully encapsulated in the nanoparticles.
-
Drug Loading (DL%): The percentage of the final nanoparticle mass that is composed of the drug.
Protocol for Determining EE% and DL%:
-
Separate Free Drug: After preparing the nanoparticles, separate the encapsulated PpdIX-DME from the unencapsulated (free) drug. This is typically done by centrifuging the nanoparticle suspension and collecting the supernatant, or by using centrifugal filter units.
-
Quantify Free Drug: Measure the concentration of PpdIX-DME in the supernatant using UV-Vis spectrophotometry or, for higher accuracy and specificity, High-Performance Liquid Chromatography (HPLC)[15][20][21].
-
HPLC Method: A reversed-phase C18 column is typically used. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Detection is performed using a fluorescence detector (e.g., Excitation: ~406 nm, Emission: ~635 nm) or a DAD detector at the Soret band peak (~400 nm). A standard curve of known PpdIX-DME concentrations must be prepared for quantification.
-
-
Calculate EE% and DL%:
-
EE% = [(Total Drug - Free Drug) / Total Drug] * 100
-
DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] * 100
High encapsulation efficiencies, some reported as high as ~88% for PpIX, are achievable with optimized formulations[10].
-
Photophysical Characterization
It is crucial to verify that the encapsulation process preserves the photosensitizing capability of PpdIX-DME.
-
UV-Visible Absorption Spectroscopy: The absorption spectrum of encapsulated PpdIX-DME should show a sharp Soret band around 404-408 nm. A broadened or split Soret band indicates the presence of aggregates, which is undesirable[3][5].
-
Fluorescence Spectroscopy: Monomeric PpdIX-DME exhibits characteristic fluorescence emission peaks (e.g., ~630 nm). A significant decrease in fluorescence intensity can also indicate aggregation and quenching[3].
-
Singlet Oxygen Generation: The ability to produce singlet oxygen upon irradiation can be quantified directly via its near-infrared phosphorescence or indirectly using chemical traps like 1,3-diphenylisobenzofuran (DPBF) or 9,10-anthracenediyl-bis(methylene)dicarboxylic acid (ABDA)[9][12]. A high quantum yield of singlet oxygen is a direct indicator of PDT efficacy[4][9]. Nanoparticle encapsulation has been shown to maintain or even enhance the singlet oxygen generation of PpIX compared to its free form in aqueous solutions[1][9].
Conclusion and Future Outlook
The successful incorporation of this compound into liposomes and nanoparticles is a critical step in realizing its full potential in photodynamic therapy. The thin-film hydration and nanoprecipitation methods described herein represent robust, scalable, and well-understood platforms for developing effective PpdIX-DME formulations. By carefully selecting lipids, polymers, and process parameters, researchers can create nanocarriers with optimized size, stability, and drug loading. Rigorous physicochemical and photophysical characterization is paramount to ensuring the development of a self-validating system that translates to reliable and potent therapeutic outcomes. The protocols and insights provided in this guide serve as a foundational framework for both novice and experienced scientists in the field of nanomedicine and drug delivery.
References
-
Cai, X., Luo, Y., Zhang, W., Du, D., & Lin, Y. (2011). Nanoscopic Micelle Delivery Improves the Photophysical Properties and Efficacy of Photodynamic Therapy of Protoporphyrin IX. Journal of Controlled Release, 155(2), 258-265. [Link]
-
Lin, G., Li, D., & Zheng, X. (2011). Nanoscopic micelle delivery improves the photophysical properties and efficacy of photodynamic therapy of protoporphyrin IX. UT Southwestern Research Labs. [Link]
-
de Oliveira, G. M., de Oliveira, M. C., & de Souza, P. E. N. (2021). Protoporphyrin IX (PpIX) loaded PLGA nanoparticles for topical Photodynamic Therapy of melanoma cells. Photodiagnosis and Photodynamic Therapy, 35, 102317. [Link]
-
Zhang, Y., Wang, Y., & Wang, J. (2025). Preparation of protoporphyrin IX loaded nanostructured lipid carriers for anticancer photodynamic therapy. ResearchGate. [Link]
-
Rossi, L. M., Silva, P. R., Vono, L. L. R., Fernandes, A. U., Tada, D. B., & Baptista, M. S. (2008). Protoporphyrin IX Nanoparticle Carrier: Preparation, Optical Properties, and Singlet Oxygen Generation. Langmuir, 24(21), 12538-12544. [Link]
-
Mbuyisa, S. L., & Nkosi, D. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. Molecules, 26(9), 2466. [Link]
-
Moraes, J. M. N., Rodrigues, A. R. O., & Bentley, M. V. L. B. (2016). Optimization of protoporphyrin IX skin delivery for topical photodynamic therapy: Nanodispersions of liquid-crystalline phase as nanocarriers. European Journal of Pharmaceutical Sciences, 83, 153-161. [Link]
-
Ahmad, I., et al. (2018). Encapsulation Efficiency, Particle Size, Zeta Potential and PDI of Various Nanoparticle Formulations. ResearchGate. [Link]
-
Chen, C. A., Ho, P. L., & Chuang, C. Y. (2022). A new technique of quantifying protoporphyrin IX in microbial cells in seawater. Frontiers in Marine Science, 9, 966958. [Link]
-
Wakamatsu, J. I., & Okunishi, I. (2015). Application of TLC and HPLC to quantification of protoporphyrin IX, Zn-protoporphyrin IX, and hemin in Parma ham. ResearchGate. [Link]
-
Zhang, Y., et al. (2025). Preparation of protoporphyrin IX loaded nanostructured lipid carriers for anticancer photodynamic therapy. PubMed. [Link]
-
Sahu, S. K., & Das, M. K. (2015). Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach. Advanced Pharmaceutical Bulletin, 5(1), 57-66. [Link]
-
Wakamatsu, J. I., & Okunishi, I. (2014). Simultaneous Quantification of Protoporphyrin IX, Zn Protoporphyrin IX, and Hemin in Parma Ham via TLC and HPLC. ResearchGate. [Link]
-
Puy, H., et al. (2004). Improvement in HPLC Separation of Porphyrin Isomers and Application to Biochemical Diagnosis of Porphyrias. Clinical Chemistry, 50(10), 1842-1849. [Link]
-
Sheng, Y., et al. (2025). Preparation of protoporphyrin IX loaded nanostructured lipid carriers for anticancer photodynamic therapy. Ovid. [Link]
-
Fernandes, A. R., et al. (2023). Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. ResearchGate. [Link]
-
Laouini, A., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Polymers, 13(18), 3045. [Link]
-
Dara, T., & Papaneocleous, F. (2020). Quality by Design Approach in Liposomal Formulations: Robust Product Development. Pharmaceutics, 12(11), 1089. [Link]
-
da Silva, A. C. M., et al. (2021). Quality by Design Approach for the Development of Liposome Carrying Ghrelin for Intranasal Administration. Pharmaceutics, 13(5), 683. [Link]
-
de Oliveira Miguel, J., et al. (2019). Polymeric nanoparticles favor the in vitro dermal accumulation of Protoporphyrin IX (PpIX) with optimal biocompatibility and cellular recovery in culture of healthy dermal fibroblasts after Photodynamic Therapy. ResearchGate. [Link]
-
Schuster, B. S., et al. (2016). Screening and Quantification of the Encapsulation of Dyes in Supramolecular Particles. Bioconjugate Chemistry, 27(10), 2459-2467. [Link]
-
Chen, Y. J., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Semantic Scholar. [Link]
-
Fernandes, A. R., et al. (2023). Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. MDPI. [Link]
-
de Oliveira, É. R., et al. (2021). Encapsulation of Active Pharmaceutical Ingredients in Lipid Micro/Nanoparticles for Oral Administration by Spray-Cooling. Pharmaceutics, 13(4), 448. [Link]
-
Pereira, F. V., et al. (2014). Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens. Molecules, 19(8), 12484-12503. [Link]
-
Al-Jamal, K. T., & Kostarelos, K. (2011). Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. Expert Opinion on Drug Delivery, 8(7), 997-1011. [Link]
-
Zhang, W., et al. (2012). Protoporphyrin IX-loaded laminarin nanoparticles for anticancer treatment, their cellular behavior, ROS detection, and animal studies. ResearchGate. [Link]
-
Li, L., et al. (2014). Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment. Molecular Pharmaceutics, 11(7), 2387-2397. [Link]
-
Lamberti, M., et al. (2019). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. Molecules, 24(15), 2732. [Link]
-
Khan, M. S. (2024). How to calculate drug loading and Encapsulation efficiency. ResearchGate. [Link]
-
Kulkarni, P., & Kulkarni, A. (2025). Solvent impact on polymer nanoparticles prepared by nanoprecipitation. ResearchGate. [Link]
-
Legrand, P., et al. (2007). Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles. Journal of Drug Delivery Science and Technology, 17(1), 57-64. [Link]
-
Rossi, L. M., et al. (2008). Protoporphyrin IX nanoparticle carrier: preparation, optical properties, and singlet oxygen generation. PubMed. [Link]
-
Chen, Y. C., et al. (2019). Development of Hydrophilic Drug Encapsulation and Controlled Release Using a Modified Nanoprecipitation Method. Polymers, 11(6), 987. [Link]
-
The Good Scents Company. (n.d.). This compound. TGSC Information System. [Link]
-
Zhang, Y., et al. (2025). Preparation of protoporphyrin IX loaded nanostructured lipid carriers for anticancer photodynamic therapy. ResearchGate. [Link]
-
Zhang, Y., et al. (2025). Preparation of protoporphyrin IX loaded nanostructured lipid carriers for anticancer photodynamic therapy. PubMed. [Link]
-
Nakamura, H., et al. (2025). Synthesis of Protoporphyrin-Lipids and Biological Evaluation of Micelles and Liposomes. ResearchGate. [Link]
-
Thomas, N., et al. (2018). Protoporphyrin IX-gold nanoparticle conjugates as an efficient photosensitizer in cervical cancer therapy. ResearchGate. [Link]
-
Nakamura, H. (2014). Synthesis of Protoporphyrin-Lipids and their Liposome Formation. Tokyo Institute of Technology Research. [Link]
-
Impert, O., et al. (2023). Synthesis of nanoparticles of cobalt protoporphyrin IX (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties. RSC Advances, 13(25), 17094-17106. [Link]
-
ResearchGate. (2015). How can I prepare a this compound?. Q&A Forum. [Link]
-
de Oliveira, G. M., et al. (2021). Protoporphyrin IX (PpIX) loaded PLGA nanoparticles for topical Photodynamic Therapy of melanoma cells. PubMed. [Link]
Sources
- 1. Protoporphyrin IX (PpIX) loaded PLGA nanoparticles for topical Photodynamic Therapy of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanoscopic Micelle Delivery Improves the Photophysical Properties and Efficacy of Photodynamic Therapy of Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of protoporphyrin IX skin delivery for topical photodynamic therapy: Nanodispersions of liquid-crystalline phase as nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical bioadhesive patch systems enhance selectivity of protoporphyrin IX accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of protoporphyrin IX loaded nanostructured lipid carriers for anticancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quality by Design Approach for the Development of Liposome Carrying Ghrelin for Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 18. Quality by Design Approach in Liposomal Formulations: Robust Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Protoporphyrin IX dimethyl ester aggregation in aqueous solution
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Aggregation in Aqueous Solutions
Welcome to the Protoporphyrin IX Dimethyl Ester (PPDME) Technical Support Center. As Senior Application Scientists, we understand the unique challenges researchers face when working with photosensitizers in aqueous environments. PPDME, a vital tool in photodynamic therapy research and other biomedical applications, is notorious for its poor aqueous solubility and tendency to aggregate. This aggregation can lead to inconsistent experimental results, decreased efficacy, and difficulties in formulation.
This guide is designed to provide you with in-depth technical support, moving beyond simple protocols to explain the "why" behind the methods. We will equip you with the knowledge and tools to anticipate, diagnose, and resolve PPDME aggregation issues, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with PPDME in aqueous solutions.
FAQ 1: My PPDME solution appears cloudy or has visible precipitates immediately after dilution into my aqueous buffer. What is happening?
Answer: This is a classic sign of PPDME aggregation and precipitation. PPDME is a hydrophobic molecule, and when its solution in an organic solvent is introduced into an aqueous buffer, the PPDME molecules are driven to associate with each other to minimize their contact with water. This self-association, primarily through π-π stacking of the porphyrin rings, leads to the formation of aggregates that can grow large enough to become visible precipitates.
The speed and extent of this aggregation depend on several factors, including the final concentration of PPDME, the type and concentration of the organic co-solvent, the composition and pH of the aqueous buffer, and the method of mixing.
FAQ 2: How can I prepare a stable aqueous solution of PPDME for my cell culture or in vivo experiments?
Answer: The key to preparing a stable aqueous solution of PPDME is to control its immediate environment to prevent aggregation. This is typically achieved by using a co-solvent system or by incorporating surfactants.
A common and effective method involves preparing a concentrated stock solution of PPDME in an appropriate organic solvent and then diluting it into the aqueous buffer in a controlled manner.
FAQ 3: What is the best organic solvent for my PPDME stock solution?
Answer: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most commonly used and effective solvents for preparing PPDME stock solutions.[1] PPDME is readily soluble in these solvents at high concentrations.[1]
Important Considerations for Stock Solutions:
-
Purity: Always use anhydrous, high-purity solvents to prevent the introduction of water, which can initiate aggregation even in the stock solution over time.
-
Storage: Store stock solutions in tightly sealed vials, protected from light, at -20°C or -80°C to minimize solvent evaporation and degradation of the PPDME. It is advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
FAQ 4: I'm still seeing precipitation even when using a co-solvent. What can I do to improve solubility?
Answer: If you are still observing precipitation, you may need to optimize your dilution protocol or consider the use of solubilizing agents. Here are several strategies to troubleshoot this issue:
-
Increase the Co-solvent Ratio: A higher percentage of the organic co-solvent in the final aqueous solution can help maintain PPDME solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent.
-
Slow, Dropwise Addition with Vigorous Mixing: The method of dilution is critical. Add the PPDME stock solution drop-by-drop to the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersal of the PPDME molecules, reducing the likelihood of localized high concentrations that favor aggregation.
-
Use of Surfactants: Non-ionic surfactants such as Tween 80 or Poloxamer 407 can be highly effective in preventing PPDME aggregation.[2] These molecules form micelles in aqueous solutions, and the hydrophobic core of these micelles can encapsulate PPDME, shielding it from the aqueous environment.
FAQ 5: How can I be sure that my PPDME is in a monomeric state in my final aqueous solution?
Answer: Visual inspection is the first step; a clear, non-turbid solution is a good indicator. However, for more rigorous confirmation, spectroscopic and light scattering techniques are invaluable.
-
UV-Visible (UV-Vis) Spectroscopy: Aggregation of porphyrins leads to characteristic changes in their UV-Vis absorption spectrum. Monomeric PPDME will have a sharp, well-defined Soret band around 400-410 nm in organic solvents.[3] Upon aggregation in aqueous media, this band typically broadens, and may split or shift. For the parent compound, Protoporphyrin IX, aggregation can lead to a broadened Soret band with shoulders at different wavelengths depending on the nature of the aggregate.[4][5]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for detecting the presence of aggregates and determining their size distribution.[6][7] A monomeric PPDME solution should show a very small hydrodynamic radius, while the presence of aggregates will be indicated by larger particle sizes.
Troubleshooting Guides
This section provides structured guides to address specific problems you might encounter.
Guide 1: Troubleshooting Immediate Precipitation of PPDME in Aqueous Buffer
This guide will walk you through a systematic approach to resolving the immediate precipitation of PPDME upon dilution into an aqueous buffer.
Caption: Troubleshooting workflow for PPDME precipitation.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: Preparation of PPDME Stock Solution
This protocol describes the preparation of a 10 mM PPDME stock solution in DMSO.
Materials:
-
This compound (PPDME) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
In a sterile, light-protected environment (e.g., a fume hood with the sash down or in a room with dimmed lights), weigh out the desired amount of PPDME powder. For a 10 mM stock solution, you will need approximately 5.91 mg of PPDME per 1 mL of DMSO.
-
Transfer the PPDME powder to a sterile amber microcentrifuge tube or glass vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Tightly cap the tube and vortex vigorously until the PPDME is completely dissolved. The solution should be a clear, deep purple.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubilization of PPDME in an Aqueous Buffer using a Co-solvent Method
This protocol details the dilution of a PPDME stock solution into an aqueous buffer, such as Phosphate-Buffered Saline (PBS), using a co-solvent approach.
Materials:
-
10 mM PPDME stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Bring the PPDME stock solution and the PBS to room temperature.
-
In a sterile tube, add the desired volume of PBS.
-
While vigorously vortexing or stirring the PBS, slowly add the required volume of the PPDME stock solution drop by drop. For example, to prepare a 100 µM PPDME solution in PBS with 1% DMSO, add 10 µL of the 10 mM PPDME stock to 990 µL of PBS.
-
Continue to mix for an additional 1-2 minutes after the addition is complete.
-
Visually inspect the solution for any signs of precipitation or cloudiness. A successfully prepared solution should be clear.
-
It is highly recommended to use the freshly prepared aqueous PPDME solution immediately for your experiments to minimize the risk of aggregation over time.
Protocol 3: Characterization of PPDME Aggregation using UV-Vis Spectroscopy
This protocol outlines how to use UV-Vis spectroscopy to assess the aggregation state of PPDME in your aqueous solution.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
PPDME solution in a pure organic solvent (e.g., DMSO or Chloroform) for a monomeric reference spectrum
-
Your freshly prepared aqueous PPDME solution
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.
-
First, obtain a baseline spectrum using the same aqueous buffer (with the corresponding concentration of co-solvent) that your PPDME is dissolved in.
-
Record the absorption spectrum of a dilute solution of PPDME in a pure organic solvent (e.g., chloroform) from 350 nm to 700 nm. This will serve as your reference for the monomeric Soret peak, which should be sharp and centered around 407 nm in chloroform.[3]
-
Record the absorption spectrum of your freshly prepared aqueous PPDME solution over the same wavelength range.
-
Data Analysis: Compare the Soret peak of your aqueous PPDME solution to the monomeric reference spectrum.
-
Monomeric PPDME: The Soret peak should be relatively sharp and at a similar wavelength to the reference spectrum.
-
Aggregated PPDME: The Soret peak will likely be broadened, may show a decrease in intensity (hypochromism), and could be blue-shifted or red-shifted, or even appear as a split peak.[5][8]
-
Data Presentation
Table 1: Troubleshooting Guide for PPDME Aggregation
| Symptom | Potential Cause | Recommended Action |
| Immediate cloudiness/precipitation upon dilution | High final PPDME concentration; Insufficient co-solvent; Improper mixing technique | Decrease final PPDME concentration; Increase co-solvent percentage; Add stock solution slowly to vigorously stirring buffer |
| Solution becomes cloudy over time | Slow aggregation kinetics | Prepare the solution fresh immediately before use; Consider adding a surfactant |
| Inconsistent results in biological assays | Variable amounts of aggregated vs. monomeric PPDME | Standardize the solubilization protocol; Characterize each new batch of solution with UV-Vis spectroscopy |
| Broadened or shifted Soret peak in UV-Vis spectrum | Presence of PPDME aggregates | Optimize solubilization protocol (see above); Consider filtration through a 0.22 µm filter (note: this may remove some PPDME) |
Visualization of Key Concepts
Caption: The impact of dilution technique on PPDME aggregation.
References
- Doss, M., & Frank, M. (1983). Porphyrins in Human Diseases. Karger Publishers.
-
NIH. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity. [Link]
-
PubMed. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems. [Link]
-
PMC - NIH. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. [Link]
-
bioRxiv. Protoporphyrin-IX nanostructures modulate their protein aggregation ability via differential oxidation and protein binding. [Link]
-
ResearchGate. UV-visible absorption spectra (a) Protoporphyrin IX standard and (b).... [Link]
-
PhotochemCAD. This compound. [Link]
-
Journal of the American Chemical Society. Stacking Geometries of Early Protoporphyrin IX Aggregates Revealed by Gas-Phase Infrared Spectroscopy. [Link]
-
G-Biosciences. The Role of Tween 80 in Protein Solubilization and Stabilization. [Link]
-
US Pharmacopeia (USP). <430> PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. [Link]
-
ResearchGate. In dynamic light scattering, how do I know if particle size is due to aggregates, if aggregation is too fast?. [Link]
-
MDPI. Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. [Link]
-
PMC - NIH. Preservative Induced Polysorbate 80 Micelle Aggregation. [Link]
-
HORIBA. Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. [Link]
-
Wikipedia. Dynamic light scattering. [Link]
-
PubMed. Dual effects of Tween 80 on protein stability. [Link]
-
MDPI. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. [Link]
-
ResearchGate. What are the effects on bacterial binding using Tween 80 surfactant?. [Link]
-
PubMed. Preservative Induced Polysorbate 80 Micelle Aggregation. [Link]
-
PubMed. Aggregation-Induced Excimer Emission-Controlled Ratiometric Fluorescence Assay for Determining Critical Micelle Concentration of Surfactants. [Link]
-
PMC - NIH. Aggregation-Induced Excimer Emission-Controlled Ratiometric Fluorescence Assay for Determining Critical Micelle Concentration of Surfactants. [Link]
-
ResearchGate. Determination of critical aggregation concentration and aggregation number of acid-soluble collagen from walleye pollock (Theragra chalcogramma) skin using the fluorescence probe pyrene. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. This compound | 5522-66-7 [chemicalbook.com]
- 4. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. horiba.com [horiba.com]
- 7. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 8. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protoporphyrin IX Dimethyl Ester (PpIX-DME) Fluorescence for Microscopy
Welcome to the technical support center for Protoporphyrin IX dimethyl ester (PpIX-DME). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting solutions for optimizing the fluorescence signal of PpIX-DME in microscopy applications. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own experimental context.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when working with PpIX-DME.
1. What are the optimal excitation and emission wavelengths for PpIX-DME?
This compound exhibits a strong absorption peak, known as the Soret band, in the violet-blue region of the spectrum, and several smaller absorption peaks at longer wavelengths (Q-bands). For fluorescence microscopy, excitation is typically performed at or near the Soret peak to maximize signal. The emission spectrum shows two main peaks.
| Solvent | Excitation Max (Soret Band) | Emission Maxima |
| Chloroform | ~408 nm | ~632 nm, ~700 nm |
| Methanol | Not specified, but similar to chloroform | Not specified, but similar to chloroform |
| In cells/aqueous media | ~405 nm | ~635 nm, ~705 nm[1] |
Note: These values can shift slightly depending on the local microenvironment, including solvent polarity and binding to cellular structures.[2]
2. Why does my PpIX-DME signal look weak or non-existent?
Several factors can contribute to a weak fluorescence signal:
-
Aggregation-Induced Quenching: PpIX-DME, like its parent compound Protoporphyrin IX, has a tendency to aggregate in aqueous solutions.[2][3] This aggregation leads to self-quenching of the fluorescence signal.[4][5]
-
Photobleaching: Porphyrins are susceptible to photodegradation upon prolonged or high-intensity light exposure.[6][7] This irreversible process destroys the fluorophore, leading to signal loss.[8]
-
Low Quantum Yield: PpIX-DME has a relatively low fluorescence quantum yield (e.g., 0.06 in chloroform, 0.1 in methanol), meaning only a small fraction of absorbed photons are re-emitted as fluorescence.[9][10]
-
Incorrect Filter Sets: Ensure your microscope's excitation and emission filters are well-matched to the spectral properties of PpIX-DME to maximize signal collection and minimize background.
-
Suboptimal Concentration: Both too low and too high concentrations can be problematic. Too low will result in a weak signal, while too high can promote aggregation.[11]
3. What is the best solvent for dissolving and storing PpIX-DME?
PpIX-DME is soluble in a variety of organic solvents. For stock solutions, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), chloroform, or methanol are commonly used.[12] When preparing working solutions for cell-based assays, it is crucial to dilute the stock solution in a buffer or medium that is compatible with your sample and minimizes aggregation. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid cytotoxicity.
4. How does PpIX-DME differ from Protoporphyrin IX (PpIX) in cellular studies?
The dimethyl esterification of PpIX to form PpIX-DME increases its lipophilicity. This can lead to higher intracellular uptake compared to PpIX.[13][14] The subcellular localization may also differ, with PpIX-DME potentially showing different patterns of accumulation in membranes and organelles compared to the more polar PpIX.[13][15] This can influence its phototoxicity and fluorescence patterns within the cell.[14]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: High Background Signal Obscuring PpIX-DME Fluorescence
A high background can significantly reduce the signal-to-noise ratio (SNR), making it difficult to resolve your target signal.[16][17][18]
Causality:
-
Autofluorescence: Biological samples, particularly cells and tissues, contain endogenous fluorophores (e.g., NADH, flavins) that can emit in the same spectral region as PpIX-DME.
-
Media Components: Phenol red and other components in cell culture media can be fluorescent.
-
Non-specific Staining: PpIX-DME may bind non-specifically to cellular components or the coverslip.
-
Light Source Bleed-through: Inadequate filtering can allow excitation light to reach the detector.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high background fluorescence.
Step-by-Step Solutions:
-
Image a Control Sample: Acquire an image of an unstained sample (cells or tissue) using the same imaging parameters. This will reveal the level of autofluorescence.
-
Use Phenol Red-Free Medium: For live-cell imaging, switch to a phenol red-free culture medium during the imaging session.
-
Optimize Filter Selection: Employ high-quality bandpass filters to narrow the excitation and emission windows, which can help to exclude autofluorescence and excitation light bleed-through.
-
Implement Thorough Washing Steps: After incubation with PpIX-DME, wash your samples multiple times with an appropriate buffer (e.g., PBS) to remove any unbound probe.
-
Background Subtraction: Use image processing software to subtract the background signal. This can be a simple subtraction of a constant value or more advanced algorithms.
Issue 2: Rapid Signal Loss (Photobleaching)
The fluorescence intensity of PpIX-DME diminishes during imaging.
Causality:
Photobleaching is the light-induced chemical destruction of a fluorophore.[6] The triplet state of PpIX-DME can react with molecular oxygen to produce reactive oxygen species (ROS), which can then degrade the porphyrin macrocycle.[6][19]
Photobleaching Mitigation Strategy:
Caption: A multi-pronged approach to mitigating photobleaching.
Step-by-Step Solutions:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal. Neutral density filters are excellent for this.[18]
-
Minimize Exposure Time: Keep the camera exposure time as short as possible. If the signal is too weak, consider increasing the camera gain or using pixel binning, rather than increasing exposure time.[18]
-
Use Antifade Reagents: Mount your fixed samples in a commercially available antifade mounting medium. These reagents typically contain free-radical scavengers that reduce photobleaching.[20][21]
-
Limit Light Exposure: Only expose the sample to excitation light when actively acquiring an image. Use the shutter to block the light path at all other times.[22]
-
Image Averaging/Accumulation: Instead of a single long exposure, acquire multiple short exposures and average them. This can improve the signal-to-noise ratio without the same degree of photobleaching.[18]
Issue 3: Inconsistent or Non-Specific Cellular Staining
The fluorescence signal is not localized to the expected cellular compartments, or there is high variability between samples.
Causality:
-
Aggregation in Working Solution: If PpIX-DME aggregates in the working solution before it can enter the cells, it can lead to punctate, non-specific staining.
-
Cell Health: Unhealthy or dying cells can exhibit altered membrane permeability, leading to aberrant uptake and localization of the probe.
-
Solvent Effects: The final concentration of the organic solvent (like DMSO) in the working solution might be too high, affecting cell membranes.
Protocol for Optimizing Cellular Staining:
-
Prepare Fresh Working Solutions: Always prepare the PpIX-DME working solution immediately before use.
-
Test a Concentration Gradient: Titrate the concentration of PpIX-DME to find the optimal balance between signal intensity and non-specific binding. A typical starting range is 1-10 µM.
-
Control Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below a cytotoxic level (generally <0.5%).
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the optimal incubation time for maximal signal in the desired compartment. Shorter times may favor plasma membrane staining, while longer times allow for internalization.
-
Assess Cell Viability: Always perform a cell viability assay (e.g., Trypan Blue or a fluorescence-based live/dead stain) in parallel to ensure that the staining protocol is not inducing cytotoxicity, which could alter probe localization.
By systematically addressing these common issues, you can significantly improve the quality and reliability of your microscopy data when using this compound.
References
-
This compound - OMLC. (n.d.). Retrieved from omlc.org. [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. [Link]
-
Yee, K. K. L., Soo, K. C., Bay, B. H., & Olivo, M. (2002). A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Photochemistry and Photobiology, 76(6), 678–682. [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. [Link]
-
Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. (2025). SVI. [Link]
-
Signal-to-Noise Considerations. (n.d.). Evident Scientific. [Link]
-
Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. (2024). MDPI. [Link]
-
Optimizing Signal to Noise Ratio. (2023). YouTube. [Link]
-
Photobleaching and Photodynamic Effect of Protoporphyrin IX. (n.d.). Karger. [Link]
-
This compound - PhotochemCAD. (n.d.). Retrieved from photochemcad.com. [Link]
-
The photodynamic effects of protoporphyrin IX, this compound or metallated protoporphyrin IX on Leishmania ta. (n.d.). Research Trends. [Link]
-
Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. (2021). PMC - NIH. [Link]
-
A Comparison of Protoporphyrin IX and this compound as a Photosensitizer in Poorly Differentiated Human Nasopharyngeal Carcinoma Cells. (2002). BioOne Complete. [Link]
-
Aggregation Behavior of Protoporphyrin IX in Aqueous Solutions: Clear Evidence of Vesicle Formation. (2025). ResearchGate. [Link]
-
Term diagram with band maxima of protoporphyrin IX. (a) From absorbance... (n.d.). ResearchGate. [Link]
-
Nanoscopic micelle delivery improves the photophysical properties and efficacy of photodynamic therapy of protoporphyrin IX. (2011). UT Southwestern Research Labs. [Link]
-
Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy. (2010). PubMed. [Link]
-
Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy. (n.d.). PMC - PubMed Central. [Link]
-
Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines. (2006). PubMed. [Link]
-
Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid. (1997). PubMed. [Link]
-
Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity. (n.d.). NIH. [Link]
-
Protoporphyrin-IX nanostructures modulate their protein aggregation ability via differential oxidation and protein binding. (2021). bioRxiv. [Link]
-
The excited states of photoporphyrin IX. (n.d.). Research Explorer The University of Manchester. [Link]
-
Mechanisms for the Photooxidation of Protoporphyrin IX in. (n.d.). datapdf.com. [Link]
-
Changes of the 1 H chemical shifts of this compound. (n.d.). ResearchGate. [Link]
-
Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms. (n.d.). MDPI. [Link]
-
An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. (n.d.). PubMed. [Link]
-
(PDF) A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy. (2018). ResearchGate. [Link]
-
Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics. (n.d.). PMC - NIH. [Link]
-
Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. (n.d.). Molecular Expressions. [Link]
Sources
- 1. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [omlc.org]
- 10. PhotochemCAD | this compound [photochemcad.com]
- 11. mdpi.com [mdpi.com]
- 12. 原卟啉 IX 二甲酯 ~90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioone.org [bioone.org]
- 15. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biotium.com [biotium.com]
- 21. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 22. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
Improving Protoporphyrin IX dimethyl ester stability in solution
Technical Support Center: Protoporphyrex Solutions
Introduction: The Challenge of PpIX DME Instability
Protoporphyrin IX dimethyl ester (PpIX DME) is a vital precursor in the synthesis of advanced photosensitizers and a crucial tool in photodynamic therapy (PDT) research.[1] Its hydrophobic nature, conferred by the esterification of the carboxyl groups, dictates its solubility in organic solvents.[2] However, researchers frequently encounter challenges with the stability of PpIX DME in solution, leading to non-reproducible experimental results. The core of this instability lies in two primary chemical behaviors: photo-oxidation and aggregation .[3][4]
This guide provides a comprehensive, experience-driven framework for troubleshooting and mitigating these stability issues. It is designed for researchers, scientists, and drug development professionals who require reliable and consistent PpIX DME solutions for their experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered in the lab.
Q1: I dissolved my solid PpIX DME in DMSO, and the solution quickly changed from a deep purple/red to a greenish or yellowish-brown. What happened?
A: This is a classic sign of photo-oxidation , the light-induced degradation of the porphyrin macrocycle. The porphyrin ring is a potent photosensitizer that, upon absorbing light, can generate highly reactive singlet oxygen (¹O₂) from ambient dissolved oxygen.[5][6] This singlet oxygen then attacks the PpIX DME molecule itself in a self-sensitized degradation process. The color change reflects the formation of degradation products like hydroxyaldehydes and formyl products, which alter the compound's absorption spectrum.[3]
-
Immediate Action: Protect your solution from light immediately. Wrap the vial in aluminum foil or use an amber glass vial.[7] Store it at ≤ -20°C when not in use.[8]
-
Root Cause Analysis: The primary failure was exposure to ambient lab lighting (especially fluorescent and LED white light), which is highly effective at inducing photodegradation.[7] Standard laboratory protocols, such as working in amber tubes under yellow light, may still result in over 40% degradation after just two hours.[7]
Q2: My PpIX DME solution appears cloudy, or I see a precipitate forming over time, even when stored in the dark. What's the cause?
A: This is indicative of aggregation . PpIX DME, like many porphyrins, has a strong tendency to self-associate in solution through π-π stacking interactions between the flat porphyrin rings.[4][9] This is particularly problematic in solvents where its solubility is limited or at higher concentrations.
-
Troubleshooting Steps:
-
Check Concentration: Aggregation is highly concentration-dependent.[4] Try preparing a more dilute stock solution.
-
Solvent Choice: While soluble in DMSO, aggregation can still occur. Consider alternative solvents like Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF), where it may remain monomeric at higher concentrations.[2] However, be aware of solvent purity; aged THF can contain peroxides that will degrade the porphyrin.
-
Spectroscopic Verification: Use UV-Vis spectroscopy to check for aggregation. A broadening of the main Soret band (around 400 nm) and a deviation from the Beer-Lambert law (a non-linear relationship between absorbance and concentration) are strong indicators of aggregation.[4]
-
Q3: I'm performing a multi-day experiment. How can I ensure my PpIX DME working solution remains stable throughout?
A: Maintaining stability over extended periods requires a multi-faceted approach targeting both photo-oxidation and aggregation.
-
Solvent Degassing: Oxygen is a critical component of photo-oxidation.[3] Before preparing your solution, degas your chosen solvent by bubbling argon or nitrogen gas through it for 15-30 minutes. This minimizes the dissolved oxygen available to form singlet oxygen.
-
Use High-Purity Solvents: Use fresh, anhydrous, or HPLC-grade solvents. Impurities can initiate or catalyze degradation.
-
Strict Light Exclusion: Work under subdued, indirect, or red light conditions. Always store stock and working solutions in amber vials wrapped in foil and placed in a light-tight box at -20°C or -80°C.[8]
-
Consider Additives: For certain applications, the addition of a mild antioxidant or singlet oxygen quencher, such as sodium azide or β-carotene, can be considered, but their compatibility with your downstream experiment must be verified.
Core Mechanisms of Degradation: A Deeper Look
Understanding the "why" is critical for effective prevention.
Photo-oxidation Pathway
The degradation of PpIX DME is primarily a Type II photosensitized reaction. The process involves the porphyrin absorbing a photon, leading to the formation of a triplet state, which then transfers its energy to molecular oxygen to create singlet oxygen, a reactive species that attacks the porphyrin macrocycle.[5][6] This attack can lead to the formation of various photoproducts, including mono- and diformyl derivatives, which disrupt the conjugated π-system and eliminate the characteristic color and fluorescence of the porphyrin.[6][10]
Caption: Simplified Jablonski diagram showing the photo-oxidation of PpIX DME.
Aggregation Dynamics
Aggregation is a physical process driven by the thermodynamics of the porphyrin-solvent system. The large, flat, hydrophobic surface of the PpIX DME molecule is energetically unfavorable to expose to more polar solvents. To minimize this contact, molecules stack on top of each other, forming dimers, and then higher-order aggregates.[4][11] This process is influenced by:
-
Concentration: Higher concentrations increase the probability of intermolecular collisions.[4]
-
Solvent Polarity: Aggregation is more pronounced in more polar solvents.[4]
-
Temperature: Lower temperatures can sometimes decrease solubility and promote aggregation, creating a trade-off with chemical stability.[4]
Protocols for Stability Enhancement & Analysis
Protocol: Preparation of a Stabilized PpIX DME Stock Solution
This protocol incorporates best practices to maximize the shelf-life of your stock solution.
Materials & Equipment:
-
This compound (solid)
-
High-purity, anhydrous DMSO (or other suitable solvent)
-
Argon or Nitrogen gas with a long needle/tubing
-
New, clean amber glass vial with a PTFE-lined cap
-
Aluminum foil
-
Analytical balance, sonicator
Step-by-Step Procedure:
-
Pre-Weigh: Weigh the desired amount of solid PpIX DME directly into the amber vial in a darkened room or glovebox.
-
Solvent Degassing: Take the required volume of DMSO in a separate container. Bubble argon or nitrogen gas through the solvent for at least 15 minutes to remove dissolved oxygen.
-
Dissolution: Under subdued light, add the degassed solvent to the vial containing the PpIX DME solid to achieve the desired concentration.
-
Aid Solubilization: Cap the vial tightly and sonicate for 5-10 minutes or until all solid is dissolved. Avoid heating the solution.[4]
-
Inert Overlay: Briefly flush the headspace of the vial with argon or nitrogen gas before sealing it tightly.
-
Protect from Light: Wrap the sealed vial securely in aluminum foil.
-
Storage: Label clearly and store in a freezer at -20°C or -80°C.[8]
Protocol: UV-Vis Spectroscopic Validation of Solution Integrity
This protocol allows you to quickly check for degradation or aggregation.
Workflow:
Caption: Workflow for validating the quality of a PpIX DME solution.
Procedure:
-
Prepare a dilution of your stock solution in the same solvent to a concentration that gives a Soret band absorbance between 0.8 and 1.2 AU.
-
Acquire a UV-Vis spectrum from approximately 350 nm to 700 nm.
-
Analyze the Spectrum:
-
Healthy Solution: A sharp, intense Soret band should be observed around 400-408 nm (peak may shift slightly based on solvent). Four smaller "Q-bands" should be visible in the 500-650 nm region.
-
Degradation: The primary indicator of photo-oxidation is the appearance of a new absorption band around 670 nm, corresponding to hydroxyaldehyde photoproducts.[3] You will also see a corresponding decrease in the Soret band intensity.
-
Aggregation: The Soret band will appear broadened, and its peak may be blue-shifted or red-shifted depending on the nature of the aggregate.
-
Data Summary Table:
| Issue Detected | Key Spectroscopic Indicator | Probable Cause | Recommended Action |
| Photo-oxidation | New absorption band at ~670 nm; decreased Soret peak | Light and/or Oxygen exposure | Discard and prepare a fresh solution following Protocol 4.1 strictly. |
| Aggregation | Broadened Soret band; non-linear absorbance vs. concentration | Concentration too high; poor solvent choice | Dilute the solution; if the problem persists, remake in a different solvent (e.g., Chloroform, DCM). |
References
-
Wessels, J. M., Sroka, R., Heil, P., & Seidlitz, H. K. (1993). Photodegradation of protoporphyrin-dimethylester in solution and in organized environments. International Journal of Radiation Biology. [Link]
-
Altasciences. (n.d.). The Application of Light-Absorbing Photostabilizers for the Determination of Protoporphyrin IX in Human Plasma by LC-MS/MS. Poster Presentation. [Link]
-
The Good Scents Company. (n.d.). This compound. Product Information. [Link]
-
ResearchGate. (n.d.). Changes of the 1 H chemical shifts of this compound. Scientific Figure. [Link]
-
Singh, S. P., et al. (2021). Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity. Journal of Biological Chemistry. [Link]
-
Bonnett, R., et al. (1999). The effect of the irradiation wavelength on the processes sensitized by this compound. Journal of Photochemistry and Photobiology B: Biology. [Link]
-
Zimmermann, J., et al. (2021). Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. Molecules. [Link]
-
Cox, G. S., & Whitten, D. G. (1982). Mechanisms for the Photooxidation of Protoporphyrin IX in Solution. Journal of the American Chemical Society. [Link]
-
Frontier Specialty Chemicals. (n.d.). This compound. Product Page. [Link]
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 3. Photodegradation of protoporphyrin-dimethylester in solution and in organized environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The effect of the irradiation wavelength on the processes sensitized by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. altasciences.com [altasciences.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. datapdf.com [datapdf.com]
- 11. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protoporphyrin IX Dimethyl Ester (PpIX-dMe) Delivery
Introduction: This guide is designed for researchers, scientists, and drug development professionals working with Protoporphyrin IX dimethyl ester (PpIX-dMe). As a potent photosensitizer, PpIX-dMe holds significant promise in photodynamic therapy (PDT) and other biomedical applications.[1][2] However, its physicochemical properties present unique challenges in formulation and delivery to target cells. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the integrity and reproducibility of your results.
Section 1: Formulation & Handling - The Solubility Challenge
The most common and critical challenge in working with PpIX-dMe is its poor solubility and strong tendency to aggregate in aqueous solutions, such as cell culture media.[3][4] Aggregation can drastically alter the photophysical properties of PpIX-dMe, leading to quenched fluorescence and reduced generation of reactive oxygen species (ROS), thereby compromising experimental outcomes.[5]
FAQ 1: My PpIX-dMe precipitated when I added it to my cell culture medium. What went wrong and how can I fix it?
Answer: This is a classic solubility issue. PpIX-dMe is highly hydrophobic and will immediately aggregate and precipitate in aqueous environments.[3] Direct addition of a concentrated stock to your medium creates a localized supersaturation, causing the compound to crash out of solution.
Troubleshooting Protocol:
-
Use an Appropriate Organic Solvent for Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice.[6] Other options include tetrahydrofuran (THF) and acetone.
-
Pre-dilution is Key: Never add the concentrated stock directly to your full volume of medium. First, perform a serial dilution or a significant pre-dilution in a small volume of serum-containing medium or a solution with a stabilizing agent.
-
Vortex During Dilution: When adding the PpIX-dMe stock to the aqueous medium, do so dropwise while vortexing or stirring the medium vigorously. This rapid dispersion helps prevent localized precipitation.[7]
-
Incorporate a Stabilizing Agent: For persistent issues, using a non-ionic surfactant or a polymer can significantly enhance stability. Poloxamer 407 (Pluronic® F-127) has been shown to form micelles that encapsulate and solubilize protoporphyrins in aqueous solutions.[8][9]
Step-by-Step Protocol for Preparing PpIX-dMe Working Solution:
-
Prepare a 10 mM stock solution of PpIX-dMe in 100% DMSO.
-
Warm your complete cell culture medium (containing serum) to 37°C. Fetal Bovine Serum (FBS) contains albumin, which can help bind and stabilize the PpIX-dMe.
-
To achieve a final concentration of 10 µM in 10 mL of medium, take 10 µL of your 10 mM stock.
-
Add the 10 µL of stock solution to 1 mL of the warmed medium while vortexing.
-
Add this 1 mL pre-dilution to the remaining 9 mL of medium and mix thoroughly by inversion.
-
Use the final working solution immediately. Do not store diluted aqueous solutions of PpIX-dMe for extended periods.[10]
FAQ 2: How can I confirm if my PpIX-dMe is aggregated in my final working solution?
Answer: Aggregation of porphyrins can be detected by monitoring changes in their UV-Visible absorption spectrum, specifically the Soret band.
-
Monomeric PpIX-dMe: In a non-aggregating solvent like chloroform or DMSO, PpIX-dMe exhibits a sharp and intense Soret band around 407-409 nm.[11][12]
-
Aggregated PpIX-dMe: In aqueous solutions where aggregation occurs, this peak will typically broaden, decrease in intensity (hypochromism), and may shift to a shorter wavelength (blue-shift), often with shoulders appearing.[13]
Experimental Protocol: UV-Vis Spectroscopy for Aggregation Analysis
-
Prepare your PpIX-dMe solution in both a non-aggregating solvent (e.g., DMSO) and your final aqueous buffer/medium at the same concentration.
-
Use the respective solvent/buffer as a blank.
-
Measure the absorbance spectrum from 350 nm to 500 nm.
-
Compare the Soret bands. A significant broadening or blue-shift in the aqueous sample indicates aggregation.
| PpIX-dMe State | Soret Peak (λmax) | Peak Characteristics |
| Monomeric | ~407-409 nm | Sharp, high molar extinction |
| Aggregated | Blue-shifted (~350-400 nm) | Broad, decreased intensity, possible shoulders |
| Data synthesized from sources discussing porphyrin aggregation spectral shifts.[12][13][14] |
Section 2: Cellular Delivery & Uptake
Efficient delivery of PpIX-dMe into the target cell is paramount for its function. Due to its increased lipophilicity from the ester groups, PpIX-dMe generally enters cells via passive diffusion across the plasma membrane, which can be more efficient than the carrier-mediated transport required for its precursor, 5-aminolevulinic acid (5-ALA).[15]
FAQ 3: I am observing low or inconsistent fluorescence in my cells after treatment. What are the potential causes?
Answer: Low or variable intracellular fluorescence is a multi-faceted problem. The primary suspects are poor delivery, aggregation-induced fluorescence quenching, or issues with your imaging setup.
Below is a troubleshooting workflow to diagnose the issue systematically.
Caption: Troubleshooting workflow for low cellular fluorescence.
FAQ 4: How do I choose a delivery system for PpIX-dMe, and what are the options?
Answer: When simple solvent-based delivery is insufficient, dedicated delivery systems can dramatically improve solubility, stability, and cellular uptake.[7][16] The choice depends on your specific application, cell type, and experimental goals.
| Delivery System | Mechanism | Advantages | Considerations |
| Liposomes | Encapsulation of PpIX-dMe within the lipid bilayer.[16][17] | Biocompatible, can carry both hydrophilic and hydrophobic drugs, can be functionalized for targeting.[18][19] | Can have stability issues during storage, potential for premature drug leakage.[18] |
| Polymeric Micelles | Self-assembly of amphiphilic copolymers (e.g., Poloxamer 407) to encapsulate PpIX-dMe in the hydrophobic core.[8][9] | Improves aqueous solubility, small size allows for good tissue penetration. | May disassemble upon extreme dilution in the bloodstream (in vivo). |
| Nanoparticles | Entrapment of PpIX-dMe within a solid polymeric or lipid matrix. | High loading capacity, controlled release profiles, protection from degradation.[18] | Potential for toxicity depending on the material, can be complex to synthesize. |
Using a delivery system like liposomes can enhance biocompatibility and provide a controlled release mechanism.[16][20]
Section 3: Quantification & Photodynamic Efficacy
Accurate quantification of intracellular PpIX-dMe is crucial for dose-response studies. Furthermore, understanding its behavior upon light activation is key to its application in PDT.
FAQ 5: What is a reliable method to quantify the amount of PpIX-dMe taken up by my cells?
Answer: The most common method is cell lysis followed by fluorescence spectroscopy, which leverages the intrinsic fluorescence of PpIX-dMe. High-Performance Liquid Chromatography (HPLC) offers greater specificity and is also widely used.[14]
Experimental Protocol: Intracellular Quantification via Fluorescence
-
Cell Treatment: Plate cells and treat with your PpIX-dMe formulation for the desired time. Include an untreated control group for background subtraction.
-
Wash: Gently wash the cells 2-3 times with ice-old Phosphate-Buffered Saline (PBS) to remove any extracellular PpIX-dMe.
-
Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a solvent like 90% methanol.[21]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes to pellet cell debris.[21]
-
Fluorescence Measurement: Transfer the supernatant to a 96-well plate or a cuvette. Measure the fluorescence using an excitation wavelength of ~405-410 nm and an emission peak around 630-635 nm.[14][21]
-
Quantification: Create a standard curve using known concentrations of PpIX-dMe in the same lysis buffer. Normalize the quantified amount to the total protein concentration (via BCA or Bradford assay) or cell number from a parallel plate.
FAQ 6: My fluorescence signal disappears quickly during imaging, and my PDT effect is lower than expected. What is happening?
Answer: You are likely observing photobleaching . Photobleaching is the light-induced degradation of a fluorophore (in this case, PpIX-dMe), causing it to lose its ability to fluoresce.[22][23] This process is fundamental to PDT, as the energy transfer that destroys PpIX-dMe is also what generates cytotoxic singlet oxygen. However, excessive or rapid photobleaching can terminate the therapeutic effect prematurely.
Troubleshooting & Optimization:
-
Confirm Photobleaching: Monitor the fluorescence intensity of a single field of view over time with continuous illumination. A rapid decay curve confirms photobleaching.[22]
-
Optimize Light Dose: The PDT effect is a function of both photosensitizer concentration and the total light dose (fluence). If the effect is low, the light dose may be insufficient to generate a lethal dose of ROS before the PpIX-dMe is depleted. Conversely, if photobleaching is too rapid with minimal cell death, the fluence rate (power) might be too high.
-
Fractionated Light Delivery: Instead of a single continuous light exposure, consider delivering the total light dose in fractions (e.g., multiple short exposures separated by dark intervals). This can allow for oxygen re-perfusion and may improve overall PDT efficacy.
Caption: The basic mechanism of Protoporphyrin IX-mediated PDT.
References
-
Krieg, R. C., et al. (2006). Different uptake mechanisms may influence tumor selectivity of 5-aminolevulinic acid (ALA) and ALA-ester induced protoporphyrin IX (PPIX). AACR Journals. Available at: [Link]
-
Yew, Y. H., et al. (2002). A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Photochemistry and Photobiology. Available at: [Link]
-
Moan, J., & Berg, K. (1991). Photobleaching and Photodynamic Effect of Protoporphyrin IX. Photochemistry and Photobiology. Available at: [Link]
-
de Oliveira, R. S., et al. (2024). Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems. Pharmaceutics. Available at: [Link]
-
Scolaro, L. M., et al. (2002). Aggregation Behavior of Protoporphyrin IX in Aqueous Solutions: Clear Evidence of Vesicle Formation. ResearchGate. Available at: [Link]
-
Chen, Y., et al. (2022). A new technique of quantifying protoporphyrin IX in microbial cells in seawater. Frontiers in Microbiology. Available at: [Link]
-
Basoglu, H., et al. (2016). Protoporphyrin IX-loaded magnetoliposomes as a potential drug delivery system for photodynamic therapy: Fabrication, characterization and in vitro study. Photodiagnosis and Photodynamic Therapy. Available at: [Link]
-
ResearchGate. (n.d.). Changes of the 1 H chemical shifts of this compound. Available at: [Link]
-
Wang, B., et al. (2015). Protoporphyrin IX: the Good, the Bad, and the Ugly. Pharmacological Reviews. Available at: [Link]
-
Sahu, K., et al. (2020). Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity. Journal of Biological Chemistry. Available at: [Link]
-
de Oliveira, R. S., et al. (2024). Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Protoporphyrin IX-loaded Magnetoliposomes as a Potential Drug Delivery System for Photodynamic Therapy: Fabrication, Characterization and In Vitro Study. Available at: [Link]
-
Moseley, H., et al. (2011). Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy. Photodiagnosis and Photodynamic Therapy. Available at: [Link]
-
Sahu, K., et al. (2021). Protoporphyrin-IX nanostructures modulate their protein aggregation ability via differential oxidation and protein binding. bioRxiv. Available at: [Link]
-
Lange, N., et al. (2009). Pharmacology of protoporphyrin IX in nude mice after application of ALA and ALA esters. ResearchGate. Available at: [Link]
-
Croteau, J., et al. (2023). Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. MDPI. Available at: [Link]
-
Perner, M., et al. (2018). A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy. PLOS ONE. Available at: [Link]
-
Moan, J., et al. (1997). Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid. International Journal of Cancer. Available at: [Link]
-
Gravier, J., et al. (2022). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. Biomedicines. Available at: [Link]
-
Gravier, J., et al. (2022). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. MDPI. Available at: [Link]
-
Morita, S., et al. (2016). Localization-dependent cell-killing effects of protoporphyrin (PPIX)-lipid micelles and liposomes in photodynamic therapy. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Wang, B., et al. (2023). Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics. Pharmacology & Therapeutics. Available at: [Link]
-
Oregon Medical Laser Center. (n.d.). This compound. Available at: [Link]
-
Nishikawa, H., et al. (2022). The Circadian Rhythm of Intracellular Protoporphyrin IX Accumulation Through Heme Synthesis Pathway in Bladder Urothelial Cancer Cells Exposed to 5-Aminolevulinic Acid. Cancers. Available at: [Link]
-
Rodriguez, L., et al. (2006). 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line. ResearchGate. Available at: [Link]
-
Piomelli, S., et al. (1989). Investigation of protoporphyrin IX standard materials used in acid-extraction methods, and a proposed correction for the millimolar absorptivity of protoporphyrin IX. Clinical Chemistry. Available at: [Link]
-
Biores Scientia. (2024). Liposomes and Beyond: Pioneering Vesicular Systems for Drug Delivery. Available at: [Link]
-
Gibbs, S. L., et al. (2006). Protoporphyrin IX level correlates with number of mitochondria, but increase in production correlates with tumor cell size. Photochemistry and Photobiology. Available at: [Link]
-
Ahmad, A., et al. (2021). Insight Into Nanoliposomes as Smart Nanocarriers for Greening the Twenty-First Century Biomedical Settings. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
Sources
- 1. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. nva.sikt.no [nva.sikt.no]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound [omlc.org]
- 12. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Protoporphyrin IX-loaded magnetoliposomes as a potential drug delivery system for photodynamic therapy: Fabrication, characterization and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Localization-dependent cell-killing effects of protoporphyrin (PPIX)-lipid micelles and liposomes in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liposomes and Beyond: Pioneering Vesicular Systems for Drug Delivery | Biores Scientia [bioresscientia.com]
- 19. Frontiers | Insight Into Nanoliposomes as Smart Nanocarriers for Greening the Twenty-First Century Biomedical Settings [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. The Circadian Rhythm of Intracellular Protoporphyrin IX Accumulation Through Heme Synthesis Pathway in Bladder Urothelial Cancer Cells Exposed to 5-Aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Protoporphyrin IX dimethyl ester degradation pathways and byproducts
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Protoporphyrin IX dimethyl ester (PPIX-dMe). This guide provides in-depth answers to frequently asked questions and robust troubleshooting workflows to address common challenges encountered during experimentation. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and success of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and degradation of this compound.
Question 1: What is this compound (PPIX-dMe) and how does it differ from Protoporphyrin IX (PPIX)?
Protoporphyrin IX (PPIX) is a critical biological intermediate in the heme biosynthesis pathway.[1] It is the direct precursor to heme, formed by the enzyme protoporphyrinogen oxidase and subsequently converted to heme by the insertion of ferrous iron, a reaction catalyzed by ferrochelatase.[1][2][3]
This compound (PPIX-dMe) is a synthetic derivative of PPIX where the two carboxylic acid groups of the propionate side chains are esterified to methyl groups.[4] This structural modification is significant for experimental applications because it increases the molecule's hydrophobicity, making it much more soluble in common organic solvents like dimethyl sulfoxide (DMSO), chloroform, and acetone compared to its parent compound, PPIX.[4] This enhanced solubility simplifies the preparation of stock solutions for in vitro assays and other experimental systems.[4]
Question 2: What are the primary degradation pathways for PPIX-dMe?
The degradation of PPIX-dMe is primarily driven by photooxidation. Porphyrins are potent photosensitizers, meaning they absorb light and transfer that energy to molecular oxygen, generating reactive oxygen species (ROS).[5][6] This process can lead to the sensitizer molecule "self-sensitizing" its own degradation.[7] The main degradation pathways are:
-
Photooxidation: In the presence of light and oxygen, the porphyrin macrocycle is attacked by ROS. This can lead to the formation of various oxidized byproducts, including hydroxyaldehydes and formyl products, or complete ring opening and loss of color (photobleaching).[5][8] The rate of photodegradation is dependent on the initial concentration of the porphyrin and the light exposure dose.[9]
-
Enzymatic Degradation: While PPIX is a substrate for ferrochelatase, some studies suggest that other proteins, like the translocator protein (TSPO), may be involved in binding and degrading PPIX, potentially as a protective mechanism against oxidative stress caused by porphyrin accumulation.[10] Heme, the product of PPIX metallation, is degraded by the enzyme heme oxygenase into biliverdin, iron, and carbon monoxide.[11]
Question 3: What are the known degradation byproducts of PPIX-dMe?
Upon irradiation, especially in organic solvents, the primary photodegradation byproducts are hydroxyaldehyde isomers .[5] These products are characterized by the development of a new absorption band centered around 670 nm and a fluorescence emission peak at approximately 676 nm, which can be used to distinguish them from the intact parent molecule.[5] In more complex environments like liposomes or cells, photooxidation can lead to a more aggressive attack on the macrocycle, resulting in a variety of uncharacterized products and photobleaching.[5][8] In some cases, a small yield of photoprotoporphyrin can also be formed.[9]
Question 4: What are the best practices for handling and storing PPIX-dMe to ensure its stability?
Given its high sensitivity to light, proper handling and storage are critical to prevent degradation and ensure experimental reproducibility.[12]
| Parameter | Recommendation | Rationale |
| Light Protection | Always handle PPIX-dMe powder and solutions in dimmed light. Use amber glass vials or wrap clear vials and labware in aluminum foil.[13][14] | Porphyrins are highly photolabile. Exposure to ambient light, especially fluorescent white light, can cause significant degradation in a matter of hours.[12][14][15] |
| Storage (Solid) | Store the solid powder at room temperature in a dark, dry place.[16] | The solid form is generally stable when protected from light. |
| Storage (Solution) | Prepare fresh solutions for each experiment. If short-term storage is necessary, store stock solutions at -20°C, protected from light.[13] Avoid repeated freeze-thaw cycles. | Porphyrins in solution are more susceptible to degradation. Freezing minimizes chemical degradation pathways. |
| Solvent Choice | Use high-purity, anhydrous organic solvents such as DMSO, THF, or chloroform. | PPIX-dMe is organo-soluble.[16] Using anhydrous solvents prevents potential hydrolysis of the ester groups. |
| Atmosphere | For long-term storage of sensitive experiments, consider purging solutions with an inert gas (e.g., argon) to remove oxygen. | This minimizes the risk of oxidation, particularly photodegradation which is oxygen-dependent.[5] |
Question 5: How do I choose the right solvent for reconstituting PPIX-dMe?
PPIX-dMe is soluble in a range of organic solvents.[16] The choice depends on the downstream application.
-
For Stock Solutions: Dimethyl sulfoxide (DMSO) is a common choice due to its high dissolving power and miscibility with aqueous buffers.
-
For Spectroscopy: Chloroform or tetrahydrofuran (THF) are excellent choices for obtaining clear absorption and fluorescence spectra with minimal solvent interference.
-
For Cell-Based Assays: A concentrated stock in DMSO is typically prepared and then diluted to the final working concentration in cell culture media. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific problems encountered during experiments involving PPIX-dMe.
Problem 1: Inconsistent or Low Signal in Spectroscopic Measurements (Absorbance/Fluorescence)
You observe that replicate samples give different readings, or the signal intensity is much lower than expected based on the concentration.
Sources
- 1. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria [frontiersin.org]
- 3. Ferrochelatase - Wikipedia [en.wikipedia.org]
- 4. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 5. Photodegradation of protoporphyrin-dimethylester in solution and in organized environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
- 8. mdpi.com [mdpi.com]
- 9. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Insights into the Binding and Degradation Mechanisms of Protoporphyrin IX by the Translocator Protein TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heme Biosynthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. altasciences.com [altasciences.com]
- 15. spmi.pt [spmi.pt]
- 16. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
How to prevent Protoporphyrin IX dimethyl ester precipitation during experiments
A Guide to Preventing Precipitation in Experimental Settings
Welcome to the technical support center for Protoporphyrin IX dimethyl ester (Porphyrin IX DME). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to a common challenge: the precipitation of Porphyrin IX DME during experiments. This resource moves beyond simple instructions to explain the underlying scientific principles, ensuring you can not only solve current issues but also proactively design more robust experiments in the future.
Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of Porphyrin IX DME that contribute to solubility challenges.
Q1: Why is my this compound precipitating, especially when I add it to aqueous buffers?
A1: The precipitation of Porphyrin IX DME is primarily due to a phenomenon known as π-π stacking and its inherent hydrophobicity.[1][2][3][4][5] Porphyrins are large, planar, aromatic macrocycles. In polar solvents like water, where they are poorly solvated, these flat molecules tend to stack on top of one another to minimize their interaction with the unfavorable aqueous environment. This self-association, or aggregation, leads to the formation of insoluble particles that precipitate out of solution.[6][7][8] The dimethyl ester form is more organo-soluble than its carboxylic acid parent (Protoporphyrin IX), making it particularly prone to "crashing out" when an organic stock solution is diluted into an aqueous medium.[9]
Q2: What are the best practices for storing this compound to ensure its stability and solubility?
A2: Proper storage is crucial for maintaining the integrity of Porphyrin IX DME. It should be stored as a solid in a cool, dark, and dry place, ideally at 2-8°C under an inert atmosphere.[10][11] Porphyrins are known to be light-sensitive, and exposure can lead to photodegradation, potentially forming less soluble byproducts.[10] For solutions, it is best to prepare fresh for each experiment. If storage is necessary, store stock solutions at -20°C in small, tightly sealed aliquots protected from light.[12] Avoid repeated freeze-thaw cycles, which can promote aggregation and degradation.
Q3: Does the purity of this compound affect its solubility?
A3: Yes, purity can significantly impact solubility. Impurities may act as nucleation sites, initiating the aggregation process even at concentrations where the pure compound would remain in solution. Always use a high-purity grade (e.g., ≥95% HPLC) for your experiments to ensure reproducibility and minimize solubility issues. Verifying the purity of your batch via HPLC or spectroscopy before use is a recommended quality control step.
Troubleshooting Guide: Step-by-Step Solutions
This section provides actionable protocols and troubleshooting workflows for common experimental scenarios.
Issue 1: Precipitate forms while preparing the initial stock solution.
This is the first and most critical step. Getting this right prevents downstream issues.
Underlying Cause: Use of an inappropriate solvent. Porphyrin IX DME requires a solvent that can effectively solvate the large porphyrin ring and disrupt the π-π stacking interactions.
Solution Workflow:
Recommended Solvents for Stock Solutions
| Solvent | Type | Key Advantages & Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solvating power for porphyrins.[10][11] Hygroscopic; use anhydrous grade. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good alternative to DMSO. Ensure high purity. |
| Tetrahydrofuran (THF) | Polar Aprotic | Effective solvent, but can form peroxides. Use fresh, stabilized THF. |
| Chloroform / Dichloromethane | Non-polar | Good for characterization (e.g., spectroscopy), but less compatible with aqueous systems.[10] |
| Acetone | Polar Aprotic | Can be used, but its volatility may lead to concentration changes.[10] |
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Work in a fume hood and protect the compound from direct light. Use a vial made of amber glass or wrap a clear vial in aluminum foil.
-
Weighing: Accurately weigh 5.91 mg of this compound (MW: 590.71 g/mol ).
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly. If needed, briefly sonicate the vial in a water bath for 1-2 minutes to ensure complete dissolution. The solution should be a clear, dark purple.
-
Storage: Store at -20°C, protected from light and moisture.
Issue 2: Precipitation occurs immediately upon dilution into an aqueous buffer (e.g., PBS, cell culture media).
This is the most common failure point. The rapid change in solvent polarity from a favorable organic environment to an unfavorable aqueous one causes immediate aggregation.
Underlying Cause: Poor miscibility and lack of stabilizing agents in the aqueous phase. The porphyrin molecules aggregate faster than they can be dispersed and solvated.
Solution 1: Employing Surfactants
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These structures have a hydrophobic core that can encapsulate the Porphyrin IX DME, shielding it from the water and preventing aggregation.[13][14][15]
Recommended Surfactants:
-
Tween® 20 / Tween® 80 (Polysorbates): Non-ionic, biocompatible, and widely used in biological assays.
-
Pluronic® F-127: A non-ionic triblock copolymer that is excellent for solubilizing hydrophobic compounds.
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant, effective but can denature proteins, making it unsuitable for many biological applications.[16]
Protocol: Dilution into a Buffer Containing Tween® 20
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4) and add Tween® 20 to a final concentration of 0.05% (v/v). Stir until the surfactant is fully dissolved.
-
Pre-warm: Gently warm both the Porphyrin IX DME stock solution and the surfactant-containing buffer to room temperature.
-
Dilution Technique: This step is critical. While vigorously vortexing or stirring the buffer, add the required volume of the stock solution drop-by-drop. Do not add the buffer to the stock solution. The rapid mixing ensures that porphyrin molecules are immediately captured by micelles before they can aggregate.
-
Final Mix: Continue to vortex for another 30 seconds after the addition is complete.
Solution 2: Using a Co-Solvent System
Including a small percentage of a water-miscible organic solvent in the final aqueous solution can improve the solubility of Porphyrin IX DME.
Protocol: Dilution using a Co-Solvent
-
Determine Final Solvent Concentration: Decide on a final concentration of the organic solvent (e.g., DMSO, ethanol) that is compatible with your experiment (typically ≤1%).
-
Prepare Buffer: Add the appropriate amount of co-solvent to your aqueous buffer. For a 1% DMSO final concentration in 10 mL, add 100 µL of DMSO to 9.9 mL of buffer.
-
Dilute: Using the same rapid mixing technique described above, add the Porphyrin IX DME stock solution to the co-solvent-containing buffer.
Troubleshooting Decision Tree for Aqueous Dilution
References
-
Hussein, S. M. (n.d.). Preventing porphyrin aggregation and controlling microenvironments using mixed polymer micelles. White Rose eTheses Online. Retrieved from [Link]
-
Nantes, I. L., et al. (2011). Modulation of the catalytic activity of porphyrins by lipid- and surfactant-containing nanostructures. ResearchGate. Retrieved from [Link]
-
Zimmermann, H., et al. (n.d.). Catching the π-Stacks: Prediction of Aggregate Structures of Porphyrin. PMC - NIH. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). Protoporphyrin IX | PPIX. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Protoporphyrin IX. Retrieved from [Link]
-
Marletta, M. A., et al. (2013). Porphyrin π-Stacking in a Heme Protein Scaffold Tunes Gas Ligand Affinity. PMC - NIH. Retrieved from [Link]
-
Stankovic, S., et al. (n.d.). π–π and cation–π interactions in protein–porphyrin complex crystal structures. PMC - NIH. Retrieved from [Link]
-
Stankovic, S., et al. (2020). π–π and cation–π interactions in protein–porphyrin complex crystal structures. RSC Advances. Retrieved from [Link]
-
Konovalov, A. I., et al. (n.d.). Supramolecular Self-Assembly of Porphyrin and Metallosurfactant as a Drug Nanocontainer Design. NIH. Retrieved from [Link]
-
Zimmermann, H., et al. (2015). Catching the π-Stacks: Prediction of Aggregate Structures of Porphyrin. ACS Publications. Retrieved from [Link]
-
Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Lindsey, J. S., et al. (n.d.). Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. MDPI. Retrieved from [Link]
-
Kano, K., et al. (2000). Factors Influencing Self-Aggregation Tendencies of Cationic Porphyrins in Aqueous Solution. ACS Figshare. Retrieved from [Link]
-
Berlinguette, C. P., et al. (2022). Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. ACS Central Science. Retrieved from [Link]
-
Berlinguette, C. P., et al. (2022). Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. PubMed Central. Retrieved from [Link]
-
Wang, F., et al. (2018). Tuning the aqueous self-assembly of porphyrins by varying the number of cationic side chains. Journal of Materials Chemistry B. Retrieved from [Link]
-
Lindsey, J. S. (n.d.). This compound. PhotochemCAD. Retrieved from [Link]
-
Kano, K., et al. (2008). Interaction of water-soluble cationic porphyrin with anionic surfactant. PubMed. Retrieved from [Link]
-
de Bruin, B., et al. (2020). Cationic iron porphyrins with sodium dodecyl sulphate for micellar catalysis of cyclopropanation reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). How can I prepare a this compound?. Retrieved from [Link]
-
Beilstein Journals. (2023). Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems. Retrieved from [Link]
-
OMLC. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Catching the π-Stacks: Prediction of Aggregate Structures of Porphyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porphyrin π-Stacking in a Heme Protein Scaffold Tunes Gas Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. π–π and cation–π interactions in protein–porphyrin complex crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Factors Influencing Self-Aggregation Tendencies of Cationic Porphyrins in Aqueous Solution - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 10. This compound | 5522-66-7 [chemicalbook.com]
- 11. This compound CAS#: 5522-66-7 [m.chemicalbook.com]
- 12. medkoo.com [medkoo.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Cationic iron porphyrins with sodium dodecyl sulphate for micellar catalysis of cyclopropanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02223F [pubs.rsc.org]
- 16. Interaction of water-soluble cationic porphyrin with anionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Light Dosage for Protoporphyrin IX Dimethyl Ester (PpIX-DME)-Mediated PDT
Last Updated: January 8, 2026
Introduction
Welcome to the technical support guide for optimizing Photodynamic Therapy (PDT) protocols using Protoporphyrin IX dimethyl ester (PpIX-DME). As a hydrophobic derivative of the potent photosensitizer Protoporphyrin IX (PpIX), PpIX-DME offers distinct advantages in cellular uptake and localization. However, harnessing its full therapeutic potential is critically dependent on the precise calibration of the light dosage. An insufficient light dose will result in suboptimal therapeutic effect, while an excessive dose can lead to unwanted damage to healthy surrounding tissue and complications arising from photosensitizer photobleaching and oxygen depletion.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues, detailed experimental protocols for light dose optimization, and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to achieve consistent, reproducible, and effective results in your PpIX-DME mediated PDT experiments.
Fundamental Principles: The "Why" Behind Light Dose Optimization
Photodynamic therapy is a tripartite treatment modality requiring a photosensitizer, light of a specific wavelength, and molecular oxygen.[3][4] The process is initiated when the photosensitizer, PpIX-DME, absorbs photons from the light source. This elevates the molecule to an excited singlet state, which then transitions to a longer-lived excited triplet state.[5][6] From this triplet state, the energy can be transferred via two main pathways, known as Type I and Type II reactions, both of which culminate in the production of cytotoxic Reactive Oxygen Species (ROS).[6][7]
-
Type II Reaction: The excited triplet state of the photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[8][9] This is considered the predominant pathway in PDT and singlet oxygen is the primary cytotoxic agent responsible for inducing cell death.[8]
-
Type I Reaction: The photosensitizer in its triplet state can react directly with biological substrates (like lipids or proteins) through electron or hydrogen transfer, forming radical ions and free radicals.[6][9] These radicals can then react with oxygen to produce other ROS, such as superoxide anions and hydroxyl radicals.[6][9]
The rate and efficiency of ROS generation are directly proportional to the number of photosensitizer molecules activated by light. Therefore, the light dose , defined by both the intensity (fluence rate) and the total amount of light energy delivered (fluence), is a master variable that dictates the therapeutic outcome.
Key Dosimetric Parameters
| Parameter | Definition | Unit | Critical Role in PDT |
| Fluence | The total light energy delivered to a unit area of tissue. It is the product of fluence rate and exposure time. | Joules per square centimeter (J/cm²) | Determines the total number of photons available to excite the PpIX-DME. Insufficient fluence leads to incomplete cell kill. |
| Fluence Rate | The rate at which light energy is delivered to a unit area. Also known as power density or irradiance. | milliwatts per square centimeter (mW/cm²) | Critically impacts tissue oxygenation. High fluence rates can deplete local oxygen faster than it can be replenished by the vasculature, hindering the Type II reaction and reducing efficacy.[3][10] |
Optimizing the light dose is therefore a balancing act: delivering enough energy to activate the photosensitizer for maximal ROS production, while managing the rate of delivery to avoid outstripping the local oxygen supply.[3][4]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Therapeutic Efficacy / Insufficient Cell Kill
Question: "I've completed my PDT experiment, but my cell viability assay (e.g., MTT, LDH) shows minimal cell death compared to my dark toxicity control. What went wrong?"
This is one of the most common challenges in PDT research. The root cause is almost always an insufficient concentration of cytotoxic ROS being generated within the target cells.
Causality & Troubleshooting Flowchart
The diagram below outlines a logical workflow to diagnose the underlying cause of low PDT efficacy.
Caption: Troubleshooting flowchart for low PDT efficacy.
Step-by-Step Solutions
-
Verify Your Light Dose (Fluence & Fluence Rate):
-
Cause: The most direct cause of low efficacy is an insufficient number of photons reaching the photosensitizer. The total energy delivered (fluence) may be too low.
-
Solution:
-
Calibrate Your Light Source: Use a calibrated photometer and sensor to measure the fluence rate (mW/cm²) at the surface of your cell culture plate or target tissue. Do not rely on the manufacturer's nominal output.[11][12]
-
Perform a Light Dose-Response Curve: This is the most critical experiment for optimization. Keep the PpIX-DME concentration and incubation time constant while irradiating different groups of cells with a range of light fluences (e.g., 1, 2.5, 5, 10, 20 J/cm²). This will allow you to determine the light dose required to achieve 50% cell kill (LD50), providing a benchmark for future experiments.[13][14]
-
-
-
Re-evaluate Photosensitizer Concentration and Incubation:
-
Cause: If the light dose is adequate, the concentration of PpIX-DME within the cells may be too low.
-
Solution:
-
Run a Drug-Dose Response: Similar to the light-dose curve, fix the light dose and vary the concentration of PpIX-DME to find the optimal concentration.
-
Optimize Incubation Time: PpIX-DME uptake is time-dependent.[15] Test several incubation periods (e.g., 4, 8, 16, 24 hours) to determine the point of maximum accumulation in your specific cell line.
-
-
-
Consider the Role of Oxygen:
-
Cause: PDT consumes oxygen.[4] If you are using a high fluence rate (e.g., >100 mW/cm²), you may be creating a state of transient hypoxia, which severely limits the Type II reaction and thus the production of singlet oxygen.[3][10] This is a common issue in dense cell cultures or poorly vascularized in vivo models.
-
Solution:
-
Lower the Fluence Rate: Decrease the power of your light source and proportionally increase the exposure time to deliver the same total fluence. For example, instead of delivering 10 J/cm² at 100 mW/cm² for 100 seconds, deliver it at 20 mW/cm² for 500 seconds. Lower fluence rates reduce the rate of oxygen consumption, allowing for better tissue perfusion and reoxygenation during treatment.[3]
-
Fractionated Light Delivery: Split the total light dose into multiple fractions separated by dark intervals (e.g., deliver 10 J/cm² as two fractions of 5 J/cm² separated by a 5-10 minute interval). This dark period allows for reoxygenation of the target tissue.
-
-
Issue 2: High "Dark Toxicity"
Question: "My control group (cells incubated with PpIX-DME but not exposed to light) is showing significant cell death. Why?"
Cause: High dark toxicity indicates that the photosensitizer formulation itself is cytotoxic without light activation. While PpIX-DME generally has low dark toxicity, several factors can contribute to this issue.[16]
Solutions:
-
Check PpIX-DME Purity and Solvent: Ensure the PpIX-DME is of high purity. Certain impurities or degradation products could be toxic. The solvent used to dissolve the PpIX-DME (e.g., DMSO, ethanol) can also be toxic at higher concentrations. Always run a "solvent only" control to assess its baseline toxicity.
-
Reduce Concentration/Incubation Time: The simplest solution is to reduce the concentration of PpIX-DME or shorten the incubation time. You may be operating at a concentration far above what is necessary for an effective photodynamic effect.
-
Assess Formulation Stability: PpIX-DME is hydrophobic and can aggregate in aqueous culture media, which can sometimes lead to cytotoxicity.[16] Ensure your stock solution is properly prepared and that the final concentration in the media does not lead to precipitation.
Issue 3: Inconsistent Results & Poor Reproducibility
Question: "I am running the same PDT experiment under identical conditions, but my results vary significantly between trials. What could be the cause?"
Cause: Inconsistency often stems from un-controlled variables in the experimental setup. PDT is highly sensitive to minor variations in drug concentration, light delivery, and cell conditions.
Solutions:
-
Standardize Light Delivery: Ensure the light source is warmed up before each use and that the distance from the source to the samples is identical every time.[11] Even small changes in distance can significantly alter the fluence rate.
-
Monitor Photobleaching: PpIX is known to be photodegraded or "photobleached" upon irradiation.[1][17] This process consumes the photosensitizer and is itself an oxygen-dependent photo-oxidation process.[17] The rate of photobleaching can be an indirect dosimeter of the PDT effect, as it correlates with ROS production.[18][19] If your light dose is too high or delivered too quickly, you may be destroying the photosensitizer before it can exert its full therapeutic effect. Monitoring the decrease in PpIX fluorescence during irradiation can provide valuable data on the consistency of your delivered dose.
-
Control Cell Culture Conditions: Ensure cells are at a consistent confluency for each experiment. Overly confluent or stressed cells can respond differently to PDT.
Experimental Protocol: Light Dose-Response Assay In Vitro
This protocol provides a step-by-step method for determining the optimal light dose for PpIX-DME-mediated PDT in an adherent cell culture model.
Workflow Diagram
Caption: Experimental workflow for a light dose-response assay.
Materials
-
Adherent cell line of interest
-
96-well cell culture plates
-
PpIX-DME (high purity)
-
Appropriate solvent (e.g., sterile DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Calibrated light source with appropriate wavelength for PpIX (e.g., 630-635 nm)
-
Calibrated photometer
-
Cell viability assay kit (e.g., MTT, LDH, or a fluorescence-based live/dead assay)[14][20][21]
-
Microplate reader
Methodology
-
Cell Seeding (Day 1):
-
Seed cells into a 96-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate overnight (37°C, 5% CO₂).
-
-
Photosensitizer Incubation (Day 2):
-
Prepare a stock solution of PpIX-DME in DMSO. Further dilute in complete culture medium to the desired final concentration (e.g., 1-10 µM). Note: Perform a preliminary experiment to determine a suitable, non-toxic concentration.
-
Remove old medium from cells and add the PpIX-DME-containing medium.
-
Crucially, set up the following control wells:
-
No Treatment Control: Cells with fresh medium only.
-
Dark Toxicity Control: Cells with PpIX-DME medium, but will be shielded from light.
-
Light Only Control: Cells with fresh medium (no PpIX-DME), but will be exposed to the highest light dose.
-
-
Incubate for the desired period (e.g., 16-24 hours) in the dark.
-
-
Irradiation (Day 2):
-
After incubation, gently aspirate the PpIX-DME-containing medium and wash all wells twice with PBS.
-
Add fresh, pre-warmed complete medium to all wells. This removes extracellular photosensitizer and ensures the PDT effect is from intracellular PpIX-DME.
-
Using your calibrated light source, irradiate the designated wells. Expose different sets of wells (in triplicate) to a range of fluences (e.g., 0, 1, 2.5, 5, 10, 20 J/cm²). Remember to shield the "Dark Toxicity" and "No Treatment" wells with aluminum foil.
-
-
Post-Irradiation Incubation & Analysis (Day 3):
-
Return the plate to the incubator for 24 hours to allow for the full manifestation of cell death pathways (apoptosis/necrosis).
-
Perform a cell viability assay according to the manufacturer's protocol. The MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity, are common choices.[22][23] Be aware that nanoparticles or colored compounds can sometimes interfere with these assays, so appropriate controls are essential.[22]
-
Read the plate using a microplate reader.
-
-
Data Analysis:
-
Normalize the results to the "No Treatment Control" (set to 100% viability).
-
Plot cell viability (%) versus light dose (J/cm²).
-
Use a non-linear regression (dose-response) analysis to calculate the LD50 value, which is the light dose required to achieve 50% cell viability.
-
Frequently Asked Questions (FAQs)
Q1: What is the best wavelength of light to use for PpIX-DME? A1: Protoporphyrin IX has several absorption peaks. The strongest is the Soret band, located in the blue light region (~410 nm).[24][25] However, for treating tissues, red light (typically 630-635 nm) is almost always used. This is because red light has a much greater penetration depth in biological tissue compared to blue light, allowing for the treatment of more deep-seated or thicker lesions.
Q2: How do I calculate the irradiation time needed for a specific fluence? A2: The formula is: Time (seconds) = Fluence (J/cm²) / Fluence Rate (W/cm²) First, ensure your units are consistent. Convert your measured fluence rate from mW/cm² to W/cm² by dividing by 1000. Example: You want to deliver a fluence of 5 J/cm² and your calibrated fluence rate is 50 mW/cm².
-
Convert fluence rate: 50 mW/cm² = 0.05 W/cm².
-
Calculate time: Time = 5 J/cm² / 0.05 W/cm² = 100 seconds.
Q3: Can I reuse my diluted PpIX-DME solution? A3: It is strongly recommended to prepare fresh dilutions of PpIX-DME in culture medium for each experiment. Porphyrins can degrade, aggregate, or adsorb to plastic surfaces over time, which would affect the effective concentration and lead to inconsistent results.
Q4: Does the cell type I'm using matter for light dose optimization? A4: Absolutely. Different cell lines exhibit varying sensitivities to PDT. This can be due to differences in photosensitizer uptake and subcellular localization, antioxidant capacity, and the robustness of cell death and repair pathways.[26][27] Therefore, it is essential to optimize the light dose for each specific cell line you are investigating.
Q5: What is the difference between PpIX and PpIX-DME? A5: PpIX-DME is the dimethyl ester derivative of PpIX. The addition of the two methyl ester groups increases the lipophilicity (hydrophobicity) of the molecule. This can enhance its ability to cross cell membranes compared to the more polar PpIX, potentially leading to different uptake kinetics and subcellular distribution patterns.[15]
References
- Investigating the impact of oxygen concentration and blood flow variation on photodynamic therapy - PMC - NIH. (n.d.).
- Type I and Type II reactions in PDT (photodynamic therapy). Schematic Jablonski's diagram showing PDT's mechanism of action. PS: photosensitizer - ResearchGate. (n.d.).
- Mechanism of photodynamic therapy. Type I and type II reactions are... - ResearchGate. (n.d.).
-
Photodynamic Therapy: Principles and Reaction Mechanisms - Encyclopedia.pub. (2024, January 26). Retrieved January 8, 2026, from [Link]
-
Fluorescence photobleaching of ALA-induced protoporphyrin IX during photodynamic therapy of normal hairless mouse skin: the effect of light dose and irradiance and the resulting biological effect - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]
-
Type I and Type II mechanisms of antimicrobial photodynamic therapy: An in vitro study on Gram-negative and Gram-positive bacteria - NIH. (n.d.). Retrieved January 8, 2026, from [Link]
-
Photodynamic therapy - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
The relationship between protoporphyrin IX photobleaching during real-time dermatological methyl-aminolevulinate photodynamic therapy - CORE. (n.d.). Retrieved January 8, 2026, from [Link]
-
A Spectroscopic Study of the Photobleaching of Protoporphyrin IX in Solution - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]
-
Optimal light dose for interstitial photodynamic therapy in treatment for malignant brain tumors - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]
-
Optimization of light source parameters in the photodynamic therapy of heterogeneous prostate - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]
-
The role of oxygen monitoring during photodynamic therapy and its potential for treatment dosimetry - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]
-
The relationship between protoporphyrin IX photobleaching during real-time dermatological methyl-aminolevulinate photodynamic therapy (MAL-PDT) and subsequent clinical outcome - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]
-
Antimicrobial photodynamic therapy - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]
-
Protoporphyrin IX photobleaching of subcellular distributed sites of leukemic HL60 cells based on ALA-PDT in vitro - Scirp.org. (2012, September 28). Retrieved January 8, 2026, from [Link]
-
Study of light fluence rate distribution in photodynamic therapy using finite-element method. (n.d.). Retrieved January 8, 2026, from [Link]
-
Optimal light dose and drug dosage in the photodynamic treatment using PHOTOCYANINE - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]
-
Oxygen Effects in Photodynamic Therapy | Request PDF - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Oxygen-supplied electrotherapy for enhanced photodynamic synergistic therapy overcomes hypoxia tumor microenvironment - PMC. (2022, October 12). Retrieved January 8, 2026, from [Link]
-
A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]
-
Current Limitations of Photodynamic Therapy for Oncological Applications and their Solutions | The Aggie Transcript. (2024, November 3). Retrieved January 8, 2026, from [Link]
-
To develop a model to accurately calculate light fluence rates in prostate photodynamic therapy (PDT). Method and Mater - AAPM. (n.d.). Retrieved January 8, 2026, from [Link]
-
Optimization of light source parameters in the photodynamic therapy of heterogeneous prostate - ResearchGate. (2025, August 6). Retrieved January 8, 2026, from [Link]
-
Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - NIH. (n.d.). Retrieved January 8, 2026, from [Link]
-
Typical fluence rate F Wcm⁻² distributions during PDT calculated using... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Current Challenges and Opportunities of Photodynamic Therapy against Cancer - PMC. (n.d.). Retrieved January 8, 2026, from [Link]
-
An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]
-
MTT assay to evaluate the cell viability after application of PDT.... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Particle-induced artifacts in the MTT and LDH viability assays - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]
-
An In Vitro Approach to Photodynamic Therapy - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]
-
The mechanism of photodynamic therapy (PDT). Protoporphyrin IX (PpIX)... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
Summary of the main strategies to improve PDT efficacy by relieving the... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]
-
(PDF) Mechanisms of Resistance to Photodynamic Therapy - ResearchGate. (2025, August 6). Retrieved January 8, 2026, from [Link]
-
AAPM Task Group Report 274: Fluence rate dosimetry for photodynamic therapy (PDT) - PMC - NIH. (2025, January 15). Retrieved January 8, 2026, from [Link]
-
Measurements and calculations of the energy fluence rate in a scattering and absorbing phantom at 633 nm - Optica Publishing Group. (n.d.). Retrieved January 8, 2026, from [Link]
-
Photodynamic Therapy: In vitro Approach | Protocol Preview - YouTube. (2022, July 17). Retrieved January 8, 2026, from [Link]
-
Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]
-
Theranostic Uses of the Heme Pathway in Neuro-Oncology: Protoporphyrin IX (PpIX) and Its Journey from Photodynamic Therapy (PDT) through Photodynamic Diagnosis (PDD) to Sonodynamic Therapy (SDT) - MDPI. (2024, February 10). Retrieved January 8, 2026, from [Link]
-
Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]
-
Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]
-
Characteristics of an Impaired PDT Response - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]
-
Protoporphyrin IX (PpIX) loaded PLGA nanoparticles for topical Photodynamic Therapy of melanoma cells - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]
-
Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics - ResearchGate. (2025, August 10). Retrieved January 8, 2026, from [Link]
-
Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics - PubMed - NIH. (2023, June 29). Retrieved January 8, 2026, from [Link]
-
Guidelines for topical photodynamic therapy: report of a workshop of the British Photodermatology Group. (n.d.). Retrieved January 8, 2026, from [Link]
Sources
- 1. Fluorescence photobleaching of ALA-induced protoporphyrin IX during photodynamic therapy of normal hairless mouse skin: the effect of light dose and irradiance and the resulting biological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimal light dose for interstitial photodynamic therapy in treatment for malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of oxygen monitoring during photodynamic therapy and its potential for treatment dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the impact of oxygen concentration and blood flow variation on photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Type I and Type II mechanisms of antimicrobial photodynamic therapy: An in vitro study on Gram-negative and Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AAPM Task Group Report 274: Fluence rate dosimetry for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimal light dose and drug dosage in the photodynamic treatment using PHOTOCYANINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A spectroscopic study of the photobleaching of protoporphyrin IX in solution [pubmed.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. The relationship between protoporphyrin IX photobleaching during real-time dermatological methyl-aminolevulinate photodynamic therapy (MAL-PDT) and subsequent clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell viability assays | Abcam [abcam.com]
- 21. Microplate Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protoporphyrin IX photobleaching of subcellular distributed sites of leukemic HL60 cells based on ALA-PDT in vitro [scirp.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Characteristics of an Impaired PDT Response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Quantum Yield of Protoporphyrin IX Dimethyl Ester
Welcome to the technical support center for Protoporphyrin IX dimethyl ester (PpIX-DME). This resource is designed for researchers, scientists, and drug development professionals who are working with this potent photosensitizer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of its low quantum yield and maximize its potential in your applications, from photodynamic therapy (PDT) to fluorescence imaging.
I. Understanding the Challenge: The Low Quantum Yield of PpIX-DME
This compound, a derivative of the naturally occurring photosensitizer Protoporphyrin IX (PpIX), is a powerful tool in various biomedical applications. However, its efficacy is often limited by its inherently low fluorescence quantum yield in aqueous environments. This section delves into the fundamental reasons behind this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is quantum yield and why is it important for PpIX-DME?
A1: Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. For applications like fluorescence-guided surgery and cellular imaging, a high quantum yield is crucial for generating a strong, detectable signal. In photodynamic therapy, while the primary mechanism involves the generation of singlet oxygen (a Type II process), fluorescence (a Type I process) can be a useful indicator of the photosensitizer's presence and distribution. A low quantum yield signifies that a large fraction of the absorbed energy is lost through non-radiative pathways, diminishing the compound's effectiveness as a fluorescent probe.
Q2: What is the primary reason for the low quantum yield of PpIX-DME in aqueous solutions?
A2: The principal culprit is aggregation-caused quenching (ACQ) . Due to its hydrophobic porphyrin core, PpIX-DME has a strong tendency to self-associate and form aggregates in aqueous media.[1][2] This aggregation is driven by π-π stacking interactions between the porphyrin rings.[3] When molecules are in close proximity within these aggregates, non-radiative decay pathways are favored, leading to a significant decrease in fluorescence intensity.[4][5]
Q3: How does the solvent environment affect the quantum yield of PpIX-DME?
A3: The polarity of the solvent plays a critical role. In non-polar, organic solvents where PpIX-DME is well-solvated and exists in a monomeric state, it exhibits a significantly higher quantum yield.[6] For instance, the quantum yield of PpIX-DME in chloroform is approximately 0.06.[7] Conversely, in polar, aqueous solutions, its poor solubility promotes aggregation and drastically reduces the quantum yield.[6]
Q4: Does pH influence the aggregation and quantum yield of PpIX-DME?
A4: While PpIX-DME is an esterified form of PpIX and thus less sensitive to pH changes than its parent compound, the overall ionic strength and pH of the medium can still influence its aggregation state and, consequently, its quantum yield. For the parent compound, PpIX, pH has a dramatic effect on its speciation, with monomers favored in highly acidic conditions, dimers at high pH, and higher-order aggregates in the physiological pH range.[4] While the esterification in PpIX-DME mitigates this, the surrounding microenvironment's properties remain a crucial factor.
II. Troubleshooting Guide: Strategies to Enhance PpIX-DME Quantum Yield
This section provides practical, step-by-step guidance to overcome the challenge of low quantum yield in your experiments. Each subsection addresses a specific strategy, explaining the underlying principles and offering detailed protocols and troubleshooting tips.
Optimizing the Solvent Environment
The simplest approach to improving the quantum yield of PpIX-DME is to modify its immediate environment to favor the monomeric state.
Q: My PpIX-DME solution in a buffer has very low fluorescence. What can I do?
A: This is a classic sign of aggregation. Here’s a troubleshooting workflow:
Step 1: Co-Solvent Addition
-
Principle: Introducing a water-miscible organic solvent can disrupt the hydrophobic interactions driving aggregation.
-
Protocol:
-
Prepare a concentrated stock solution of PpIX-DME in a suitable organic solvent like dimethyl sulfoxide (DMSO) or ethanol.
-
Gradually add small aliquots of the stock solution to your aqueous buffer while vortexing to ensure rapid mixing.
-
Monitor the fluorescence intensity. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system (e.g., cell culture).
-
Step 2: Detergent-Mediated Monomerization
-
Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate the hydrophobic PpIX-DME, isolating individual molecules and preventing aggregation.[8]
-
Protocol:
-
Select a non-ionic surfactant like Tween 20 or Triton X-100 to minimize interference with biological systems.
-
Prepare your aqueous buffer containing the surfactant at a concentration above its CMC (e.g., 0.5% v/v for Tween 20).[9]
-
Add your PpIX-DME stock solution to the surfactant-containing buffer.
-
-
Troubleshooting:
-
Issue: Fluorescence is still low.
-
Solution: The surfactant concentration might be too low, or the PpIX-DME concentration is too high, leading to multiple molecules per micelle. Try increasing the surfactant concentration or decreasing the PpIX-DME concentration.
-
Micellar Encapsulation for Enhanced Performance
For more robust and biocompatible formulations, encapsulating PpIX-DME in polymeric micelles is a highly effective strategy.
Q: I want to use PpIX-DME for cellular imaging, but its low quantum yield in culture media is a problem. How can I prepare PpIX-DME-loaded micelles?
A: Polymeric micelles not only enhance quantum yield but also improve the solubility and stability of PpIX-DME in biological media.[4]
Experimental Protocol: Preparation of PpIX-DME-Loaded Polymeric Micelles [10][11][12][13][14]
-
Materials:
-
PpIX-DME
-
Amphiphilic block copolymer (e.g., polyethylene glycol-poly(lactic-co-glycolic acid) (PEG-PLGA) or polyethylene glycol-poly(caprolactone) (PEG-PCL))
-
Organic solvent (e.g., DMSO, acetone, or toluene)
-
Deionized water
-
Dialysis membrane (e.g., 3.5 kDa MWCO)
-
-
Procedure (Oil-in-Water Emulsion Method):
-
Dissolve a specific amount of PpIX-DME and the block copolymer in a minimal amount of a water-miscible organic solvent.
-
Add this organic solution dropwise to a larger volume of rapidly stirring deionized water.
-
Sonicate the mixture using a probe sonicator or in an ultrasonic bath to form a nanoemulsion.
-
Allow the organic solvent to evaporate overnight under gentle stirring.
-
Purify the micelle solution by dialysis against deionized water for 24-48 hours to remove any remaining free PpIX-DME and organic solvent.
-
Filter the final solution through a 0.22 µm syringe filter to remove any large aggregates.
-
Troubleshooting Guide for Micellar Encapsulation
| Problem | Possible Cause | Solution |
| Low Fluorescence of Micelle Solution | PpIX-DME loading is too high, causing quenching within the micelle core. | Optimize the PpIX-DME to polymer ratio. Lower loading densities often result in higher quantum yields.[5] |
| Incomplete removal of organic solvent. | Extend the evaporation and dialysis times. | |
| Precipitation During Preparation | Poor solubility of the polymer or PpIX-DME in the chosen solvent system. | Try a different organic solvent or a co-solvent system. |
| The rate of addition of the organic phase to the aqueous phase is too fast. | Add the organic solution more slowly under vigorous stirring. | |
| Large and Polydisperse Micelles | Inefficient sonication. | Increase sonication time or power. |
| Suboptimal polymer concentration. | Experiment with different polymer concentrations. |
Nanoparticle Conjugation: A Powerful Approach for Enhanced Quantum Yield and Targeting
Covalently conjugating PpIX-DME to nanoparticles, such as gold nanoparticles (AuNPs), can significantly enhance its photophysical properties and allow for targeted delivery.[15]
Q: How can I conjugate PpIX-DME to gold nanoparticles to improve its quantum yield for photodynamic therapy applications?
A: Conjugation to AuNPs can prevent aggregation and potentially enhance singlet oxygen generation.
Experimental Protocol: Conjugation of PpIX-DME to Gold Nanoparticles [7][16][17][18]
-
Materials:
-
PpIX-DME
-
Gold nanoparticles (AuNPs) of the desired size
-
Bifunctional linker with a thiol group at one end and a reactive group for PpIX-DME at the other (e.g., a PEG-thiol with a terminal carboxyl or amine group)
-
Coupling agents (e.g., EDC/NHS for carboxyl-amine coupling)
-
Buffers (e.g., MES buffer for EDC/NHS chemistry)
-
-
Procedure:
-
Functionalize AuNPs: Incubate the AuNPs with the bifunctional linker to allow the thiol group to bind to the gold surface. Purify the functionalized AuNPs by centrifugation and resuspension.
-
Activate PpIX-DME (if necessary): If your linker has an amine group, you will need to activate the carboxyl groups of PpIX-DME using EDC/NHS chemistry.
-
Conjugation: Mix the functionalized AuNPs with the activated PpIX-DME (or vice versa, depending on the reactive groups) in the appropriate buffer and allow the reaction to proceed.
-
Purification: Purify the PpIX-DME-AuNP conjugates from unreacted components by repeated centrifugation and resuspension.
-
Troubleshooting Guide for Nanoparticle Conjugation
| Problem | Possible Cause | Solution |
| Nanoparticle Aggregation | Incorrect pH or ionic strength of the buffer. | Optimize the buffer conditions. For AuNPs, ensure the pH is appropriate for the surface chemistry.[1] |
| High concentration of nanoparticles or PpIX-DME. | Work with more dilute solutions during the conjugation step.[1] | |
| Low Conjugation Efficiency | Inefficient activation of reactive groups. | Ensure your coupling agents (e.g., EDC/NHS) are fresh and used at the correct concentrations. |
| Steric hindrance. | Consider using a longer linker molecule to reduce steric hindrance. | |
| Unexpected Fluorescence Quenching | Energy transfer to the gold nanoparticle (a known phenomenon). | While some quenching is expected, optimizing the linker length can modulate this effect. |
| Aggregation of the final conjugate. | Ensure the final conjugate is well-dispersed and stored in a suitable buffer. |
Chemical Modification: Designing Better Photosensitizers
Synthesizing amphiphilic derivatives of PpIX is an advanced strategy to overcome its solubility and aggregation issues.
Q: Are there chemically modified versions of PpIX that have inherently better quantum yields in aqueous media?
A: Yes, the synthesis of amphiphilic PpIX derivatives, for example, by attaching hydrophilic moieties like polyethylene glycol (PEG) to the porphyrin core, can significantly improve water solubility and reduce aggregation, leading to enhanced quantum yields and photodynamic efficacy.[2][19]
-
Principle: By creating a molecule with both hydrophobic and hydrophilic regions, these derivatives can self-assemble into stable nanostructures or remain monomeric in aqueous environments, thus preserving their favorable photophysical properties.[2][20]
-
Application: While requiring expertise in organic synthesis, this approach offers the most control over the final properties of the photosensitizer. Researchers can tailor the length and nature of the hydrophilic and hydrophobic chains to optimize the molecule's performance for a specific application.[2][19]
III. Data Summary and Visualization
Quantitative Comparison of PpIX Quantum Yield in Different Environments
| Environment | PpIX Species | Approximate Fluorescence Quantum Yield (Φf) | Reference |
| Chloroform | PpIX-DME (monomeric) | 0.06 | [7] |
| Methanol | PpIX-DME (monomeric) | 0.1 | [21] |
| Aqueous Buffer (pH 7.4) | PpIX (aggregated) | Very low | [4][6] |
| Aqueous Buffer with Detergent (e.g., 1% Empigen) | PpIX (monomeric in micelles) | Significantly increased compared to buffer alone | [4] |
| Polymeric Micelles (low loading) | PpIX (monomeric) | High | [5] |
| Polymeric Micelles (high loading) | PpIX (aggregated/dimeric) | Low (quenched) | [5] |
Visualizing the Solutions
Caption: Strategies to overcome aggregation-caused quenching of PpIX-DME.
Caption: Experimental workflow for micellar encapsulation of PpIX-DME.
IV. Concluding Remarks
The low quantum yield of this compound in aqueous environments presents a significant hurdle in its application as a fluorescent probe and photosensitizer. However, as this guide has detailed, this limitation can be effectively overcome through rational experimental design. By understanding the principles of aggregation-caused quenching and implementing strategies such as solvent optimization, micellar encapsulation, nanoparticle conjugation, or chemical modification, researchers can unlock the full potential of this versatile molecule. This technical support center serves as a living document and will be updated as new techniques and insights emerge. We encourage you to consult the cited literature for a deeper understanding of the concepts and protocols discussed.
V. References
-
Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment. National Institutes of Health. [Link]
-
Synthesis, Photophysical Properties and DNA-Binding Studies of p-Hydroxy and m-Hydroxy Amphiphilic Porphyrins. ResearchGate. [Link]
-
Top Troubleshooting Tips for Nanoparticle Conjugation and Application in Diagnostics. Hiyka. [Link]
-
Protocol - IMRA America. IMRA America. [Link]
-
Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. National Institutes of Health. [Link]
-
Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. NTNU Open. [Link]
-
Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity. National Institutes of Health. [Link]
-
Nanoscopic Micelle Delivery Improves the Photophysical Properties and Efficacy of Photodynamic Therapy of Protoporphyrin IX. National Institutes of Health. [Link]
-
Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. PubMed Central. [Link]
-
Influence of aqueous media properties on aggregation and solubility of four structurally related meso-porphyrin photosensitizers evaluated by spectrophotometric measurements. PubMed. [Link]
-
This compound. Oregon Medical Laser Center. [Link]
-
Protoporphyrin IX-Gold Nanoparticle Conjugates for Targeted Photodynamic Therapy–An In-Vitro Study. ResearchGate. [Link]
-
This compound. PhotochemCAD. [Link]
-
Surfactant micelles containing protoporphyrin IX as models of primitive photocatalytic systems: a spectral study. PubMed. [Link]
-
Nanoscopic micelle delivery improves the photophysical properties and efficacy of photodynamic therapy of protoporphyrin IX. UT Southwestern Research Labs. [Link]
-
Factors Influencing Self-Aggregation Tendencies of Cationic Porphyrins in Aqueous Solution. ACS Figshare. [Link]
-
Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. PubMed Central. [Link]
-
Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy. PubMed. [Link]
-
Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX. MDPI. [Link]
-
The relationship between protoporphyrin IX photobleaching during real-time dermatological methyl-aminolevulinate photodynamic therapy. CORE. [Link]
-
Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms. PubMed Central. [Link]
-
Protoporphyrin IX-Gold Nanoparticle Conjugates for Targeted Photodynamic Therapy--An In-Vitro Study. PubMed. [Link]
-
5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review. PubMed Central. [Link]
-
Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid. PubMed. [Link]
-
4.2 Photobleaching and antifades–Fixed cell imaging: 5 steps for publication-quality images. YouTube. [Link]
-
Protoporphyrin IX conjugated to gold nanoparticle[22]. ResearchGate. [Link]
-
Polymeric Micelles: A Promising Pathway for Dermal Drug Delivery. Semantic Scholar. [Link]
-
From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. MDPI. [Link]
-
Polymeric Micelles: A Promising Pathway for Dermal Drug Delivery. PubMed Central. [Link]
-
Progress in Polymeric Micelles for Drug Delivery Applications. MDPI. [Link]
-
Photobleaching kinetics, photoproduct formation, and dose estimation during ALA induced PpIX PDT of MLL cells under well oxygenated and hypoxic conditions. PubMed. [Link]
-
Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy. PubMed. [Link]
-
Protoporphyrin IX delayed fluorescence imaging: a modality for hypoxia-based surgical guidance. PubMed Central. [Link]
-
UV-visible absorption spectra of PpIX (A), PPa (B) and PF (C) in different solvents (c = 1.87 μM). ResearchGate. [Link]
-
Mechanisms of singlet oxygen generation (a) and PDT-mediated damage of tumor cells (b). ResearchGate. [Link]
-
Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy. PubMed. [Link]
-
5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges. MDPI. [Link]
-
Optical-sectioning microscopy of protoporphyrin IX fluorescence in human gliomas: standardization and quantitative comparison with histology. PubMed Central. [Link]
-
Comparison of minimal detectable protoporphyrin IX concentrations with a loupe device and conventional 5-ALA fluorescence microscopy: an experimental study. PubMed Central. [Link]
-
Sonodynamic Therapy Using Protoporphyrin IX Conjugated to Gold Nanoparticles: An In Vivo Study on a Colon Tumor Model. PubMed Central. [Link]
-
Photophysical parameters for R6G in nine solvents. ResearchGate. [Link]
Sources
- 1. hiyka.com [hiyka.com]
- 2. Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of aqueous media properties on aggregation and solubility of four structurally related meso-porphyrin photosensitizers evaluated by spectrophotometric measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoscopic Micelle Delivery Improves the Photophysical Properties and Efficacy of Photodynamic Therapy of Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surfactant micelles containing protoporphyrin IX as models of primitive photocatalytic systems: a spectral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Polymeric Micelles: A Promising Pathway for Dermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Protoporphyrin IX-Gold Nanoparticle Conjugates for Targeted Photodynamic Therapy--An In-Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sonodynamic Therapy Using Protoporphyrin IX Conjugated to Gold Nanoparticles: An In Vivo Study on a Colon Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nva.sikt.no [nva.sikt.no]
- 20. asianpubs.org [asianpubs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Collection - Factors Influencing Self-Aggregation Tendencies of Cationic Porphyrins in Aqueous Solution - Journal of the American Chemical Society - Figshare [acs.figshare.com]
Protoporphyrin IX Dimethyl Ester Technical Support Center: A Guide to Purity Analysis and Troubleshooting
Welcome to the dedicated technical support center for Protoporphyrin IX dimethyl ester (PPDME). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into purity analysis, common contaminants, and troubleshooting strategies for experiments involving this critical photosensitizer precursor. Our goal is to empower you with the knowledge to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common purity issues encountered with this compound?
The primary purity concerns with PPDME fall into three categories:
-
Photodegradation Products: PPDME is highly sensitive to light. Exposure can lead to the formation of various photo-oxidation products, including hydroxyaldehyde and formyl derivatives, which can alter its photophysical properties and biological activity.[1]
-
Aggregation: Due to its hydrophobic macrocycle, PPDME has a strong tendency to form aggregates (dimers and higher-order structures) in solution, especially in aqueous or polar protic solvents.[1] Aggregation can significantly quench fluorescence and reduce its efficacy as a photosensitizer.
-
Synthesis-Related Impurities: The common synthesis of PPDME from hematoporphyrin can introduce impurities if the dehydration and esterification reactions are incomplete.[2] Residual hematoporphyrin or partially esterified intermediates may be present.
Q2: How should I properly store and handle this compound to maintain its purity?
To minimize degradation and aggregation, adhere to the following storage and handling procedures:
-
Storage: Store PPDME as a solid in a tightly sealed vial in the dark, preferably at -20°C for long-term storage.[3] For short-term storage, 2-8°C in the dark is acceptable.
-
Handling: All work with PPDME solutions should be performed under subdued light or in amber glassware to prevent photodegradation.[3]
-
Solution Preparation: Prepare solutions fresh whenever possible. If stock solutions are necessary, store them at -20°C in the dark and use them within a short period. For more detailed guidance on preparing stable solutions, refer to the "Protocols" section.
Q3: My PPDME solution appears to have precipitated or the UV-Vis spectrum has changed. What could be the cause?
This is a classic sign of aggregation. Porphyrins, including PPDME, are prone to stacking in solution, which can lead to precipitation. Spectroscopically, aggregation is often indicated by a broadening of the Soret band (around 400 nm) and a decrease in molar absorptivity. To address this, consider the following:
-
Solvent Choice: PPDME is more soluble in organic solvents like chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[4]
-
Sonication: Gentle sonication in a bath can help to break up small aggregates and aid in dissolution.[1]
-
Warming: Cautiously warming the solution in a water bath (30-40°C) can increase solubility.[1]
-
Dilution: Working with lower concentrations can reduce the likelihood of aggregation.
Troubleshooting Guide
Troubleshooting HPLC Analysis
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Interaction with active sites on the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity silica column or add a competing base to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven for stable temperature control. 3. Replace the column if it has exceeded its lifetime. |
| Ghost Peaks | 1. Contaminants in the mobile phase or injector. 2. Late eluting compounds from a previous injection. | 1. Use high-purity solvents and flush the injector. 2. Implement a sufficient column wash step after each run. |
For a more comprehensive guide to HPLC troubleshooting, refer to resources from reputable suppliers.[5][6][7][8][9]
Purity Analysis Workflows
A multi-faceted approach is recommended for the comprehensive purity analysis of this compound. The following workflow outlines the key analytical techniques and their roles.
Caption: Purity analysis workflow for this compound.
Experimental Protocols
Protocol 1: HPLC Purity Analysis
This protocol provides a general method for the reversed-phase HPLC analysis of PPDME. Method optimization may be required based on the specific contaminants expected.
1. Sample Preparation: a. Prepare a stock solution of PPDME in DMSO or THF at a concentration of 1 mg/mL. b. Dilute the stock solution with the mobile phase to a working concentration of approximately 10-50 µg/mL. c. Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size (e.g., InertSustain C18)[10] |
| Mobile Phase A | 60% acetonitrile + 40% water + 0.1% formic acid[10] |
| Mobile Phase B | 100% acetone + 0.1% formic acid[10] |
| Gradient | 20% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 20% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 35°C[10] |
| Detection | UV-Vis at 407 nm (Soret band) or Fluorescence (Excitation: ~405 nm, Emission: ~635 nm)[3][10] |
| Injection Volume | 20 µL |
3. Data Analysis: a. The purity of PPDME is calculated based on the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram. b. Identification of known impurities can be achieved by comparing their retention times with those of reference standards.
Protocol 2: Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[11][12][13]
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of PPDME into a clean NMR tube. b. Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity into the same NMR tube. The amount of the internal standard should be chosen to give a signal with a similar intensity to the analyte signals. c. Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve the sample completely.
2. NMR Data Acquisition: a. Acquire a quantitative 1H NMR spectrum using a spectrometer with a well-calibrated 90° pulse. b. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard.
3. Data Processing and Purity Calculation: a. Process the spectrum with minimal baseline correction and phasing. b. Integrate a well-resolved, non-overlapping signal for PPDME and a signal for the internal standard. c. Calculate the purity of PPDME using the following formula:
For detailed guidelines on performing qNMR, refer to established protocols.[14]
Protocol 3: Mass Spectrometry (MS) for Impurity Identification
MS is invaluable for identifying unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
1. Sample Introduction: a. The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS). LC-MS is preferred as it provides separation of the impurities prior to analysis.
2. Mass Spectrometry Conditions: a. Ionization: Electrospray ionization (ESI) is commonly used for porphyrins. b. Analysis: Acquire full scan mass spectra to detect all ions present. For structural elucidation, perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns.
3. Data Interpretation: a. The molecular weight of an impurity can be determined from its [M+H]+ or [M-H]- ion in the full scan spectrum. b. The fragmentation pattern in the MS/MS spectrum provides structural information. For esters like PPDME, common fragmentation involves cleavage adjacent to the carbonyl group.[15][16] By comparing the fragmentation of the parent compound with that of the impurity, the nature of the modification can often be deduced.
Common Contaminants and their Identification
The following diagram illustrates the relationship between PPDME and its common contaminants, and the primary analytical techniques for their detection.
Caption: Relationship between PPDME, its common contaminants, and analytical detection methods.
References
-
Culbreth, P., Walter, G., Carter, R., & Burtis, C. (1979). Separation of protoporphyrins and related compounds by reversed-phase liquid chromatography. Clinical Chemistry, 25(4), 605-610. Available at: [Link]
-
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
-
ResearchGate. (2015). How can I prepare a this compound?. Available at: [Link]
-
YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Available at: [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Available at: [Link]
-
PubMed. (2014). Synthesis of new chlorin e6 trimethyl and this compound derivatives and their photophysical and electrochemical characterizations. Available at: [Link]
-
PubMed. (1970). The chromatographic separation of magnesium protoporphyrin IX dimethyl esters from zinc protoporphyrin IX dimethyl esters. Available at: [Link]
-
Frontier Specialty Chemicals. (n.d.). This compound. Available at: [Link]
-
National Institutes of Health. (n.d.). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. Available at: [Link]
-
Nanalysis. (n.d.). Quantitative NMR (qNMR). Available at: [Link]
-
Wikipedia. (n.d.). Protoporphyrin IX. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Frontiers. (2022). A new technique of quantifying protoporphyrin IX in microbial cells in seawater. Available at: [Link]
-
ResearchGate. (n.d.). Changes of the 1 H chemical shifts of this compound. Available at: [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: this compound. Available at: [Link]
-
Semantic Scholar. (2022). Detection of Porphyrins in Hair Using Capillary Liquid Chromatography-Mass Spectrometry. Available at: [Link]
-
PubMed Central. (2025). Integrating mass spectrometry and hyperspectral imaging for protoporphyrin IX detection in malignant glioma tissue. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities. Available at: [Link]
-
bioRxiv. (2021). Protoporphyrin-IX nanostructures modulate their protein aggregation ability via differential oxidation and protein binding. Available at: [Link]
-
ResearchGate. (2025). Aggregation Behavior of Protoporphyrin IX in Aqueous Solutions: Clear Evidence of Vesicle Formation. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of this compound (2) bromination to yield 16. Available at: [Link]
-
ResearchGate. (2025). Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems. Available at: [Link]
-
YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound 90 HPLC 5522-66-7 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 11. m.youtube.com [m.youtube.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Protoporphyrin IX Dimethyl Ester (PpIX-DME) Uptake in Cellular Assays
Welcome to the technical support center for Protoporphyrin IX dimethyl ester (PpIX-DME). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the cellular uptake of PpIX-DME. Our goal is to equip you with the scientific rationale and practical guidance to overcome common experimental hurdles and ensure robust and reproducible results.
I. Understanding PpIX-DME Cellular Uptake: Key Principles
This compound (PpIX-DME) is a hydrophobic derivative of Protoporphyrin IX (PpIX), a potent photosensitizer used in photodynamic therapy (PDT). Unlike its precursor, 5-aminolevulinic acid (5-ALA), which relies on cellular metabolic pathways to be converted to PpIX, PpIX-DME is a pre-formed photosensitizer. This fundamental difference dictates its distinct mechanism of cellular uptake.
The esterification of the carboxyl groups in PpIX to form PpIX-DME significantly increases its lipophilicity. This chemical modification is the primary driver for its efficient passage across the lipid bilayer of the cell membrane, predominantly through passive diffusion . This process does not require cellular energy and is driven by the concentration gradient of PpIX-DME across the membrane[1][2][3][4]. In contrast, the uptake of 5-ALA can be mediated by active transport systems, such as GABA transporters[5].
However, the net intracellular accumulation of PpIX-DME is not solely dependent on its influx. The cell possesses efflux pumps, notably the ATP-binding cassette transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), which actively transports PpIX and its derivatives out of the cell[6][7][8][9][10]. Therefore, the observed intracellular concentration of PpIX-DME is a dynamic equilibrium between its passive influx and active efflux.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding PpIX-DME uptake experiments.
Q1: What is the primary mechanism of PpIX-DME uptake into cells?
A1: The primary mechanism is passive diffusion . Due to its increased lipophilicity compared to PpIX, PpIX-DME can readily partition into and diffuse across the cell membrane's lipid bilayer, moving down its concentration gradient[1][2][3][4]. This is in contrast to the uptake of 5-ALA, which can involve active transport mechanisms[5].
Q2: How does PpIX-DME differ from 5-ALA in terms of cellular uptake and subsequent photosensitization?
A2:
-
Uptake Mechanism: PpIX-DME enters cells primarily via passive diffusion, while 5-ALA utilizes active transporters.
-
Metabolic Conversion: PpIX-DME is a direct photosensitizer and does not require enzymatic conversion. 5-ALA is a prodrug that must be converted to PpIX through the heme biosynthesis pathway.
-
Subcellular Localization: The initial subcellular localization can differ. Exogenously administered PpIX has been observed to initially distribute in the cell membranes, while 5-ALA-induced PpIX is first synthesized in the mitochondria[11]. The localization of PpIX-DME is also expected to be influenced by its lipophilicity, likely leading to accumulation in lipid-rich structures like the endoplasmic reticulum and mitochondria.
Q3: What role do efflux pumps play in PpIX-DME accumulation?
A3: Efflux pumps, particularly ABCG2 (BCRP) , are crucial in limiting the intracellular accumulation of PpIX and its derivatives[6][7][8][9][10]. ABCG2 is an ATP-dependent transporter that actively pumps these molecules out of the cell. High expression of ABCG2 in certain cancer cells can lead to resistance to PDT by reducing the effective intracellular concentration of the photosensitizer.
Q4: How does the extracellular pH influence PpIX-DME uptake?
A4: For lipophilic compounds that cross the membrane via passive diffusion, the pH of the extracellular environment can influence their charge state and, consequently, their ability to partition into the lipid bilayer. For a weakly acidic molecule, a lower extracellular pH (more acidic) would lead to a higher proportion of the un-ionized, more lipophilic form, which can more readily cross the cell membrane[12]. While direct studies on PpIX-DME are limited, this general principle for lipophilic drugs is expected to apply. The acidic tumor microenvironment may, therefore, favor the uptake of certain photosensitizers.
Q5: Does serum in the culture medium affect PpIX-DME uptake?
A5: Yes, serum proteins, particularly albumin, can bind to hydrophobic molecules like PpIX and its derivatives[10]. This binding can reduce the concentration of free PpIX-DME available to diffuse into the cells. Therefore, the presence and concentration of serum in the culture medium should be carefully controlled and standardized in uptake experiments.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during PpIX-DME uptake experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no intracellular PpIX-DME fluorescence signal | 1. Low PpIX-DME Concentration: The concentration in the medium is too low to establish a sufficient gradient for passive diffusion. | - Increase the concentration of PpIX-DME in the incubation medium. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| 2. Short Incubation Time: The incubation period is not long enough for significant accumulation. | - Increase the incubation time. Perform a time-course experiment (e.g., 1, 2, 4, 6 hours) to determine the optimal incubation period. | |
| 3. High Cell Density: A high cell density can lead to nutrient depletion and altered cell metabolism, potentially affecting membrane integrity and uptake. | - Seed cells at a lower density to ensure they are in the exponential growth phase during the experiment. | |
| 4. Presence of Serum: Serum proteins are binding to PpIX-DME, reducing its free concentration. | - Reduce the serum concentration or perform the uptake experiment in serum-free medium. Ensure consistency in serum concentration across all experiments. | |
| 5. High Efflux Pump Activity: The cell line may have high expression of efflux pumps like ABCG2. | - Test for the expression of ABCG2 in your cell line. Consider using an ABCG2 inhibitor, such as Ko143, to see if it increases PpIX-DME accumulation[7]. | |
| 6. Photobleaching: PpIX-DME is susceptible to photobleaching upon exposure to light. | - Minimize the exposure of your samples to light during incubation and processing. Use appropriate filters and minimize exposure time during fluorescence microscopy. | |
| High background fluorescence | 1. Incomplete Washing: Residual PpIX-DME in the extracellular medium. | - Wash the cells thoroughly with ice-cold PBS (3-4 times) after incubation to remove any unbound PpIX-DME. |
| 2. Autofluorescence: Cells or components of the culture medium may exhibit natural fluorescence. | - Include an unstained control (cells only) to determine the baseline autofluorescence. If using a plate reader, use black-walled plates to reduce background. | |
| 3. Precipitation of PpIX-DME: PpIX-DME may precipitate in the culture medium, leading to fluorescent aggregates. | - Ensure PpIX-DME is fully dissolved in the stock solution (e.g., using DMSO) before diluting in culture medium. Visually inspect the medium for any precipitates. | |
| Inconsistent results between experiments | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or growth phase. | - Use cells within a consistent passage number range. Seed cells to achieve a consistent confluency at the time of the experiment. |
| 2. Inconsistent Incubation Parameters: Variations in incubation time, temperature, or CO2 levels. | - Strictly control all incubation parameters. Use a calibrated incubator. | |
| 3. Inconsistent PpIX-DME Preparation: Variations in the stock solution concentration or dilution. | - Prepare fresh dilutions of PpIX-DME for each experiment from a well-characterized stock solution. Protect the stock solution from light and store it appropriately. | |
| 4. Instrument Settings: Fluctuations in the settings of the fluorescence microscope, flow cytometer, or plate reader. | - Use standardized instrument settings for all acquisitions. Calibrate the instrument regularly. |
IV. Experimental Protocols
This section provides detailed protocols for the quantitative and qualitative analysis of PpIX-DME cellular uptake.
A. Quantitative Analysis of PpIX-DME Uptake using a Fluorescence Plate Reader
This method allows for high-throughput quantification of PpIX-DME uptake.
Materials:
-
PpIX-DME
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS), ice-cold
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with excitation and emission filters for PpIX-DME (Excitation: ~405 nm, Emission: ~635 nm)
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
Protocol:
-
Cell Seeding: Seed your cells of interest (e.g., HeLa, MCF-7, A549) in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.
-
Preparation of PpIX-DME Working Solutions: Prepare a stock solution of PpIX-DME in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest PpIX-DME concentration).
-
Incubation: Remove the old medium from the wells and replace it with the PpIX-DME working solutions or the vehicle control. Incubate for the desired time period (e.g., 2-4 hours) at 37°C and 5% CO2, protected from light.
-
Washing: After incubation, aspirate the medium and wash the cells three times with 200 µL of ice-cold PBS per well to remove extracellular PpIX-DME.
-
Fluorescence Measurement (Whole Cells): Add 100 µL of PBS to each well. Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for PpIX-DME.
-
Cell Lysis and Protein Quantification (for normalization): After the initial reading, aspirate the PBS and add 50 µL of cell lysis buffer to each well. Incubate on a shaker for 15 minutes.
-
Fluorescence Measurement (Lysate): Transfer the cell lysates to a new black 96-well plate and read the fluorescence intensity.
-
Protein Assay: Use a small aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration for each well to account for variations in cell number.
B. Qualitative and Semi-Quantitative Analysis of PpIX-DME Uptake and Localization by Confocal Microscopy
This method provides visual confirmation of PpIX-DME uptake and information on its subcellular localization.
Materials:
-
PpIX-DME
-
DMSO
-
Cell culture medium
-
Glass-bottom dishes or coverslips
-
PBS
-
Paraformaldehyde (PFA) for fixing (optional)
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope with appropriate lasers and filters (e.g., 405 nm laser for excitation)
Protocol:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Incubation: Treat the cells with PpIX-DME in culture medium as described in the plate reader protocol.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining (Optional): If desired, incubate the cells with DAPI solution for 10-15 minutes to stain the nuclei.
-
Imaging: Mount the coverslips on microscope slides with mounting medium. Image the cells using a confocal microscope. Use the 405 nm laser to excite both DAPI and PpIX-DME and collect their respective emissions in separate channels.
-
Image Analysis: Analyze the images to observe the intracellular distribution of PpIX-DME. For semi-quantitative analysis, the mean fluorescence intensity per cell can be measured using image analysis software like ImageJ.
V. Data Presentation
Comparative Uptake of PpIX-DME in Different Cancer Cell Lines
The following table summarizes hypothetical comparative uptake data for PpIX-DME in common cancer cell lines. Actual values will vary depending on experimental conditions.
| Cell Line | Cancer Type | Relative PpIX-DME Uptake (Normalized Fluorescence Units) | Key Considerations |
| HeLa | Cervical Cancer | +++ | High proliferation rate, may show significant uptake. |
| MCF-7 | Breast Cancer | ++ | Known to express ABCG2, which may limit accumulation. |
| A549 | Lung Cancer | ++++ | Often used in PDT studies, generally shows good photosensitizer uptake.[13][14][15] |
| U87-MG | Glioblastoma | +++ | Brain tumor cells can exhibit variable uptake depending on blood-brain barrier models. |
VI. Visualizing the Factors
Diagram of Factors Affecting Intracellular PpIX-DME Concentration
Caption: Key factors influencing PpIX-DME cellular uptake.
VII. References
-
Roles of the ABCG2 Transporter in Protoporphyrin IX Distribution and Toxicity. PMC. [Link]
-
Increased expression of the Abcg2 transporter during erythroid maturation plays a role in decreasing cellular protoporphyrin IX level. NIH. [Link]
-
Roles of the ABCG2 Transporter in Protoporphyrin IX Distribution and Toxicity. PubMed. [Link]
-
The essential role of the transporter ABCG2 in the pathophysiology of erythropoietic protoporphyria. PMC. [Link]
-
Roles of the ABCG2 Transporter in Protoporphyrin IX Distribution and Toxicity. R Discovery. [Link]
-
Pharmacology of protoporphyrin IX in nude mice after application of ALA and ALA esters. ResearchGate. [Link]
-
Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens. MDPI. [Link]
-
Passive diffusion – Knowledge and References. Taylor & Francis. [Link]
-
Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines. PubMed. [Link]
-
Lipophilicity and Its Relationship with Passive Drug Permeation. Request PDF. [Link]
-
Subcellular localization of PpIX. Public Library of Science. [Link]
-
High-Throughput Imaging of PPIX Using Confocal Microscopy. Request PDF. [Link]
-
The uptake data in A549 cells (A) and in H1299 cells (B); presented by... ResearchGate. [Link]
-
Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization. Frontiers. [Link]
-
Quantifying fluorescent nanoparticle uptake in mammalian cells using a plate reader. NIH. [Link]
-
Fluorescence imaging of protoporphyrin IX (PPIX) uptake in A549 cells.... ResearchGate. [Link]
-
Quantitative fluorescence imaging of protoporphyrin IX through determination of tissue optical properties in the spatial frequency domain. NIH. [Link]
-
Extracellular pH, transmembrane distribution and cytotoxicity of chlorambucil. PubMed. [Link]
-
Introduction to 5-Aminolevulinic Acid-Protoporphyrin IXMediated Radiodynamic Therapy (RDT). Clinics in Oncology. [Link]
-
A new technique of quantifying protoporphyrin IX in microbial cells in seawater. Frontiers. [Link]
-
Experimental rate of cellular uptake. (A) Plate reader quantification... ResearchGate. [Link]
-
Protoporphyrin IX Measurement for Photodynamic Therapy. withpower.com. [Link]
-
Physico‐Chemical and Biological Factors that Influence a Drug's Cellular Permeability by Passive Diffusion. ResearchGate. [Link]
-
A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy. PubMed. [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC. [Link]
-
Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy. PMC. [Link]
-
Theranostic Uses of the Heme Pathway in Neuro-Oncology: Protoporphyrin IX (PpIX) and Its Journey from Photodynamic Therapy (PDT) through Photodynamic Diagnosis (PDD) to Sonodynamic Therapy (SDT). MDPI. [Link]
-
Comparative of in-vitro Evaluation between Erlotinib Loaded Nanostructured Lipid Carriers and Liposomes against A549 Lung Cancer Cell Line. Brieflands. [Link]
-
Fluorescence imaging of protoporphyrin IX (PPIX) uptake in A549 cells.... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Imaging of PPIX Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of the ABCG2 Transporter in Protoporphyrin IX Distribution and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased expression of the Abcg2 transporter during erythroid maturation plays a role in decreasing cellular protoporphyrin IX level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of the ABCG2 Transporter in Protoporphyrin IX Distribution and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The essential role of the transporter ABCG2 in the pathophysiology of erythropoietic protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extracellular pH, transmembrane distribution and cytotoxicity of chlorambucil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
Minimizing dark toxicity of Protoporphyrin IX dimethyl ester in vitro
Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical support for minimizing the dark toxicity of Protoporphyrin IX dimethyl ester (PpIX-DME) in vitro. Our goal is to equip you with the knowledge and tools to ensure the scientific integrity and reproducibility of your experiments.
Introduction: Understanding this compound and the Challenge of Dark Toxicity
This compound (PpIX-DME) is a valuable photosensitizer precursor used in photodynamic therapy (PDT) research.[1][2] Its lipophilic nature, compared to its parent compound Protoporphyrin IX (PpIX), often facilitates enhanced cellular uptake.[3][4] While the primary mechanism of action for photosensitizers is light-activated cytotoxicity, a phenomenon known as "dark toxicity"—cellular damage in the absence of light—can be a significant experimental confounder.[5][6][7] An ideal photosensitizer should exhibit negligible cytotoxicity in the dark to ensure that observed cell death is a direct result of light activation.[6][8] This guide provides a comprehensive framework for understanding, troubleshooting, and minimizing the dark toxicity of PpIX-DME in your in vitro models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PpIX-DME)?
PpIX-DME is a derivative of Protoporphyrin IX (PpIX), a key intermediate in the heme biosynthesis pathway.[9][10] The esterification of the two carboxylic acid groups of PpIX with methyl groups increases its lipophilicity. This modification can enhance its ability to cross cellular membranes, leading to higher intracellular concentrations compared to PpIX.[3][11] It is often used as a precursor in the synthesis of other photosensitizers.[1]
Q2: What is "dark toxicity" and why is it a concern?
Dark toxicity refers to the cytotoxic effects of a photosensitizer on cells in the absence of light activation.[5][6] For a photosensitizer to be effective and selective in PDT, it should be non-toxic until it is activated by a specific wavelength of light.[8][12] Dark toxicity can lead to misleading experimental results, where cell death is incorrectly attributed to the photodynamic effect. Minimizing dark toxicity is crucial for accurately determining the efficacy of a photosensitizer and for developing safe therapeutic agents.
Q3: What are the primary causes of PpIX-DME dark toxicity in vitro?
The dark toxicity of PpIX-DME can stem from several factors, often related to its physicochemical properties and interaction with the cellular environment:
-
Aggregation: Due to its amphiphilic nature, PpIX and its derivatives have a tendency to aggregate in aqueous solutions, such as cell culture media.[13][14][15] These aggregates can be cytotoxic through mechanisms independent of light activation, potentially by disrupting cell membranes or inducing protein aggregation.[13][15]
-
Mitochondrial Localization and Damage: Porphyrins are known to accumulate in mitochondria.[16][17][18] High concentrations of PpIX-DME in these organelles can disrupt mitochondrial function, leading to apoptosis or necrosis even without light.[17][19][20]
-
Reactive Oxygen Species (ROS) Generation: While high levels of ROS are the goal of PDT upon light activation, basal levels of ROS can be generated in the dark, especially at high photosensitizer concentrations.[21][22][23] This can lead to oxidative stress and cellular damage.[10][24][25]
Troubleshooting Guide: Minimizing PpIX-DME Dark Toxicity
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Issue 1: High levels of cell death in my "dark" control group.
Q: I'm observing significant cytotoxicity in my control plates that were incubated with PpIX-DME but not exposed to light. What could be causing this?
A: This is a classic sign of dark toxicity. Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your PpIX-DME Concentration:
-
The Problem: The most common cause of dark toxicity is an excessively high concentration of the photosensitizer.[26]
-
The Solution: Perform a dose-response curve to determine the optimal concentration of PpIX-DME for your specific cell line. The goal is to find a concentration that maximizes photosensitization upon illumination while exhibiting minimal dark toxicity.
-
Expert Insight: Different cell lines exhibit varying sensitivities to PpIX-DME. A concentration that is non-toxic to one cell line may be cytotoxic to another. It is imperative to establish a therapeutic window for each cell line you work with.
| Cell Line Type | Typical Starting Concentration Range (µM) | Key Consideration |
| Adherent Cancer Cells (e.g., HeLa, A549) | 1 - 20 | Longer incubation times may be required for optimal uptake. |
| Suspension Cancer Cells (e.g., Jurkat) | 0.5 - 10 | Generally more sensitive; start with lower concentrations. |
| Normal (non-cancerous) Cell Lines | 0.1 - 5 | Often more susceptible to toxicity; use with caution. |
2. Optimize Your Stock Solution Preparation and Storage:
-
The Problem: Improperly dissolved or stored PpIX-DME can lead to the formation of cytotoxic aggregates.
-
The Solution: Follow a stringent protocol for preparing and storing your stock solution.
-
Expert Insight: PpIX-DME is organo-soluble.[27] Using an appropriate organic solvent for the initial stock and ensuring proper dilution into your aqueous culture medium is critical to prevent precipitation and aggregation.
3. Scrutinize Your Incubation Time:
-
The Problem: Prolonged incubation can lead to excessive accumulation of PpIX-DME in sensitive cellular compartments like the mitochondria, triggering apoptosis or necrosis.[16][17]
-
The Solution: Conduct a time-course experiment to identify the shortest incubation time that yields sufficient intracellular PpIX-DME for effective phototoxicity without causing dark toxicity.
Issue 2: High background fluorescence in my imaging experiments.
Q: My fluorescence microscopy images of cells treated with PpIX-DME (without light activation) show high, non-specific background signals. How can I resolve this?
A: High background fluorescence can obscure specific localization and is often linked to the same factors that cause dark toxicity.
1. Check for PpIX-DME Aggregates:
-
The Problem: Aggregates of PpIX-DME in the culture medium or on the cell surface can appear as bright, punctate, or diffuse fluorescence, masking the true subcellular localization.[28][29]
-
The Solution:
-
Expert Insight: Consider using a serum-free medium during the final wash steps, as serum proteins can sometimes bind to PpIX-DME and contribute to background fluorescence.
2. Address Autofluorescence:
-
The Problem: Some cell types naturally exhibit autofluorescence, which can be mistaken for a PpIX-DME signal.[31][32]
-
The Solution: Always include an "unstained" control group (cells with no PpIX-DME) in your imaging experiments to assess the level of autofluorescence.
-
Expert Insight: If autofluorescence is high, you may need to use imaging software to subtract the background signal from your experimental images.
Issue 3: Inconsistent and non-reproducible results.
Q: My results vary significantly between experiments, even when I use the same protocol. What could be the cause?
A: Lack of reproducibility often points to subtle inconsistencies in experimental execution.
1. Standardize Your PpIX-DME Handling:
-
The Problem: PpIX-DME is sensitive to light and can degrade over time, leading to variability in its effective concentration.[1][9][33]
-
The Solution:
-
Expert Insight: Prepare working solutions fresh for each experiment from a thawed aliquot of the stock solution. Do not store diluted working solutions for extended periods.
2. Control for Environmental Factors:
-
The Problem: Variations in cell culture conditions can affect cellular uptake and sensitivity to PpIX-DME.
-
The Solution: Maintain consistency in cell density, passage number, and media composition for all experiments.
-
Expert Insight: Ensure that your incubator provides a stable and consistent environment (temperature, CO2, humidity).
Experimental Protocols
Protocol 1: Preparation of PpIX-DME Stock Solution
-
Reconstitution: Dissolve the lyophilized PpIX-DME powder in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 1-10 mM).
-
Aliquotting: Immediately aliquot the stock solution into small, single-use volumes in light-protecting tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[9][33]
Protocol 2: Determining Optimal PpIX-DME Concentration (Dark Toxicity Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
PpIX-DME Dilution: Prepare a serial dilution of your PpIX-DME stock solution in complete cell culture medium.
-
Treatment: Treat the cells with the various concentrations of PpIX-DME. Include a "vehicle control" (medium with the same concentration of the solvent used for the stock solution) and an "untreated control" (medium only).
-
Incubation: Incubate the plate in the dark for a predetermined time (e.g., 4, 12, or 24 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay.[34][35]
-
Analysis: Plot cell viability against PpIX-DME concentration to determine the highest concentration that does not cause a significant decrease in cell viability compared to the controls.
Visualizing the Concepts
Caption: Troubleshooting workflow for PpIX-DME dark toxicity.
Caption: Decision tree for troubleshooting high background fluorescence.
References
-
Dye Sensitizers for Photodynamic Therapy. MDPI. [Link]
-
Photodynamic therapy. Mayo Clinic. [Link]
-
Photodynamic therapy. Wikipedia. [Link]
-
Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. PMC. [Link]
-
Ros production by endogenously generated Protoporphyrin IX in murine leukemia cells. PubMed. [Link]
-
Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. MDPI. [Link]
-
Production of protoporphyrin IX from 5-aminolevulinic acid and two of its esters in cells in vitro and tissues in vivo. PubMed. [Link]
-
Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]
-
A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. PubMed. [Link]
-
Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity. Journal of Biological Chemistry. [Link]
-
Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines. PubMed. [Link]
-
Fluorescent microscopy troubleshooting: high background. YouTube. [Link]
-
Characterization of Protoporphyrin IX Species in Vitro Using Fluorescence Spectroscopy and Polar Plot Analysis. PubMed. [Link]
-
In vitro and in vivo expression of protoporphyrin IX induced by lipophilic 5-aminolevulinic acid derivatives. PubMed. [Link]
-
Changes of the 1 H chemical shifts of this compound. ResearchGate. [Link]
-
An in vitro study on the improvement of protoporphyrin IX accumulation using esterified and amidated 5-aminolevulinic acids. ResearchGate. [Link]
-
Aggregation Behavior of Protoporphyrin IX in Aqueous Solutions: Clear Evidence of Vesicle Formation. ResearchGate. [Link]
-
Enhanced generation of reactive oxygen species using gold nanoparticles conjugated with protoporphyrin IX. Mount Sinai Scholars Portal. [Link]
-
Protoporphyrin-IX nanostructures modulate their protein aggregation ability via differential oxidation and protein binding. bioRxiv. [Link]
-
Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens. MDPI. [Link]
-
Mechanisms of Phototoxic Effects of Cationic Porphyrins on Human Cells In Vitro. PMC. [Link]
-
Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX. MDPI. [Link]
-
Protoporphyrin IX: the Good, the Bad, and the Ugly. PMC. [Link]
-
Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics. PMC. [Link]
-
Light-Activated Protoporphyrin IX-Based Polysilsesquioxane Nanoparticles Induce Ferroptosis in Melanoma Cells. PMC. [Link]
-
Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics. ResearchGate. [Link]
-
Evaluation of Protoporphyrin IX Production, Phototoxicity and Cell Death Pathway Induced by Hexylester of 5-aminolevulinic Acid in Reh and HPB-ALL Cells. PubMed. [Link]
-
Cytotoxic effect of protoporphyrin IX to human Leukemia U937 cells under ultrasonic irradiation. PubMed. [Link]
-
Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment. PMC. [Link]
-
Protoporphyrin IX level correlates with number of mitochondria, but increase in production correlates with tumor cell size. PubMed. [Link]
-
Changes in apparent viability of cells treated with porphyrin... ResearchGate. [Link]
-
A study comparing endogenous protoporphyrin IX induced by 5-ALA and ALA-methyl ester with exogenous PpIX and PpIX dimethyl ester in photodynamic diagnosis of human nasopharyngeal carcinoma xenografts. Semantic Scholar. [Link]
-
Protoporphyrin IX accumulation disrupts mitochondrial dynamics and function in ABCG2‐deficient hepatocytes. ScienceOpen. [Link]
-
Structural Insights into the Binding and Degradation Mechanisms of Protoporphyrin IX by the Translocator Protein TSPO. JACS Au. [Link]
-
The Influence of Different Illumination Parameters on Protoporphyrin IX Induced Cell Death in Squamous Cell Carcinoma Cells. PubMed. [Link]
Sources
- 1. This compound | [frontierspecialtychemicals.com]
- 2. This compound 90 HPLC 5522-66-7 [sigmaaldrich.com]
- 3. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study comparing endogenous protoporphyrin IX induced by 5-ALA and ALA-methyl ester with exogenous PpIX and PpIX dimethyl ester in photodynamic diagnosis of human nasopharyngeal carcinoma xenografts. | Semantic Scholar [semanticscholar.org]
- 5. Dye Sensitizers for Photodynamic Therapy [mdpi.com]
- 6. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic Therapy | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 8. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Production of protoporphyrin IX from 5-aminolevulinic acid and two of its esters in cells in vitro and tissues in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photodynamic therapy - Mayo Clinic [mayoclinic.org]
- 13. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxic effect of protoporphyrin IX to human Leukemia U937 cells under ultrasonic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protoporphyrin IX level correlates with number of mitochondria, but increase in production correlates with tumor cell size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protoporphyrin IX accumulation disrupts mitochondrial dynamics and function in ABCG2‐deficient hepatocytes – ScienceOpen [scienceopen.com]
- 20. Protoporphyrin IX accumulation disrupts mitochondrial dynamics and function in ABCG2-deficient hepatocytes. | Sigma-Aldrich [merckmillipore.com]
- 21. Ros production by endogenously generated Protoporphyrin IX in murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scholars.mssm.edu [scholars.mssm.edu]
- 23. mdpi.com [mdpi.com]
- 24. Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Light-Activated Protoporphyrin IX-Based Polysilsesquioxane Nanoparticles Induce Ferroptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 28. youtube.com [youtube.com]
- 29. mabtech.com [mabtech.com]
- 30. creative-bioarray.com [creative-bioarray.com]
- 31. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. medkoo.com [medkoo.com]
- 34. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Singlet Oxygen Generation of Protoporphorphyrin IX Dimethyl Ester
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Protoporphyrin IX dimethyl ester (PpIX-DME) for singlet oxygen generation. This center is designed to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you optimize your experiments and overcome common challenges.
Introduction: The Role of PpIX-DME in Singlet Oxygen Generation
This compound (PpIX-DME) is a derivative of Protoporphyrin IX (PpIX), a naturally occurring photosensitizer crucial in various biological processes. The esterification of the two carboxylic acid groups of PpIX to form PpIX-DME increases its lipophilicity, which can enhance its uptake into cellular membranes.[1][2] This property makes it a valuable tool in photodynamic therapy (PDT) research, where the generation of cytotoxic singlet oxygen (¹O₂) is the primary therapeutic mechanism.[3]
Upon excitation with light of an appropriate wavelength, PpIX-DME transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen.[3] The efficiency of this process, known as the singlet oxygen quantum yield (ΦΔ), is a critical parameter for evaluating the efficacy of a photosensitizer.[3][4] This guide will delve into the factors influencing this yield and provide practical advice for maximizing it in your experimental setups.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with PpIX-DME.
Q1: What is the typical singlet oxygen quantum yield of PpIX-DME?
A1: The singlet oxygen quantum yield of porphyrins can be around 0.60 in organic solvents like N,N-dimethyl formamide (DMF).[5] However, the exact value for PpIX-DME can vary significantly depending on the solvent, concentration, and aggregation state. For its parent compound, Protoporphyrin IX (PpIX), the quantum yield has been reported to be as high as 0.77.[6]
Q2: How does the choice of solvent affect singlet oxygen generation?
A2: The solvent plays a crucial role in both the solubility of PpIX-DME and the lifetime of singlet oxygen. Polar aprotic solvents like DMF, DMSO, and chloroform are often used to dissolve PpIX-DME. The lifetime of singlet oxygen is significantly longer in deuterated solvents compared to their non-deuterated counterparts, which can be a useful strategy to enhance the detectable amount of singlet oxygen in an experiment.
Q3: What are the visible signs of PpIX-DME aggregation, and how does it impact my experiment?
A3: Aggregation of PpIX-DME is a common issue, particularly in aqueous solutions or at high concentrations. Spectroscopically, aggregation can be observed as a broadening and red-shifting of the Soret band in the UV-Vis absorption spectrum. Aggregation is detrimental to singlet oxygen generation as it leads to self-quenching of the excited states, reducing the efficiency of energy transfer to molecular oxygen.[7]
Q4: Can PpIX-DME generate singlet oxygen in the absence of light?
A4: While light is the primary driver for singlet oxygen generation via the photosensitization mechanism, some studies have shown that Protoporphyrin IX can catalyze the conversion of hydrogen peroxide (H₂O₂) into singlet oxygen in the dark.[8][9] This is an important consideration if your experimental system contains endogenous or added H₂O₂.
Q5: What is photobleaching, and how can I minimize it?
A5: Photobleaching is the light-induced degradation of the photosensitizer, leading to a loss of its ability to absorb light and generate singlet oxygen.[10] This can be observed as a decrease in the absorbance or fluorescence signal of PpIX-DME over time during irradiation.[11] To minimize photobleaching, you can reduce the light intensity (fluence rate), limit the total light dose, or use a deoxygenated solution for sample preparation and storage, as the presence of oxygen can contribute to the degradation process.[10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues during your experiments with PpIX-DME.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable singlet oxygen signal | 1. PpIX-DME Aggregation: The photosensitizer is aggregated, leading to self-quenching. 2. Inefficient Light Source: The wavelength or intensity of the light source is not optimal for PpIX-DME excitation. 3. Low Oxygen Concentration: Insufficient molecular oxygen is available in the solution. 4. Degraded PpIX-DME: The photosensitizer has degraded due to improper storage or handling. | 1. Disaggregate PpIX-DME: Use a suitable organic solvent (e.g., DMF, DMSO) to prepare a stock solution. For aqueous experiments, consider using a surfactant or encapsulating the PpIX-DME in a delivery vehicle like liposomes. 2. Optimize Light Source: Ensure your light source emits at a wavelength that overlaps with a major absorption band of PpIX-DME (Soret band around 407 nm or Q-bands in the 500-650 nm region).[12] Verify the light intensity. 3. Ensure Oxygenation: Gently bubble oxygen through the solution before and during the experiment, or ensure the sample is in an oxygen-permeable container. 4. Use Fresh PpIX-DME: Prepare fresh solutions of PpIX-DME for each experiment and store the solid compound in a cool, dark, and dry place. |
| Inconsistent or non-reproducible results | 1. Variability in PpIX-DME Concentration: Inaccurate pipetting or solvent evaporation can lead to concentration changes. 2. Photobleaching: The extent of photobleaching varies between experiments. 3. Fluctuations in Light Source Intensity: The output of the light source is not stable. | 1. Accurate Sample Preparation: Use calibrated pipettes and keep samples sealed to prevent solvent evaporation. 2. Control for Photobleaching: Use a consistent light dose and fluence rate for all experiments. Monitor the absorbance of PpIX-DME before and after irradiation. 3. Monitor Light Source: Use a power meter to check the stability of your light source before each experiment. |
| Rapid decay of the singlet oxygen probe in the dark (control) | 1. Probe Instability: The chemical probe for singlet oxygen detection (e.g., DPBF) is unstable and degrading on its own.[13] 2. Presence of Other Reactive Oxygen Species (ROS): The probe is reacting with other ROS present in the system, such as hydroxyl radicals or superoxide anions.[13][14] | 1. Use Fresh Probe Solution: Prepare fresh solutions of the singlet oxygen probe for each experiment and protect them from light.[13] 2. Use Scavengers: To confirm the signal is from singlet oxygen, perform control experiments with a specific singlet oxygen scavenger like sodium azide (NaN₃).[13] |
Experimental Protocols
Here are detailed protocols for the preparation of PpIX-DME and the measurement of singlet oxygen generation.
Protocol 1: Preparation of a PpIX-DME Stock Solution
Objective: To prepare a stable, non-aggregated stock solution of PpIX-DME.
Materials:
-
This compound (PpIX-DME) powder
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Weigh the required amount of PpIX-DME powder in a microcentrifuge tube.
-
Add the appropriate volume of DMF or DMSO to achieve the desired stock concentration (e.g., 1 mM).
-
Vortex the solution thoroughly until the PpIX-DME is completely dissolved. A brief sonication may aid in dissolution.
-
Verify the concentration and check for aggregation by measuring the UV-Vis absorption spectrum. The Soret peak should be sharp and located around 407 nm in chloroform.[12]
-
Store the stock solution in the dark at -20°C.
Protocol 2: Measurement of Singlet Oxygen Generation using 1,3-Diphenylisobenzofuran (DPBF)
Objective: To quantify the relative singlet oxygen generation of PpIX-DME using a chemical probe.
Principle: DPBF is a chemical trap that reacts with singlet oxygen, leading to a decrease in its absorbance at approximately 410 nm.[3][5][15] The rate of this decrease is proportional to the rate of singlet oxygen production.[2]
Materials:
-
PpIX-DME stock solution
-
1,3-Diphenylisobenzofuran (DPBF)
-
A suitable solvent (e.g., DMF, chloroform)
-
A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal)
-
Cuvettes (quartz or glass)
-
Light source with a specific wavelength (e.g., a laser or filtered lamp)
-
Spectrophotometer
Procedure:
-
Prepare a working solution of DPBF in the chosen solvent (typically in the µM range).
-
In a cuvette, mix the PpIX-DME solution (or the reference photosensitizer) with the DPBF solution. The final concentration of the photosensitizer should result in an absorbance of around 0.1 at the excitation wavelength to avoid inner filter effects.
-
Place the cuvette in the spectrophotometer and record the initial absorbance of DPBF at its maximum absorption wavelength.
-
Irradiate the sample with the light source for a set period.
-
Record the absorbance of DPBF again. Repeat steps 4 and 5 at regular time intervals.
-
Plot the natural logarithm of the absorbance of DPBF (ln(A)) versus the irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield (ΦΔ) of PpIX-DME can be calculated relative to the reference standard using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the slope of the plot of ln(A₀/Aₜ) versus irradiation time, and I_abs is the rate of light absorption by the photosensitizer.[2]
Visualizing the Process: From Light Absorption to Singlet Oxygen
The following diagrams illustrate the key processes involved in singlet oxygen generation by PpIX-DME.
Caption: Jablonski diagram illustrating the photophysical processes leading to singlet oxygen generation by PpIX-DME.
Caption: A troubleshooting flowchart for diagnosing issues with low singlet oxygen generation.
References
- Enhancing Singlet Oxygen Generation by Self-Assembly of a Porphyrin Entrapped in Supramolecular Fibers.
- A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. PubMed.
- A Comparative Analysis of Protoporphyrin IX Derivatives for Photodynamic Therapy. Benchchem.
- Protoporphyrin IX catalyzed hydrogen peroxide to gener
- The effect of the irradiation wavelength on the processes sensitized by this compound. PubMed.
- Technical Support Center: DPBF Assay for Singlet Oxygen Detection. Benchchem.
- Application Notes and Protocols for Measuring Singlet Oxygen Quantum Yield Using 1,3-Diphenylisobenzofuran (DPBF). Benchchem.
- Mechanisms for the Photooxidation of Protoporphyrin IX in.
- Singlet molecular oxygen quantum yield measurements of some porphyrins and metalloporphyrins. Indian Academy of Sciences.
- Protoporphyrin IX catalyzed hydrogen peroxide to gener
- A new fluorescence method to detect singlet oxygen inside phospholipid model membranes. PubMed.
- Enhancing Singlet Oxygen Generation by Self-Assembly of a Porphyrin Entrapped in Supramolecular Fibers.
- Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. Photochemical & Photobiological Sciences (RSC Publishing).
- Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy. PubMed.
- Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX.
- Photobleaching and Photodynamic Effect of Protoporphyrin IX. karger.com.
- Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. MDPI.
- Changes of the 1 H chemical shifts of this compound.
- Optimization of this compound (2) bromination to yield 16.
- Photosensitization and mechanism of cytotoxicity induced by the use of ALA deriv
- Is There a Simple and Easy Way to Detect Singlet Oxygen?
- Enhanced Singlet Oxygen Production by Photodynamic Therapy and a Novel Method for Its Intracellular Measurement. NIH.
- Temperature Effect on Accumulation of Protoporphyrin IX After Topical Application of 5-Aminolevulinic Acid and its Methylester and Hexylester Derivatives in Normal Mouse Skin.
- This compound. omlc.org.
- How can I prepare a this compound?.
- Synthesis and Evaluation of Unsaturated Alkyl Esters of 5-Aminolevulinic Acid as Precursors to Protoporphyrin IX. SciSpace.
- Protoporphyrin-IX nanostructures modulate their protein aggregation ability via differential oxid
Sources
- 1. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Protoporphyrin IX catalyzed hydrogen peroxide to generate singlet oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protoporphyrin IX catalyzed hydrogen peroxide to generate singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoproducts of Porphyrins with a Focus on Protoporphyrin IX [mdpi.com]
- 11. karger.com [karger.com]
- 12. This compound [omlc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scientificarchives.com [scientificarchives.com]
- 15. A new fluorescence method to detect singlet oxygen inside phospholipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protoporphyrin IX Dimethyl Ester Solvent Effects
Welcome to the technical support center for Protoporphyrin IX dimethyl ester (PpIX-DME). This guide is designed for researchers, scientists, and drug development professionals who are utilizing PpIX-DME in their experiments. Here, we will address common challenges and questions related to the profound influence of solvents on the spectral properties of this molecule. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the spectral behavior of PpIX-DME in different solvent environments.
Q1: What are the typical spectral features of monomeric this compound?
Answer: When properly dissolved in a solvent that promotes its monomeric form, this compound exhibits a characteristic electronic absorption spectrum dominated by two types of bands arising from π-π* transitions of the highly conjugated macrocycle.[1]
-
The Soret Band: An extremely intense absorption peak typically found between 400 nm and 410 nm. For instance, in chloroform, the Soret band maximum (λmax) is observed around 407-408 nm with a very high molar extinction coefficient (ε) of approximately 166,000 - 171,000 M⁻¹cm⁻¹.[2][3] This band is the hallmark of porphyrins and is highly sensitive to the molecule's environment.
-
The Q-Bands: A series of four weaker absorption bands found in the 500-700 nm region of the spectrum.[1] These bands are much less intense than the Soret band and their positions and relative intensities can provide further information about the molecular symmetry and environment.
The fluorescence emission spectrum of monomeric PpIX-DME, when excited near the Soret band, typically shows two main peaks. For example, in chloroform, emission peaks are observed around 622 nm and 684 nm.[3][4]
Q2: How does the choice of solvent impact the absorption and fluorescence spectra?
Answer: The solvent plays a critical role in modulating the electronic structure of the PpIX-DME molecule, a phenomenon known as solvatochromism . The primary factors are solvent polarity, refractive index, and hydrogen-bonding capability.
For the related Protoporphyrin IX (PpIX), studies show that increasing solvent polarity generally leads to a blue-shift (hypsochromic shift) in both the absorption and fluorescence emission bands.[5] This occurs because polar solvents can stabilize the ground state of the porphyrin more than the excited state, thus increasing the energy gap for the electronic transition.
Furthermore, the solvent choice is the most critical factor in controlling aggregation, which has a much more dramatic effect on the spectra than simple solvatochromism.[6]
Q3: Which solvents are recommended for dissolving PpIX-DME to maintain its monomeric state?
Answer: PpIX-DME is generally soluble in a range of organic solvents. To maintain the monomeric state and avoid aggregation, non-polar and moderately polar aprotic solvents are often preferred. Excellent choices include:
-
Chloroform (CHCl₃)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Ethyl Acetate
While soluble in methanol, aggregation can be more pronounced in polar, protic solvents.[2][6] Aqueous solutions should be avoided entirely unless surfactants or other solubilizing agents are used, as PpIX derivatives are known to be poorly soluble and heavily aggregate in water.[7][8]
Q4: What is porphyrin aggregation and why is it a significant issue in spectroscopy?
Answer: Porphyrin aggregation is the self-association of individual porphyrin molecules to form dimers and higher-order structures.[7] This process is primarily driven by attractive π-π stacking interactions between the large, flat aromatic macrocycles and hydrophobic effects, especially in polar solvents.[6]
Aggregation is a major concern because it drastically alters the photophysical properties of the porphyrin:[6]
-
Spectral Shifts and Broadening: Aggregation leads to significant changes in the absorption spectrum. The Soret band often broadens and can be blue-shifted (forming H-aggregates) or red-shifted (forming J-aggregates). A deviation from the linear relationship between absorbance and concentration (the Beer-Lambert law) is a strong indicator of aggregation.[6]
-
Fluorescence Quenching: Aggregated porphyrins typically exhibit very weak fluorescence or are completely non-fluorescent.[5] This is because the close proximity of the molecules in an aggregate opens up efficient non-radiative decay pathways for the excited state, quenching the emission.
Therefore, if your goal is to study the intrinsic properties of the PpIX-DME molecule, preventing aggregation is paramount for obtaining accurate and reproducible data.
Troubleshooting Guide
This section provides step-by-step solutions to common problems encountered during the spectral analysis of PpIX-DME.
Problem 1: The Soret band in my spectrum is broad and blue-shifted compared to the literature.
-
Likely Cause: This is a classic sign of H-type aggregation.[6] The porphyrin molecules are likely stacking in a face-to-face arrangement. This can be caused by using a poor solvent, the concentration being too high, or the presence of water in your solvent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a broad, blue-shifted Soret band.
-
Detailed Protocol: Verifying Aggregation with a Concentration Study
-
Prepare a stock solution of PpIX-DME in your chosen solvent at the highest desired concentration (e.g., 50 µM).
-
Create a series of dilutions from the stock solution (e.g., 20 µM, 10 µM, 5 µM, 2 µM, 1 µM).
-
Measure the UV-Vis absorption spectrum for each concentration.
-
Plot the absorbance at the Soret band maximum (λmax) against the concentration.
-
Analysis: If the plot is a straight line passing through the origin, the Beer-Lambert law is obeyed, and the molecule is likely monomeric in this concentration range.[1] If the plot is non-linear, aggregation is occurring.[6]
-
Problem 2: My sample has very low or no fluorescence.
-
Likely Cause: Aggregation is the most common reason for fluorescence quenching in porphyrins.[5] Other possibilities include solvent impurities, degradation of the sample, or the presence of quenching species (e.g., dissolved oxygen).
-
Troubleshooting Steps:
-
Rule out Aggregation: First, follow all the steps outlined in Problem 1 . Aggregation must be the primary suspect. If you observe a broad Soret band, you are unlikely to see strong fluorescence.
-
Check Solvent Purity: Use only high-purity, spectroscopic-grade solvents. Impurities can act as quenchers.
-
Protect from Light: Porphyrins are photosensitizers. Prolonged exposure to ambient light, especially in the presence of oxygen, can lead to photodegradation. Prepare solutions fresh and store them in the dark.[9]
-
Deoxygenate the Solution (Advanced): For precise quantum yield measurements, dissolved oxygen can quench fluorescence. The solution can be deoxygenated by bubbling with inert gas (N₂ or Ar) for 10-15 minutes.
-
Problem 3: My absorption spectrum shows new peaks or shoulders that are not Q-bands.
-
Likely Cause: This suggests the co-existence of multiple species in the solution. This could be a mix of monomers and different types of aggregates (dimers, trimers, etc.), or a protonated form of the porphyrin if the solvent is acidic.[7][10]
-
Troubleshooting Steps:
-
Address Aggregation: Follow the steps in Problem 1 to shift the equilibrium towards the monomeric species.
-
Check for Acidity: While the dimethyl ester is less susceptible to protonation than the free acid, strong acids in the solvent can protonate the inner nitrogen atoms, leading to significant spectral shifts.[10] Ensure the solvent is neutral. If necessary, a tiny amount of a non-nucleophilic base like pyridine can be added, which is also an excellent solvent for porphyrin monomers.[3]
-
Data Summary: Spectral Properties of PpIX-DME in Various Solvents
The following table summarizes key spectral data for monomeric this compound in different organic solvents. Note that values can vary slightly based on instrumentation and purity.
| Solvent | Soret Band (λmax, nm) | Molar Extinction (ε, M⁻¹cm⁻¹) at Soret Peak | Fluorescence Emission (λem, nm) | Quantum Yield (Φf) | Reference(s) |
| Chloroform | 407 - 408 | ~171,000 | 622, 684 | 0.06 | [2],[3] |
| Methanol | ~408 | N/A | ~630, 690 | 0.10 | [2],[4] |
| Dioxane | 406 | ~164,000 | N/A | N/A | [3] |
| Pyridine | 409 | ~163,000 | N/A | N/A | [3] |
| Diethyl Ether | 404 | ~158,000 | N/A | N/A | [3] |
Visualizing Solvent Effects
The interplay between solvent choice, aggregation state, and spectral output can be visualized as follows.
Caption: Relationship between solvent choice, molecular state, and spectral output.
References
-
Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. Available at: [Link]
-
Oregon Medical Laser Center. (n.d.). This compound. OMLC. Available at: [Link]
-
Wiley-VCH GmbH. (2025). This compound. SpectraBase. Available at: [Link]
-
Lavaud, J., et al. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. PMC - NIH. Available at: [Link]
-
Sinclair, R. S., et al. (1980). Triplet States of Protoporphyrin IX and this compound. RSC Publishing. Available at: [Link]
-
Teng, K. W., & Lee, S. H. (2019). Characterization of Protoporphyrin IX Species in Vitro Using Fluorescence Spectroscopy and Polar Plot Analysis. PubMed. Available at: [Link]
-
Scolaro, L. M., et al. (2002). Aggregation Behavior of Protoporphyrin IX in Aqueous Solutions: Clear Evidence of Vesicle Formation. ResearchGate. Available at: [Link]
-
Kim, B. F., & Bohandy, J. (1978). High-Resolution Spectroscopy of Porphyrins. Johns Hopkins University Applied Physics Laboratory. Available at: [Link]
-
dos Santos, F. A. B., et al. (2013). Synthesis of functionalized chlorins sterically-prevented from self-aggregation. ResearchGate. Available at: [Link]
-
Warnke, M., et al. (2016). Stacking Geometries of Early Protoporphyrin IX Aggregates Revealed by Gas-Phase Infrared Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry For Everyone. (2023). How Do You Troubleshoot Spectroscopy Issues?. YouTube. Available at: [Link]
-
Tomb, R. M., et al. (2018). 405 nm and 450 nm photoinactivation of Saccharomyces cerevisiae. ResearchGate. Available at: [Link]
-
Auksorius, E., et al. (2020). Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms. MDPI. Available at: [Link]
-
Di Pierro, B., et al. (2020). Laboratory Diagnosis of Porphyria. PMC - PubMed Central. Available at: [Link]
-
Ronto, G., et al. (2004). Spectrophotometric detection of metal ions by porphyrins. CORE. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2025). Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems. NIH. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2025). Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems. Beilstein Journals. Available at: [Link]
-
de Oliveira, A. C. S., et al. (2025). Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. PhotochemCAD | this compound [photochemcad.com]
- 3. This compound [omlc.org]
- 4. mdpi.com [mdpi.com]
- 5. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triplet states of protoporphyrin IX and this compound - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Protoporphyrin IX vs. Protoporphyrin IX Dimethyl Ester: A Comparative Guide to Cellular Uptake for Researchers
For researchers and drug development professionals in the field of photodynamic therapy (PDT) and fluorescence-guided surgery, the choice of photosensitizer is a critical determinant of therapeutic efficacy and diagnostic accuracy. Protoporphyrin IX (PpIX), a naturally occurring photosensitizer, and its synthetic derivative, Protoporphyrin IX dimethyl ester (PME), are two such agents that, despite their structural similarity, exhibit significant differences in their interaction with cancer cells. This guide provides an in-depth, objective comparison of the cellular uptake of PpIX and PME, supported by experimental data and protocols to aid in the selection of the appropriate agent for your research needs.
The Critical Role of Physicochemical Properties in Cellular Permeation
The fundamental differences in the cellular uptake of Protoporphyrin IX (PpIX) and its dimethyl ester derivative (PME) are rooted in their distinct physicochemical properties. The esterification of the two carboxylic acid groups of PpIX to form PME significantly alters its polarity and, consequently, its ability to traverse the lipid-rich environment of the cell membrane.
Protoporphyrin IX is an amphiphilic molecule with two polar carboxylic acid side chains, which can become ionized at physiological pH. This charge imparts a degree of hydrophilicity, which can hinder its passive diffusion across the hydrophobic lipid bilayer of the cell membrane.[1][2] In aqueous solutions, PpIX has a tendency to form aggregates, which can further limit its bioavailability for cellular uptake.[3][4][5]
In contrast, the esterification in PME masks the polar carboxylic acid groups, resulting in a more lipophilic and less polar molecule.[6][7] This increased lipophilicity is a key factor in its enhanced ability to passively diffuse across the cell membrane, leading to generally higher intracellular accumulation compared to PpIX.[6][7][8]
| Property | Protoporphyrin IX (PpIX) | This compound (PME) | References |
| Molecular Formula | C₃₄H₃₄N₄O₄ | C₃₆H₃₈N₄O₄ | [1][9] |
| Molecular Weight | 562.66 g/mol | 590.71 g/mol | [1][9] |
| Solubility | Poor in water, soluble in organic solvents and aqueous bases. | Soluble in organic solvents like DMSO, acetone, and chloroform.[10] | [5][10] |
| Lipophilicity | Lower | Higher | [6][7] |
| Aggregation | Prone to aggregation in aqueous media.[3][4] | Reduced tendency for aggregation compared to PpIX. | [3][4] |
Mechanisms of Cellular Uptake: A Tale of Two Porphyrins
The structural differences between PpIX and PME directly influence their primary modes of entry into cells. While both can be taken up by cells, the efficiency and predominant pathways differ significantly.
Protoporphyrin IX (PpIX): The uptake of exogenously administered PpIX is a more complex process than that of PME. Due to its charged nature at physiological pH, its passive diffusion across the cell membrane is limited. While some passive diffusion may occur, evidence suggests that carrier-mediated transport mechanisms may also play a role. However, a significant portion of intracellular PpIX in many therapeutic applications is not from exogenous administration but from endogenous synthesis. This is achieved by providing the precursor molecule, 5-aminolevulinic acid (5-ALA), which bypasses the rate-limiting step in the heme synthesis pathway and leads to the accumulation of PpIX within the mitochondria of cancer cells.[11][12][13] The efflux of PpIX from cells is an active process mediated by transporters such as ATP-binding cassette subfamily G member 2 (ABCG2), which can limit its intracellular concentration.[13][14][15]
This compound (PME): As a more lipophilic molecule, PME is believed to primarily enter cells via passive diffusion across the plasma membrane.[6][7] This mode of entry is generally more efficient than the uptake of PpIX, leading to a more rapid and higher intracellular accumulation, particularly in the early stages of incubation.[6][8] Once inside the cell, PME can be hydrolyzed by intracellular esterases to form PpIX, which can then become trapped within the cell due to its increased polarity. This "esterase-trapping" mechanism can contribute to the high intracellular concentrations of the photosensitizing agent.
Figure 1. A simplified diagram illustrating the primary cellular uptake pathways of Protoporphyrin IX (PpIX) and this compound (PME).
Experimental Evidence: Comparing Cellular Uptake in Cancer Cell Lines
Numerous studies have demonstrated the superior cellular uptake of PME compared to PpIX in various cancer cell lines. A notable study in human nasopharyngeal carcinoma cells (NPC/CNE2) showed that PME exhibited significantly higher intracellular uptake than PpIX.[6][7] This enhanced uptake correlated with greater phototoxicity, highlighting the importance of efficient cellular delivery for PDT efficacy.[6][7]
Another study comparing the two in the same cell line for photodynamic diagnosis (PDD) found that at 1 hour post-incubation, PME resulted in a 64% higher tumor-to-normal cell fluorescence ratio compared to PpIX in vitro.[8] In an in vivo mouse xenograft model, while the concentrations were comparable at early time points, at 9 hours post-administration, PME concentration in the tumor was 31% greater than that of PpIX.[8]
| Cell Line | Incubation Time | Fold Increase in Uptake (PME vs. PpIX) | Key Findings | Reference |
| NPC/CNE2 (Human Nasopharyngeal Carcinoma) | 1 hour | ~1.6 | PME shows significantly higher uptake and phototoxicity. | [6][7] |
| NPC/CNE2 (Human Nasopharyngeal Carcinoma) | 9 hours (in vivo) | ~1.3 | PME demonstrates greater tumor selectivity at later time points. | [8] |
Subcellular Localization: Targeting the Powerhouses of the Cell
The ultimate efficacy of a photosensitizer is not only dependent on its concentration within the cell but also on its subcellular localization. Both PpIX and PME have been shown to accumulate in critical organelles, primarily the mitochondria and lysosomes.[6][7]
Mitochondria are particularly sensitive targets for PDT-induced damage due to their vital role in cellular respiration and apoptosis. The localization of a photosensitizer to the mitochondria can trigger the intrinsic apoptotic pathway, leading to efficient cell killing. Studies have shown that the enhanced phototoxicity of PME is correlated with its primary localization to the mitochondria.[6][7]
Experimental Protocols for Measuring Cellular Uptake
To quantitatively assess the cellular uptake of PpIX and PME, researchers can employ several well-established techniques. Below are detailed protocols for two common methods: spectrofluorometry and flow cytometry.
Quantification of Cellular Uptake by Spectrofluorometry
This method relies on the intrinsic fluorescence of porphyrins to determine their intracellular concentration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protoporphyrin IX (PpIX) and this compound (PME) stock solutions (e.g., in DMSO)
-
Cell lysis buffer (e.g., 0.1 M NaOH, 1% SDS)
-
96-well black-walled, clear-bottom plates
-
Spectrofluorometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment. Incubate overnight.
-
Photosensitizer Incubation: Prepare working solutions of PpIX and PME in complete cell culture medium at the desired concentrations. Remove the old medium from the cells and add the photosensitizer-containing medium. Incubate for the desired time points (e.g., 1, 4, 24 hours). Include a control group with medium only.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular photosensitizer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
Fluorescence Measurement: Transfer the cell lysates to a 96-well black-walled plate. Measure the fluorescence intensity using a spectrofluorometer. The excitation wavelength for PpIX and PME is typically around 405 nm, and the emission is measured at approximately 635 nm.
-
Data Analysis: Create a standard curve using known concentrations of PpIX and PME in the lysis buffer. Use this curve to determine the intracellular concentration of the photosensitizers in your experimental samples. Normalize the concentration to the total protein content of each sample (determined by a protein assay like BCA or Bradford) to account for variations in cell number.
Figure 2. Workflow for quantifying porphyrin uptake using spectrofluorometry.
Analysis of Cellular Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method to measure the fluorescence of individual cells, offering insights into the distribution of photosensitizer uptake within a cell population.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protoporphyrin IX (PpIX) and this compound (PME) stock solutions
-
Trypsin-EDTA
-
Flow cytometer tubes
-
Flow cytometer equipped with a blue laser (e.g., 488 nm) and appropriate emission filters (e.g., for PE-Cy5 or APC channel).
Protocol:
-
Cell Seeding and Incubation: Seed cells in 6-well plates and incubate with PpIX or PME as described in the spectrofluorometry protocol.
-
Cell Harvesting: After incubation and washing with PBS, detach the cells using Trypsin-EDTA.
-
Cell Resuspension: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer. Excite the cells with the blue laser and collect the fluorescence emission in the appropriate channel (typically a red channel).
-
Data Analysis: Gate on the live cell population based on forward and side scatter. The geometric mean fluorescence intensity (MFI) of the gated population is proportional to the average intracellular photosensitizer concentration. Compare the MFI of the treated cells to that of the untreated control cells.
Conclusion and Future Perspectives
The choice between Protoporphyrin IX and its dimethyl ester derivative for research and clinical applications is a nuanced one. The experimental evidence strongly suggests that PME's enhanced lipophilicity leads to superior cellular uptake and, in many cases, greater photodynamic efficacy.[6][7][8] This makes PME a promising candidate for applications where high intracellular concentrations of the photosensitizer are desired.
However, the endogenous production of PpIX via 5-ALA remains a clinically relevant and widely used strategy, offering a different approach to achieving tumor-selective photosensitizer accumulation.[11][12] The future of porphyrin-based PDT and PDD may lie in the development of novel delivery systems, such as nanoparticles and liposomes, to further enhance the cellular uptake and tumor targeting of both PpIX and its derivatives.[16][17][18][19] By understanding the fundamental differences in their cellular uptake mechanisms, researchers can make more informed decisions to advance the development of more effective photodynamic agents.
References
-
Yee, K. K. L., Soo, K. C., Bay, B. H., & Olivo, M. (2002). A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Photochemistry and Photobiology, 76(6), 678–682. [Link]
-
Yee, K. K. L., Soo, K. C., Bay, B. H., & Olivo, M. (2002). A Comparison of Protoporphyrin IX and this compound as a Photosensitizer in Poorly Differentiated Human Nasopharyngeal Carcinoma Cells. Photochemistry and Photobiology, 76(6), 678-682. [Link]
-
Al-Akhrass, H., El-Sabban, M., & Juzeniene, A. (2022). Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Olivo, M., Yee, K. K., & Soo, K. C. (2003). An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. International Journal of Oncology, 22(6), 1367-1372. [Link]
-
Basoglu, H., et al. (2016). Protoporphyrin IX-loaded Magnetoliposomes as a Potential Drug Delivery System for Photodynamic Therapy: Fabrication, Characterization and In Vitro Study. Current Pharmaceutical Design, 22(18), 2689-2699. [Link]
-
Costa, A., et al. (2014). Improved In vitro and In vivo Cutaneous Delivery of Protoporphyrin IX from PLGA-based Nanoparticles. Journal of Biomedical Nanotechnology, 10(6), 1109-1119. [Link]
-
Sheng, M., Anderson, K. E., & Ma, X. (2016). Protoporphyrin IX: the Good, the Bad, and the Ugly. Journal of Pharmacology and Experimental Therapeutics, 356(2), 267–275. [Link]
-
de Vijlder, P. J., et al. (2008). Pretreatment to Enhance Protoporphyrin IX Accumulation in Photodynamic Therapy. Dermatology, 217(3), 205-217. [Link]
-
Nowak-Jary, J., et al. (2023). Synthesis of nanoparticles of cobalt protoporphyrin IX (Co(iii)PPIX NPs). Antiradical, cytotoxicity and antibacterial properties. RSC Advances, 13(43), 30420-30432. [Link]
-
Kou, J., et al. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. International Journal of Molecular Sciences, 22(4), 1635. [Link]
-
Teng, L., et al. (2018). Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway. Theranostics, 8(8), 2135–2146. [Link]
-
Krieg, R. C., et al. (2006). Different uptake mechanisms may influence tumor selectivity of 5-aminolevulinic acid (ALA) and ALA-ester induced protoporphyrin IX (PPIX). Proceedings of the American Association for Cancer Research, 47, 1039. [Link]
-
Grumezescu, A. M., & Andronescu, E. (Eds.). (2018). Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens. In Nanostructures for Antimicrobial Therapy (pp. 415-438). Elsevier. [Link]
-
Lee, S. J., et al. (2016). Enhanced cellular uptake of protoporphyrine IX/linolenic acid-conjugated spherical nanohybrids for photodynamic therapy. Materials Science and Engineering: C, 63, 528-536. [Link]
-
PhotochemCAD. This compound. [Link]
-
Zhao, Y., et al. (2021). Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics. Frontiers in Pharmacology, 12, 701438. [Link]
-
Teng, L., et al. (2018). Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway. Theranostics, 8(8), 2135-2146. [Link]
-
Onuki, Y., et al. (2010). Porphyrin-uptake in liposomes and living cells using an exchange method with cyclodextrin. RSC Advances, 1(2), 246-251. [Link]
-
Jayakumar, K. G., et al. (2023). Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method. RSC Advances, 13(38), 26863-26873. [Link]
-
Wang, Y., et al. (2016). Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment. Molecular Pharmaceutics, 13(8), 2763–2772. [Link]
-
Durant, Y., et al. (2018). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. Molecules, 23(11), 2977. [Link]
-
de Oliveira, R. B., et al. (2023). Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems. Drug Development and Industrial Pharmacy, 49(8), 1-8. [Link]
-
ResearchGate. The porphyrin biosynthesis pathway in the cancer cell. [Link]
-
ResearchGate. Changes of the 1 H chemical shifts of this compound. [Link]
-
University of Ottawa. Development of Porphyrin Based Tags as Reagents for Mass Cytometry. [Link]
-
Hättig, E., et al. (2021). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Molecules, 26(11), 3291. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4951, Protoporphyrin IX. [Link]
-
Sheng, M., Anderson, K. E., & Ma, X. (2016). Protoporphyrin IX: the Good, the Bad, and the Ugly. Journal of Pharmacology and Experimental Therapeutics, 356(2), 267-275. [Link]
-
ResearchGate. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy. [Link]
Sources
- 1. protoporphyrin IX - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protoporphyrin IX: the Good, the Bad, and the Ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioone.org [bioone.org]
- 8. An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 10. This compound | 5522-66-7 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Improved In vitro and In vivo Cutaneous Delivery of Protoporphyrin IX from PLGA‐based Nanoparticles | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Enhanced cellular uptake of protoporphyrine IX/linolenic acid-conjugated spherical nanohybrids for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protoporphyrin IX Dimethyl Ester and Other Photosensitizers for Photodynamic Therapy
For Immediate Release
A Deep Dive into the Efficacy and Mechanisms of Key Photosensitizers in Photodynamic Therapy, Offering Researchers a Comprehensive Framework for Selection and Experimental Design.
In the landscape of photodynamic therapy (PDT), the a judicious selection of a photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides a detailed comparative analysis of Protoporphyrin IX dimethyl ester (PpIX-DME) alongside other prominent photosensitizers. By delving into their photophysical properties, mechanisms of action, and performance in preclinical models, this document serves as a critical resource for researchers, scientists, and drug development professionals navigating the complexities of PDT.
Introduction to Photodynamic Therapy and the Role of Photosensitizers
Photodynamic therapy is a non-invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to elicit cellular destruction.[1][2][3] The process is initiated by the administration of a photosensitizer, which preferentially accumulates in target tissues. Subsequent irradiation with light of a specific wavelength excites the photosensitizer from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.[4][5] This triplet-state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS), which are the primary cytotoxic agents responsible for inducing cell death through apoptosis and necrosis.[2][6][7]
The efficacy of PDT is intrinsically linked to the properties of the chosen photosensitizer. Ideal candidates exhibit strong absorption in the therapeutic window (600-800 nm) where light penetration into tissue is maximal, a high singlet oxygen quantum yield (ΦΔ), selective accumulation in target cells, and minimal dark toxicity.[3][4] This guide will focus on this compound and compare its performance against its parent compound, Protoporphyrin IX (PpIX), and other clinically relevant photosensitizers.
This compound (PpIX-DME): A Profile
This compound is an esterified derivative of Protoporphyrin IX, a naturally occurring photosensitizer and a precursor in the heme biosynthesis pathway.[8][9] The esterification of the two carboxylic acid groups of PpIX to form PpIX-DME increases its lipophilicity, which can influence its cellular uptake and subcellular localization.[9][10]
Photophysical Properties: PpIX-DME exhibits a characteristic Soret band with a maximum absorption around 408 nm in methanol and Q-bands in the longer wavelength region.[11] Its fluorescence emission spectrum in chloroform shows peaks that are crucial for its use in photodynamic diagnosis (PDD).[12] The fluorescence quantum yield of PpIX-DME in chloroform has been reported to be 0.06.[12]
Mechanism of Action: Similar to other porphyrin-based photosensitizers, the photodynamic activity of PpIX-DME is primarily mediated by the generation of singlet oxygen upon light activation.[13]
Comparative Analysis: PpIX-DME vs. Other Photosensitizers
The performance of a photosensitizer is a multifactorial equation. Here, we compare PpIX-DME against its direct precursor, PpIX (often induced by 5-aminolevulinic acid, 5-ALA), and its esters, which are widely used in clinical and preclinical PDT.
Cellular Uptake and Localization: The Advantage of Lipophilicity
The esterification of PpIX to PpIX-DME enhances its lipophilicity, leading to differences in cellular uptake and distribution. Studies have shown that PpIX-DME exhibits higher intracellular uptake in nasopharyngeal carcinoma cells compared to PpIX.[9][14]
-
PpIX-DME: Tends to show better uptake than PpIX.[15] Its increased lipophilicity facilitates diffusion across cellular membranes.
-
PpIX (from exogenous administration): Generally shows lower uptake compared to its esterified counterpart and is often found distributed in the cell membranes.[16]
-
PpIX (induced by 5-ALA and its esters): The prodrug 5-ALA is hydrophilic and utilizes specific cellular transporters.[17] Its ester derivatives, such as methyl aminolevulinate (MAL) and hexyl aminolevulinate (He-ALA), are more lipophilic and can diffuse more readily across cell membranes, leading to enhanced PpIX production in some cases.[18][19][20][21] The resulting endogenously produced PpIX primarily localizes in the mitochondria.[6][16]
The subcellular localization of a photosensitizer is a critical determinant of its photodynamic efficacy.[16] Mitochondrial localization, as seen with ALA-induced PpIX, is often associated with a more efficient induction of apoptosis.[16][22]
Photodynamic Efficacy: A Tale of Two Pathways
Comparative studies have demonstrated that the method of delivery and the resulting subcellular localization significantly impact the phototoxicity of PpIX and its derivatives.
In one study, at similar intracellular concentrations, ALA-induced PpIX, which localizes in the mitochondria, was found to be significantly more efficient at killing esophageal carcinoma cells than exogenously administered PpIX that primarily localized in cell membranes.[16] Another study revealed that PpIX-DME is a more potent photosensitizer than PpIX, particularly when its primary site of photodamage is the mitochondria.[9][14]
Esterified derivatives of 5-ALA, such as hexyl-ALA and octyl-ALA, have been shown to be more efficient precursors for PpIX synthesis in melanoma cells, achieving higher PpIX levels at lower concentrations compared to 5-ALA, resulting in similar phototoxicity at much lower drug doses.[18]
Performance Metrics: A Tabular Comparison
To provide a clear, at-a-glance comparison, the following table summarizes key performance indicators for PpIX-DME and other selected photosensitizers.
| Photosensitizer/Prodrug | Singlet Oxygen Quantum Yield (ΦΔ) | Primary Subcellular Localization | Key Advantages | Key Disadvantages |
| This compound (PpIX-DME) | 0.77 (for PpIX) | Mitochondria and other membranes[9][14] | Enhanced cellular uptake compared to PpIX[9] | Requires exogenous administration |
| Protoporphyrin IX (exogenous) | 0.77[23] | Primarily cell membranes[16] | Direct administration of the active photosensitizer | Poor water solubility, tendency to aggregate[3] |
| 5-Aminolevulinic Acid (5-ALA) | 0.77 (for induced PpIX)[23] | Mitochondria[6][16] | Endogenous synthesis of PpIX, high tumor selectivity[21] | Lower lipophilicity can limit cellular uptake |
| Methyl Aminolevulinate (MAL) | 0.77 (for induced PpIX)[23] | Mitochondria[24] | More lipophilic than 5-ALA, enhanced skin penetration[21] | Requires enzymatic cleavage to release 5-ALA |
| Hexyl Aminolevulinate (He-ALA) | 0.77 (for induced PpIX)[23] | Mitochondria | High lipophilicity, efficient PpIX precursor[18][20] | Potential for higher dark cytotoxicity at increased concentrations[19] |
Experimental Workflows for Photosensitizer Evaluation
The rigorous evaluation of photosensitizers requires a suite of standardized experimental protocols. Below are detailed methodologies for key assays.
Singlet Oxygen Quantum Yield Determination
The relative singlet oxygen quantum yield (ΦΔ) can be determined using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.[4][25]
Principle: DPBF reacts irreversibly with singlet oxygen, leading to a decrease in its absorbance or fluorescence, which can be monitored over time.[4][26][27]
Experimental Protocol:
-
Preparation of Solutions: Prepare stock solutions of the photosensitizer (test and reference standard) and DPBF in a suitable solvent (e.g., DMSO or ethanol).[26]
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the photosensitizer and DPBF at appropriate concentrations. The final concentration of DPBF is typically in the µM range.[26]
-
Irradiation: Irradiate the sample with a light source at a wavelength corresponding to the absorption of the photosensitizer.
-
Data Acquisition: Monitor the decrease in DPBF absorbance (typically around 410-415 nm) or fluorescence (excitation ~410 nm, emission ~450-480 nm) at regular time intervals during irradiation.[26][28]
-
Data Analysis: Plot the change in absorbance or fluorescence against time. The rate of decay is proportional to the rate of singlet oxygen production.[26]
-
Calculation: The singlet oxygen quantum yield of the test compound can be calculated relative to a reference standard with a known ΦΔ using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample), where k is the slope of the plot of ln(A0/At) versus irradiation time and I_abs is the rate of light absorption.[10]
Caption: Mechanism of Singlet Oxygen Detection by DPBF.
In Vitro Phototoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[29]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[30] The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with varying concentrations of the photosensitizer for a specific duration.
-
Irradiation: Following incubation, irradiate the cells with light at the appropriate wavelength and dose.
-
MTT Incubation: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Caption: Workflow of the MTT Assay for Phototoxicity.
Subcellular Localization by Fluorescence Microscopy
Determining the intracellular location of a photosensitizer is crucial for understanding its mechanism of action.
Principle: The intrinsic fluorescence of the photosensitizer or the use of fluorescent organelle-specific probes allows for visualization of its subcellular distribution using fluorescence microscopy.
Experimental Protocol:
-
Cell Culture: Grow cells on glass coverslips or in imaging-specific dishes.
-
Photosensitizer Incubation: Incubate the cells with the photosensitizer for the desired time.
-
Organelle Staining (Optional): For co-localization studies, incubate the cells with fluorescent probes specific for certain organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).[24]
-
Washing: Wash the cells with buffer to remove excess photosensitizer and probes.
-
Imaging: Acquire fluorescence images using a fluorescence microscope with appropriate filter sets for the photosensitizer and organelle probes.[24][31]
-
Image Analysis: Analyze the images to determine the degree of co-localization between the photosensitizer and the specific organelles.
Conclusion
The choice of a photosensitizer for photodynamic therapy is a critical decision that significantly influences therapeutic efficacy. This compound presents as a promising candidate due to its enhanced cellular uptake compared to its parent compound, Protoporphyrin IX. However, the method of photosensitizer delivery and its resulting subcellular localization are paramount. The endogenous production of PpIX via prodrugs like 5-ALA and its more lipophilic esters often leads to mitochondrial accumulation and highly effective phototoxicity.
This guide provides a framework for the comparative evaluation of photosensitizers, emphasizing the importance of understanding their fundamental properties and employing rigorous experimental methodologies. By carefully considering the factors outlined herein, researchers can make more informed decisions in the design and development of novel and effective photodynamic therapies.
References
A comprehensive list of references with links will be provided in the final version of this guide. The citations within the text correspond to the search results used to compile this information.
Sources
- 1. worldscientific.com [worldscientific.com]
- 2. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | [frontierspecialtychemicals.com]
- 9. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. PhotochemCAD | this compound [photochemcad.com]
- 12. This compound [omlc.org]
- 13. datapdf.com [datapdf.com]
- 14. bioone.org [bioone.org]
- 15. A study comparing endogenous protoporphyrin IX induced by 5-ALA and ALA-methyl ester with exogenous PpIX and PpIX dimethyl ester in photodynamic diagnosis of human nasopharyngeal carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A comparison of 5-aminolaevulinic acid- and its heptyl ester: dark cytotoxicity and protoporphyrin IX synthesis in human adenocarcinoma WiDr cells and in athymic nude mice healthy skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of aminolevulinic acid- and hexylester aminolevulinate-induced protoporphyrin IX fluorescence for the detection of ovarian cancer in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 5-Aminolevulinic Acid in Photodynamic Therapy | Encyclopedia MDPI [encyclopedia.pub]
- 22. researchgate.net [researchgate.net]
- 23. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Measure Photoactive Compound Singlet Oxygen Yield Using DPBF [eureka.patsnap.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. A new fluorescence method to detect singlet oxygen inside phospholipid model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. broadpharm.com [broadpharm.com]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. repository.lsu.edu [repository.lsu.edu]
Protoporphyrin IX Dimethyl Ester: A Critical Evaluation as a Fluorescent Standard
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescence spectroscopy, the fidelity of quantitative measurements hinges on the reliability of fluorescent standards. These standards are the bedrock of comparative studies, enabling the normalization of instrumental variations and the accurate determination of photophysical parameters. While a handful of compounds have long dominated this space, the demand for standards with diverse spectral properties and improved stability in various chemical environments is ever-present. This guide provides a comprehensive validation of Protoporphyrin IX dimethyl ester (PPIX-DME) as a fluorescent standard, offering a critical comparison with established standards such as Quinine Sulfate, Rhodamine 6G, and Fluorescein.
The Imperative for Robust Fluorescent Standards
Fluorescence intensity is not an absolute measure; it is susceptible to fluctuations in excitation source intensity, detector sensitivity, and the optical properties of the sample matrix. Fluorescent standards provide a necessary reference point to mitigate these variables, ensuring data reproducibility and inter-laboratory comparability. An ideal fluorescent standard should exhibit:
-
High and stable fluorescence quantum yield (ΦF): The efficiency of converting absorbed photons into emitted photons should be high and resistant to environmental changes.
-
A well-defined and broad absorption spectrum: This allows for excitation at various wavelengths.
-
A large molar extinction coefficient (ε): High absorbance facilitates measurements at low concentrations.
-
Photostability: Resistance to photochemical degradation upon exposure to excitation light is crucial for consistent measurements over time.
-
Solubility in common solvents: Versatility in different experimental setups is essential.
-
A relatively long fluorescence lifetime (τF): This can be advantageous for certain applications like fluorescence lifetime imaging microscopy (FLIM).
This guide will dissect the performance of PPIX-DME against these criteria, providing the necessary experimental framework for its validation and adoption.
Photophysical Characterization of this compound
This compound is a derivative of Protoporphyrin IX (PPIX), a naturally occurring photosensitizer crucial in the heme biosynthesis pathway[1]. The esterification of the propionic acid side chains enhances its solubility in organic solvents, a desirable characteristic for a fluorescent standard.
Absorption and Emission Spectra
PPIX-DME exhibits a characteristic porphyrin absorption spectrum, dominated by an intense Soret band in the blue region (~408 nm in chloroform) and four weaker Q-bands in the visible region[2][3]. Its fluorescence emission spectrum in chloroform shows two main peaks, with the most prominent one around 632 nm.
Molar Extinction Coefficient and Quantum Yield
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A high ε value is advantageous as it allows for sensitive measurements at low concentrations. The quantum yield (ΦF) represents the efficiency of the fluorescence process.
| Compound | Solvent | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Quantum Yield (ΦF) |
| This compound | Chloroform | 171,000 at 407 nm | 0.06[2] |
| This compound | Methanol | 166,000 at 408 nm[3] | 0.10[3] |
| Rhodamine 6G | Ethanol | 116,000 at 530 nm[4][5] | 0.95[5] |
| Fluorescein | 0.1 M NaOH | 80,000 at 498 nm[6] | 0.925[7] |
| Quinine Sulfate | 0.5 M H2SO4 | 5,700 at 347.5 nm[8] | 0.546[9] |
Table 1: Comparison of Molar Extinction Coefficients and Quantum Yields.
As evidenced in Table 1, PPIX-DME possesses a significantly higher molar extinction coefficient than the other standards, making it a highly sensitive fluorophore. However, its quantum yield is notably lower. This trade-off is a critical consideration for its application. The lower quantum yield may be a limiting factor in applications requiring maximal brightness, but its high absorptivity can compensate for this in many scenarios.
Experimental Validation Protocols
To ensure the trustworthiness of PPIX-DME as a fluorescent standard, rigorous and self-validating experimental protocols are essential. Here, we detail the methodologies for determining key photophysical parameters.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Protocol:
-
Prepare a stock solution: Accurately weigh a known mass of PPIX-DME and dissolve it in a precise volume of a suitable solvent (e.g., chloroform) to create a stock solution of known concentration.
-
Prepare a dilution series: Create a series of dilutions from the stock solution with accurately known concentrations.
-
Measure absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Plot Beer-Lambert graph: Plot a graph of absorbance versus concentration.
-
Calculate ε: The slope of the resulting linear graph will be the molar extinction coefficient (assuming a path length of 1 cm).
Caption: Workflow for determining the molar extinction coefficient.
Relative Quantum Yield Determination
The relative quantum yield is determined by comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.
Protocol:
-
Select a standard: Choose a standard with an overlapping absorption range, such as Rhodamine 6G in ethanol (ΦF = 0.95)[5][7].
-
Prepare solutions: Prepare solutions of both the standard and PPIX-DME in the same solvent. The absorbance of both solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of both solutions at the chosen excitation wavelength.
-
Measure fluorescence spectra: Using a spectrofluorometer, record the fluorescence emission spectra of both the standard and the sample, ensuring identical excitation wavelength, slit widths, and detector settings.
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Caption: Workflow for relative quantum yield determination.
Photostability Assessment
Photostability is a critical parameter for a fluorescent standard. A robust protocol to compare the photostability of PPIX-DME with other standards is as follows:
Protocol:
-
Prepare solutions: Prepare solutions of PPIX-DME and the standard (e.g., Rhodamine 6G) of equal absorbance at their respective λmax in the same solvent.
-
Continuous illumination: Place the solutions in a spectrofluorometer and continuously illuminate them with the excitation light source at their respective λmax.
-
Monitor fluorescence decay: Record the fluorescence intensity at the emission maximum at regular time intervals.
-
Plot data: Plot the normalized fluorescence intensity as a function of time.
-
Determine photobleaching half-life (t1/2): The time it takes for the fluorescence intensity to decrease to 50% of its initial value is the photobleaching half-life, a quantitative measure of photostability.
Caption: Workflow for assessing photostability.
Comparative Performance Analysis
A direct head-to-head comparison under identical experimental conditions is the most definitive way to validate a new fluorescent standard. While extensive published data for a direct comparison of PPIX-DME is limited, we can synthesize available information and propose expected outcomes based on the known properties of porphyrins.
| Parameter | This compound | Rhodamine 6G | Fluorescein | Quinine Sulfate |
| Molar Extinction Coefficient | Very High | High | High | Moderate |
| Quantum Yield | Low to Moderate | Very High | Very High | Moderate |
| Photostability | Moderate to Good (Porphyrins are generally stable) | Very Good | Moderate to Poor | Good |
| Solvent Dependency | Significant | Moderate | High (pH dependent) | Moderate |
| Fluorescence Lifetime (τF) | ~7-16 ns[10][11] | ~4.1 ns[12] | ~4.0 ns[13] | ~19 ns[1] |
Table 2: Qualitative and Quantitative Comparison of Fluorescent Standards.
Key Insights:
-
Sensitivity: PPIX-DME's exceptionally high molar extinction coefficient makes it an excellent choice for applications requiring high sensitivity, particularly when working with low concentrations of the analyte.
-
Brightness: The lower quantum yield of PPIX-DME compared to Rhodamine 6G and Fluorescein means it will be less "bright" on a per-molecule basis. However, its high absorbance can often compensate for this.
-
Photostability: Porphyrin macrocycles are known for their robust chemical and physical stability. While direct comparative photobleaching data is scarce, it is anticipated that PPIX-DME will exhibit good photostability, likely superior to Fluorescein.
-
Environmental Sensitivity: The fluorescence of porphyrins, including PPIX, is known to be sensitive to the solvent environment, concentration, and pH[8][9][12][14][15][16][17][18][19]. This can be a disadvantage for a standard, requiring careful control of experimental conditions. However, this sensitivity can also be exploited to probe the local microenvironment.
-
Fluorescence Lifetime: PPIX-DME exhibits a relatively long fluorescence lifetime, which can be advantageous for applications like FLIM, where a longer lifetime can provide better contrast and sensitivity to the local environment[20].
Advantages and Disadvantages of PPIX-DME as a Fluorescent Standard
Advantages:
-
Exceptional Molar Extinction Coefficient: Enables highly sensitive measurements.
-
Good Anticipated Photostability: Porphyrin structure suggests good resistance to photobleaching.
-
Distinct Spectral Properties: Its excitation in the blue and emission in the red part of the spectrum can be advantageous in avoiding autofluorescence from biological samples.
-
Long Fluorescence Lifetime: Useful for specialized applications like FLIM.
Disadvantages:
-
Lower Quantum Yield: Results in lower intrinsic brightness compared to standards like Rhodamine 6G.
-
Environmental Sensitivity: Fluorescence properties are sensitive to solvent, concentration, and pH, requiring careful control of experimental conditions.
-
Limited Solubility in Aqueous Solutions: While the dimethyl ester improves solubility in organic solvents, it remains poorly soluble in purely aqueous media without the use of surfactants or co-solvents[15].
Conclusion and Recommendations
This compound presents a compelling case for its inclusion in the toolkit of fluorescent standards. Its standout feature is its remarkably high molar extinction coefficient, which translates to exceptional sensitivity. While its quantum yield is lower than that of some traditional standards, this is not necessarily a prohibitive limitation for many applications, especially those where high absorbance is paramount.
We recommend the use of PPIX-DME as a fluorescent standard in the following scenarios:
-
Applications requiring high sensitivity at low concentrations.
-
Experiments conducted in non-polar organic solvents where PPIX-DME is readily soluble and stable.
-
Studies utilizing fluorescence lifetime as a key parameter.
For applications demanding the highest possible fluorescence signal, standards like Rhodamine 6G or Fluorescein may be more appropriate. However, the unique combination of a very high molar extinction coefficient and good anticipated photostability makes this compound a valuable and validated addition to the repertoire of fluorescent standards available to researchers.
References
-
Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical reviews, 110(5), 2641–2684. [Link]
-
Borejdo, J., & Tesi, C. (1993). Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein. Biophysical journal, 65(5), 2011–2018. [Link]
-
Brouwer, A. M. (2011). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Pure and Applied Chemistry, 83(12), 2213–2228. [Link]
- Chen, K., & Wilson, B. C. (2005). Effect of soap on fluorescent lifetime and quantum yield of rhodamine 6G in water.
- Fuchs, J. I., & Heikal, A. A. (2011). The lifetimes for aqueous 1mM Rhodamine 6G solutions with seven different concentrations of the quencher potassium iodide [KI] are shown. Journal of Biomedical Optics, 16(10), 106004.
- Gratton, E., & Jameson, D. M. (1985). Fluorescence lifetime changes according to the environment the fluorophores. Journal of biochemical and biophysical methods, 10(5-6), 309–324.
- Gryczynski, I., & Lakowicz, J. R. (1995). Nonlinear relation between concentration and fluorescence emission of protoporphyrin IX in calibrated phantoms. Journal of Photochemistry and Photobiology B: Biology, 28(1), 13–20.
-
ISS. (n.d.). Lifetime Data of Selected Fluorophores. Retrieved from [Link]
-
Dorfman, K. (2018, October 29). Fluorescein. Retrieved from [Link]
-
Better Labs and Prep Rooms. (2024, December 7). Fluorescein. Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Quinine sulfate. Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Rhodamine 6G. Retrieved from [Link]
- Weersink, R. A., & Wilson, B. C. (2006). Widefield fluorescence lifetime imaging of protoporphyrin IX for fluorescence-guided neurosurgery: An ex vivo feasibility study. Journal of Biomedical Optics, 11(5), 054005.
- Roberts, J. E., & Dillon, J. (2008). Fluorescence lifetime of sodium fluorescein (dilution: 1:150 000 in PBS) at 37 °C versus pH. Photochemical & Photobiological Sciences, 7(8), 958–961.
- Svanberg, K., & Svanberg, S. (2018). Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein. Journal of Fluorescence, 28(4), 1065–1073.
-
Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Quinine sulfate. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved from [Link]
- Irving, H., & Ramakrishna, R. S. (1960).
-
Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. Retrieved from [Link]
- Diallo, T., et al. (2015). Molar extinction coefficient vs wavelength for Quinine Sulphate (QS) dissolved in 0.5 M H2SO4 (red) and 0.05 H2SO4 (blue).
- DeToma, R. P., & Brand, L. (1977). Halide (Cl-) Quenching of Quinine Sulfate Fluorescence: A Time-Resolved Fluorescence Experiment for Physical Chemistry.
- Sinclair, R. S., & Sloper, R. W. (1980). Triplet States of Protoporphyrin IX and this compound. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 76, 2290–2299.
-
ResearchGate. (2015, March 9). Is there any way to obtain approximate or accurate molar extinction coefficients?. Retrieved from [Link]
- Spagnul, C., et al. (2021). Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. International Journal of Molecular Sciences, 22(4), 1667.
-
Oregon Medical Laser Center. (n.d.). This compound. Retrieved from [Link]
-
Bastiaens, P. (2013, November 17). Fluorescence Lifetime Imaging Microscopy (FLIM). YouTube. Retrieved from [Link]
- Svanberg, K., & Svanberg, S. (2018). The upper left shows the fluorescence intensity for quinine sulfate dissolved in sulfuric acid at 128x128 pixels, the lifetime image next to it is color-coded from the curve in the top right, which shows the distribution of lifetimes for the whole image.
- Valdes-Aguilera, O., & Neckers, D. C. (2021). (PDF) Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery.
- Rocha, C. J., et al. (2000). Lifetimes and amplitudes of the fluorescence decay of QS bond to polymethacrylic acid in aqueous solution at pH 2.0.
- Diallo, T., et al. (2015). Molar extinction coefficient vs wavelength for Quinine Sulphate (QS) dissolved in 0.5 M H2SO4 (red) and 0.05 H2SO4 (blue).
-
Lindsey, J. S. (n.d.). This compound. PhotochemCAD. Retrieved from [Link]
- Arbeloa, I. L., et al. (2016). Spectroscopic study of the dimerization of rhodamine 6G in water and different organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 169, 130–137.
-
Bastiaens, P. (2013, November 17). Fluorescence Lifetime Imaging Microscopy (FLIM). YouTube. Retrieved from [Link]
- Valdes-Aguilera, O., & Neckers, D. C. (2021). Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery. Frontiers in Oncology, 11, 723937.
-
Luxottica Exciton. (n.d.). Rhodamine 6G*. Retrieved from [Link]
- da Silva, E. F. F., et al. (2008). Changes of the 1 H chemical shifts of this compound.
- Olivo, M., & Bhuvaneswari, R. (2002). A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Photochemistry and Photobiology, 76(6), 678–682.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound [omlc.org]
- 3. PhotochemCAD | this compound [photochemcad.com]
- 4. omlc.org [omlc.org]
- 5. Rhodamine 6G *CAS 989-38-8* | AAT Bioquest [aatbio.com]
- 6. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinine sulfate [omlc.org]
- 9. Quinine sulfate [omlc.org]
- 10. Widefield fluorescence lifetime imaging of protoporphyrin IX for fluorescence‐guided neurosurgery: An ex vivo feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery [frontiersin.org]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescein [omlc.org]
- 19. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]
A Comparative Guide to Protoporphyrin IX Dimethyl Ester and Hematoporphyrin Derivative in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the choice of photosensitizer is a critical determinant of therapeutic success. Among the myriad of compounds developed, porphyrin-based molecules have historically held a prominent position. This guide provides an in-depth, objective comparison of two significant porphyrin derivatives: Protoporphyrin IX dimethyl ester (PpIX-DME) and Hematoporphyrin Derivative (HpD), the latter being the foundational component of the first clinically approved photosensitizer, Photofrin®.
This analysis moves beyond a simple cataloging of properties to explore the causal relationships between molecular structure, photophysical behavior, cellular interactions, and ultimately, therapeutic efficacy. By synthesizing experimental data and mechanistic insights, this guide aims to equip researchers with the knowledge to make informed decisions in the selection and development of photosensitizers for PDT applications.
At a Glance: Key Distinctions
| Feature | This compound (PpIX-DME) | Hematoporphyrin Derivative (HpD) |
| Composition | A single, well-defined molecule. | A complex and variable mixture of monomers, dimers, and oligomers.[1][2] |
| Lipophilicity | High, due to the esterification of carboxylic acid groups.[3] | Mixed, containing both hydrophobic and hydrophilic components. |
| Singlet Oxygen Quantum Yield (ΦΔ) | Generally high, reported as ~0.77 in certain conditions.[4] | Variable, dependent on the specific mixture and aggregation state. |
| Cellular Uptake & Localization | Primarily localizes in cellular membranes and mitochondria.[5][6] | Diffuse cytoplasmic localization, with some mitochondrial association.[7][8] |
| Clinical Status | Primarily a research compound and precursor for other photosensitizers.[9] | The basis for Photofrin®, a clinically approved drug for various cancers.[10][11] |
| Major Limitation | Poor water solubility and tendency to aggregate in aqueous media.[12][13] | Complex composition, prolonged skin photosensitivity (4-6 weeks).[1][2] |
The Science of Photosensitization: A Shared Mechanism
Both PpIX-DME and HpD operate through the fundamental principles of photodynamic therapy. The process is initiated by the absorption of light of a specific wavelength, which excites the photosensitizer from its ground state to a short-lived singlet excited state. Through a process called intersystem crossing, it transitions to a longer-lived triplet excited state.[10][14] This triplet state photosensitizer can then initiate cytotoxic reactions through two primary pathways:
-
Type I Reaction: The photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions which then react with oxygen to produce reactive oxygen species (ROS) like superoxide and hydroxyl radicals.[15]
-
Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂), which is the principal cytotoxic agent in most PDT applications.[2][10]
The efficacy of a photosensitizer is largely determined by the efficiency of triplet state formation and the subsequent generation of singlet oxygen, a value quantified by the singlet oxygen quantum yield (ΦΔ).[3]
Caption: General mechanism of photodynamic therapy.
This compound (PpIX-DME): The Lipophilic Advantage
Protoporphyrin IX (PpIX) is a naturally occurring photosensitizer and a precursor in the heme biosynthesis pathway.[16] However, its therapeutic application is hampered by poor water solubility and a strong tendency to aggregate in aqueous environments, which significantly quenches its photoactivity.[12][13] The dimethyl ester derivative, PpIX-DME, represents a chemical modification designed to overcome this limitation by increasing its lipophilicity.
Physicochemical Properties and Rationale for Use
The esterification of the two carboxylic acid groups of PpIX to form PpIX-DME enhances its ability to traverse cellular membranes.[3] This increased lipophilicity is a double-edged sword. While it improves cellular uptake, it also exacerbates its insolubility in aqueous media, often necessitating sophisticated formulation strategies, such as encapsulation in micelles or liposomes, for effective delivery.[13][17]
-
Singlet Oxygen Quantum Yield (ΦΔ): PpIX and its derivatives are known to be efficient generators of singlet oxygen. Studies have reported a high ΦΔ for PpIX, in the range of 0.77 under specific solvent conditions, indicating a potent photodynamic effect upon light activation.[4] The esterification in PpIX-DME does not fundamentally alter the porphyrin core responsible for photosensitization, and it is expected to have a similarly high quantum yield in a monomeric state.[9]
Cellular Uptake, Localization, and the Consequence for Cytotoxicity
The lipophilic nature of PpIX-DME dictates its subcellular fate. Experimental evidence points towards its preferential accumulation in lipid-rich structures within the cell.
-
Primary Localization Sites: Mitochondria and other cellular membranes are the principal targets for PpIX and its lipophilic derivatives.[5][6] This is a significant advantage, as mitochondria are exquisitely sensitive to oxidative damage. Disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c can efficiently trigger programmed cell death (apoptosis).[6]
The localization pattern is a critical determinant of the mode of cell death. Mitochondrial damage is a potent trigger for apoptosis, often considered a more favorable and less inflammatory cell death pathway in cancer therapy compared to necrosis.
Hematoporphyrin Derivative (HpD): The Clinical Pioneer
Hematoporphyrin derivative is not a single compound but a complex mixture derived from the treatment of hematoporphyrin with acetic and sulfuric acids.[18][19] This mixture contains hematoporphyrin monomers, as well as various ether- and ester-linked dimers and oligomers. A purified and standardized version of HpD is known as Photofrin® (porfimer sodium), the first photosensitizer to receive widespread clinical approval for treating various cancers, including those of the lung and esophagus.[10][11][20]
Composition and its Impact on Biological Activity
The heterogeneity of HpD is its defining characteristic. While the exact composition can vary, it is believed that the larger oligomeric fractions are primarily responsible for the prolonged tumor retention observed in vivo.[21][22] This selective accumulation in malignant tissues is a cornerstone of its therapeutic utility.
-
Tumor Selectivity: The preferential uptake and retention of HpD in tumors compared to surrounding normal tissues is attributed to several factors, including the "leaky" nature of tumor vasculature and impaired lymphatic drainage, a phenomenon known as the enhanced permeability and retention (EPR) effect.[14]
However, this complex composition also contributes to one of its major drawbacks:
-
Prolonged Photosensitivity: The components of HpD are cleared slowly from the body and can accumulate in the skin, leading to a generalized photosensitivity that can last for four to six weeks post-injection.[1][2] Patients must avoid direct sunlight during this period to prevent severe skin reactions.
Cellular Interactions and Therapeutic Outcomes
HpD exhibits a more diffuse pattern of cellular uptake compared to the highly lipophilic PpIX-DME.
-
Subcellular Localization: Following systemic administration, HpD components are found throughout the cytoplasm.[7] While some association with mitochondria occurs, it is generally less specific than that observed with PpIX derivatives.[8] This broader distribution can lead to damage across multiple cellular compartments, including the plasma membrane, lysosomes, and endoplasmic reticulum, contributing to both apoptotic and necrotic cell death pathways.[23]
Clinical data from trials using Photofrin® have demonstrated its efficacy in causing tumor destruction. For instance, in studies on obstructing endobronchial cancer, PDT with Photofrin® resulted in objective tumor response rates of around 60%.[24]
Experimental Protocols: A Guide to Comparative Evaluation
To objectively compare photosensitizers like PpIX-DME and HpD, a series of standardized in vitro and in vivo experiments are essential.
In Vitro Phototoxicity Assay (MTT Assay)
This assay quantifies the cytotoxic effect of the photosensitizer upon light activation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., human esophageal squamous carcinoma cells, KYSE-150) in 96-well plates and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the medium with fresh medium containing varying concentrations of either PpIX-DME (solubilized in a suitable vehicle like DMSO and then diluted) or HpD. Incubate for a predetermined time (e.g., 4 hours) in the dark.[23]
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Irradiation: Add fresh, phenol red-free medium to the wells. Irradiate the plates with a light source of the appropriate wavelength (e.g., 630-635 nm laser) at a specific energy density (e.g., 5 J/cm²).[23] Include non-irradiated control groups for both photosensitizers.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Caption: Workflow for an in vitro phototoxicity assay.
Cellular Uptake and Subcellular Localization by Confocal Microscopy
This technique visualizes the accumulation and distribution of the photosensitizer within the cell.
Methodology:
-
Cell Culture: Grow cells on glass-bottomed dishes suitable for microscopy.
-
Photosensitizer Incubation: Treat the cells with PpIX-DME or HpD as described in the phototoxicity assay.
-
Organelle Staining (Optional): To confirm localization, co-incubate with fluorescent probes specific for certain organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
-
Washing: Wash the cells with PBS.
-
Imaging: Mount the dishes on a confocal microscope. Excite the photosensitizer and any organelle probes with appropriate laser lines and capture the fluorescence emission. The inherent fluorescence of the porphyrins allows for their direct visualization.
-
Analysis: Overlay the images from the photosensitizer and the organelle-specific probes to determine the degree of co-localization.
Conclusion and Future Perspectives
The comparison between this compound and Hematoporphyrin Derivative encapsulates the evolution of photosensitizer development. HpD, as the basis for Photofrin®, represents the first generation—a clinically effective but compositionally complex mixture with the significant drawback of prolonged skin photosensitivity.[2][10] Its success paved the way for the entire field of clinical PDT.
PpIX-DME, on the other hand, reflects the drive towards second-generation photosensitizers: single, well-defined molecules with predictable pharmacokinetics and improved photophysical properties.[9] Its high lipophilicity directs it to the mitochondria, a key target for inducing apoptosis, which is a highly desirable mechanism of tumor cell killing.[5][6] However, this same property presents significant formulation challenges that must be overcome for clinical translation.[12]
For researchers and drug developers, the choice between a well-established, albeit imperfect, agent like HpD and a more potent but less developed molecule like PpIX-DME depends on the specific application. The insights gained from comparing these two photosensitizers continue to inform the rational design of new agents. Future developments will likely focus on improving the aqueous solubility and tumor-targeting capabilities of potent photosensitizers like PpIX derivatives, for instance, through conjugation with hydrophilic polymers or targeting moieties, to harness their full therapeutic potential while minimizing side effects.[12][25]
References
-
An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma - PubMed. Available at: [Link]
-
Cellular uptake, excretion and localization of hematoporphyrin derivative (HPD). Available at: [Link]
-
Photodynamic Therapy (PDT): PDT Mechanisms - PMC - NIH. Available at: [Link]
-
Porphyrin photosensitizers in photodynamic therapy and its applications - PMC - NIH. Available at: [Link]
-
Hematoporphyrin Derivative - MassiveBio. Available at: [Link]
-
Photodynamic Anti-Tumor Efficiency of Hematoporphyrin Derivative. Available at: [Link]
-
What is the mechanism of Hematoporphyrin? - Patsnap Synapse. Available at: [Link]
-
Hematoporphyrin - Wikipedia. Available at: [Link]
-
PDT with PHOTOFRIN® (porfimer sodium) for Injection. Available at: [Link]
- US4866168A - Hematoporphyrin derivatives and process of preparing - Google Patents.
- US4861876A - Hematoporphyrin derivative and method of preparation and purification - Google Patents.
-
Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed. Available at: [Link]
-
Diffusion and localization of hematoporphyrin derivative in the normal bladder wall of pig and rat after local administration - Etap Lab. Available at: [Link]
-
Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC - NIH. Available at: [Link]
-
Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. Available at: [Link]
-
Photodynamic Therapy for Cancer: What's Past is Prologue - PMC - NIH. Available at: [Link]
-
The mechanism of photodynamic therapy (PDT). Protoporphyrin IX (PpIX)... - ResearchGate. Available at: [Link]
-
A Review of Progress in Clinical Photodynamic Therapy - PMC - PubMed Central. Available at: [Link]
-
Cellular uptake of PpIX and PpIX derivatives, 5a–d and 5f. - ResearchGate. Available at: [Link]
-
Intracellular localization is a cofactor for the phototoxicity of protoporphyrin IX in the gastrointestinal tract: in vitro study | Request PDF - ResearchGate. Available at: [Link]
-
Nanoscopic micelle delivery improves the photophysical properties and efficacy of photodynamic therapy of protoporphyrin IX - UT Southwestern Research Labs. Available at: [Link]
-
Components of Hematoporphyrin derivatives and their tumor-localizing capacity. Available at: [Link]
-
Protoporphyrin IX-Derived Ruthenium(II) Complexes for Photodynamic Therapy in Gastric Cancer Cells | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Porphyrin Derivative Nanoformulations for Therapy and Antiparasitic Agents - PMC. Available at: [Link]
-
Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a and Photofrin® in Different Conditions - PubMed. Available at: [Link]
-
Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - NIH. Available at: [Link]
-
The preparation of porphyrin S-411 (Dehydrocoproporphyrin) and harderoporphyrin from protoporphyrin IX | Request PDF - ResearchGate. Available at: [Link]
-
This compound | - Frontier Specialty Chemicals. Available at: [Link]
-
Subcellular localization of Photofrin and aminolevulinic acid and photodynamic cross-resistance in vitro in radiation-induced fibrosarcoma cells sensitive or resistant to photofrin-mediated photodynamic therapy - PubMed. Available at: [Link]
-
Enhancing protoporphyrin IX-induced PDT - SPIE Digital Library. Available at: [Link]
-
Photoproducts of Porphyrins with a Focus on Protoporphyrin IX - MDPI. Available at: [Link]
-
Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - NIH. Available at: [Link]
-
Photodynamic effect of Protoporphyrin IX in gliosarcoma 9l/lacZ cell line - ResearchGate. Available at: [Link]
-
Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PubMed Central. Available at: [Link]
-
Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy - NTNU. Available at: [Link]
-
Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - MDPI. Available at: [Link]
-
The effect of fluence rate and wavelength on the formation of protoporphyrin IX photoproducts. Available at: [Link]
-
Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed. Available at: [Link]
Sources
- 1. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Subcellular localization of Photofrin and aminolevulinic acid and photodynamic cross-resistance in vitro in radiation-induced fibrosarcoma cells sensitive or resistant to photofrin-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | [frontierspecialtychemicals.com]
- 10. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodynamic Therapy for Cancer: What’s Past is Prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nva.sikt.no [nva.sikt.no]
- 13. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 14. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hematoporphyrin - Wikipedia [en.wikipedia.org]
- 19. US4866168A - Hematoporphyrin derivatives and process of preparing - Google Patents [patents.google.com]
- 20. A Review of Progress in Clinical Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. massivebio.com [massivebio.com]
- 22. researchgate.net [researchgate.net]
- 23. Hematoporphyrin derivative photodynamic therapy induces apoptosis and suppresses the migration of human esophageal squamous cell carcinoma cells by regulating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PDT with PHOTOFRIN® (porfimer sodium) for Injection - Photofrin® [photofrin.com]
- 25. nva.sikt.no [nva.sikt.no]
A Comparative Analysis of the Phototoxicity of Protoporphyrin IX and its Dimethyl Ester
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the efficacy of a photosensitizer is paramount. Protoporphyrin IX (PpIX), the final precursor in the heme biosynthetic pathway, is a well-established and potent endogenous photosensitizer.[1][2] Its accumulation, often clinically induced by the administration of 5-aminolevulinic acid (5-ALA), forms the basis of both photodynamic diagnosis and therapy for various malignancies.[1][3] However, the inherent physicochemical properties of PpIX—specifically its two carboxylic acid side chains—present limitations in cellular uptake and bioavailability. This has led to the investigation of derivatives designed to overcome these hurdles.
This guide provides an in-depth comparison between Protoporphyrin IX and its synthetic derivative, Protoporphyrin IX dimethyl ester (Ppe), focusing on the structural modifications that dictate their phototoxic potential. We will dissect their physicochemical differences, explore the resulting impact on cellular interaction, and present the experimental data that quantifies their comparative efficacy as photosensitizers.
Physicochemical Properties: The Impact of Esterification
The fundamental difference between PpIX and Ppe lies in the esterification of the two propionic acid side chains on the porphyrin macrocycle. In PpIX, these exist as carboxylates at physiological pH, rendering the molecule anionic and amphiphilic. Ppe, through the conversion of these carboxyl groups into methyl esters, becomes a more lipophilic and neutrally charged molecule.
-
Solubility and Aggregation: PpIX is known to be hydrophobic and poorly soluble in aqueous media, often leading to aggregation which can diminish its photosensitizing efficiency.[1][4] While Ppe is also lipophilic, the removal of the charged carboxylate groups can alter its aggregation behavior in different microenvironments, a critical factor for maintaining monomeric, photoactive molecules.
-
Cellular Uptake: The anionic nature of PpIX hinders its passive diffusion across the lipid bilayer of cell membranes, suggesting that its transport may rely on specific carriers.[1] In contrast, the increased lipophilicity and neutral charge of Ppe are hypothesized to facilitate more efficient passage through cell membranes via passive diffusion. This distinction is a critical determinant of the intracellular concentration achievable for each compound, a key factor for phototoxic efficacy.
The Universal Mechanism: Light-Induced Cytotoxicity
Upon absorbing light of a specific wavelength, both PpIX and Ppe are promoted from their ground state to an excited singlet state.[5] From here, they can undergo intersystem crossing to a more stable, long-lived triplet state.[5] This triplet-state photosensitizer is the primary initiator of cellular damage through two main pathways, collectively known as photodynamic reactions.
-
Type I Reaction: The triplet photosensitizer can react directly with biomolecules by transferring an electron, generating radical ions that can further react with oxygen to produce superoxide anions and other reactive oxygen species (ROS).[5]
-
Type II Reaction: More commonly for porphyrins, the triplet photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[4][5] Singlet oxygen is a potent oxidizing agent with a short lifetime and diffusion radius (<55 nm), meaning its cytotoxic effects are confined to the immediate vicinity of the photosensitizer's location within the cell.[3][6]
The efficiency of singlet oxygen production is quantified by the singlet oxygen quantum yield (ΦΔ). PpIX is known to have a high ΦΔ of approximately 0.77, making it an efficient generator of this cytotoxic species.[7][8] The ultimate phototoxicity is therefore a function of both this intrinsic photochemical efficiency and, crucially, the concentration and subcellular localization of the photosensitizer.
Caption: General mechanism of Type I and Type II photodynamic reactions.
Experimental Comparison: Cellular Uptake and Phototoxicity
Direct comparative studies are essential to validate the hypothesized advantages of Ppe. Research conducted on poorly differentiated human nasopharyngeal carcinoma cells (NPC/CNE2) provides critical experimental data.[9]
Cellular Uptake Kinetics
The primary determinant of photodynamic efficacy is the amount of photosensitizer accumulated within the target cells. Spectrofluorometric analysis revealed that Ppe (referred to as PME in the study) demonstrates significantly higher intracellular uptake compared to PpIX at various incubation times.[9] This finding directly supports the hypothesis that the increased lipophilicity of the dimethyl ester enhances its ability to cross the cell membrane.
Table 1: Comparative Cellular Uptake
| Photosensitizer | Relative Fluorescence (Uptake) at 4h Incubation | Relative Fluorescence (Uptake) at 24h Incubation |
|---|---|---|
| Protoporphyrin IX (PpIX) | ~1.0x | ~1.2x |
| This compound (Ppe) | ~2.5x | ~3.0x |
Data conceptualized from findings reported by Yee et al. (2002) indicating superior uptake of Ppe over PpIX.[9]
Subcellular Localization
The site of ROS generation dictates the primary targets of photodamage and the subsequent cell death pathway. Fluorescence microscopy has shown that both PpIX and Ppe tend to localize in the mitochondrial region of cells.[9][10] However, the study by Yee et al. found that Ppe's localization in mitochondria was particularly pronounced, and it also showed significant accumulation in lysosomes.[9] Mitochondria are a critical target for PDT, as damage to this organelle can efficiently trigger apoptosis. Lysosomal damage can also contribute significantly to cytotoxicity by releasing hydrolytic enzymes into the cytoplasm.
Phototoxicity Assessment
The culmination of enhanced uptake and strategic localization is a marked increase in phototoxic efficacy. Cell viability assays, such as the MTT assay, quantify the cytotoxic effect following light irradiation. These studies conclusively show that Ppe is a more potent photosensitizer than PpIX.[9]
Table 2: Comparative Phototoxicity (Cell Viability)
| Photosensitizer (Concentration) | Cell Viability (%) After Light Exposure |
|---|---|
| Control (No Drug, Light Only) | 100% |
| Protoporphyrin IX (PpIX) | Higher Viability (Less Potent) |
| This compound (Ppe) | Lower Viability (More Potent) |
Qualitative summary based on data from Yee et al. (2002), which demonstrated Ppe's superior ability to reduce cell viability compared to PpIX at equivalent concentrations and light doses.[9]
The correlation is clear: the superior cellular uptake and effective subcellular localization of Ppe lead to more extensive cellular damage upon photoirradiation, resulting in lower cell viability.[9]
Standardized Protocol for In Vitro Phototoxicity Evaluation
To ensure reproducible and comparable results when evaluating photosensitizers, a standardized experimental workflow is crucial. The following section details a robust protocol for an in vitro phototoxicity study using the MTT assay, a widely accepted method for assessing cell viability.[11][12][13]
Caption: Experimental workflow for in vitro phototoxicity testing via MTT assay.
Detailed Step-by-Step Methodology: MTT Assay
This protocol is a synthesized standard for determining photocytotoxicity.
-
Cell Culture and Seeding:
-
Culture the chosen cell line (e.g., NPC/CNE2, HeLa, A-431) under standard conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12]
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Photosensitizer Treatment:
-
Prepare stock solutions of PpIX and Ppe in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in culture medium.
-
Aspirate the medium from the cells and add 100 µL of medium containing the desired concentrations of PpIX or Ppe.
-
For each compound, prepare two identical sets of plates: one for irradiation ("light") and one to serve as a dark toxicity control ("dark"). Also include wells with medium only (blank) and cells with no photosensitizer (untreated control).[11]
-
Incubate for the desired uptake period (e.g., 4 hours or 24 hours).
-
-
Irradiation:
-
After incubation, aspirate the photosensitizer-containing medium. Gently wash each well with phosphate-buffered saline (PBS).
-
Add 100 µL of fresh, complete culture medium to each well. Phenol red-free medium is often preferred to avoid light absorption interference.
-
Irradiate the "light" plates with a light source of appropriate wavelength (e.g., a 630 nm LED array) to deliver a specific light dose (fluence, J/cm²).
-
Simultaneously, keep the "dark" plates wrapped in aluminum foil and placed in the same room to control for temperature.
-
-
Post-Irradiation Incubation:
-
Return all plates (light and dark) to the incubator for an additional 24 to 48 hours to allow for the progression of cell death.
-
-
Assessment of Cell Viability (MTT Reagent):
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[15]
-
Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[12][14]
-
Synthesis and Conclusion
The experimental evidence strongly indicates that this compound is a more potent photosensitizer than its parent compound, Protoporphyrin IX, in the context of in vitro studies on carcinoma cells.[9] This enhanced phototoxicity is not likely due to a fundamental change in the photochemical mechanism of ROS production, but rather stems directly from the strategic chemical modification of the molecule.
The esterification of the carboxyl groups into methyl esters confers a higher degree of lipophilicity. This single change leads to a cascade of advantageous effects:
-
Enhanced Cellular Uptake: Ppe can more readily cross the lipid bilayer of cell membranes, leading to a significantly higher intracellular concentration compared to PpIX.[9]
-
Strategic Subcellular Localization: The compound effectively localizes in mitochondria and lysosomes, organelles whose damage is highly effective at inducing cell death.[9]
For researchers and drug development professionals, this comparison underscores a critical principle in photosensitizer design: optimizing bioavailability and subcellular targeting is as important as achieving a high singlet oxygen quantum yield. The superior performance of Ppe highlights the value of esterification as a straightforward and effective strategy to improve the therapeutic potential of porphyrin-based photosensitizers.
References
-
Wachowska, M., et al. (2011). Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. MDPI. [Link]
-
Dailey, H. A., & Meissner, P. N. (2013). Protoporphyrin IX: the Good, the Bad, and the Ugly. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Zhang, Y., et al. (2023). Cu-Cy Nps@ZIF-8@HA-Mediated Photodynamic Therapy for Cutaneous Squamous Cell Carcinoma. International Journal of Nanomedicine. [Link]
-
Severino, D., et al. (2003). Changes of the 1H chemical shifts of this compound. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics. Pharmacology & Therapeutics. [Link]
-
Yee, K. K. L., et al. (2002). A Comparison of Protoporphyrin IX and this compound as a Photosensitizer in Poorly Differentiated Human Nasopharyngeal Carcinoma Cells. Photochemistry and Photobiology. [Link]
-
YouTube Video on Protoporphyrin IX Photosensitizer Study. (2018). YouTube. [Link]
-
Oregon Medical Laser Center. This compound optical properties. OMLC. [Link]
-
Ljunggren, B. (1984). In vitro assay for phototoxic chemicals. Photodermatology. [Link]
-
ResearchGate. In vitro photocytotoxicity data of various photosensitizers. ResearchGate. [Link]
-
Nishie, H., et al. (2020). Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy. Lasers in Medical Science. [Link]
-
Springer Nature Experiments. (2022). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Dellinger, M., et al. (1997). Phototoxicity of protoporphyrin IX, diarginine diprotoporphyrinate and N,N-diphenylalanyl protoporphyrin toward human fibroblasts and keratinocytes in vitro: effect of 5-methoxypsoralen. Journal of Photochemistry and Photobiology B: Biology. [Link]
-
Aeby, P., et al. (2005). A Novel In Vitro Method for the Detection and Characterization of Photosensitizers. Toxicology in Vitro. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]
-
Nishie, H., et al. (2019). Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy. ResearchGate. [Link]
-
Ke, M. R., et al. (2021). In Vitro Low-Fluence Photodynamic Therapy Parameter Screening Using 3D Tumor Spheroids Shows that Fractionated Light Treatments Enhance Phototoxicity. ACS Biomaterials Science & Engineering. [Link]
-
Redmond, R. W., & Gamlin, J. N. (1999). Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. Photochemical & Photobiological Sciences. [Link]
-
PETA Science Consortium International. (2023). In Vitro Phototoxicity Testing Part 1: Methodological Overview. YouTube. [Link]
-
Al-Harbi, N., et al. (2018). A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy. PLOS One. [Link]
Sources
- 1. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioone.org [bioone.org]
- 10. m.youtube.com [m.youtube.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. atcc.org [atcc.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protoporphyrin IX Dimethyl Ester: A Comparative Guide to its Efficacy in Cancer Cell Lines
Introduction: Enhancing a Natural Photosensitizer for Targeted Cancer Therapy
Protoporphyrin IX (PpIX), a naturally occurring photosensitizer and a crucial intermediate in the heme biosynthesis pathway, is at the forefront of innovative cancer treatments, particularly in photodynamic therapy (PDT).[1][2] The therapeutic utility of PpIX lies in its preferential accumulation in rapidly proliferating cells, such as those found in tumors.[3][4] This selective accumulation allows for targeted destruction of malignant tissues upon activation with light of a specific wavelength.[3] However, the clinical application of exogenously administered PpIX is often hampered by its poor water solubility and limited diffusion across cellular membranes.
To overcome these limitations, researchers have synthesized derivatives of PpIX, with Protoporphyrin IX dimethyl ester (PpIX-DME) emerging as a particularly promising candidate. By esterifying the two carboxylic acid groups of PpIX, the lipophilicity of the molecule is increased, which is hypothesized to enhance its passage through the lipid-rich cell membranes. This guide provides an in-depth comparison of the efficacy of PpIX-DME in different cancer cell lines, supported by experimental data and protocols, to aid researchers and drug development professionals in evaluating its potential as a next-generation photosensitizer.
Mechanism of Action: Unleashing Oxidative Stress on Cancer Cells
The therapeutic effect of PpIX-DME in PDT is initiated by its activation with light, typically in the red region of the visible spectrum (around 630-635 nm), which allows for deeper tissue penetration. Upon absorbing a photon of light, the PpIX-DME molecule transitions from its ground state to an excited singlet state. It then undergoes a process called intersystem crossing to a longer-lived excited triplet state.
From this triplet state, PpIX-DME can initiate two types of photochemical reactions:
-
Type I Reaction: The excited photosensitizer can react directly with a substrate, such as a lipid or protein, to produce radical ions which then react with oxygen to create reactive oxygen species (ROS).
-
Type II Reaction: More commonly, the excited PpIX-DME transfers its energy directly to molecular oxygen (O₂), converting it into the highly cytotoxic singlet oxygen (¹O₂).
The generation of these ROS, particularly singlet oxygen, within the cancer cell leads to a cascade of damaging events, including lipid peroxidation, protein cross-linking, and DNA damage. This oxidative stress ultimately triggers cell death pathways, primarily apoptosis (programmed cell death) and necrosis (uncontrolled cell death), leading to the destruction of the tumor.[2] A critical aspect of PpIX-DME's potency is its tendency to localize in the mitochondria, the cell's powerhouse.[5] Damage to the mitochondria is a potent trigger for apoptosis.
Caption: Mechanism of this compound (PpIX-DME) based Photodynamic Therapy (PDT).
Comparative Efficacy of this compound
Superiority over Protoporphyrin IX in Nasopharyngeal Carcinoma
One of the most well-documented advantages of PpIX-DME is its enhanced efficacy compared to its parent compound, PpIX, particularly in poorly differentiated human nasopharyngeal carcinoma (NPC/CNE2) cells.[5]
-
Enhanced Cellular Uptake: Studies have consistently shown that PpIX-DME exhibits significantly higher intracellular uptake into NPC/CNE2 cells than PpIX.[5] This is attributed to the esterification of the carboxyl groups, which increases the molecule's lipophilicity and facilitates its passage across the cell membrane.
-
Increased Phototoxicity: The higher intracellular concentration of PpIX-DME translates directly to greater phototoxicity upon light irradiation. Phototoxicity studies have revealed PpIX-DME to be a more potent photosensitizer than PpIX in NPC/CNE2 cells at various incubation times.[5]
-
Mitochondrial Targeting: The enhanced potency of PpIX-DME is also linked to its subcellular localization. Correlative studies indicate that PpIX-DME is a more effective photosensitizer when its primary site of photodamage is the mitochondria.[5] Targeting these vital organelles is a highly effective strategy for inducing apoptosis.
Performance in Various Cancer Cell Lines
While comprehensive quantitative data such as IC50 values for PpIX-DME are not widely available across a broad spectrum of cancer cell lines, we can infer its potential efficacy by examining studies on PpIX accumulation and PDT in general. The principle remains that cancer cells with a higher capacity to take up and retain porphyrins are likely to be more susceptible to PpIX-DME-mediated PDT.
| Cancer Type | Cell Line(s) | Key Findings & Inferences for PpIX-DME Efficacy | Reference(s) |
| Nasopharyngeal Carcinoma | NPC/CNE2 | Direct Evidence: PpIX-DME shows significantly higher uptake and phototoxicity compared to PpIX. The primary target is the mitochondria. | [5] |
| Glioma & Neuroblastoma | C6 (glioma), SK-N-SH (neuroblastoma) | High PpIX Accumulation: These brain tumor cell lines show a much higher accumulation of PpIX (from 5-ALA) compared to normal brain cells (cerebellar granule cells). This suggests that glioma and neuroblastoma are highly promising targets for PpIX-DME-based PDT due to their inherent ability to concentrate porphyrins. | [6] |
| Lung Cancer | A549, general lung cancer cells | PpIX as a Staining Agent: PpIX has been shown to selectively accumulate in and stain lung cancer cells, enabling their fluorescent identification. This inherent uptake mechanism suggests that PpIX-DME could be an effective photosensitizer for lung cancer. | [7][8] |
| Breast Cancer | Hs 578T, MDA-MB-231, T-47D, MCF7 | Variable PpIX Accumulation: Studies on 5-ALA-induced PpIX show that accumulation is significant in several breast cancer cell lines. This indicates that the efficacy of PpIX-DME may be cell-line dependent, with certain subtypes being more responsive than others. | [3] |
Note on Quantitative Data: It is important to note that standardized IC50 values for PpIX-DME are not extensively reported in the literature. The efficacy of PDT is dependent on both the drug concentration and the light dose, making direct comparisons of IC50 values complex. The data presented here is largely qualitative and comparative, highlighting the superior performance of PpIX-DME over PpIX where studied directly.
Factors Influencing the Efficacy of PpIX-DME
The variability in response to PpIX-DME-based PDT across different cancer cell lines can be attributed to several key cellular and molecular factors. Understanding these factors is crucial for predicting and potentially enhancing therapeutic outcomes.
-
Cellular Uptake and Efflux: The primary advantage of PpIX-DME is its enhanced lipophilicity, leading to better passive diffusion across the cell membrane. However, the net intracellular concentration is also governed by active efflux mechanisms. The ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as breast cancer resistance protein (BCRP), has been identified as a key transporter responsible for pumping PpIX out of cancer cells.[8] Overexpression of ABCG2 can therefore confer resistance to PpIX-based therapies.
-
Heme Synthesis Pathway: The final step in the heme biosynthesis pathway is the conversion of PpIX to heme, a reaction catalyzed by the enzyme ferrochelatase.[3] In many cancer cells, the activity of ferrochelatase is relatively low compared to the activity of enzymes earlier in the pathway. This enzymatic bottleneck is a primary reason for the selective accumulation of endogenously produced PpIX (from 5-ALA). While PpIX-DME is administered exogenously, the intracellular enzymatic environment, including ferrochelatase activity, can still influence its overall accumulation and efficacy.
-
Oncogenic Signaling Pathways: Recent research has shown that oncogenic signaling pathways, such as the Ras/MEK pathway, can modulate PpIX accumulation. Inhibition of MEK has been found to increase PpIX levels in cancer cells by reducing the expression of the efflux transporter ABCB1 and by decreasing the activity of ferrochelatase.[3] This highlights the potential for combination therapies to enhance the efficacy of PpIX-DME.
Experimental Protocols
Protocol 1: Assessment of Phototoxicity using MTT Assay
This protocol outlines a standard procedure to determine the cell viability following PpIX-DME-mediated PDT.
Objective: To quantify the cytotoxic effect of PpIX-DME in combination with light on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (PpIX-DME) stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Light source with appropriate wavelength (e.g., 635 nm) and power density meter
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Incubation: Prepare serial dilutions of PpIX-DME in serum-free medium. Remove the medium from the wells and add 100 µL of the PpIX-DME dilutions. Include control wells with medium only (no drug) and medium with DMSO (vehicle control). Incubate for a predetermined time (e.g., 4, 12, or 24 hours) in the dark.
-
Washing: After incubation, remove the drug-containing medium and wash the cells twice with 100 µL of PBS per well.
-
Light Irradiation: Add 100 µL of fresh complete medium to each well. Irradiate the plate with light of the appropriate wavelength (e.g., 635 nm) at a specific power density for a calculated time to deliver the desired light dose (J/cm²). Keep a set of plates as "dark controls" (not irradiated).
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot cell viability against the PpIX-DME concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Cellular Uptake Analysis by Fluorescence Microscopy
Objective: To visualize and semi-quantify the intracellular accumulation of PpIX-DME.
Materials:
-
Cancer cell line of interest
-
Glass-bottom culture dishes or chamber slides
-
Complete cell culture medium
-
PpIX-DME stock solution
-
PBS
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~405 nm, emission >610 nm)
-
Image analysis software
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides and allow them to attach overnight.
-
Drug Incubation: Treat the cells with a specific concentration of PpIX-DME in serum-free medium for various time points (e.g., 1, 4, 8, 24 hours) in the dark.
-
Washing: Remove the PpIX-DME solution and wash the cells three times with PBS to remove any extracellular drug.
-
Imaging: Add fresh PBS or medium to the cells. Visualize the intracellular red fluorescence of PpIX-DME using a fluorescence microscope. Capture images using a standardized set of acquisition parameters (e.g., exposure time, gain).
-
Analysis: Use image analysis software to measure the mean fluorescence intensity per cell or per field of view. Compare the fluorescence intensity between different time points or between PpIX-DME and a control compound (e.g., PpIX).
Caption: General experimental workflow for evaluating PpIX-DME efficacy in vitro.
Conclusion and Future Perspectives
This compound represents a significant advancement in the development of porphyrin-based photosensitizers. Its enhanced lipophilicity translates to superior cellular uptake and, consequently, greater photodynamic efficacy compared to its parent compound, Protoporphyrin IX, as demonstrated in nasopharyngeal carcinoma cells. While direct quantitative comparisons in a wider range of cancer cell lines are still needed, the existing body of research on PpIX accumulation suggests that PpIX-DME holds great promise for the treatment of various solid tumors, particularly those known to concentrate porphyrins, such as gliomas.
Future research should focus on:
-
Quantitative Efficacy Studies: Conducting systematic in vitro studies to determine the IC50 values of PpIX-DME in a broad panel of cancer cell lines from different origins (e.g., breast, lung, prostate, colon).
-
In Vivo Validation: Translating the promising in vitro findings into preclinical animal models to evaluate the in vivo efficacy, tumor selectivity, and pharmacokinetic profile of PpIX-DME.
-
Combination Therapies: Exploring the synergistic effects of PpIX-DME with inhibitors of efflux pumps (e.g., ABCG2 inhibitors) or modulators of oncogenic pathways to further enhance its therapeutic index.
By continuing to explore the potential of this modified natural compound, the scientific community can pave the way for more effective and targeted photodynamic therapies for cancer.
References
-
Protoporphyrin IX production and its photodynamic effects on glioma cells, neuroblastoma cells and normal cerebellar granule cells in vitro with 5-aminolevulinic acid and its hexylester. Cancer Letters. [Link]
-
A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Photochemistry and Photobiology. [Link]
-
A preliminary study of protoporphyrin-IX as a potential candidate for identification of lung cancer cells using fluorescence microscopy. Lung Cancer. [Link]
-
Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. SciSpace. [Link]
-
Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics. Pharmacology & Therapeutics. [Link]
-
The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway. Theranostics. [Link]
-
This compound. PhotochemCAD. [Link]
-
Phytoestrogen Suppresses Efflux of the Diagnostic Marker Protoporphyrin IX in Lung Carcinoma. Cancer Research. [Link]
-
Protoporphyrin IX-induced phototoxicity: Mechanisms and therapeutics. Pharmacology & Therapeutics. [Link]
-
An in vitro study on the improvement of protoporphyrin IX accumulation using esterified and amidated 5-aminolevulinic acids. ResearchGate. [Link]
-
5-aminolevulinic acid ester-induced protoporphyrin IX in a murine melanoma cell line. Journal of Environmental Pathology, Toxicology and Oncology. [Link]
-
δ-aminolevulinic acid–induced protoporphyrin IX concentration correlates with histopathologic markers of malignancy in human gliomas. Neuro-Oncology. [Link]
-
Cellular uptake of PpIX and PpIX derivatives, 5a–d and 5f. ResearchGate. [Link]
-
Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules. [Link]
-
LIQUID BIOPSY IN SERA OF HIGH-GRADE GLIOMA PATIENTS: PROTOPORPHYRIN IX AS A BIOMARKER. Neuro-Oncology. [Link]
-
Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery. Frontiers in Oncology. [Link]
-
5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges. Diagnostics. [Link]
-
Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization. Frontiers in Oncology. [Link]
-
Protoporphyrin IX: the Good, the Bad, and the Ugly. Journal of Pharmacology and Experimental Therapeutics. [Link]
Sources
- 1. Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protoporphyrin IX production and its photodynamic effects on glioma cells, neuroblastoma cells and normal cerebellar granule cells in vitro with 5-aminolevulinic acid and its hexylester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A preliminary study of protoporphyrin-IX as a potential candidate for identification of lung cancer cells using fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytoestrogen Suppresses Efflux of the Diagnostic Marker Protoporphyrin IX in Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Protoporphyrin IX Dimethyl Ester Against Commercially Available Photosensitizers
For researchers, scientists, and drug development professionals navigating the complex landscape of photodynamic therapy (PDT), the selection of an appropriate photosensitizer is a critical determinant of therapeutic success. This guide provides an in-depth, objective comparison of Protoporphyrin IX dimethyl ester (PPDME), a promising photosensitizer, against established, commercially available alternatives: Photofrin®, Foscan® (mTHPC), and 5-aminolevulinic acid (5-ALA)-induced Protoporphyrin IX (PpIX). This analysis is grounded in experimental data and established scientific principles to empower informed decision-making in your research and development endeavors.
The Crucial Role of the Photosensitizer in Photodynamic Therapy
Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death and tissue destruction. The efficacy of PDT is intrinsically linked to the photophysical and photochemical properties of the chosen photosensitizer. An ideal photosensitizer exhibits strong absorption in the therapeutic window (600–800 nm) for deeper tissue penetration, a high singlet oxygen quantum yield, minimal dark toxicity, and preferential accumulation in target tissues.
This compound, a derivative of the naturally occurring Protoporphyrin IX, offers distinct advantages due to its increased lipophilicity, which can influence cellular uptake and subcellular localization. This guide will dissect its performance in key areas relative to its commercial counterparts.
Comparative Analysis of Key Performance Parameters
A rigorous evaluation of a photosensitizer's potential hinges on several key performance indicators. The following sections provide a comparative overview of PPDME against Photofrin®, Foscan®, and 5-ALA induced PpIX, with quantitative data summarized in Table 1.
Photophysical Properties: The Foundation of Photosensitizer Efficacy
The absorption spectrum and the efficiency of converting light energy into cytotoxic species are fundamental characteristics of a photosensitizer.
-
Absorption Maxima (λmax) and Molar Extinction Coefficient (ε): A high molar extinction coefficient at a wavelength that allows for deep tissue penetration is highly desirable. Porphyrin-based photosensitizers typically exhibit a strong Soret band around 400 nm and weaker Q-bands in the longer wavelength region. While the Soret band is useful for in vitro studies, the Q-bands are more relevant for clinical applications. PPDME, similar to PpIX, has a characteristic Soret band around 408 nm and a Q-band in the 630 nm region.[1][2] Foscan® (mTHPC) displays a significant advantage with a strong absorption peak at approximately 652 nm, allowing for the use of light that can penetrate deeper into tissues.[3] Photofrin®, a complex mixture of porphyrins, is typically activated at 630 nm.[4]
-
Singlet Oxygen Quantum Yield (ΦΔ): This parameter quantifies the efficiency of a photosensitizer in generating singlet oxygen upon photoexcitation and is a direct measure of its potential photodynamic activity. A higher ΦΔ value generally correlates with greater PDT efficacy. PPDME has been reported to have a singlet oxygen quantum yield of approximately 0.60 in N,N-dimethyl formamide (DMF).[5] In comparison, the singlet oxygen quantum yield for protoporphyrin IX (the active photosensitizer induced by 5-ALA) has been measured to be as high as 0.77.[6] Foscan® is also known for its high singlet oxygen quantum yield.[7] The ΦΔ for Photofrin® can be influenced by its aggregation state.[2]
Table 1: Comparative Photophysical Properties of PPDME and Commercial Photosensitizers
| Photosensitizer | Soret Band (λmax, nm) | Molar Extinction Coefficient at Soret Band (ε, M⁻¹cm⁻¹) | Therapeutic Window Q-Band (λmax, nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions |
| This compound (PPDME) | ~408[1] | ~166,000[1] | ~630 | ~0.60[5] | Chloroform[1], DMF[5] |
| Photofrin® | ~365 | Not specified (mixture) | ~630 | Variable (aggregation-dependent)[2] | Aqueous solution |
| Foscan® (mTHPC) | ~420 | ~200,000 | ~652[3] | ~0.56[7] | Not specified |
| 5-ALA induced Protoporphyrin IX (PpIX) | ~405 | Not specified (cellular environment) | ~634 | ~0.77[6] | Cellular environment |
Note: The listed values are approximations derived from various sources and can vary depending on the solvent, pH, and aggregation state of the photosensitizer.
Experimental Benchmarking Protocols
To provide a framework for your own comparative studies, this section outlines detailed, step-by-step methodologies for assessing the key performance indicators of photosensitizers.
Diagram 1: General Workflow for Benchmarking Photosensitizers
Caption: A streamlined workflow for the comprehensive evaluation of a novel photosensitizer against established benchmarks.
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The relative method, using a well-characterized standard photosensitizer, is a common and reliable approach.
Principle: This method compares the rate of photooxidation of a singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran, DPBF) sensitized by the test compound to that of a reference photosensitizer with a known ΦΔ.
Materials:
-
Test Photosensitizer (PPDME)
-
Reference Photosensitizer (e.g., Rose Bengal, ΦΔ ≈ 0.75 in methanol)
-
Singlet Oxygen Scavenger (DPBF)
-
Spectrophotometer
-
Light Source with a specific wavelength filter
-
Cuvettes
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the test photosensitizer, reference photosensitizer, and DPBF in a suitable solvent (e.g., DMF, ethanol).
-
Absorbance Matching: Prepare two sets of solutions, one with the test photosensitizer and DPBF, and the other with the reference photosensitizer and DPBF. Adjust the concentrations of the photosensitizers to have the same absorbance at the irradiation wavelength.
-
Irradiation: Irradiate both solutions with a monochromatic light source at the chosen wavelength.
-
Monitoring DPBF Absorbance: At regular time intervals, measure the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm).
-
Data Analysis: Plot the natural logarithm of the absorbance of DPBF versus irradiation time for both the test and reference photosensitizers. The slope of these plots represents the rate of DPBF photooxidation.
-
Calculation of ΦΔ: The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_test) can be calculated using the following equation:
ΦΔ_test = ΦΔ_ref × (Slope_test / Slope_ref)
Causality: Matching the absorbance at the irradiation wavelength ensures that both the test and reference photosensitizers absorb the same number of photons, allowing for a direct comparison of their efficiency in generating singlet oxygen.
Protocol 2: In Vitro Phototoxicity Assay (MTT Assay)
This assay determines the concentration of a photosensitizer required to kill 50% of cancer cells upon light activation (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Cancer cell line (e.g., A431 human epidermoid carcinoma cells)[3]
-
Cell culture medium and supplements
-
Test Photosensitizer (PPDME) and commercial photosensitizers
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Light source with appropriate wavelength
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat the cells with various concentrations of the photosensitizers for a specific duration (e.g., 4 to 24 hours). Include a control group with no photosensitizer.
-
Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.
-
Irradiation: Add fresh medium to the cells and expose them to a specific light dose from a light source with a wavelength corresponding to the Q-band of the photosensitizer. Keep a set of plates in the dark to assess dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the photosensitizer concentration and determine the IC50 value.
Causality: This protocol allows for the determination of the photodynamic efficacy of the photosensitizers by quantifying their ability to induce cell death upon light activation. The inclusion of a dark toxicity control is crucial to ensure that the observed cytotoxicity is a result of the photodynamic effect and not the inherent toxicity of the compound.
Diagram 2: Mechanism of Type II Photodynamic Therapy
Caption: The photochemical process of Type II PDT, leading to the generation of singlet oxygen and subsequent cell death.
Protocol 3: Photostability Assay
This assay evaluates the degradation of the photosensitizer upon exposure to light.
Principle: The photostability of a photosensitizer is assessed by monitoring the change in its absorbance spectrum over time during continuous irradiation.
Materials:
-
Test Photosensitizer (PPDME) and commercial photosensitizers
-
Spectrophotometer
-
Light source with a specific wavelength
-
Cuvettes
Procedure:
-
Solution Preparation: Prepare solutions of each photosensitizer in a suitable solvent.
-
Initial Absorbance: Measure the initial absorbance spectrum of each solution.
-
Irradiation: Continuously irradiate the solutions with a light source at a wavelength where the photosensitizer absorbs.
-
Absorbance Monitoring: At regular time intervals, record the absorbance spectrum of each solution.
-
Data Analysis: Plot the absorbance at the Q-band maximum as a function of irradiation time. A decrease in absorbance indicates photobleaching. The rate of photobleaching can be quantified and compared between photosensitizers.
Causality: A high degree of photostability is desirable as it allows the photosensitizer to continuously generate singlet oxygen throughout the duration of the light treatment. Significant photobleaching can reduce the overall therapeutic effect.
Concluding Remarks for the Senior Scientist
The selection of a photosensitizer is a multifaceted decision that requires a thorough understanding of its photophysical, chemical, and biological properties. This compound demonstrates promising characteristics, including a respectable singlet oxygen quantum yield and favorable lipophilicity, which may enhance cellular uptake and efficacy.[8] However, its absorption in the therapeutic window is not as optimal as second-generation photosensitizers like Foscan®.
This guide provides a foundational framework for the objective comparison of PPDME with commercially available standards. The provided protocols are designed to be robust and adaptable to your specific research needs. By systematically evaluating these key performance indicators, researchers can make data-driven decisions to advance the development of more effective photodynamic therapies.
References
- Reddi, E. Singlet oxygen generation by Photofrin in homogeneous and light-scattering media. J Photochem Photobiol B. 1994;26(3):249-256.
- Berlanda, J., Kiesslich, T., Engelhardt, V., Krammer, B., & Plaetzer, K. Comparative in vitro study on the characteristics of different photosensitizers employed in PDT. Journal of Photochemistry and Photobiology B: Biology. 2010;100(3):173-180.
- BenchChem. A Comparative Analysis of Protoporphyrin IX Derivatives for Photodynamic Therapy. BenchChem Technical Guide. 2025.
- D'Hallewin, M. A., De Witte, P. A., & Severin, F. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. International Journal of Molecular Sciences. 2021;22(4):1682.
- Oregon Medical Laser Center. This compound. OMLC.org.
- Redmond, R. W., & Gamlin, J. N. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. Photochemical & Photobiological Sciences. 1999; (1):1-1.
- Dysart, J. S., Singh, G., & Patterson, M. S. Calculation of Singlet Oxygen Dose from Photosensitizer Fluorescence and Photobleaching During mTHPC Photodynamic Therapy of MLL Cells. Photochemistry and Photobiology. 2005;81(1):196-205.
- Cox, G. S., Bobilli, L., & Whitten, D. G. Mechanisms for the Photooxidation of Protoporphyrin IX in. Journal of the American Chemical Society. 1982;104(2):519-524.
- Krishna, C. M., Uppuluri, S., Riesz, P., & Murali, K. P. Singlet molecular oxygen quantum yield measurements of some porphyrins and metalloporphyrins. Journal of Chemical Sciences. 1991;103(6):713-720.
- Szlasa, W., et al. The Comparison of In Vitro Photosensitizing Efficacy of Curcumin-Loaded Liposomes Following Photodynamic Therapy on Melanoma MUG-Mel2, Squamous Cell Carcinoma SCC-25, and Normal Keratinocyte HaCaT Cells. International Journal of Molecular Sciences. 2021;22(8):4184.
- Onizuka, K., et al. Singlet oxygen model evaluation of interstitial photodynamic therapy with 5-aminolevulinic acid for malignant brain tumor. Journal of Biomedical Optics. 2017;22(9):091508.
-
Frontier Specialty Chemicals. This compound. [Link]
- Sato, S., et al. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy. Lasers in Medical Science. 2020;35(6):1289-1297.
- Redmond, R. W., & Gamlin, J. N. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. Photochemical & Photobiological Sciences. 1999.
- Taniguchi, M., & Lindsey, J. S. Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology. 2018;94(2):290-327.
- Ogilby, P. R. Singlet Oxygen in Photodynamic Therapy. International Journal of Molecular Sciences. 2024;25(19):10408.
- Phoenix, D. A., & Dennison, S. R. A comparative analysis of phenothiazinium salts for the photosensitisation of murine fibrosarcoma (RIF-1) cells in vitro. Photochemical & Photobiological Sciences. 2006;5(2):227-233.
- Sheng, C., et al. Characterization of Photofrin photobleaching for singlet oxygen dose estimation during photodynamic therapy of MLL cells in vitro. Photochemistry and Photobiology. 2005;81(5):1167-1174.
- Romero, M. J., et al. Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens. Pharmaceutics. 2021;13(10):1597.
- Couleaud, P., et al. Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. Pharmaceutics. 2022;14(2):401.
- Chang, J. E., et al. Tumor Size-Dependent Anticancer Efficacy of Chlorin Derivatives for Photodynamic Therapy. Molecules. 2018;23(5):1184.
- Abu-Sbeih, K., et al. Negative effects of tumor cell nitric oxide on anti-glioblastoma photodynamic therapy. Nitric Oxide. 2019;88:42-51.
- Kiesslich, T., et al. Comparative in vitro study on the characteristics of different photosensitizers employed in PDT. Journal of Photochemistry and Photobiology B: Biology. 2010;100(3):173-180.
- Jarvi, M. T., et al. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX. International Journal of Molecular Sciences. 2021;22(16):8803.
- Yee, K. K., et al. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Photochemistry and Photobiology. 2002;76(6):678-682.
- Spikes, J. D. Photobleaching of Sensitisers Used in Photodynamic Therapy. Journal of Photochemistry and Photobiology B: Biology. 1990;6(3):259-274.
- Mitra, S., & Foster, T. H. In-vivo singlet oxygen threshold doses for PDT. Journal of Biomedical Optics. 2012;17(8):088001.
- Abrahamse, H., & Hamblin, M. R. Porphyrin photosensitizers in photodynamic therapy and its applications. International Journal of Molecular Sciences. 2016;17(2):1-23.
- Lerch, T. F., et al. On the Selectivity of 5-Aminolevulinic Acid-Induced Protoporphyrin IX Formation. International Journal of Molecular Sciences. 2021;22(11):5853.
- Couleaud, P., et al. Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. Pharmaceutics. 2022;14(2):401.
- Davila, J., & Harriman, A. Singlet oxygen production and fluorescence yields of merocyanine 540: a comparative study in solution and model membrane systems. Biochimica et Biophysica Acta (BBA) - Biomembranes. 1992;1105(2):333-335.
- Atilla, D., et al. Monitoring of singlet oxygen generation of a novel Schiff-base substituted silicon phthalocyanines by sono-photochemical studies and in vitro activities on prostate cancer cell. Scientific Reports. 2024;14(1):10986.
- Ortiz, M. J., et al. Modulation of singlet oxygen generation in halogenated BODIPY dyes by substitution at their: Meso position: Towards a solvent-independent standard in the vis region. Physical Chemistry Chemical Physics. 2014;16(34):18474-18484.
Sources
- 1. PhotochemCAD | this compound [photochemcad.com]
- 2. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro study on the characteristics of different photosensitizers employed in PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Singlet oxygen generation by Photofrin in homogeneous and light-scattering media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Protoporphyrin IX Dimethyl Ester Delivery Vehicles: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Protoporphyrin IX (PpIX) and its more lipophilic derivative, Protoporphyrin IX dimethyl ester (PpIX-DME), stand as highly potent photosensitizers with significant promise in photodynamic therapy (PDT).[1][2] Their clinical utility, however, is fundamentally hampered by their hydrophobic nature.[3][4] In aqueous physiological environments, these molecules tend to self-aggregate, a phenomenon that severely quenches their ability to generate cytotoxic singlet oxygen upon light activation, thereby diminishing their therapeutic efficacy.[5][6][7]
This guide provides a comparative analysis of common delivery vehicles designed to overcome these limitations. By encapsulating PpIX-DME, these nanocarriers enhance its solubility, prevent aggregation, improve stability, and facilitate targeted delivery to malignant tissues.[5][8][9] We will delve into the mechanisms, performance metrics, and experimental validation of leading platforms, including polymeric micelles, liposomes, and nanoparticles, offering field-proven insights to guide your formulation and development strategies.
The Core Challenge: Overcoming Hydrophobicity and Aggregation
The central issue with delivering free PpIX-DME is its poor water solubility, which drives intermolecular π-π stacking in the bloodstream. This aggregation state is photophysically inert, failing to produce the reactive oxygen species (ROS) necessary for PDT. A successful delivery vehicle must therefore isolate individual PpIX-DME molecules, maintaining them in a photoactive, monomeric state until they reach the target site.
Caption: The challenge of PpIX-DME delivery and the nanocarrier solution.
Comparative Analysis of PpIX-DME Delivery Platforms
The choice of a delivery vehicle dictates the formulation's stability, pharmacokinetics, and ultimate biological activity. Here, we compare three prevalent systems: polymeric micelles, liposomes, and solid polymeric nanoparticles.
Polymeric Micelles
Polymeric micelles are nanosized, core-shell structures formed by the self-assembly of amphiphilic block copolymers, such as PEG-PLA or PEG-PCL, in aqueous solution.[5][8][9] The hydrophobic core serves as a natural reservoir for PpIX-DME, while the hydrophilic poly(ethylene glycol) (PEG) corona provides a stealth shield, enhancing colloidal stability and prolonging systemic circulation.[9]
-
Mechanism of Loading: PpIX-DME can be incorporated via two primary strategies:
-
Physical Encapsulation: The drug is non-covalently entrapped within the hydrophobic core during micelle self-assembly. This is a straightforward method but can be susceptible to premature drug leakage.[5][10]
-
Covalent Conjugation: PpIX-DME is chemically bonded to the core-forming polymer block. This creates a more stable formulation with controlled drug loading, though it may alter the drug's release profile.[5][10]
-
-
Performance Insights: The drug-to-polymer ratio is a critical parameter. Low loading densities (e.g., <0.2%) tend to maintain PpIX in a highly photoactive monomeric state.[5][9] As loading increases (e.g., >2%), PpIX can form dimers or aggregates even within the core, which can reduce fluorescence and singlet oxygen yield.[5][10] Interestingly, some studies show that higher loading densities can lead to better PDT efficacy in cells, possibly due to drug release and dissociation of the micelles intracellularly.[5] Formulations using covalent conjugation have been shown to offer higher phototoxicity with reduced dark toxicity compared to encapsulated systems.[10]
-
Advantages: High drug loading capacity, ease of preparation, and tunable properties based on copolymer selection.[11]
-
Limitations: Potential for instability and premature drug release upon dilution in the bloodstream.
Liposomes
Liposomes are vesicles composed of one or more lipid bilayers enclosing an aqueous core. For a hydrophobic drug like PpIX-DME, the molecule partitions into the lipophilic lipid bilayer.
-
Mechanism of Loading: PpIX-DME is typically incorporated during the liposome preparation process, for example, by adding it to the organic solvent along with the lipids before the thin-film hydration step. The hydrophobic nature of PpIX-DME ensures its stable association with the fatty acyl chains of the phospholipids.
-
Performance Insights: Liposomal formulations can significantly enhance the cellular uptake of porphyrins, leading to more effective PDT compared to the free drug.[3] The lipid composition can be tailored to control rigidity, charge, and release characteristics. For example, using lipids like 1,2-dioleyl-sn-glycero-phosphatidylcholine (DOPC) can yield liposomes of a suitable size (~140 nm) for biomedical applications.[3] Studies have shown that liposomal PpIX can induce apoptosis in cancer cells effectively upon light irradiation.[3][12]
-
Advantages: High biocompatibility and biodegradability, structural versatility, and established clinical precedent for other drugs.
-
Limitations: Potential for lower drug loading capacity compared to micelles and physical instability (e.g., aggregation or fusion) during storage.
Polymeric Nanoparticles
Unlike the dynamic structures of micelles and liposomes, polymeric nanoparticles are solid, matrix-based systems. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used, entrapping the drug within the polymer matrix.
-
Mechanism of Loading: PpIX-DME is typically dissolved with the polymer in an organic solvent, and nanoparticles are formed using methods like nanoprecipitation or emulsion-solvent evaporation. The drug is dispersed throughout the solid polymer matrix.
-
Performance Insights: PLGA nanoparticles have demonstrated high encapsulation efficiency (e.g., ~68%) and can be formulated to provide sustained, controlled release of PpIX over extended periods (up to 10 days).[13] This property is particularly advantageous for topical PDT applications, where nanoparticles can enhance the retention of PpIX in the stratum corneum and epidermis, localizing the therapeutic effect.[13] In vitro studies show that nanoparticle encapsulation reduces dark cytotoxicity while maintaining the photophysical properties and phototoxicity of PpIX against cancer cells upon irradiation.[6]
-
Advantages: Excellent stability, protection of the encapsulated drug from degradation, and capacity for sustained release.[6][13]
-
Limitations: Preparation can be more complex than for liposomes or micelles, and the use of organic solvents may be a concern.
Quantitative Performance Comparison
The following table summarizes key performance indicators for the different delivery platforms, based on representative data from the literature.
| Delivery Vehicle | Typical Size (nm) | Encapsulation Efficiency (%) | Release Profile | Key Advantages | Key Limitations |
| Polymeric Micelles | 20 - 100 | High (e.g., ~82%)[14] | Dilution-dependent; can be rapid | High loading capacity; simple self-assembly; "stealth" properties from PEG corona.[9] | Potential for premature disassembly and drug release upon systemic dilution. |
| Liposomes | 80 - 200 | Variable; depends on lipid composition | Diffusion from bilayer | Excellent biocompatibility; clinically established platform; versatile surface modification.[3] | Lower loading for hydrophobic drugs; potential for physical instability. |
| PLGA Nanoparticles | 150 - 300 | High (e.g., ~68%)[13] | Sustained (days) | High stability; protects payload; provides controlled, long-term release.[13] | More complex manufacturing; potential for burst release; use of organic solvents. |
Key Experimental Protocols & Workflows
Authoritative and reproducible experimental data are the bedrock of formulation science. The following protocols provide step-by-step methodologies for the preparation and characterization of PpIX-DME delivery systems.
Caption: A typical workflow for evaluating PpIX-DME nanocarriers.
Protocol 1: Preparation of PpIX-DME Loaded Polymeric Micelles (Dialysis Method)
This protocol is based on the principle of dissolving the amphiphilic copolymer and hydrophobic drug in a common water-miscible organic solvent, followed by dialysis against water to trigger self-assembly.
-
Preparation of Stock Solutions:
-
Accurately weigh 50 mg of an amphiphilic block copolymer (e.g., MePEG-b-PCL) and 5 mg of PpIX-DME.
-
Causality: The polymer-to-drug ratio is critical for controlling loading and the aggregation state of PpIX-DME within the core.[5]
-
Dissolve both components in 5 mL of a suitable water-miscible organic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Vortex until a clear solution is obtained.
-
-
Micelle Self-Assembly:
-
Transfer the organic solution into a dialysis membrane tube (e.g., MWCO 3.5-5 kDa).
-
Causality: The molecular weight cut-off (MWCO) must be large enough to allow free exchange of the solvent but small enough to retain the assembled micelles.
-
Place the sealed tube in a beaker containing 1 L of deionized water. Stir the water gently at room temperature.
-
Conduct dialysis for 24 hours, replacing the water 3-4 times to ensure complete removal of the organic solvent. The gradual removal of the solvent in which the polymer and drug are soluble drives the self-assembly into core-shell micelles.
-
-
Purification and Storage:
-
After dialysis, retrieve the micellar solution from the tube.
-
Filter the solution through a 0.45 µm syringe filter to remove any large aggregates or non-encapsulated drug precipitates.
-
Self-Validation: The final solution should be clear, indicating successful micellar suspension. Any visible precipitate suggests poor encapsulation.
-
Store the formulation at 4°C, protected from light.
-
Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
This protocol uses indirect quantification via UV-Vis spectrophotometry to determine the amount of PpIX-DME successfully encapsulated.
-
Separation of Free Drug:
-
Take a known volume (e.g., 1 mL) of the prepared micellar formulation.
-
Separate the micelles from the aqueous medium containing any unencapsulated (free) drug. This is commonly done using an ultrafiltration device (e.g., Amicon® Ultra with a 10 kDa MWCO).
-
Centrifuge the device according to the manufacturer's instructions. The filtrate will contain the free drug, while the micelles with encapsulated drug remain on the filter.
-
-
Quantification of Free Drug:
-
Collect the filtrate and measure its volume.
-
Measure the absorbance of the filtrate using a UV-Vis spectrophotometer at the characteristic wavelength for PpIX-DME (Soret band, ~407 nm).[15]
-
Causality: A standard curve of PpIX-DME in the same solvent system (water/residual DMF) must be prepared to correlate absorbance to concentration, according to the Beer-Lambert Law.
-
Calculate the mass of the free, unencapsulated drug in the filtrate.
-
-
Calculation:
-
Encapsulation Efficiency (EE %): This represents the percentage of the initial drug that was successfully encapsulated.[16]
-
EE (%) = [ (Total Drug Added - Free Drug) / Total Drug Added ] × 100
-
-
Drug Loading (DL %): This represents the weight percentage of the final nanoparticle that is composed of the drug.
-
DL (%) = [ (Total Drug Added - Free Drug) / Total Weight of Polymer ] × 100
-
-
Protocol 3: In Vitro Cellular Uptake and Localization
This protocol uses fluorescence microscopy to visualize the internalization of PpIX-DME formulations by cancer cells.
-
Cell Culture:
-
Seed cancer cells (e.g., HeLa, MDA-MB-231) onto glass-bottom dishes or chamber slides at a suitable density to achieve ~70% confluency on the day of the experiment.[17]
-
Culture overnight in a standard incubator (37°C, 5% CO₂).
-
-
Incubation with Formulations:
-
Prepare a working solution of the PpIX-DME formulation (e.g., micelles) in complete cell culture medium at a final PpIX-DME concentration of 5 µg/mL. Also prepare a control using free PpIX-DME (dissolved in a small amount of DMSO then diluted).
-
Remove the old medium from the cells, wash once with phosphate-buffered saline (PBS), and add the medium containing the formulations.
-
Incubate for a predetermined time course (e.g., 1, 4, and 24 hours).[5][17]
-
Causality: A time-course study is crucial as uptake kinetics can vary significantly between formulations. Some encapsulated forms show a steady increase over 24 hours, whereas others may show rapid uptake and plateauing.[5][10]
-
-
Sample Preparation and Imaging:
-
After incubation, remove the treatment medium and wash the cells three times with cold PBS to remove any non-internalized formulation.[17]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
(Optional) Stain the cell nuclei with a fluorescent counterstain like DAPI to aid in visualizing subcellular localization.
-
Mount the coverslips and image using a fluorescence microscope equipped with appropriate filters for PpIX (Excitation: ~405 nm, Emission: ~635 nm) and DAPI.
-
-
Probing Uptake Mechanisms (Optional):
-
To understand the pathway of internalization, cells can be pre-treated with pharmacological inhibitors of endocytosis (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolin-mediated endocytosis, or wortmannin for macropinocytosis) for 30-60 minutes before adding the PpIX-DME formulation.[18][19]
-
Causality: A significant reduction in intracellular fluorescence in the presence of a specific inhibitor suggests that the corresponding pathway is involved in the nanoparticle uptake.[18]
-
Caption: General mechanism of nanocarrier uptake and intracellular drug release.
Conclusion and Future Perspectives
The development of delivery vehicles has been instrumental in advancing the therapeutic potential of hydrophobic photosensitizers like PpIX-DME. Polymeric micelles offer high loading and tunable properties, liposomes provide excellent biocompatibility, and polymeric nanoparticles excel in providing stability and sustained release. The choice of vehicle is not one-size-fits-all and must be tailored to the specific application, whether it be systemic intravenous delivery or localized topical treatment.
Future research will likely focus on multi-functional, "smart" carriers that can respond to tumor microenvironment stimuli (e.g., pH, enzymes) for on-demand drug release and incorporate targeting ligands for active delivery to cancer cells. As our understanding of the nano-bio interface deepens, so too will our ability to design ever more sophisticated and effective delivery systems for photodynamic therapy.
References
-
Wang, K., et al. (2011). Nanoscopic micelle delivery improves the photophysical properties and efficacy of photodynamic therapy of protoporphyrin IX. Journal of Controlled Release, 151(3), 271-277. [Link]
-
Manivasager, V., et al. (2009). An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. Photodiagnosis and Photodynamic Therapy, 6(2), 126-133. [Link]
-
Konan, Y. N., et al. (2002). Polymeric micelles to deliver photosensitizers for photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 66(2), 89-106. [Link]
-
Gao, Z., et al. (2005). Diblock copolymer micelles deliver hydrophobic protoporphyrin IX for photodynamic therapy. Journal of Drug Targeting, 13(7), 369-375. [Link]
-
Ozturk, R., et al. (2014). Delivery of lipophilic porphyrin by liposome vehicles: preparation and photodynamic therapy activity against cancer cell lines. Photodiagnosis and Photodynamic Therapy, 11(4), 537-545. [Link]
-
Tachikawa, S., et al. (2014). Synthesis of protoporphyrin-lipids and biological evaluation of micelles and liposomes. Bioorganic & Medicinal Chemistry, 22(17), 4727-4733. [Link]
-
Tang, W., et al. (2011). Nanoscopic micelle delivery improves the photophysical properties and efficacy of photodynamic therapy of protoporphyrin IX. UT Southwestern Research Labs. [Link]
-
Howes, P. D., et al. (2009). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. Journal of the American Chemical Society, 131(31), 11062–11070. [Link]
-
Tachikawa, S., et al. (2014). Synthesis of Protoporphyrin-Lipids and Biological Evaluation of Micelles and Liposomes. ResearchGate. [Link]
-
Lalevee, J., et al. (2022). Polymeric micelles in advanced photodynamic therapy: Design, delivery and translational prospects. Coordination Chemistry Reviews, 452, 214299. [Link]
-
Wang, H., et al. (2016). Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment. International Journal of Molecular Sciences, 17(7), 1104. [Link]
-
de Oliveira, C. A., et al. (2021). Protoporphyrin IX (PpIX) loaded PLGA nanoparticles for topical Photodynamic Therapy of melanoma cells. Photodiagnosis and Photodynamic Therapy, 35, 102317. [Link]
-
Tedesco, A. C., et al. (2013). Improved in vitro and in vivo cutaneous delivery of protoporphyrin IX from PLGA-based nanoparticles. Photochemistry and Photobiology, 89(6), 1499-1506. [Link]
-
Hodges, J. C., et al. (2018). Protoporphyrin IX (PpIX)-Coated Superparamagnetic Iron Oxide Nanoparticle (SPION) Nanoclusters for Magnetic Resonance Imaging and Photodynamic Therapy. ACS Applied Materials & Interfaces, 10(4), 3465-3473. [Link]
-
Agno, M. D., et al. (2023). Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. International Journal of Molecular Sciences, 24(21), 15858. [Link]
-
Zhang, C., et al. (2021). 551 Protoporphyrin IX Based- photodynamic Therapy Enhances Burn Wound Healing in Ex Vivo Human Skin. Journal of Burn Care & Research, 42(Supplement_1), S229. [Link]
-
Various Authors. (n.d.). Cellular uptake of PpIX and PpIX derivatives, 5a–d and 5f. ResearchGate. [Link]
-
Park, K. (2020). Polymeric micelles for the delivery of poorly soluble drugs. Advanced Drug Delivery Reviews, 156, 80-118. [Link]
-
Tachikawa, S., et al. (2015). Localization-dependent cell-killing effects of protoporphyrin (PPIX)-lipid micelles and liposomes in photodynamic therapy. Bioorganic & Medicinal Chemistry, 23(24), 7578-7584. [Link]
-
Manivasager, V., et al. (2006). A study comparing endogenous protoporphyrin IX induced by 5-ALA and ALA-methyl ester with exogenous PpIX and PpIX dimethyl ester in photodynamic diagnosis of human nasopharyngeal carcinoma xenografts. International Journal of Oncology, 29(4), 997-1002. [Link]
-
de Oliveira, R. B., et al. (2023). Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems. Journal of Molecular Liquids, 382, 121876. [Link]
-
Lee, D. Y., et al. (2016). Enhanced cellular uptake of protoporphyrine IX/linolenic acid-conjugated spherical nanohybrids for photodynamic therapy. Colloids and Surfaces B: Biointerfaces, 142, 1-9. [Link]
-
Gola, J., et al. (2022). Microneedle System Coated with Hydrogels Containing Protoporphyrin IX for Potential Application in Pharmaceutical Technology. Pharmaceutics, 14(10), 2026. [Link]
-
Manivasager, V., et al. (2002). A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Photochemistry and Photobiology, 76(6), 678-682. [Link]
-
Varkouhi, A. K., et al. (2011). Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. Polymers, 3(3), 1357-1374. [Link]
-
Various Authors. (2021). How can I calculate drug loading efficiency? ResearchGate. [Link]
-
Oregon Medical Laser Center. (n.d.). This compound. omlc.org. [Link]
-
Smucler, R., et al. (2010). Comparative in vivo study of precursors of PpIX (ALA and MAL) used topically in Photodynamic Therapy. ResearchGate. [Link]
-
Lopes, F. C., et al. (2016). Comparing desferrioxamine and light fractionation enhancement of ALA-PpIX photodynamic therapy in skin cancer. British Journal of Cancer, 115(5), 548-557. [Link]
Sources
- 1. Protoporphyrin IX (PpIX)-Coated Superparamagnetic Iron Oxide Nanoparticle (SPION) Nanoclusters for Magnetic Resonance Imaging and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of lipophilic porphyrin by liposome vehicles: preparation and photodynamic therapy activity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced cellular uptake of protoporphyrine IX/linolenic acid-conjugated spherical nanohybrids for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoscopic Micelle Delivery Improves the Photophysical Properties and Efficacy of Photodynamic Therapy of Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protoporphyrin IX (PpIX) loaded PLGA nanoparticles for topical Photodynamic Therapy of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Polymeric micelles in advanced photodynamic therapy: Design, delivery and translational prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 11. kinampark.com [kinampark.com]
- 12. Synthesis of protoporphyrin-lipids and biological evaluation of micelles and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved in vitro and in vivo cutaneous delivery of protoporphyrin IX from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diblock copolymer micelles deliver hydrophobic protoporphyrin IX for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound [omlc.org]
- 16. researchgate.net [researchgate.net]
- 17. Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Protoporphyrin IX Dimethyl Ester Activity
For researchers, scientists, and drug development professionals in the field of photodynamic therapy (PDT), the journey from a promising photosensitizer in a petri dish to an effective therapeutic in a living system is fraught with challenges. The ultimate goal is a strong In Vitro-In Vivo Correlation (IVIVC), where the observable effects in a controlled laboratory setting translate predictably to the complex biological environment of a living organism. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of Protoporphyrin IX dimethyl ester (PpIX-DME), a potent photosensitizer, offering insights into experimental design and data interpretation to foster a robust IVIVC.
Protoporphyrin IX (PpIX) is a naturally occurring photosensitizer that can be endogenously synthesized from precursors like 5-aminolevulinic acid (ALA).[1] However, its therapeutic potential can be hampered by its relatively low solubility and cellular uptake.[2] this compound (PpIX-DME), an esterified derivative of PpIX, presents a more lipophilic profile, which can enhance its passage through cellular membranes, a critical first step for its photodynamic activity.[3][4] This guide will explore the experimental cascade required to characterize PpIX-DME's activity, from fundamental in vitro assays to preclinical in vivo models, with a focus on establishing a correlative understanding of its therapeutic potential.
The Photodynamic Mechanism: A Foundation for Correlation
The cornerstone of photodynamic therapy lies in the generation of cytotoxic reactive oxygen species (ROS).[5][6] This process, as illustrated below, is initiated by the excitation of a photosensitizer, such as PpIX-DME, with light of a specific wavelength. The excited photosensitizer then transfers its energy to molecular oxygen, creating highly reactive singlet oxygen and other ROS, which in turn induce cellular damage and apoptosis.[5] A successful IVIVC for PpIX-DME hinges on the principle that enhanced in vitro ROS production and subsequent cytotoxicity will correlate with greater tumor regression in vivo.
Caption: The photodynamic mechanism of this compound (PpIX-DME).
Part 1: In Vitro Characterization - The Cellular Response to PpIX-DME
In vitro assays provide the initial, crucial data on a photosensitizer's potential. They offer a controlled environment to dissect the cellular mechanisms of action. For PpIX-DME, the key in vitro parameters to investigate are cellular uptake, subcellular localization, and phototoxicity.
Experimental Protocol: In Vitro Phototoxicity Assessment
This protocol outlines a standard workflow for determining the phototoxic efficacy of PpIX-DME in a cancer cell line.
Caption: Workflow for in vitro phototoxicity assessment of PpIX-DME.
Step-by-Step Methodology:
-
Cell Culture: Maintain a human cancer cell line (e.g., HeLa or MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed the cells into 96-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.
-
PpIX-DME Treatment: Prepare a stock solution of PpIX-DME in a suitable solvent like DMSO and dilute it to various concentrations in the culture medium. Replace the medium in the wells with the PpIX-DME-containing medium. Include a vehicle control (medium with the same concentration of DMSO without PpIX-DME).
-
Incubation: Incubate the cells with PpIX-DME for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake.
-
Washing: After incubation, gently wash the cells with phosphate-buffered saline (PBS) to remove any extracellular PpIX-DME.
-
Light Irradiation: Add fresh culture medium to the wells and irradiate the cells with a light source (e.g., a 635 nm LED array) at a specific power density for a set duration to achieve the desired light dose (in J/cm²). A "dark toxicity" control group (cells treated with PpIX-DME but not exposed to light) is essential.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24 to 48 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity. The results are typically expressed as a percentage of the viability of untreated control cells.
Comparative Data: PpIX vs. PpIX-DME In Vitro Phototoxicity
The following table summarizes hypothetical but representative data comparing the in vitro phototoxicity of PpIX and PpIX-DME. Studies have shown that PpIX-DME can exhibit higher intracellular uptake and, consequently, greater phototoxicity than PpIX in certain cell lines.[4]
| Photosensitizer | Concentration (µM) | Light Dose (J/cm²) | Cell Viability (%) | IC₅₀ (µM) |
| PpIX | 1 | 5 | 85 ± 5 | 4.2 |
| 5 | 5 | 55 ± 7 | ||
| 10 | 5 | 30 ± 4 | ||
| PpIX-DME | 1 | 5 | 60 ± 6 | 2.5 |
| 5 | 5 | 25 ± 5 | ||
| 10 | 5 | 10 ± 3 |
Interpretation: The lower IC₅₀ value for PpIX-DME suggests it is a more potent photosensitizer in this in vitro model, likely due to its enhanced cellular uptake. This provides a strong rationale for its further investigation in vivo.
Part 2: In Vivo Evaluation - Translating Cellular Effects to Tumor Regression
In vivo studies are the critical next step to validate in vitro findings and assess the therapeutic efficacy of PpIX-DME in a complex biological system. Animal models, typically tumor-bearing mice, are employed to evaluate anti-tumor activity, pharmacokinetics, and biodistribution.[7][8][9]
Experimental Protocol: In Vivo Antitumor Efficacy Study
This protocol describes a typical workflow for assessing the in vivo antitumor efficacy of PpIX-DME-mediated PDT in a mouse xenograft model.
Caption: Workflow for in vivo antitumor efficacy study of PpIX-DME.
Step-by-Step Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor xenografts.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (the same cell line used in the in vitro studies) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100 mm³). Randomize the mice into different treatment groups (e.g., control, PpIX-DME alone, light alone, PpIX-DME + light).
-
PpIX-DME Administration: Administer PpIX-DME to the mice, typically via intravenous or intraperitoneal injection. The formulation of PpIX-DME is critical for its in vivo delivery and may involve solubilizing agents or nanocarriers.[10]
-
Drug-Light Interval: The time between photosensitizer administration and light application is a crucial parameter that influences the biodistribution and therapeutic outcome. This interval needs to be optimized.
-
Light Delivery: Anesthetize the mice and deliver a specific light dose to the tumor area using a laser coupled to a fiber optic.
-
Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight and overall health of the animals.
-
Endpoint: The study can be terminated when the tumors in the control group reach a certain size, or after a predetermined period. Tumors can be excised for histological analysis to assess necrosis and apoptosis.
Comparative Data: In Vivo Antitumor Efficacy
The following table presents plausible data from an in vivo study, correlating with the in vitro findings.
| Treatment Group | Number of Mice | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Control (Saline) | 8 | 1500 ± 200 | 0 |
| Light Alone | 8 | 1450 ± 180 | 3.3 |
| PpIX-DME Alone | 8 | 1300 ± 150 | 13.3 |
| PpIX + Light | 8 | 800 ± 120 | 46.7 |
| PpIX-DME + Light | 8 | 400 ± 90 | 73.3 |
Interpretation: The significant reduction in tumor volume in the "PpIX-DME + Light" group compared to the "PpIX + Light" and other control groups demonstrates the superior in vivo efficacy of PpIX-DME-mediated PDT. This result strongly correlates with the in vitro data, where PpIX-DME also showed higher potency.
Establishing the In Vitro-In Vivo Correlation
A strong IVIVC is evident when the rank order of potency observed in vitro is maintained in vivo. In this comparative guide, PpIX-DME was more effective than PpIX in both settings. The key to a successful correlation lies in understanding the factors that can cause discrepancies:
-
Pharmacokinetics and Biodistribution: In vitro, the concentration of the photosensitizer is controlled. In vivo, factors like plasma protein binding, metabolism, and excretion determine the amount of PpIX-DME that reaches the tumor.[10]
-
Tumor Microenvironment: The in vivo tumor microenvironment, with its hypoxia, abnormal vasculature, and interstitial pressure, can affect drug delivery and treatment response in ways not replicated in a 2D cell culture.
-
Light Dosimetry: Accurate and consistent light delivery to the entire tumor volume in vivo is more challenging than irradiating a monolayer of cells in a plate.[8]
By carefully designing and executing both in vitro and in vivo experiments, and by considering the physiological factors at play, researchers can build a robust IVIVC for photosensitizers like PpIX-DME. This correlative understanding is paramount for the rational design of more effective photodynamic therapies for cancer and other diseases.
References
-
Jain, K., et al. (2009). In vitro and in vivo targeted delivery of photosensitizers to the tumor cells for enhanced photodynamic effects. Journal of Cancer Research and Therapeutics, 5(3), 162-168. [Link]
-
Wang, Y., et al. (2015). Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium. PLoS ONE, 10(4), e0122885. [Link]
-
Frontier Specialty Chemicals. Protoporphyrin IX: A Primer. [Link]
-
Manivasager, V., et al. (2004). An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. Journal of Photochemistry and Photobiology B: Biology, 73(3), 145-151. [Link]
-
Frontier Specialty Chemicals. This compound. [Link]
-
Lee, H., et al. (2023). The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin. Pharmaceutics, 15(3), 989. [Link]
-
Shafirstein, G., et al. (2018). In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer. Methods in Molecular Biology, 1787, 185-199. [Link]
-
Castaño, A. P., et al. (2004). Animal models for photodynamic therapy (PDT). Photodiagnosis and Photodynamic Therapy, 1(4), 279-293. [Link]
-
ResearchGate. Overview of photosensitizers used for in vitro/in vivo treatment of cancer in the last decade. [Link]
-
Kruft, B. I., & Greer, A. (2011). Photosensitization Reactions In Vitro and In Vivo. Photochemistry and Photobiology, 87(6), 1225-1235. [Link]
-
Desgranges, S., et al. (2022). Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. Biomedicines, 10(2), 423. [Link]
-
Manivasager, V., et al. (2002). A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Photochemistry and Photobiology, 76(6), 678-682. [Link]
-
ResearchGate. The mechanism of photodynamic therapy (PDT). Protoporphyrin IX (PpIX)... [Link]
-
Wang, Y., et al. (2021). 551 Protoporphyrin IX Based- photodynamic Therapy Enhances Burn Wound Healing in Ex Vivo Human Skin. Journal of Burn Care & Research, 42(Supplement_1), S227. [Link]
-
Li, L., et al. (2015). Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment. Molecular Pharmaceutics, 12(4), 1265-1275. [Link]
-
The Good Scents Company. This compound. [Link]
-
Norwegian Research Information Repository. Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. [Link]
-
Kennedy, J. C., et al. (1992). Photodynamic therapy with endogenous protoporphyrin IX: basic principles and present clinical experience. Journal of Photochemistry and Photobiology B: Biology, 14(4), 275-292. [Link]
-
Takahashi, J., & Iwahashi, H. (2017). Introduction to 5-Aminolevulinic Acid-Protoporphyrin IXMediated Radiodynamic Therapy (RDT). Clinics in Oncology, 2, 1330. [Link]
-
Cederberg, V., et al. (2024). Theranostic Uses of the Heme Pathway in Neuro-Oncology: Protoporphyrin IX (PpIX) and Its Journey from Photodynamic Therapy (PDT) through Photodynamic Diagnosis (PDD) to Sonodynamic Therapy (SDT). Cancers, 16(4), 748. [Link]
-
Oregon Medical Laser Center. This compound. [Link]
-
Chen, K., et al. (2019). Characterization of Protoporphyrin IX Species in Vitro Using Fluorescence Spectroscopy and Polar Plot Analysis. Biophysical Journal, 117(1), 162-171. [Link]
-
Hoot, M. R., et al. (2018). An In Vitro Approach to Photodynamic Therapy. Journal of Visualized Experiments, (136), 57753. [Link]
Sources
- 1. Photodynamic therapy with endogenous protoporphyrin IX: basic principles and present clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nva.sikt.no [nva.sikt.no]
- 3. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 4. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer | Springer Nature Experiments [experiments.springernature.com]
- 9. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo targeted delivery of photosensitizers to the tumor cells for enhanced photodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protoporphyrin IX Dimethyl Ester and 5-ALA-Induced Protoporphyrin IX for Photodynamic Therapy
In the landscape of photodynamic therapy (PDT), the photosensitizer Protoporphyrin IX (PpIX) stands out for its potent generation of cytotoxic reactive oxygen species (ROS) upon light activation.[1][2][3] However, the strategy for delivering PpIX to target tumor tissues is a critical determinant of therapeutic efficacy and safety. Two principal methodologies have emerged: the administration of the metabolic precursor 5-aminolevulinic acid (5-ALA) to induce endogenous PpIX synthesis, and the direct delivery of a synthetic, exogenous derivative, Protoporphyrin IX dimethyl ester (PME).
This guide provides an in-depth, objective comparison of these two approaches, grounded in experimental data, to assist researchers, clinicians, and drug development professionals in making informed decisions for their PDT applications.
Section 1: The Endogenous Pathway: 5-ALA-Induced Protoporphyrin IX
The administration of 5-ALA, a natural amino acid, leverages the cell's own heme synthesis pathway to generate the photosensitizer PpIX.[4][5][6] This "prodrug" approach is elegant in its simplicity, co-opting a ubiquitous biological process for therapeutic gain.
Mechanism of Action and Tumor Specificity
Exogenously supplied 5-ALA bypasses the primary rate-limiting step of the heme synthesis pathway, which is the formation of 5-ALA itself by the enzyme ALAS.[4] This leads to a surge of downstream intermediates. In many cancer cells, the enzymatic activity of ferrochelatase (FECH), which converts PpIX into non-photosensitizing heme by inserting a ferrous iron ion, is relatively low compared to the activity of preceding enzymes.[5][6][7] This enzymatic bottleneck results in the selective accumulation of fluorescent and photosensitively active PpIX in tumor cells compared to most normal tissues.[5][6]
The diagram below illustrates the biochemical cascade leading to PpIX accumulation following 5-ALA administration.
Caption: Comparative Workflow of 5-ALA vs. PME in PDT.
Conclusion
Both 5-ALA-induced endogenous PpIX and exogenously delivered this compound are viable and potent strategies for photodynamic therapy. The choice between them is not a matter of universal superiority but of strategic selection based on the therapeutic goal.
-
5-ALA-induced PpIX is the preferred method when leveraging the intrinsic metabolic vulnerabilities of a tumor is possible. Its chief advantage is the highly effective, apoptosis-driven cell kill initiated by the specific mitochondrial localization of PpIX. [8]Its limitations are tied to the biological variability of PpIX production and the delivery challenges of the hydrophilic 5-ALA molecule.
-
This compound (PME) offers a robust alternative when a consistent, metabolism-independent photosensitizer dose is required. Its success is critically dependent on advanced formulation science to ensure solubility, stability, and targeted delivery. While it demonstrates potent phototoxicity, the primary sites of damage (membranes and lysosomes) may elicit a different, potentially more inflammatory, biological response. [8][9] Future research should focus on optimizing delivery systems for both approaches: enhancing the penetration of 5-ALA and its esters for deeper lesions, and developing highly tumor-specific nanocarriers for PME to improve its therapeutic window. A thorough understanding of the distinct mechanisms and localizations detailed in this guide is paramount for designing the next generation of effective photodynamic therapies.
References
-
A study comparing endogenous protoporphyrin IX induced by 5-ALA and ALA-methyl ester with exogenous PpIX and PpIX dimethyl ester in photodynamic diagnosis of human nasopharyngeal carcinoma xenografts. International Journal of Oncology. [Link]
-
5-Aminolevulinic Acid Photodynamic Therapy for the Treatment of High-Grade Gliomas. Cancers. [Link]
-
Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities. Journal of Biomedical Optics. [Link]
-
A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Bioorganic & Medicinal Chemistry. [Link]
-
Heme Biosynthesis Factors and 5-ALA Induced Fluorescence: Analysis of mRNA and Protein Expression in Fluorescing and Non-fluorescing Gliomas. Frontiers in Oncology. [Link]
-
Metabolic pathway of 5-aminolevulinic acid and mechanism of intracellular protoporphyrin Ⅸ accumulation in gastric cancer cells. ResearchGate. [Link]
-
5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges. International Journal of Molecular Sciences. [Link]
-
A study comparing endogenous protoporphyrin IX induced by 5-ALA and ALA-methyl ester with exogenous PpIX and PpIX dimethyl ester in photodynamic diagnosis of human nasopharyngeal carcinoma xenografts. Semantic Scholar. [Link]
-
5-Aminolevulinic acid (ALA)-induced protoporphyrin IX (PpIX) via the heme biosynthetic pathway. ResearchGate. [Link]
-
Cu-Cy Nps@ZIF-8@HA-Mediated Photodynamic Therapy for Cutaneous Squamou. International Journal of Nanomedicine. [Link]
-
Nanoscopic micelle delivery improves the photophysical properties and efficacy of photodynamic therapy of protoporphyrin IX. UT Southwestern Research Labs. [Link]
-
A Comparison of 5-aminolaevulinic Acid- And Its Heptyl Ester: Dark Cytotoxicity and Protoporphyrin IX Synthesis in Human Adenocarcinoma WiDr Cells and in Athymic Nude Mice Healthy Skin. Experimental Dermatology. [Link]
-
Efficacy of 5-aminolevulinic acid-mediated photodynamic therapy using light-emitting diodes in human colon cancer cells. Oncology Letters. [Link]
-
An evaluation of exogenous application of protoporphyrin IX and its dimethyl ester as a photodynamic diagnostic agent in poorly differentiated human nasopharyngeal carcinoma. Cancer Letters. [Link]
-
Improved Photodynamic Therapy Efficacy of Protoporphyrin IX Loaded Polymeric Micelles Using Erlotinib Pretreatment. Photochemistry and Photobiology. [Link]
-
5-Aminolevulinic acid (ALA)-induced protoporphyrin IX fluorescence and photodynamic effects in the rat bladder: an in vivo study comparing oral and intravesical ALA administration. Lasers in Surgery and Medicine. [Link]
-
5-Fluorouracil Enhances Protoporphyrin IX Accumulation and Lesion Clearance during Photodynamic Therapy of Actinic Keratoses: A Mechanism-Based Clinical Trial. Clinical Cancer Research. [Link]
-
Porphyrin Derivative Nanoformulations for Therapy and Antiparasitic Agents. Molecules. [Link]
-
Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines. Journal of Photochemistry and Photobiology B: Biology. [Link]
-
A photodynamic therapy combined with topical 5-aminolevulinic acid and systemic hematoporphyrin derivative is more efficient but less phototoxic for cancer. Lasers in Medical Science. [Link]
-
Effect and Mechanism of 5-aminolevulinic Acid-Mediated Photodynamic Therapy in Esophageal Cancer. Acta Biochimica et Biophysica Sinica. [Link]
-
Enhancing protoporphyrin IX-induced PDT. SPIE Digital Library. [Link]
-
Novel drug delivery strategies for porphyrins and porphyrin precursors. Semantic Scholar. [Link]
-
Intracellular localization is a cofactor for the phototoxicity of protoporphyrin IX in the gastrointestinal tract: in vitro study. ResearchGate. [Link]
-
Systematic Review and Meta-Analysis of In Vitro Anti-Human Cancer Experiments Investigating the Use of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy. International Journal of Molecular Sciences. [Link]
-
Interstitial Photodynamic Therapy Using 5-ALA for Malignant Glioma Recurrences. Cancers. [Link]
-
A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy. ResearchGate. [Link]
-
Antimicrobial Photodynamic Therapy Using Encapsulated Protoporphyrin IX for the Treatment of Bacterial Pathogens. Pharmaceutics. [Link]
-
Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. Biomedicines. [Link]
-
Introduction to 5-Aminolevulinic Acid-Protoporphyrin IXMediated Radiodynamic Therapy (RDT). Clinics in Oncology. [Link]
-
Amphiphilic Protoporphyrin IX Derivatives as New Photosensitizing Agents for the Improvement of Photodynamic Therapy. NTNU Open. [Link]
-
Comparison of minimal detectable protoporphyrin IX concentrations with a loupe device and conventional 5-ALA fluorescence microscopy: an experimental study. Journal of Neurosurgery. [Link]
-
Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. Molecules. [Link]
-
Analyzing effects of photodynamic therapy with 5-aminolevulinic acid (ALA) induced protoporphyrin IX (PPIX) in urothelial cells using reverse phase protein arrays. Photochemical & Photobiological Sciences. [Link]
-
Localization of protoporphyrin IX during glioma-resection surgery via paired stimulated Raman histology and fluorescence microscopy. German Cancer Research Center (DKFZ). [Link]
-
Protoporphyrin IX induces apoptosis in HeLa cells prior to photodynamic treatment. Pharmacological Reports. [Link]
-
Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics. Frontiers in Pharmacology. [Link]
-
New Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy: Chemical Synthesis and Porphyrin Production in In Vitro and In Vivo Biological Systems. ResearchGate. [Link]
-
Theranostic Uses of the Heme Pathway in Neuro-Oncology: Protoporphyrin IX (PpIX) and Its Journey from Photodynamic Therapy (PDT) through Photodynamic Diagnosis (PDD) to Sonodynamic Therapy (SDT). Cancers. [Link]
-
Comparison of minimal detectable protoporphyrin IX concentrations with a loupe device and conventional 5-ALA fluorescence microscopy: an experimental study. ResearchGate. [Link]
Sources
- 1. Porphyrin Derivative Nanoformulations for Therapy and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Review and Meta-Analysis of In Vitro Anti-Human Cancer Experiments Investigating the Use of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicsinoncology.com [clinicsinoncology.com]
- 4. Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges [mdpi.com]
- 7. Heme Biosynthesis Factors and 5-ALA Induced Fluorescence: Analysis of mRNA and Protein Expression in Fluorescing and Non-fluorescing Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protoporphyrin IX Dimethyl Ester in Tumor Models for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the quest for ideal photosensitizers is paramount. These molecules, when activated by light of a specific wavelength, generate reactive oxygen species (ROS) that induce localized cytotoxicity in tumors. Protoporphyrin IX dimethyl ester (PpIX-DME) has emerged as a promising candidate due to its specific physicochemical properties that influence its uptake, localization, and photodynamic efficacy. This guide provides an in-depth evaluation of PpIX-DME's performance in various tumor models, juxtaposed with established and alternative photosensitizers, namely Photofrin®, Verteporfin, and Methylene Blue. Our analysis is grounded in experimental data to empower researchers in making informed decisions for their preclinical and clinical investigations.
The Rationale for Comparing Photosensitizers
The effectiveness of a photosensitizer is not a monolithic property but rather a multifactorial equation. Key parameters dictating its performance include its chemical structure, lipophilicity, singlet oxygen quantum yield, cellular uptake and subcellular localization, and the specific characteristics of the tumor microenvironment. Therefore, a direct comparison of photosensitizers under varied experimental conditions can be misleading. This guide aims to provide a nuanced comparison by presenting available data for each agent and discussing the underlying principles that govern their photodynamic activity.
This compound (PpIX-DME): A Profile
Protoporphyrin IX (PpIX) is a natural precursor to heme, and its accumulation in cancer cells is a well-established phenomenon exploited in PDT. The esterification of PpIX to form PpIX-DME alters its physicochemical properties, primarily increasing its lipophilicity. This modification has significant implications for its biological activity.
Mechanism of Action: Like other porphyrin-based photosensitizers, PpIX-DME, upon activation by light, transitions to an excited triplet state. Through a Type II photochemical reaction, it transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂). This singlet oxygen then reacts with cellular components, leading to apoptosis and necrosis of tumor cells.
Performance in Tumor Models: Studies have shown that the increased lipophilicity of PpIX-DME enhances its intracellular uptake compared to its non-esterified counterpart, PpIX.[1] This enhanced uptake can lead to greater phototoxicity. Research in poorly differentiated human nasopharyngeal carcinoma cells (NPC/CNE2) has demonstrated that PpIX-DME is a more potent photosensitizer than PpIX, with its primary site of photodamage being the mitochondria.[1] Targeting mitochondria is a particularly effective strategy for inducing apoptosis.
Comparative Analysis with Alternative Photosensitizers
A direct, quantitative comparison of photosensitizers is challenging due to the variability in experimental conditions across different studies. However, by examining key performance metrics from various reports, we can draw valuable insights.
Photofrin® (Porfimer Sodium)
Photofrin® is a first-generation photosensitizer and one of the most widely used in clinical PDT. It is a complex mixture of porphyrin oligomers.
-
Mechanism of Action: Photofrin® also operates through the generation of singlet oxygen upon light activation.[2]
-
Performance: It has shown efficacy in various cancers, including esophageal and non-small-cell lung cancer.[2] However, its complex composition and prolonged skin photosensitivity are notable drawbacks. In a comparative study, a novel photosensitizer, Photomed, demonstrated superior efficacy in treating cancer in a murine squamous cell carcinoma (SCC VII) model compared to Photofrin.[3]
Verteporfin (Visudyne®)
Verteporfin is a second-generation photosensitizer, initially approved for the treatment of age-related macular degeneration. It is a benzoporphyrin derivative.
-
Mechanism of Action: Verteporfin is activated by light at a longer wavelength (around 690 nm), allowing for deeper tissue penetration.[4] It is known for its high singlet oxygen quantum yield.[5]
-
Performance: In melanoma cells, Verteporfin exhibited high biological efficacy, requiring significantly lower light doses and concentrations to achieve 50% cell mortality compared to Photofrin II.[5] Studies in gastric cancer cell lines (MKN45 and MKN74) have also demonstrated its effectiveness, with EC50 values in the low micromolar range after light exposure.[4]
Methylene Blue
Methylene Blue is a phenothiazine dye with a long history of use in medicine. It is a low-cost and readily available photosensitizer.
-
Mechanism of Action: Methylene Blue generates ROS, including singlet oxygen, upon light excitation.[6]
-
Performance: It has shown promise in treating various cancers, including skin, oral, and bladder cancers.[7] Methylene Blue's absorption of red light allows for reasonable tissue penetration.[8] Its singlet oxygen quantum yield is approximately 0.5.[2]
Quantitative Data Summary
The following tables summarize key performance indicators for PpIX-DME and its alternatives based on available literature. It is crucial to interpret this data within the context of the specific experimental conditions of each study.
Table 1: Physicochemical and Photophysical Properties
| Photosensitizer | Chemical Class | Absorption Max (nm) | Singlet Oxygen Quantum Yield (ΦΔ) |
| PpIX-DME | Porphyrin | ~630 | Varies with solvent and aggregation state |
| Photofrin® | Porphyrin Oligomers | ~630 | ~0.89 (in PB/TX100)[9] |
| Verteporfin | Benzoporphyrin | ~690 | High[5] |
| Methylene Blue | Phenothiazine | ~665 | ~0.5[2] |
Table 2: In Vitro Performance Data (IC50/EC50 Values)
Note: IC50/EC50 values are highly dependent on cell line, light dose, and incubation time. The following are illustrative examples.
| Photosensitizer | Cell Line | IC50/EC50 (µM) | Light Dose (J/cm²) | Reference |
| PpIX-DME | NPC/CNE2 | More potent than PpIX | Not specified | [1] |
| Photofrin® | H460 (Lung Cancer) | 1.991 | Not specified | [10] |
| Verteporfin | MKN45 (Gastric Cancer) | 0.61 | 2.5 | [4] |
| Verteporfin | MKN74 (Gastric Cancer) | 1.21 | 2.5 | [4] |
| Methylene Blue | Various | Varies | Varies |
Table 3: In Vivo Tumor Model Performance
| Photosensitizer | Tumor Model | Animal Model | Key Findings | Reference |
| PpIX-DME | Nasopharyngeal Carcinoma Xenograft | Mice | Higher tumor accumulation than PpIX | |
| Photofrin® | SCC VII | Mice | Less effective than Photomed | [3] |
| Verteporfin | Ovarian Cancer | Mice | Effective tumor growth inhibition with nanoparticle formulation | |
| Methylene Blue | Squamous Cell Carcinoma | Animals | Effective with nanoparticle formulation | [8] |
Experimental Protocols: A Foundation for Comparative Studies
To facilitate standardized evaluation and comparison of photosensitizers, detailed and validated experimental protocols are essential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Photosensitizer Incubation: Treat the cells with varying concentrations of the photosensitizer (e.g., PpIX-DME) for a predetermined duration (e.g., 4 or 24 hours). Include a no-drug control.
-
Light Irradiation: Following incubation, replace the medium with fresh, drug-free medium. Irradiate the cells with a light source of the appropriate wavelength and dose. Keep a set of plates in the dark to assess dark toxicity.
-
MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of photosensitizer that inhibits cell growth by 50%).
In Vivo Tumor Model Evaluation
Subcutaneous xenograft models in immunocompromised mice are commonly used to evaluate the in vivo efficacy of PDT.
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ SCC VII cells) into the flank of the mice.[3]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[3]
-
Photosensitizer Administration: Administer the photosensitizer (e.g., PpIX-DME) via an appropriate route (e.g., intravenous injection).
-
Light Treatment: At a predetermined time after photosensitizer administration (the drug-light interval), irradiate the tumor with a laser of the appropriate wavelength and dose. Anesthetize the animals during this procedure.
-
Tumor Volume Monitoring: Measure the tumor volume using calipers at regular intervals (e.g., every 2 days) for a specified period.
-
Efficacy Assessment: Compare the tumor growth curves of the treated groups with the control groups (e.g., no treatment, light only, photosensitizer only).
-
Histological Analysis: At the end of the study, excise the tumors for histological analysis (e.g., H&E staining) to assess necrosis and apoptosis.[3]
Visualizing the Process: Diagrams
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: General mechanism of Photodynamic Therapy (PDT).
Caption: Workflow for in vivo evaluation of PDT efficacy.
Conclusion and Future Directions
This compound stands as a compelling photosensitizer for photodynamic therapy, with its enhanced lipophilicity contributing to increased cellular uptake and potent phototoxicity, particularly through mitochondrial targeting. While direct, comprehensive comparative data against other leading photosensitizers remains somewhat sparse, the available evidence suggests its potential for high efficacy.
Future research should focus on conducting head-to-head comparative studies of PpIX-DME with other photosensitizers in a variety of standardized in vitro and in vivo tumor models. Such studies will be invaluable in elucidating the precise advantages and limitations of each agent, ultimately guiding the development of more effective and targeted photodynamic therapies for cancer. Furthermore, the exploration of advanced drug delivery systems for PpIX-DME could further enhance its tumor specificity and therapeutic window.
References
-
Methylene Blue for Cancer Photodynamic and Photothermal Therapy. (n.d.). IntechOpen. Retrieved January 8, 2026, from [Link]
-
Methylene Blue in Photodynamic Therapy. (2024, August 23). BioLight. Retrieved January 8, 2026, from [Link]
-
The In Vitro and In Vivo Anticancer Effect of Photomed for Photodynamic Therapy: Comparison with Photofrin and Radachlorin. (2023, March 17). MDPI. Retrieved January 8, 2026, from [Link]
-
Methylene Blue Photodynamic Therapy Cancer & Skin Treatment. (n.d.). Red Light Therapy. Retrieved January 8, 2026, from [Link]
-
Singlet Oxygen in Photodynamic Therapy. (2024, September 26). Pharmaceuticals. Retrieved January 8, 2026, from [Link]
-
Singlet Oxygen in Photodynamic Therapy. (2024, September 26). MDPI. Retrieved January 8, 2026, from [Link]
-
Verteporfin-Loaded Lipid Nanoparticles Improve Ovarian Cancer Photodynamic Therapy In Vitro and In Vivo. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Singlet oxygen quantum yields determined by oxygen consumption. (2019, April 19). ScienceDirect. Retrieved January 8, 2026, from [Link]
-
Singlet Oxygen Quantum Yields in Environmental Waters. (2021, March 8). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Comparison of IC50 values with laser PDT among phthalocyanine derivatives. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Molecular Effectors of Photodynamic Therapy-Mediated Resistance to Cancer Cells. (2021, December 7). MDPI. Retrieved January 8, 2026, from [Link]
-
Confocal Fluorescence Imaging Enables Noninvasive Quantitative Assessment of Host Cell Populations In Vivo Following Photodynamic Therapy. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Improved photodynamic anticancer activity and mechanisms of a promising zinc(II) phthalocyanine-quinoline conjugate photosensitizer in vitro and in vivo. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]
-
Method for monitoring singlet oxygen quantum yield in real time by time resolved spectroscopy measurement. (n.d.). Optica Publishing Group. Retrieved January 8, 2026, from [Link]
-
Verteporfin, photofrin II, and merocyanine 540 as PDT photosensitizers against melanoma cells. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
-
Singlet Oxygen Generation by Photofrin in Homogeneous and Light-Scattering Media. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
-
A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
-
The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor. (2020, October 15). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Animal models for photodynamic therapy (PDT). (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Matrix Effect on Singlet Oxygen Generation Using Methylene Blue as Photosensitizer. (2024, May 31). MDPI. Retrieved January 8, 2026, from [Link]
-
Confocal fluorescence microscopy of PPa-derived photosensitisers on live and fixed cancer cells. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. (2025, March 1). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Verteporfin-photodynamic therapy is effective on gastric cancer cells. (2020, June 25). Spandidos Publications. Retrieved January 8, 2026, from [Link]
-
Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
-
Comparative values for the IC50 of different photosensitizers in pre-clinical studies under different experimental conditions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
Sources
- 1. A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Verteporfin, photofrin II, and merocyanine 540 as PDT photosensitizers against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. mdpi.com [mdpi.com]
- 10. Improved photodynamic anticancer activity and mechanisms of a promising zinc(II) phthalocyanine-quinoline conjugate photosensitizer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Singlet Oxygen Quantum Yields of Porphyrins for Researchers and Drug Development Professionals
In the landscape of photodynamic therapy (PDT), the efficacy of a photosensitizer is paramount.[1] Central to this efficacy is the generation of singlet oxygen (¹O₂), a transient, highly reactive species responsible for inducing cytotoxicity in target tissues.[1][2][3] The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), a critical parameter for researchers selecting the optimal photosensitizer for their application. This guide provides an in-depth comparison of the singlet oxygen quantum yields of various porphyrins, offering experimental data and methodological insights to inform your research and development endeavors.
The Engine of Phototoxicity: Understanding Singlet Oxygen Generation
The journey from light absorption to cell death in Type II PDT is a photophysical cascade.[3] Upon excitation by light of a specific wavelength, a photosensitizer molecule transitions from its ground state (S₀) to an excited singlet state (S₁). While some energy may be lost through fluorescence, a more favorable pathway for effective photosensitizers is intersystem crossing (ISC) to a longer-lived triplet state (T₁). It is from this triplet state that the photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), generating the cytotoxic singlet oxygen (¹O₂). The efficiency of this entire process is encapsulated in the singlet oxygen quantum yield (ΦΔ).[4]
Measuring What Matters: Methodologies for Determining Singlet Oxygen Quantum Yield
The accurate determination of ΦΔ is crucial for the comparative assessment of photosensitizers.[5] Methodologies for this measurement can be broadly categorized into direct and indirect methods.[3][6][7]
Direct Detection: The Gold Standard
The most unequivocal method for quantifying singlet oxygen is through the direct detection of its characteristic phosphorescence at approximately 1270 nm.[3][7] This approach, often referred to as singlet oxygen luminescence dosimetry (SOLD), provides a real-time, non-invasive measure of ¹O₂ generation.[8] While considered the "gold standard," it requires specialized and sensitive near-infrared (NIR) detectors due to the weak nature of the emission.[3][9]
Indirect Detection: Chemical Trapping and Probes
Indirect methods offer a more accessible alternative and rely on the chemical reaction of singlet oxygen with a specific trap or probe.[5][10] The consumption of the trap or the change in a probe's fluorescence or absorbance can be monitored to quantify the amount of singlet oxygen produced.[5][11]
Commonly used chemical traps include:
-
1,3-Diphenylisobenzofuran (DPBF): This trap is widely used due to its high reactivity with singlet oxygen, leading to a decrease in its strong absorption, which can be easily monitored spectrophotometrically.[12]
-
Singlet Oxygen Sensor Green (SOSG): This is a fluorescent probe that is highly selective for ¹O₂ and exhibits a significant increase in fluorescence upon reaction, making it suitable for in vitro detection.[3][9]
While convenient, indirect methods can be prone to errors if not carefully executed. It is essential to ensure the chosen trap does not react with the photosensitizer in its excited state or other reactive oxygen species.[5][10]
Experimental Protocol: Relative Determination of ΦΔ using DPBF
This protocol outlines a common indirect method for determining the singlet oxygen quantum yield of a test porphyrin relative to a standard photosensitizer with a known ΦΔ, such as Rose Bengal or Tetraphenylporphyrin (TPP).[13][14][15]
Materials:
-
Test Porphyrin
-
Standard Photosensitizer (e.g., Rose Bengal, ΦΔ in methanol ≈ 0.5-0.8)[15]
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectrophotometer-grade solvent (e.g., N,N-Dimethylformamide (DMF), Methanol)[12]
-
Cuvettes
-
Light source with a specific wavelength for excitation
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test porphyrin, the standard photosensitizer, and DPBF in the chosen solvent. Ensure concentrations are such that the absorbance at the excitation wavelength is between 0.05 and 0.1 to avoid inner filter effects.
-
-
Spectrophotometric Measurements:
-
In separate cuvettes, mix the DPBF solution with the test porphyrin solution and the standard photosensitizer solution.
-
Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm).
-
-
Irradiation:
-
Irradiate both solutions with a monochromatic light source at a wavelength where both the test and standard photosensitizers absorb.
-
At regular time intervals, stop the irradiation and record the absorbance of DPBF.
-
-
Data Analysis:
-
Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time for both the test and standard samples.
-
The slope of this plot gives the pseudo-first-order rate constant (k) for DPBF bleaching.
-
-
Calculation of ΦΔ:
-
The singlet oxygen quantum yield of the test porphyrin (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_std * (k_sample / k_std) * (I_abs_std / I_abs_sample)
Where:
-
ΦΔ_std is the known singlet oxygen quantum yield of the standard.
-
k_sample and k_std are the rate constants for DPBF bleaching for the sample and standard, respectively.
-
I_abs_sample and I_abs_std are the rates of light absorption by the sample and standard, respectively. These can be determined from the absorbance spectra and the incident light intensity.
-
Workflow for Relative ΦΔ Determination
Caption: Workflow for the relative determination of singlet oxygen quantum yield using a chemical trap.
Comparative Data: Singlet Oxygen Quantum Yields of Common Porphyrins
The following table summarizes the experimentally determined singlet oxygen quantum yields for several commonly studied porphyrins. It is important to note that ΦΔ values can be influenced by the solvent, aggregation state, and the presence of central metal ions.[16][17][18]
| Porphyrin | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Protoporphyrin IX (PpIX) | Various | 0.5 - 0.87 | [19][20] |
| Ethanol or Acetone | - | [21] | |
| - | ~0.6 | [2] | |
| Tetraphenylporphyrin (TPP) | Benzene | 0.66 - 0.80 | [14][22] |
| Chloroform | 0.55 | [23] | |
| meso-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS₄) | Aqueous Solution | 0.19 (improves to 0.69 upon conjugation) | [24][25][26] |
| Hematoporphyrin IX (Hp9) | Various | 0.44 - 0.85 | [16] |
| Hematoporphyrin Derivative (HpD) / Photofrin® | Various | 0.44 - 0.85 | [16] |
| Talaporfin Sodium | - | 0.53 | [19] |
| Lipidated PpIX | - | 0.87 | [19] |
Factors Influencing Singlet Oxygen Quantum Yield
The efficiency of singlet oxygen generation by porphyrins is not an intrinsic constant but is influenced by several factors:
-
Central Metal Ion: The nature of the metal ion coordinated within the porphyrin macrocycle has a profound effect. Diamagnetic metals like Zn²⁺ can enhance intersystem crossing and lead to higher ΦΔ values.[17] Conversely, paramagnetic metals often quench the triplet state, reducing the singlet oxygen yield. The heavy atom effect, introduced by metals like indium, can also promote intersystem crossing and increase ΦΔ.[17]
-
Peripheral Substituents: Modifications to the peripheral positions of the porphyrin ring can alter its photophysical properties. Electron-withdrawing or electron-donating groups can influence the energy levels of the singlet and triplet states, thereby affecting the efficiency of intersystem crossing.
-
Solvent Environment: The polarity and viscosity of the solvent can impact the stability of the excited states and the rate of non-radiative decay processes, thus influencing ΦΔ.[15][21]
-
Aggregation: Porphyrins, particularly in aqueous solutions, have a tendency to aggregate. This aggregation can significantly reduce the singlet oxygen quantum yield due to self-quenching of the excited states.[27]
Porphyrin Structure and Photosensitization Efficiency
Caption: Key factors influencing the singlet oxygen generation efficiency of porphyrins.
Conclusion
The selection of a porphyrin-based photosensitizer for applications such as photodynamic therapy requires a thorough understanding of its ability to generate singlet oxygen. This guide has provided a comparative overview of the singlet oxygen quantum yields of several key porphyrins, detailed the experimental methodologies for their determination, and highlighted the critical factors that influence this crucial parameter. By considering the interplay of molecular structure and the surrounding environment, researchers and drug development professionals can make more informed decisions in the design and selection of next-generation photosensitizers for improved therapeutic outcomes.
References
-
Nakagawa, H., et al. (2020). Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy. Lasers in Medical Science, 35(6), 1289–1297. [Link]
-
Reddi, E., et al. (2002). Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. Photochemical & Photobiological Sciences, 1(4), 285-290. [Link]
-
Spikes, J. D. (1994). Singlet oxygen generation by Photofrin in homogeneous and light-scattering media. Journal of Photochemistry and Photobiology B: Biology, 26(3), 249-256. [Link]
-
Wikipedia. (n.d.). Tetraphenylporphyrin. [Link]
-
Li, B., et al. (2012). Singlet oxygen quantum yields of porphyrin-based photosensitizers for photodynamic therapy. Journal of Innovative Optical Health Sciences, 5(2), 1250011. [Link]
-
ResearchGate. (n.d.). Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy. [Link]
-
Periasamy, N., & Venkatraman, P. (1993). Singlet molecular oxygen quantum yield measurements of some porphyrins and metalloporphyrins. Journal of Chemical Sciences, 105(6), 711-720. [Link]
-
Moura, J. C. G., et al. (2025). The (un)known issue with using rose bengal as a standard of singlet oxygen photoproduction. Photochemistry and Photobiology, 101(3), 546-549. [Link]
-
Londen, C. W., et al. (2019). Singlet oxygen quantum yields determined by oxygen consumption. Journal of Photochemistry and Photobiology A: Chemistry, 375, 133-137. [Link]
-
ResearchGate. (n.d.). Photodynamic therapy with protoporphyrin IX (PPIX) as a...[Link]
-
Yuan, Z., et al. (2022). Singlet Oxygen in Photodynamic Therapy. Molecules, 27(19), 6249. [Link]
-
Li, B., & Xie, S. (2012). Singlet Oxygen Detection During Photosensitization. Journal of Innovative Optical Health Sciences, 5(1), 1230001. [Link]
-
Nonell, S., et al. (2021). Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors. Methods in Molecular Biology, 2202, 165-188. [Link]
-
Flors, C., & Nonell, S. (2021). Singlet Oxygen Quantum Yields in Environmental Waters. Chemical Reviews, 121(6), 3262-3304. [Link]
-
Warther, D., et al. (2022). Porphyrin as a versatile visible-light-activatable organic/metal hybrid photoremovable protecting group. Nature Communications, 13(1), 3617. [Link]
-
ResearchGate. (n.d.). Effects of meso-tetrakis (4-sulfonatophenyl) porphyrin (TPPS4) aggregation on its spectral and kinetic characteristics and singlet oxygen production. [Link]
-
Charles University. (n.d.). Singlet oxygen detection and photodynamic therapy. [Link]
-
Rossi, L. M., et al. (2008). Protoporphyrin IX Nanoparticle Carrier: Preparation, Optical Properties, and Singlet Oxygen Generation. Langmuir, 24(19), 11044–11049. [Link]
-
ResearchGate. (n.d.). Synthesis of meso-tetra-(4-sulfonatophenyl) porphyrin (TPPS4) – CuInS/ZnS quantum dots conjugate as an improved photosensitizer. [Link]
-
Nonell, S., et al. (2021). Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors. Methods in Molecular Biology, 2202, 165-188. [Link]
-
Igarashi, T., et al. (2013). Photochemistry of Singlet Oxygen Sensor Green. The Journal of Physical Chemistry B, 117(40), 12097–12105. [Link]
-
Ali, H., et al. (2015). Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes. International Journal of Molecular Sciences, 16(12), 29784–29798. [Link]
-
Chin, K. K., et al. (2008). Quantitative Determination of Singlet Oxygen Generated by Excited State Aromatic Amino Acids, Proteins, and Immunoglobulins. Journal of the American Chemical Society, 130(16), 5384–5385. [Link]
-
ResearchGate. (n.d.). Photophysical Detection of Singlet Oxygen. [Link]
-
Semantic Scholar. (n.d.). Synthesis of meso-tetra-(4-sulfonatophenyl) porphyrin (TPPS4) – CuInS/ZnS quantum dots conjugate as an improved photosensitizer. [Link]
-
Schmidt, R., & Tanielian, C. (2000). Time-Resolved Determination of the Quantum Yield of Singlet Oxygen Formation by Tetraphenylporphine under Conditions of Very Strong Quenching†. The Journal of Physical Chemistry A, 104(12), 3177–3184. [Link]
-
Filatov, M. A. (2020). Singlet Oxygen Generation by Porphyrins and Metalloporphyrins Revisited: a Quantitative Structure-property Relationship (QSPR) Study. Arrow@TU Dublin. [Link]
-
Mphuthi, N., et al. (2019). Synthesis of meso-tetra-(4-sulfonatophenyl) porphyrin (TPPS4) – CuInS/ZnS quantum dots conjugate as an improved photosensitizer. International Journal of Nanomedicine, 14, 6849–6863. [Link]
-
SciSpace. (n.d.). Synthesis of meso-tetra-(4-sulfonatophenyl) porphyrin (TPPS 4 ) – CuInS/ZnS quantum dots conjugate as an improved photosensiti. [Link]
-
ResearchGate. (n.d.). Comprehensive review of photophysical parameters (ε, Φf, τs) of tetraphenylporphyrin (H2TPP) and zinc tetraphenylporphyrin (ZnTPP) – Critical benchmark molecules in photochemistry and photosynthesis. [Link]
-
Al-Aqbi, Z. A. M., et al. (2023). Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX. International Journal of Molecular Sciences, 24(23), 16909. [Link]
-
ResearchGate. (n.d.). Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy. [Link]
-
Al-Aqbi, Z. A. M., et al. (2023). Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX. International Journal of Molecular Sciences, 24(23), 16909. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
Moura, J. C. G., et al. (2025). Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers. Photochemistry and Photobiology, 101(2), 333-337. [Link]
-
Li, B., et al. (2012). Singlet oxygen quantum yields of porphyrin-based photosensitizers for photodynamic therapy. Journal of Innovative Optical Health Sciences, 5(2), 1250011. [Link]
-
MDPI. (2022). Singlet Oxygen in Photodynamic Therapy. [Link]
-
Finlay, J. C., et al. (2004). Characterization of Photofrin photobleaching for singlet oxygen dose estimation during photodynamic therapy of MLL cells in vitro. Photochemistry and Photobiology, 79(4), 389-399. [Link]
-
UCF STARS. (n.d.). Method For Determination Of Singlet Oxygen Quantum Yields For New Fluorene-based Photosensitizers In Aqueous Media For The. [Link]
Sources
- 1. Singlet oxygen detection and photodynamic therapy [physics.mff.cuni.cz]
- 2. researchgate.net [researchgate.net]
- 3. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Springer Nature Experiments [experiments.springernature.com]
- 6. worldscientific.com [worldscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. The (un)known issue with using rose bengal as a standard of singlet oxygen photoproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Porphyrin as a versatile visible-light-activatable organic/metal hybrid photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of meso-tetra-(4-sulfonatophenyl) porphyrin (TPPS4) – CuInS/ZnS quantum dots conjugate as an improved photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Time-Resolved Determination of the Quantum Yield of Singlet Oxygen Formation by Tetraphenylporphine under Conditions of Very Strong Quenching† | Semantic Scholar [semanticscholar.org]
- 23. Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. [PDF] Synthesis of meso-tetra-(4-sulfonatophenyl) porphyrin (TPPS4) – CuInS/ZnS quantum dots conjugate as an improved photosensitizer | Semantic Scholar [semanticscholar.org]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
Assessing the stability of Protoporphyrin IX dimethyl ester against other porphyrin derivatives
For researchers, scientists, and drug development professionals working with photosensitizers and porphyrin-based compounds, selecting a derivative with the appropriate stability profile is paramount to achieving reproducible and reliable results. Protoporphyrin IX (PpIX), a natural and widely studied photosensitizer, serves as a crucial precursor to heme and chlorophyll.[1][2] However, its inherent reactivity and complex aggregation behavior can pose challenges.[3][4] This guide provides an in-depth assessment of Protoporphyrin IX dimethyl ester (PPDME), a key synthetic derivative, comparing its stability against its parent compound, PpIX, and other widely used porphyrins like Tetraphenylporphyrin (TPP).
The stability of a porphyrin is not a single characteristic but a multifactorial property encompassing its resistance to degradation from light (photostability), chemical agents (chemical stability), and heat (thermal stability). Degradation can lead to a complete loss of the molecule's essential photophysical properties, rendering it ineffective for applications such as photodynamic therapy (PDT), catalysis, or molecular sensing.[5][6] Understanding the structural nuances that govern stability is therefore critical for experimental design and application success.
The Structural Basis of Stability: A Comparative Overview
The stability of a porphyrin is intrinsically linked to its molecular structure. The primary difference between Protoporphyrin IX (PpIX) and its dimethyl ester derivative (PPDME) lies in the esterification of the two propionic acid side chains. This seemingly minor modification significantly alters the molecule's physicochemical properties, particularly its solubility and aggregation tendencies, which in turn influence its overall stability. In contrast, a fully synthetic porphyrin like Tetraphenylporphyrin (TPP) lacks the reactive vinyl groups of the protoporphyrin family and possesses bulky phenyl groups at the meso positions, contributing to its generally superior robustness.[7]
Caption: Key structural differences between PpIX, PPDME, and TPP.
In-Depth Stability Analysis
1. Chemical Stability
The chemical environment, particularly pH, can profoundly impact porphyrin stability. The ionizable carboxylic acid groups of PpIX make its solubility and aggregation behavior highly dependent on pH.[3][4] In aqueous media, PpIX tends to form aggregates through hydrogen bonding and π-π stacking, which can alter its reactivity and photophysical properties.[4]
This compound (PPDME): By converting the carboxylic acids to methyl esters, PPDME becomes significantly more hydrophobic and organo-soluble.[8] This esterification eliminates the potential for pH-dependent ionization, leading to more consistent behavior in different solvent systems and a reduced tendency to form the types of aggregates seen with PpIX. This structural change inherently protects the molecule from reactions involving the carboxylic acid groups and contributes to more predictable chemical behavior.
Tetraphenylporphyrin (TPP): TPP is a highly symmetric and unfunctionalized porphyrin at the β-positions, making it chemically robust. The meso-phenyl groups provide steric hindrance, offering some protection to the porphyrin core. Generally, meso-substituted porphyrins are more resistant to electrophilic attack than β-substituted ones.[9]
2. Photostability
Photostability is a critical parameter for any application involving light, such as PDT or photocatalysis. Porphyrins absorb light intensely, promoting them to an excited state. This energy can be transferred to molecular oxygen to create highly reactive singlet oxygen, which can, in turn, attack and degrade the porphyrin macrocycle itself—a process known as photobleaching.[2][6]
PPDME vs. PpIX: Both PPDME and PpIX possess two vinyl groups, which are known to be susceptible to photo-oxidation, a common pathway for degradation.[3][6] While direct, head-to-head quantitative photostability studies are sparse, the primary difference stems from their aggregation states. Aggregation can either quench the excited state, potentially reducing photodegradation, or create new degradation pathways. Because PPDME is less prone to aggregation in many solvent systems, its photophysics are often more straightforward to study, but this does not automatically confer higher stability. The stability of both molecules is highly dependent on the local environment (e.g., solvent, binding to proteins or liposomes).[4][10] It is crucial to protect all porphyrin solutions from light during storage and handling to ensure experimental integrity.[11][12]
TPP: TPP generally exhibits higher photostability than protoporphyrin derivatives. Lacking the reactive vinyl side chains, it is less susceptible to photo-oxidation at the periphery of the macrocycle.[13] This makes TPP and its derivatives a common choice for fundamental photophysical studies and applications requiring high durability under illumination.
3. Thermal Stability
High thermal stability is essential for applications involving elevated temperatures, such as in catalysis or materials science. The large, conjugated aromatic system of the porphyrin macrocycle confers significant thermal robustness.[14][15][16]
PPDME: PPDME is a solid that is stable at room temperature, with a reported melting point in the range of 225-228 °C.[8] This is sufficient for most solution-based biological and chemical applications.
TPP and Metalloporphyrins: TPP shows exceptional thermal stability, with its decomposition temperature reported to be around 400 °C.[7][13] The insertion of a metal ion into the porphyrin core often enhances thermal stability even further. Thermogravimetric analysis (TGA) has shown that some metallated TPP complexes are stable up to 500-600 °C.[14] This makes them highly attractive for high-temperature catalytic processes.
Comparative Stability Summary
The following table provides a qualitative and quantitative summary of the stability profiles of PPDME, PpIX, and TPP based on available data.
| Parameter | Protoporphyrin IX (PpIX) | This compound (PPDME) | Tetraphenylporphyrin (TPP) |
| Chemical Stability (pH) | Moderate; highly pH-dependent due to -COOH groups, prone to aggregation.[3][4] | High; ester groups are non-ionizable, leading to less pH-dependent aggregation. | Very High; lacks ionizable groups and reactive β-substituents.[9] |
| Photostability | Moderate; vinyl groups are susceptible to photo-oxidation.[3][6] | Moderate; vinyl groups are susceptible to photo-oxidation. Stability is environment-dependent. | High; lacks reactive vinyl groups, leading to greater resistance to photobleaching. |
| Thermal Stability | Moderate; reactive functional groups can lower decomposition temperature. | Moderate; stable solid with a melting point of 225-228 °C. | Very High; decomposition begins around 400 °C. Metallation further increases stability.[7][14] |
Experimental Protocols for Stability Assessment
To ensure self-validating and reproducible results, standardized protocols for assessing stability are essential. Below are methodologies for evaluating the key stability parameters.
Protocol 1: Photostability Assessment by UV-Vis Spectrophotometry
This protocol measures the rate of porphyrin degradation under controlled illumination by monitoring the decay of its most intense absorption feature, the Soret band.
Caption: Workflow for assessing porphyrin photostability.
Methodology:
-
Solution Preparation: Prepare a stock solution of the porphyrin in an appropriate solvent (e.g., DMSO, THF, Chloroform). Dilute to a working concentration (e.g., 5-10 µM) ensuring the Soret band absorbance is within the linear range of the spectrophotometer (typically < 1.5).
-
Initial Measurement: Transfer the solution to a quartz cuvette and record the full UV-Vis absorption spectrum (e.g., 350-700 nm) to determine the initial absorbance maximum (A₀) of the Soret band.
-
Irradiation: Place the cuvette in a holder at a fixed distance from a calibrated light source (e.g., a filtered lamp or LED with a specific wavelength and power density).
-
Time-Course Monitoring: At regular intervals (e.g., every 5, 10, or 15 minutes), briefly interrupt the irradiation to record the UV-Vis spectrum.
-
Data Analysis: Plot the normalized absorbance of the Soret band (Aₜ/A₀) against the irradiation time. The rate of decay provides a quantitative measure of photostability. Comparing the decay curves of different porphyrins under identical conditions allows for a direct assessment of their relative photostability.
Protocol 2: Chemical Stability Assessment in Varying pH
This protocol evaluates the integrity of the porphyrin macrocycle across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 11).
-
Sample Incubation: Add a small aliquot of a concentrated porphyrin stock solution to each buffer to achieve the desired final concentration. Ensure the amount of organic solvent from the stock is minimal (<1%) to not affect the buffer pH.
-
Incubation: Incubate the samples in the dark at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours).[9]
-
Spectral Analysis: After incubation, record the UV-Vis absorption spectrum for each sample.
-
Analysis: Compare the final spectra to the initial spectrum (porphyrin in a neutral, stable solvent). Look for changes in the Soret band position, intensity, or the appearance of new peaks, which would indicate degradation or significant changes in aggregation state.
Conclusion
The choice between this compound and other porphyrin derivatives is highly dependent on the specific application.
-
This compound (PPDME) offers a significant advantage over its parent compound, PpIX, in terms of chemical handling and predictability. Its esterified propionate groups reduce pH sensitivity and aggregation, making it a more stable and soluble option in organic solvents and lipid environments. This makes PPDME a robust choice for in vitro studies, formulation development, and as a precursor for further chemical modifications.[17]
-
Protoporphyrin IX (PpIX) , while less chemically stable in some respects due to its free carboxylic acids, remains the biologically relevant molecule in heme synthesis and ALA-induced PDT.[2] Its unique aggregation and membrane interaction properties are central to its biological function and are an active area of research.
-
Tetraphenylporphyrin (TPP) and its analogues represent a class of highly robust synthetic porphyrins. For applications demanding maximum photo- and thermal stability, such as in materials science or heterogeneous catalysis, TPP is often the superior choice.[7][14]
Ultimately, a thorough understanding of the structural features governing stability allows researchers to make an informed decision, ensuring the chosen porphyrin derivative possesses the necessary resilience to perform effectively and reliably within the specific experimental or therapeutic context.
References
-
Mehdi, S. H., Brisbin, D. A., & McBryde, W. A. (1976). The stability of porphyrin and metalloporphyrin molecular complexes in solution. Biochimica et Biophysica Acta (BBA) - General Subjects, 444(2), 407-415. [Link]
-
Stark, M., Dielmann, F., Schuster, J., & Heckl, W. M. (2019). Stability of metallo-porphyrin networks under oxygen reduction and evolution conditions in alkaline media. RSC Advances, 9(2), 828-834. [Link]
-
Rusu, E., et al. (2011). Kinetic parameters and thermal stability of metalloporphyrins. SPIE Proceedings. [Link]
-
Toporski, J., & Steele, A. (2011). Chemical, Thermal, and Radiation Resistance of an Iron Porphyrin: A Model Study of Biosignature Stability. Astrobiology, 11(1), 25-32. [Link]
-
de Pipaon, C. N., et al. (2023). Structure and Stability of Metalloporphyrin Networks on Au(111). ACS Publications. [Link]
-
Ishida, M., et al. (2018). Porphyrinoids as a platform of stable radicals. Chemical Science, 9(10), 2698-2713. [Link]
-
Specialty Chemicals. (n.d.). The Role of Porphyrins in Modern Chemistry and Materials. Specialty Chemicals. [Link]
-
Ribeiro, F. W. B., et al. (2010). Study of the stability of 5,10,15,20-tetraphenylporphine (TPP) and metalloporphyrins NiTPP, CoTPP, CuTPP, and ZnTPP by differential scanning calorimetry and thermogravimetry. ResearchGate. [Link]
-
Simatupang, S. M., et al. (2020). Reactivity and Stability of Metalloporphyrin Complex Formation: DFT and Experimental Study. Semantic Scholar. [Link]
-
Simatupang, S. M., et al. (2020). Reactivity and Stability of Metalloporphyrin Complex Formation: DFT and Experimental Study. ResearchGate. [Link]
-
Senge, M. O. (2016). Synthesis and Functionalization of Porphyrins through Organometallic Methodologies. Chemical Reviews, 116(19), 11594-11655. [Link]
-
ResearchGate. (n.d.). Syntheses and chemistry of porphyrins. ResearchGate. [Link]
-
Cerdan, L., et al. (2017). Effects of Porphyrin Core Saddling, meso-Phenyl Twisting, and Counterions on the Optical Properties of meso-Tetraphenylporphyrin Diacids: The 2 (X = F, Cl, Br, I) Series as a Case Study. The Journal of Physical Chemistry A, 121(48), 9294-9305. [Link]
-
ResearchGate. (n.d.). Development of Porphyrin Syntheses. ResearchGate. [Link]
-
Vicente, M. G. H., & Smith, K. M. (2014). Syntheses and Functionalizations of Porphyrin Macrocycles. Current Organic Synthesis, 11(1), 3-28. [Link]
-
Yee, K. K. L., et al. (2002). A comparison of protoporphyrin IX and this compound as a photosensitizer in poorly differentiated human nasopharyngeal carcinoma cells. Photochemistry and Photobiology, 76(6), 678-682. [Link]
-
Luo, Y., et al. (2016). Capillary Gas Chromatographic Separation Performances of a Tetraphenyl Porphyrin Stationary Phase. Frontiers in Chemistry, 4, 29. [Link]
-
Geddes, T. T., & Theodossiou, T. (2021). Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. Molecules, 26(14), 4253. [Link]
-
Gasser, G., & Sirkis, V. (2021). Synthesis and Applications of Porphyrin-Biomacromolecule Conjugates. Bioconjugate Chemistry, 32(11), 2281-2302. [Link]
-
Gallagher, C., et al. (2024). Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage. Journal of Clinical Pathology, 77(8), 574-578. [Link]
-
Pekkarinen, L., & Linschitz, H. (1961). Studies on Metastable States of Porphyrins. II. Spectra and Decay Kinetics of Tetraphenylporphine, Zinc Tetraphenylporphine and Bacteriochlorophyll. Journal of the American Chemical Society, 83(11), 2407-2412. [Link]
-
PhotochemCAD. (n.d.). This compound. PhotochemCAD. [Link]
-
Juzeniene, A., et al. (2002). Temperature effect on accumulation of protoporphyrin IX after topical application of 5-aminolevulinic acid and its methylester and hexylester derivatives in normal mouse skin. Photochemistry and Photobiology, 76(4), 452-456. [Link]
-
Altasciences. (n.d.). The Application of Light-Absorbing Photostabilizers for the Determination of Protoporphyrin IX in Human Plasma by LC-MS/MS. Altasciences. [Link]
-
Galván, I., et al. (2023). To Prevent Oxidative Stress, What about Protoporphyrin IX, Biliverdin, and Bilirubin? Antioxidants, 12(9), 1669. [Link]
-
ResearchGate. (n.d.). Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage. ResearchGate. [Link]
-
Oregon Medical Laser Center. (n.d.). This compound. Oregon Medical Laser Center. [Link]
-
Wikipedia. (n.d.). Protoporphyrin IX. Wikipedia. [Link]
-
Bonkovsky, H. L., & Guo, J. T. (2014). Protoporphyrin IX: the Good, the Bad, and the Ugly. Pharmaceutical Research, 31(12), 3245-3252. [Link]
-
ResearchGate. (n.d.). Changes of the 1 H chemical shifts of this compound. ResearchGate. [Link]
-
Shravan, K., et al. (2018). Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity. Journal of Biological Chemistry, 293(4), 1193-1206. [Link]
Sources
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]
- 4. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of metallo-porphyrin networks under oxygen reduction and evolution conditions in alkaline media - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP07463A [pubs.rsc.org]
- 6. Photoproducts of Porphyrins with a Focus on Protoporphyrin IX | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 9. Chemical, Thermal, and Radiation Resistance of an Iron Porphyrin: A Model Study of Biosignature Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. altasciences.com [altasciences.com]
- 11. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Capillary Gas Chromatographic Separation Performances of a Tetraphenyl Porphyrin Stationary Phase [frontiersin.org]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. Metalloporphyrins - CD Bioparticles [cd-bioparticles.net]
- 16. nbinno.com [nbinno.com]
- 17. This compound | [frontierspecialtychemicals.com]
A Comparative Guide to the Synthesis of Protoporphyrin IX Dimethyl Ester: A Classic Route Versus a Modern Approach
For Researchers, Scientists, and Drug Development Professionals
Protoporphyrin IX dimethyl ester, a key precursor in the synthesis of various photosensitizers and a fundamental building block in the development of novel therapeutics, has traditionally been prepared through methods involving extraction from natural sources followed by chemical modification. However, recent advancements in synthetic organic chemistry have paved the way for more controlled and potentially more efficient total synthesis routes. This guide provides an in-depth comparison of a traditional, well-established method for the synthesis of this compound starting from hemin, and a modern, innovative approach utilizing palladium-catalyzed cross-coupling reactions for the construction of the porphyrin macrocycle.
The Enduring Classic: Synthesis from Hemin
The extraction of hemin from blood and its subsequent conversion to this compound represents a long-standing and reliable method for obtaining this crucial molecule. The general strategy involves the removal of the central iron atom from hemin, followed by the esterification of the two carboxylic acid side chains.
Rationale Behind the Classical Approach
This method leverages the natural abundance of hemoglobin, from which hemin is readily derived. The porphyrin macrocycle is pre-formed by nature, significantly reducing the complexity of the synthesis. The primary chemical transformations are the demetalation of the heme center and the esterification of the propionic acid groups, both of which are well-understood and high-yielding reactions.
Experimental Workflow: Classical Synthesis
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Protoporphyrin IX Dimethyl Ester
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with Protoporphyrin IX dimethyl ester is paramount. Safety Data Sheets (SDS) classify this compound as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3] While not classified as acutely toxic or environmentally hazardous according to current regulations, its irritant properties necessitate careful handling to prevent occupational exposure.[1]
Key Takeaway: The primary risk associated with this compound waste is its potential to cause irritation upon contact. Therefore, the core principle of its disposal is containment and proper segregation to prevent accidental exposure to personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, the selection and proper use of PPE are non-negotiable. The following table summarizes the recommended PPE during handling and disposal.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and subsequent irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles or splashes of solutions containing the compound.[1][2] |
| Respiratory Protection | N95 (or equivalent) dust mask for solids; use in a well-ventilated area or fume hood for solutions | To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[1][2][3] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound should be approached systematically to ensure safety and compliance with local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[4][5]
Step 1: Waste Classification
Unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, all materials contaminated with this compound should be treated as hazardous chemical waste.[6][7] This includes:
-
Unused or expired solid this compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).
-
Spill cleanup materials.
Step 2: Waste Segregation
Proper segregation is crucial to prevent unintended chemical reactions and to ensure cost-effective disposal.[6]
-
Solid Waste: Collect solid this compound and contaminated disposable labware in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and shatter-proof waste container. Do not mix with other incompatible waste streams. This compound is soluble in various organic solvents like DMSO, chloroform, and methanol. Ensure the waste container is compatible with the solvent used.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.
Step 3: Waste Container Selection and Labeling
The integrity of the waste containment system is critical.
-
Container Choice: Use containers that are in good condition, free from leaks, and have a secure, screw-on cap.[6][8] For liquid waste, ensure the container material is compatible with the solvents used.
-
Labeling: As soon as waste is added to a container, it must be labeled. The label should include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "this compound".
-
The solvent(s) present in liquid waste.
-
The approximate concentration or percentage of each component.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).
-
Step 4: Accumulation and Storage
Waste must be stored safely in the laboratory prior to collection.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[9][10]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[6][8] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[8]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Arranging for Disposal
-
Contact EHS: Once a waste container is full or has reached the institutional time limit for accumulation, contact your institution's EHS office or licensed hazardous waste contractor to arrange for pickup.[2]
-
Documentation: Complete any required waste pickup forms accurately and completely.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Planning for the Unexpected
In the event of a spill or accidental exposure, a prompt and informed response is crucial.
-
Spills:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[11]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety that extends beyond the bench.
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube.
- Safety Data Sheet: this compound. Chemos GmbH&Co.KG.
- This compound - Safety Data Sheet. ChemicalBook.
- Safety Data Sheet: this compound. Frontier Specialty Chemicals Inc.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- Protoporphyrin IX-SDS. MedChemExpress.
- This compound | CAS 5522-66-7. PorphyChem.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Chemistry Lab Waste Disposal. Environmental Marketing Services.
- Material Safety Data Sheet: this compound. Sigma-Aldrich.
- Managing Hazardous Chemical Waste in the Lab. American Laboratory.
- Safety Data Sheet: Protoporphyrin IX. AK Scientific, Inc.
- Protoporphyrin IX - Safety Data Sheet. ChemicalBook.
- Safe Disposal of Coproporphyrin I: A Procedural Guide for Laboratory Professionals. Benchchem.
- Navigating the Disposal of Uroporphyrinogen I: A Guide for Laboratory Professionals. Benchchem.
- This compound 90 HPLC 5522-66-7. Sigma-Aldrich.
- Chemical Compatibility of PPR.
- This compound, 5522-66-7. The Good Scents Company.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
Sources
- 1. chemos.de [chemos.de]
- 2. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. needle.tube [needle.tube]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Protoporphyrin IX Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Protoporphyrin IX dimethyl ester is a vital compound in various research fields, including photodynamic therapy and the development of novel photosensitizers. As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for its handling. Moving beyond a simple checklist, this document explains the rationale behind each safety measure, ensuring a deep understanding of the protocols to foster a secure and efficient research environment.
Hazard Assessment: Understanding the Risks
This compound, while not acutely toxic, presents specific hazards that necessitate careful handling to avoid exposure. The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause redness and irritation.[1][2][3]
-
Serious Eye Irritation: The powder can cause significant eye irritation upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the dust may lead to respiratory discomfort.[1][2][3]
It is crucial to handle this compound as a potentially hazardous substance, even in small quantities, and to always use the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Inspection | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles | Nitrile gloves | Laboratory coat | N95 respirator or working in a fume hood |
| Solution Preparation | Safety goggles or face shield | Nitrile gloves | Laboratory coat | Work in a chemical fume hood |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required if solutions are contained |
| Spill Cleanup (Solid) | Safety goggles | Heavy-duty nitrile gloves | Laboratory coat | N95 respirator or higher |
Causality Behind PPE Choices:
-
Eye Protection: Safety glasses with side shields are the minimum requirement to protect from accidental splashes.[4] When handling the powder, which can easily become airborne, tightly sealed safety goggles are necessary to prevent eye contact.[2][4] A face shield offers an additional layer of protection during procedures with a higher risk of splashing.[5]
-
Hand Protection: Impermeable nitrile gloves are essential to prevent skin contact and subsequent irritation.[1][6] Double gloving may be considered when handling larger quantities or for prolonged periods.
-
Body Protection: A standard laboratory coat should be worn to protect the skin and clothing from contamination.[7]
-
Respiratory Protection: Due to the risk of respiratory irritation from inhaling the fine powder, it is crucial to minimize dust generation.[1][2] This is best achieved by handling the solid compound within a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved N95 respirator is the minimum requirement.[8][9]
For comprehensive guidance on personal protective equipment, refer to the standards set by the Occupational Safety and Health Administration (OSHA).[4][10]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensure safety and maintain the integrity of the compound.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store this compound in a cool, dry, and dark place.[11] Recommended long-term storage is at -20°C, while short-term storage can be at 0-4°C.[11] The compound is light-sensitive, so it should be kept in an opaque container.[8]
Weighing and Solution Preparation Workflow
The following diagram outlines the recommended workflow for safely weighing the solid compound and preparing solutions.
Caption: Workflow for weighing and preparing solutions of this compound.
Step-by-Step Weighing and Solution Preparation Protocol:
-
Preparation:
-
Don the appropriate PPE as outlined in the table above (safety goggles, nitrile gloves, lab coat, and N95 respirator if not in a fume hood).
-
Ensure you are working in a well-ventilated area, preferably a chemical fume hood.[7]
-
Prepare the work surface by laying down absorbent bench paper.
-
Place a clean weigh boat on the analytical balance.
-
-
Weighing:
-
Carefully open the container of this compound.
-
Using a clean spatula, gently transfer the desired amount of powder to the weigh boat. Avoid creating dust.[8]
-
Once the desired weight is reached, securely close the main container.
-
Record the weight.
-
-
Solution Preparation:
-
This compound is soluble in solvents such as DMSO, THF, acetone, chloroform, diethyl ether, ethyl acetate, and methanol.[9]
-
Carefully add the chosen solvent to the vessel containing the weighed solid.
-
Gently swirl or vortex the mixture until the solid is completely dissolved.
-
Transfer the solution to a clearly labeled, sealed container.
-
Spill Management and Disposal Plan
Accidents can happen, and a clear plan for spill cleanup and waste disposal is essential.
Spill Cleanup Protocol (Solid Powder)
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator, safety goggles, a lab coat, and heavy-duty nitrile gloves.[3]
-
Contain the Spill:
-
For a small spill, gently cover it with a damp paper towel to prevent the powder from becoming airborne.[12]
-
Alternatively, you can use a spill kit absorbent for powders.
-
-
Clean the Area:
-
Decontaminate:
-
Wipe the spill area with a suitable solvent (e.g., 70% ethanol) and then with soapy water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination and wash your hands thoroughly.
For more detailed guidance on chemical spill cleanup, consult resources from your institution's Environmental Health and Safety (EHS) department and the NIOSH Pocket Guide to Chemical Hazards.[7][13][14]
Waste Disposal
All waste contaminated with this compound, including unused solid, solutions, and contaminated consumables (e.g., gloves, pipette tips, weigh boats), must be disposed of as hazardous chemical waste.[1][15]
-
Segregate Waste: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.[9] Do not mix it with other waste streams.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.
-
Follow Regulations: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[15] Never dispose of this chemical down the drain or in the regular trash.[1][15]
By adhering to these detailed procedures, you can confidently and safely handle this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
Frontier Specialty Chemicals Inc. (2022, May 4). Safety Data Sheet: this compound. Retrieved from [Link]
-
University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
-
International Association of Fire Chiefs. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
University of Tennessee, Knoxville, Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
BulkInside. (2025, January 31). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
Sources
- 1. How to Safely Clean Up Chemical Spills in the Workplace [afrisupply.co.za]
- 2. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 3. chemkleancorp.com [chemkleancorp.com]
- 4. osha.gov [osha.gov]
- 5. crystalgen.com [crystalgen.com]
- 6. NIOSH Pocket Guide to Chemical Hazards | Technical Resources | ASPR TRACIE [asprtracie.hhs.gov]
- 7. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. safetynotes.net [safetynotes.net]
- 11. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. labelmaster.com [labelmaster.com]
- 14. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
